3-Chloro-2-butanone
Description
Properties
IUPAC Name |
3-chlorobutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO/c1-3(5)4(2)6/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMRLHCSLQUXLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00863319 | |
| Record name | (+/-)-3-Chloro-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00863319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4091-39-8 | |
| Record name | 3-Chloro-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4091-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butanone, 3-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004091398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butanone, 3-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (+/-)-3-Chloro-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00863319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chlorobutan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.668 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Chloro-2-butanone (CAS 4091-39-8)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive technical overview of 3-Chloro-2-butanone (CAS No: 4091-39-8), a versatile α-chloro ketone that serves as a critical building block in modern organic synthesis. Moving beyond a simple recitation of properties, this document delves into the practical aspects of its synthesis, purification, reactivity, and application, with a focus on the causal relationships that govern its chemical behavior. Detailed, field-tested protocols, mechanistic insights, and robust safety guidelines are presented to empower researchers in leveraging this reagent's full potential in pharmaceutical and agrochemical development.
Introduction: The Strategic Importance of a Bifunctional Reagent
This compound, also known as methyl α-chloroethyl ketone, is a colorless to pale yellow liquid characterized by the presence of both a ketone carbonyl group and a reactive chlorine atom on the adjacent carbon.[1] This dual functionality makes it a powerful intermediate, enabling a diverse array of chemical transformations.[2][3] Its structure allows for nucleophilic substitution at the α-carbon and a variety of carbonyl chemistry, facilitating the construction of complex molecular architectures, particularly heterocyclic systems.[4][5] This guide will explore the fundamental chemistry of this compound, providing the in-depth knowledge necessary for its effective and safe utilization in a research and development setting.
Physicochemical & Spectroscopic Profile
A thorough understanding of a reagent's physical and spectral properties is paramount for its successful application and characterization.
Physical Properties
The key physical properties of this compound are summarized in the table below, providing essential data for reaction setup, purification, and storage.
| Property | Value | Source(s) |
| CAS Number | 4091-39-8 | |
| Molecular Formula | C₄H₇ClO | |
| Molecular Weight | 106.55 g/mol | |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Boiling Point | 114-117 °C (at 760 mmHg) | [6] |
| Density | 1.055 g/mL at 25 °C | [6] |
| Refractive Index (n²⁰/D) | 1.421 | [6] |
| Solubility | Soluble in organic solvents; moderate in water (30 g/L) | [1][3] |
| Flash Point | 28 °C (82.4 °F) - closed cup |
Spectroscopic Characterization
Spectroscopic data is crucial for confirming the identity and purity of this compound.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Similarly, complete spectral data is not widely published. However, one would anticipate distinct signals for the carbonyl carbon, the carbon bearing the chlorine, and the two methyl carbons.[8][9]
-
Mass Spectrometry (MS): The electron ionization mass spectrum shows a molecular ion peak (M+) and characteristic fragmentation patterns.[10]
-
Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a strong absorption band characteristic of the C=O stretch of the ketone group.[8]
Synthesis and Purification: From Precursor to Purified Reagent
The reliable synthesis and purification of this compound are fundamental to its use in further synthetic steps.
Synthesis Protocol: Chlorination of 2-Butanone
While several methods exist for the synthesis of this compound, a common laboratory-scale approach involves the direct chlorination of 2-butanone. One documented method utilizes hydrogen chloride and hydrogen peroxide with a copper catalyst, though it suffers from a low yield (12.6%).[2][11] A more efficient synthesis is anticipated with the use of sulfuryl chloride (SO₂Cl₂), a common and effective reagent for the α-chlorination of ketones.
Note: A detailed, high-yield protocol using sulfuryl chloride was not explicitly found in the search results. The following is a generalized, illustrative procedure based on standard organic chemistry principles for α-chlorination of ketones. Researchers should perform small-scale trials to optimize conditions.
Illustrative Protocol (Optimization Required):
-
To a stirred solution of 2-butanone (1.0 eq) in a suitable solvent (e.g., dichloromethane or diethyl ether) at 0 °C, add sulfuryl chloride (1.0-1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product should be purified by fractional distillation.
Purification: Fractional Distillation
Purification of the crude product is essential to remove unreacted starting materials and byproducts.
Protocol:
-
Set up a fractional distillation apparatus.
-
Charge the distillation flask with the crude this compound.
-
Heat the flask and collect the fraction boiling at 114-117 °C at atmospheric pressure.[6]
-
For heat-sensitive applications, vacuum distillation can be employed, though specific boiling point/pressure data was not found in the search results.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from its two reactive centers, which can be manipulated to construct a variety of important molecular scaffolds.
Hantzsch Thiazole Synthesis
A cornerstone application of α-halo ketones is the Hantzsch thiazole synthesis, a robust method for constructing the thiazole ring system, a common motif in pharmaceuticals.[1][12][13] The reaction proceeds via an initial Sₙ2 reaction between the thioamide and the α-chloro ketone, followed by an intramolecular cyclization and dehydration.[14]
Workflow for Hantzsch Thiazole Synthesis:
Caption: Hantzsch Thiazole Synthesis Workflow.
Experimental Protocol: Synthesis of 2-Amino-4,5-dimethylthiazole
This protocol is adapted from the general Hantzsch synthesis, specifically for the reaction of this compound with thiourea.[2]
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend thiourea (1.0 eq) in ethanol.
-
To the stirred suspension, add this compound (1.0 eq).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring by TLC.
-
After cooling to room temperature, the reaction mixture can be concentrated under reduced pressure.
-
The resulting crude product is then dissolved in dichloromethane and washed with a saturated solution of sodium carbonate.
-
The organic layer is collected, dried over anhydrous sodium sulfate, and concentrated to yield the crude 2-amino-4,5-dimethylthiazole.[2] Further purification can be achieved by recrystallization or column chromatography.
Favorskii Rearrangement
The Favorskii rearrangement is a characteristic reaction of α-halo ketones with a base, leading to the formation of carboxylic acid derivatives, often with a skeletal rearrangement.[15][16] The mechanism is thought to proceed through a cyclopropanone intermediate.[15][17]
Mechanism of the Favorskii Rearrangement:
Caption: Favorskii Rearrangement Mechanism.
Application Example: Synthesis of 2-Methylpropanoic Acid
Treatment of this compound with a strong base like sodium hydroxide will induce the Favorskii rearrangement to yield 2-methylpropanoic acid.[17]
Synthesis of Pyrazoline Derivatives
Pyrazolines are five-membered heterocyclic compounds with a wide range of biological activities. While typically synthesized from α,β-unsaturated ketones and hydrazines, a plausible route from this compound would involve an initial reaction to form an α,β-unsaturated ketone, followed by cyclization with a hydrazine.[18][19][20]
Precursor to Chiral Alcohols
The asymmetric reduction of α-chloro ketones is a valuable method for producing chiral chlorohydrins, which are versatile intermediates in the synthesis of chiral epoxides and amino alcohols. Asymmetric transfer hydrogenation using catalysts like those developed by Noyori is a powerful technique for this transformation.[21]
Safety, Handling, and Storage
As an α-chloro ketone, this compound is a hazardous chemical that requires careful handling.
Hazard Profile
| Hazard | Description | Source(s) |
| Flammability | Flammable liquid and vapor. | |
| Toxicity | Harmful if swallowed. | |
| Irritation | May cause skin, eye, and respiratory tract irritation. | [3] |
Handling and Personal Protective Equipment (PPE)
-
Always work in a well-ventilated fume hood.
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[22][23][24]
-
Ground and bond containers when transferring to prevent static discharge.
-
Use spark-proof tools.
Storage
-
Store in a cool, dry, well-ventilated area designated for flammable liquids.[22][23]
-
Keep containers tightly closed.
-
Store away from heat, sparks, open flames, and strong oxidizing agents.
Disposal
-
Dispose of waste in accordance with local, state, and federal regulations.[25]
-
Do not dispose of down the drain.
Conclusion
This compound is a reagent of significant strategic value in organic synthesis. Its bifunctional nature allows for a diverse range of transformations, making it a key intermediate in the synthesis of valuable compounds, particularly in the pharmaceutical and agrochemical industries. By understanding its synthesis, reactivity, and handling requirements as detailed in this guide, researchers can effectively and safely harness its synthetic potential to drive innovation in drug discovery and development.
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physical properties of 3-Chloro-2-butanone
An In-depth Technical Guide to the Physical Properties of 3-Chloro-2-butanone
For professionals engaged in the intricate fields of chemical research and pharmaceutical development, a profound understanding of the physical and chemical characteristics of reagents is paramount. This compound (CAS No. 4091-39-8), a versatile α-chloro ketone, serves as a critical intermediate in a multitude of organic syntheses.[1] Its bifunctional nature, possessing both a reactive carbonyl group and a susceptible carbon-chlorine bond, allows for a wide array of chemical transformations, making it an invaluable building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[2][]
This guide offers a comprehensive exploration of the essential , providing researchers and drug development professionals with the technical data and practical insights necessary for its effective and safe utilization in the laboratory.
Physicochemical Characteristics
The fundamental are summarized below. These parameters are crucial for predicting its behavior in various chemical environments, designing reaction conditions, and implementing appropriate purification techniques.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₇ClO | [4][5][6][7][8] |
| Molecular Weight | 106.55 g/mol | [4][5][7][9][10] |
| Appearance | Colorless to yellow or light orange clear liquid | [2][4][6][11] |
| Boiling Point | 114-117 °C | [6][9][12][13][14] |
| Melting Point | < -60 °C | [5][6][15] |
| Density | 1.055 g/mL at 25 °C | [6][9][12][13][14] |
| Refractive Index (n20/D) | 1.421 | [4][6][9][12][13] |
| Solubility in Water | 3 g/100 mL (30 g/L) | [2][5][6] |
| Flash Point | 23 °C (73.4 °F) - 28 °C (82.4 °F) | [4][6][14] |
| Vapor Pressure | 19.7 - 20.3 mmHg at 25 °C | [4][5][6][13] |
Structural Elucidation and Spectral Data
Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. While detailed spectral data requires direct experimental acquisition, publicly available information confirms the use of standard analytical techniques.
-
Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for assessing the purity and confirming the molecular weight of this compound. The National Institute of Standards and Technology (NIST) provides reference mass spectrum data for this compound.[8][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for verifying the precise chemical structure, including the connectivity of atoms and the chemical environment of the protons and carbons.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule. For this compound, a strong absorption band corresponding to the carbonyl (C=O) stretch is expected, typically in the region of 1715-1725 cm⁻¹.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from its α-chloro ketone structure. This arrangement facilitates a variety of important chemical reactions:
-
Nucleophilic Substitution: The chlorine atom at the α-position is a good leaving group, making the adjacent carbon an electrophilic site susceptible to attack by nucleophiles. This allows for the introduction of various functional groups.
-
Carbonyl Chemistry: The ketone functional group can undergo reactions such as reduction to a secondary alcohol, reductive amination, and addition reactions.
-
Heterocycle Synthesis: It is a key precursor in the synthesis of various heterocyclic compounds. For instance, it reacts with N-ethoxycarbonylhydrazones to yield pyrazoline derivatives and is used in the synthesis of 3-aryl-4,5-dimethylthiazolium salts.[6]
The following diagram illustrates a general reaction pathway showcasing the dual reactivity of this compound.
Caption: Reaction pathways of this compound.
Experimental Workflow for Physicochemical Characterization
To ensure the quality and identity of this compound for research purposes, a systematic characterization workflow is essential. This self-validating process confirms the material's properties against established standards.
Step-by-Step Characterization Protocol:
-
Visual Inspection: Observe the physical appearance (color, clarity) of the liquid sample. It should be a clear, colorless to light yellow liquid.[4][11]
-
Purity Analysis via Gas Chromatography (GC):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., dichloromethane).
-
Inject the sample into a gas chromatograph equipped with a flame ionization detector (FID).
-
Analyze the resulting chromatogram to determine the area percentage of the main peak, which corresponds to the purity. Commercial grades typically offer purities of >95.0% or 97%.[12]
-
-
Density Measurement:
-
Refractive Index Measurement:
-
Boiling Point Determination:
-
Structural Confirmation by Spectroscopy:
-
Acquire ¹H NMR, ¹³C NMR, and IR spectra.
-
Compare the obtained spectra with reference data to confirm the chemical structure and identify any impurities.
-
The following diagram outlines this comprehensive characterization workflow.
Caption: Experimental workflow for material verification.
Safety, Handling, and Storage
This compound is a hazardous chemical that requires careful handling to minimize risks.
-
Hazards: It is a flammable liquid and vapor.[7][17] It is harmful if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation.[17][18]
-
Handling: Work in a well-ventilated area or fume hood.[19] Keep away from heat, sparks, open flames, and other ignition sources.[4][19] Use non-sparking tools and take precautionary measures against static discharge.[19] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing.[13][14][19]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place designated as a flammables area.[4][6][18] It is incompatible with strong oxidizing agents and strong bases.[4]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get immediate medical attention.[4][19]
-
Skin: Remove contaminated clothing and flush skin with plenty of soap and water for at least 15 minutes. Get medical attention.[4][18]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious, rinse their mouth and give 2-4 cupfuls of water. Seek immediate medical attention.[4]
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get immediate medical attention.[4][19]
-
Conclusion
This compound is a cornerstone intermediate for synthetic chemists, offering a gateway to a wide range of molecular architectures. Its utility is directly linked to its distinct physical properties and chemical reactivity. A thorough understanding of these characteristics, coupled with stringent adherence to safety protocols, is essential for leveraging its full potential in research and development. This guide provides the foundational data and procedural insights to empower scientists in their pursuit of innovation.
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A Spectroscopic Guide to 3-Chloro-2-butanone: NMR, IR, and MS Analysis
Introduction: The Molecular Blueprint of a Key Synthetic Intermediate
3-Chloro-2-butanone (CAS No: 4091-39-8) is an α-haloketone, a class of compounds renowned for its utility as a versatile building block in organic synthesis.[1][2] Its bifunctional nature—possessing both an electrophilic carbonyl carbon and a carbon atom susceptible to nucleophilic substitution at the C-Cl bond—makes it a valuable precursor for constructing a wide array of molecules, including various N-, S-, and O-heterocycles, some of which exhibit significant biological activity.[2] The compound is frequently employed in the synthesis of pharmaceuticals, agrochemicals, and flavors.[1]
Given its role in complex synthetic pathways, unambiguous structural verification and purity assessment are paramount. Spectroscopic techniques provide the essential toolkit for this characterization. This technical guide offers an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Moving beyond a simple recitation of data, this document explains the causal relationships between the molecular structure and the resulting spectra, providing researchers and drug development professionals with the foundational knowledge needed for confident compound identification and quality control.
Critical Safety & Handling Protocols
Before any analytical work, it is imperative to understand the hazards associated with this compound. As a Senior Application Scientist, I cannot overstate the importance of adhering to rigorous safety protocols.
Primary Hazards:
-
Flammability: The compound is a flammable liquid and vapor, with a flash point of approximately 21°C (70°F). Keep it away from heat, sparks, open flames, and other ignition sources.[3][4]
-
Toxicity and Irritation: this compound is harmful if swallowed, inhaled, or in contact with skin.[3][5] It is known to cause skin, eye, and respiratory tract irritation.[5][6]
Recommended Handling Procedures:
-
Ventilation: Always handle this substance in a well-ventilated area or a chemical fume hood.[4]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat to prevent skin and eye contact.[4]
-
Grounding: To prevent static discharge, which can be an ignition source, ground and bond containers and receiving equipment during transfer.[3]
-
Storage: Store in a cool, dry, well-ventilated area designated for flammable liquids, in a tightly closed container.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound (CH₃-CO-CHCl-CH₃), the asymmetry of the molecule results in four unique carbon environments and three distinct proton environments, each providing a specific signal.
¹H NMR Spectral Analysis
The proton NMR spectrum provides a direct count of the different types of protons and their neighboring environments. The electron-withdrawing effects of the carbonyl group (C=O) and the chlorine atom significantly influence the chemical shifts of adjacent protons, deshielding them and moving their signals downfield.
Table 1: ¹H NMR Data for this compound (in CDCl₃)
| Assigned Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |
|---|---|---|---|---|
| -COCH₃ | ~ 2.35 | Singlet (s) | N/A | 3H |
| -CH Cl- | ~ 4.32 | Quartet (q) | ~ 6.7 Hz | 1H |
| -CHClCH₃ | ~ 1.63 | Doublet (d) | ~ 6.7 Hz | 3H |
(Note: Exact chemical shifts can vary slightly based on solvent and concentration.)
Interpretation & Causality:
-
Acetyl Protons (-COCH₃): The three protons of the methyl group attached to the carbonyl carbon appear as a singlet at approximately 2.35 ppm. The lack of adjacent protons means there is no spin-spin splitting, hence the singlet multiplicity. Its downfield position relative to a standard alkane methyl group is due to the deshielding effect of the proximate carbonyl group.
-
Methine Proton (-CHCl-): The single proton on the carbon bearing the chlorine atom is the most deshielded, appearing as a quartet around 4.32 ppm. This significant downfield shift is caused by the strong inductive effect of the highly electronegative chlorine atom. It is split into a quartet by the three equivalent protons on the adjacent methyl group (n+1 rule: 3+1=4).
-
Methyl Protons (-CHClCH₃): The three protons of the methyl group adjacent to the chlorinated carbon appear as a doublet at about 1.63 ppm. The signal is split into a doublet by the single neighboring methine proton (n+1 rule: 1+1=2). The shared coupling constant of ~6.7 Hz with the methine proton confirms their adjacency.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insight into their chemical environment.
Table 2: ¹³C NMR Data for this compound (in CDCl₃)
| Assigned Carbon | Chemical Shift (δ) ppm |
|---|---|
| C =O | ~ 201.5 |
| -C HCl- | ~ 63.3 |
| -COC H₃ | ~ 26.4 |
| -CHClC H₃ | ~ 18.2 |
(Source of representative data: ChemicalBook, SpectraBase)[3][7]
Interpretation & Causality:
-
Carbonyl Carbon (C=O): The carbonyl carbon signal appears significantly downfield (~201.5 ppm), which is highly characteristic for ketones.[5] The electronegative oxygen atom strongly deshields this carbon, causing the large chemical shift.
-
Chlorinated Carbon (-CHCl-): The carbon directly bonded to the chlorine atom appears around 63.3 ppm. Its chemical shift is substantially higher than that of a typical sp³ carbon due to the electronegativity of the attached halogen.
-
Methyl Carbons (-CH₃): The two methyl carbons are in distinct chemical environments and thus give separate signals. The carbon of the acetyl group (-COC H₃) is at ~26.4 ppm, influenced by the adjacent carbonyl. The other methyl carbon (-CHClC H₃) at ~18.2 ppm is further from the carbonyl group and shows a more typical alkane-like shift, albeit slightly influenced by the adjacent chlorine.
Experimental Protocol: NMR Sample Preparation
A self-validating protocol ensures reproducibility and data integrity.
-
Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. Deuterated chloroform (CDCl₃) is a standard choice for non-polar to moderately polar organic compounds like this compound.
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial. If an internal standard is required for quantitative analysis, add it at this stage (e.g., a small amount of tetramethylsilane, TMS, although modern spectrometers often reference the residual solvent peak).
-
Transfer: Gently swirl the vial to ensure complete dissolution. Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Analysis: Cap the NMR tube, wipe it clean, and carefully insert it into the NMR spectrometer's spinner turbine. Follow the instrument's standard procedure for locking, shimming, and acquiring the spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.
MS Fragmentation Analysis
For this compound (C₄H₇ClO), the molecular weight is 106.55 g/mol . The presence of chlorine is immediately identifiable by its isotopic signature. Chlorine exists as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio. This results in two molecular ion peaks: [M]⁺ at m/z 106 (for ³⁵Cl) and [M+2]⁺ at m/z 108 (for ³⁷Cl), with the [M+2]⁺ peak having roughly one-third the intensity of the [M]⁺ peak.
The primary fragmentation mechanism for ketones is α-cleavage, where the bond adjacent to the carbonyl group breaks. [8] Table 4: Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Formula | Notes |
|---|---|---|---|
| 108 | [M+2]⁺ | C₄H₇³⁷Cl | Isotopic molecular ion |
| 106 | [M]⁺ | C₄H₇³⁵Cl | Molecular ion |
| 71 | [M - Cl]⁺ | C₄H₇O | Loss of a chlorine radical |
| 63/65 | [CH₃CHCl]⁺ | C₂H₄Cl | α-cleavage product |
| 43 | [CH₃CO]⁺ | C₂H₃O | α-cleavage product, often the base peak |
(Source of representative data: PubChem, NIST WebBook)[6]
Interpretation & Causality:
-
α-Cleavage: The C-C bond between the carbonyl carbon (C2) and the chlorinated carbon (C3) is susceptible to cleavage. This fragmentation can occur in two ways:
-
Formation of the Acetyl Cation: Cleavage yields the highly stable, resonance-stabilized acetyl cation ([CH₃CO]⁺ ) at m/z 43 . Due to its stability, this fragment is typically the most abundant ion, known as the base peak.
-
Formation of the Chloroethyl Cation: The same cleavage event can also result in the formation of the [CH₃CHCl]⁺ fragment. This will produce a pair of peaks at m/z 63 (for ³⁵Cl) and m/z 65 (for ³⁷Cl) in a 3:1 ratio.
-
-
Loss of Chlorine: A less common fragmentation pathway involves the cleavage of the C-Cl bond, resulting in a fragment at m/z 71 corresponding to the [M - Cl]⁺ ion.
Conclusion
The spectroscopic analysis of this compound provides a clear and consistent molecular picture.
-
¹H and ¹³C NMR definitively map the carbon-hydrogen framework, with the chemical shifts of the methine proton (~4.32 ppm) and its attached carbon (~63.3 ppm) serving as unmistakable indicators of α-chlorination.
-
IR spectroscopy confirms the presence of the ketone functional group via the strong C=O absorption band (~1725 cm⁻¹), with its frequency subtly shifted higher by the inductive effect of the adjacent chlorine.
-
Mass spectrometry verifies the molecular weight (m/z 106/108) and reveals the characteristic 3:1 isotopic pattern of chlorine. The fragmentation pattern, dominated by the acetyl cation at m/z 43, is a classic example of α-cleavage in ketones.
Together, these techniques provide a robust, self-validating dataset for the unambiguous identification and quality assessment of this compound, empowering researchers to proceed with confidence in their synthetic endeavors.
References
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A Comprehensive Technical Guide to the Synthesis of 3-Chloro-2-butanone from Butanone
Abstract
3-Chloro-2-butanone is a highly versatile and valuable intermediate in modern organic synthesis, serving as a key building block for a wide range of pharmaceuticals, agrochemicals, and specialty materials.[1][] Its bifunctional nature, possessing both a reactive C-Cl bond at the α-position and a carbonyl group, allows for diverse subsequent transformations, including nucleophilic substitutions, cyclizations, and alkylations.[1][3] This guide provides an in-depth technical overview of the synthesis of this compound via the direct α-chlorination of butanone. We will explore the underlying reaction mechanisms, compare various chlorinating agents, present a detailed and validated experimental protocol, and discuss methods for purification and characterization. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding and practical execution of this important chemical transformation.
Theoretical Foundation: The Mechanism of α-Halogenation
The synthesis of this compound from butanone is a classic example of an α-halogenation of a ketone. This reaction can proceed under either acidic or basic conditions, but for selective monochlorination, an acid-catalyzed pathway is generally preferred to prevent polyhalogenation and aldol side reactions.[4]
The acid-catalyzed mechanism hinges on the formation of an enol intermediate, which is the key nucleophilic species that reacts with the electrophilic halogen source.[5][6]
The mechanism proceeds through the following key steps:
-
Protonation of the Carbonyl: A proton from the acid catalyst protonates the carbonyl oxygen, increasing the acidity of the α-hydrogens.
-
Enol Formation (Tautomerization): A weak base (e.g., the solvent or the conjugate base of the acid catalyst) removes an α-hydrogen. This is the slow, rate-determining step of the reaction.[5] For butanone, two different enols can be formed: the less substituted enol (from the C1 methyl group) and the more substituted enol (from the C3 methylene group). The formation of the more substituted enol is thermodynamically favored.
-
Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking the electrophilic chlorine atom (from Cl₂ or another chlorinating agent).
-
Deprotonation: The resulting protonated α-chloro ketone is deprotonated to yield the final product and regenerate the acid catalyst.[6]
Caption: Acid-catalyzed α-chlorination mechanism of butanone.
A Comparative Overview of Chlorinating Agents
The choice of chlorinating agent is critical and depends on factors such as scale, safety, and desired reactivity. While several reagents can effect the α-chlorination of ketones, they differ significantly in their handling and reaction characteristics.
| Reagent | Formula | Physical State | Key Advantages | Disadvantages & Hazards |
| Gaseous Chlorine | Cl₂ | Gas | High reactivity, inexpensive. | Highly toxic, difficult to handle, requires specialized equipment. Reaction can be violent without a catalyst.[7] |
| Sulfuryl Chloride | SO₂Cl₂ | Liquid | Convenient liquid, controllable, generates HCl in situ to catalyze the reaction. | Highly corrosive, reacts violently with water, toxic by inhalation.[8][9] |
| N-Chlorosuccinimide | NCS | Solid | Mild, easy to handle solid reagent, suitable for sensitive substrates. | More expensive, may require a separate acid catalyst.[10] |
| CuCl₂/H₂O₂/HCl | - | Solution | Avoids use of highly toxic reagents like Cl₂ or SO₂Cl₂. | Can result in lower yields and require more complex workup procedures.[11] |
For general laboratory preparations, sulfuryl chloride offers a practical balance of reactivity and ease of handling, making it a common choice for this transformation.
Experimental Protocol: Synthesis using Sulfuryl Chloride
This section provides a self-validating, step-by-step protocol for the synthesis of this compound.
Critical Safety Precautions
-
Sulfuryl chloride (SO₂Cl₂) is highly corrosive, toxic, and a lachrymator. It reacts violently with water and alcohols. All operations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves (e.g., butyl rubber).[8][12]
-
Butanone (Methyl Ethyl Ketone, MEK) is a flammable liquid. Ensure no ignition sources are present.
-
This compound is a harmful irritant and lachrymator.[13] Avoid inhalation and skin contact.
-
The reaction evolves hydrogen chloride (HCl) and sulfur dioxide (SO₂) gas , which are toxic and corrosive. The reaction apparatus must be equipped with a gas trap (e.g., a bubbler containing a sodium hydroxide solution).
Materials and Equipment
| Reagents | Molar Mass ( g/mol ) | Quantity | Moles |
| Butanone | 72.11 | 72.1 g (90 mL) | 1.0 |
| Sulfuryl Chloride | 134.97 | 121.5 g (72.8 mL) | 0.9 |
| Saturated NaHCO₃ solution | - | ~200 mL | - |
| Anhydrous Na₂SO₄ | - | ~20 g | - |
-
Equipment: 500 mL three-neck round-bottom flask, magnetic stirrer, reflux condenser, 100 mL pressure-equalizing dropping funnel, thermometer, gas outlet adapter connected to a gas trap, heating mantle, and distillation apparatus.
Step-by-Step Synthesis Procedure
-
Apparatus Setup: Assemble the three-neck flask with the dropping funnel, reflux condenser (with gas outlet to the trap), and a stopper. Ensure all joints are properly sealed. Place the flask in a water bath on a magnetic stirrer.
-
Reagent Charging: Charge the flask with butanone (72.1 g, 1.0 mol). Begin stirring.
-
Addition of Sulfuryl Chloride: Fill the dropping funnel with sulfuryl chloride (121.5 g, 0.9 mol). Add the sulfuryl chloride dropwise to the stirring butanone over a period of 60-90 minutes. A slight molar deficit of the chlorinating agent is used to minimize dichlorination.
-
Reaction: The reaction is exothermic. Maintain the internal temperature between 30-40°C using the water bath. Vigorous gas evolution (HCl, SO₂) will be observed.
-
Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 3-4 hours, or until gas evolution ceases.
-
Work-up: Slowly and carefully pour the reaction mixture into 200 mL of cold, saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acidic byproducts. Caution: This will cause vigorous foaming and gas evolution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the lower organic layer.
-
Washing: Wash the organic layer with another 50 mL portion of saturated NaHCO₃ solution, followed by 50 mL of brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), swirl, and let it stand for 15-20 minutes.
-
Isolation: Decant or filter the dried solution to remove the drying agent. The crude product can be purified by fractional distillation. Collect the fraction boiling at 137-140°C at atmospheric pressure.[11]
Caption: Experimental workflow for the synthesis of this compound.
Product Characterization
Confirming the identity and purity of the final product is essential. The following data are characteristic of this compound.
| Analysis Method | Expected Results |
| ¹H NMR | δ (ppm): ~1.6 (d, 3H, -CH(Cl)CH₃ ), ~2.3 (s, 3H, -C(=O)CH₃ ), ~4.6 (q, 1H, -CH (Cl)CH₃).[14] |
| ¹³C NMR | δ (ppm): ~26 (CH₃), ~28 (CH₃), ~62 (CHCl), ~202 (C=O).[15][16] |
| Mass Spec (EI) | m/z: 106/108 (M⁺, ~3:1 ratio for ³⁵Cl/³⁷Cl), 43 (base peak, [CH₃CO]⁺).[15][17] |
| IR Spectroscopy | ν (cm⁻¹): ~1720-1725 (strong, C=O stretch).[15] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction; loss during work-up. | Extend reaction time; ensure temperature is maintained; be careful during neutralization and extraction steps. |
| Presence of Dichloro-butanone | Stoichiometry of chlorinating agent is too high. | Use a slight deficit of sulfuryl chloride (e.g., 0.9 equivalents) as described in the protocol. |
| Product is Dark/Discolored | Side reactions or decomposition. | Ensure the reaction temperature does not exceed 40-50°C; purify carefully by distillation. |
| Incomplete Neutralization | Insufficient bicarbonate solution. | Test the aqueous layer with pH paper after quenching to ensure it is neutral or slightly basic before separation. |
Conclusion
The α-chlorination of butanone provides a direct and efficient route to this compound, a crucial intermediate in synthetic chemistry. The method using sulfuryl chloride is robust and scalable, though it demands strict adherence to safety protocols due to the hazardous nature of the reagents involved. Proper execution of the reaction, work-up, and purification steps, validated by rigorous analytical characterization, will reliably yield a high-purity product ready for use in advanced synthetic applications.
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3-Chloro-2-butanone reaction mechanisms
An In-depth Technical Guide on the Reaction Mechanisms of 3-Chloro-2-butanone
Abstract
This compound (CAS: 4091-39-8), a prominent member of the α-haloketone class, stands as a cornerstone intermediate in modern organic synthesis.[1] Its bifunctional nature, featuring a reactive C-Cl bond at the α-position and an electrophilic carbonyl center, enables a diverse array of chemical transformations. This guide provides an in-depth exploration of the core reaction mechanisms governing the reactivity of this compound, including nucleophilic substitution, elimination, and the synthetically powerful Favorskii rearrangement. Designed for researchers, scientists, and drug development professionals, this document synthesizes mechanistic theory with practical, field-proven insights to facilitate its effective application in complex molecular design and synthesis.
Introduction: The Chemical Versatility of an α-Haloketone
This compound is a colorless to yellow liquid whose synthetic utility is derived from the electronic interplay between its two functional groups.[2] The electron-withdrawing nature of the carbonyl group significantly activates the adjacent α-carbon, rendering the chlorine atom highly susceptible to displacement by nucleophiles.[3] This inherent reactivity makes it an invaluable building block for introducing the butan-2-one moiety and for constructing more complex molecular architectures, including various heterocyclic compounds.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 4091-39-8 |
| Molecular Formula | C₄H₇ClO |
| Molecular Weight | 106.55 g/mol |
| Appearance | Clear yellow to brownish liquid[2][4] |
| Density | 1.055 g/mL at 25 °C |
| Boiling Point | 114-117 °C |
| Refractive Index | n20/D 1.421 |
| Solubility | 30 g/L in water[2][4] |
Core Reaction Mechanisms: A Mechanistic Dissection
The reactivity of this compound is dominated by three competing pathways, the outcome of which is dictated by the choice of reagents and reaction conditions, particularly the nature of the nucleophile and base.
Nucleophilic Substitution (S_{N}2 Pathway)
The primary reaction pathway for this compound is the bimolecular nucleophilic substitution (S_{N}2) reaction. The inductive effect of the adjacent carbonyl group polarizes the C-Cl bond, increasing the electrophilicity of the α-carbon and making it an excellent target for nucleophilic attack.[3] Consequently, α-haloketones exhibit significantly enhanced reactivity in S_{N}2 reactions compared to their corresponding alkyl halides.[3][5]
This reaction proceeds via a concerted, single-step mechanism where the nucleophile attacks the α-carbon, and the chloride ion is simultaneously ejected as the leaving group.[6][7] To favor this pathway and minimize competing side reactions like elimination or rearrangement, less basic nucleophiles are generally employed.[6][8]
Caption: S_{N}2 mechanism at the α-carbon of this compound.
Common nucleophiles used in this reaction include amines (to form α-amino ketones), thiolates, cyanides, and carboxylates.
Elimination Reactions (E2 Pathway)
When this compound is treated with a strong, sterically hindered base, an E2 elimination reaction can compete with or even dominate substitution. The base abstracts a proton from the β-carbon (the methyl group attached to the carbonyl), leading to the formation of the α,β-unsaturated ketone, 3-buten-2-one (methyl vinyl ketone).
Lowering the reaction temperature can often favor the desired S_{N}2 pathway over elimination, which typically possesses a higher activation energy.[8]
The Favorskii Rearrangement
The Favorskii rearrangement is a characteristic and synthetically valuable reaction of α-haloketones, including this compound, in the presence of a strong, non-hindered base like an alkoxide or hydroxide.[9][10] This reaction results in the formation of a carboxylic acid derivative (an ester with alkoxides, or a carboxylate salt with hydroxide) via a fascinating ring-contraction-like mechanism involving a cyclopropanone intermediate.[9][11][12]
The mechanism proceeds through several key steps:
-
Enolate Formation: The base abstracts an acidic α'-proton (from the C4 methyl group), forming an enolate.[9][12]
-
Cyclopropanone Formation: The enolate undergoes an intramolecular S_{N}2 reaction, where the enolate's α'-carbon attacks the α-carbon (C3), displacing the chloride ion to form a highly strained bicyclic cyclopropanone intermediate.[9][12]
-
Nucleophilic Attack: The nucleophilic base (e.g., methoxide) attacks the carbonyl carbon of the cyclopropanone.
-
Ring Opening: The resulting tetrahedral intermediate collapses, cleaving one of the C-C bonds of the three-membered ring to form the most stable carbanion. This is followed by protonation (or reaction with an electrophile) to yield the final rearranged product.[9]
Caption: Key stages of the Favorskii rearrangement of this compound.
Table 2: Comparison of Reaction Pathways for this compound
| Reaction Pathway | Reagent Type | Key Conditions | Primary Product |
| S_{N}2 Substitution | Weakly basic nucleophiles (e.g., R₂NH, RS⁻, CN⁻) | Lower temperatures, aprotic solvents | α-substituted ketone |
| E2 Elimination | Strong, sterically hindered bases (e.g., t-BuOK) | Higher temperatures | α,β-unsaturated ketone |
| Favorskii Rearrangement | Strong, non-hindered bases (e.g., NaOMe, NaOH) | Protic or aprotic solvents | Rearranged ester or carboxylic acid |
Experimental Protocols & Workflow
Trustworthy protocols are self-validating. The following procedure for a representative S_{N}2 reaction includes steps for monitoring and characterization, ensuring reproducibility and confirming the identity of the desired product.
Protocol: Synthesis of 3-(diethylamino)-2-butanone
This protocol details the nucleophilic substitution of this compound with diethylamine.
Materials:
-
This compound (1.0 eq)
-
Diethylamine (2.2 eq)
-
Potassium carbonate (K₂CO₃, 1.5 eq, as an acid scavenger)
-
Acetonitrile (CH₃CN, solvent)
-
Dichloromethane (DCM, for extraction)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add potassium carbonate and acetonitrile.
-
Add this compound to the suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add diethylamine dropwise over 10 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Filter the reaction mixture to remove solid K₂CO₃. Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in DCM and wash sequentially with saturated NaHCO₃ solution and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by column chromatography on silica gel to obtain the pure 3-(diethylamino)-2-butanone.
Analytical Characterization Workflow
A logical workflow is essential to validate the outcome of the synthesis.
Caption: Standard workflow for synthesis, purification, and analysis.
Synthesis of this compound
A reliable supply of high-purity starting material is critical. This compound is commonly synthesized via the direct chlorination of 2-butanone. One documented lab-scale method involves using hydrogen peroxide and hydrochloric acid with a copper(II) chloride catalyst.[13] Industrially, it can be generated as a co-product during the Wacker-type oxidation of n-butylenes to produce 2-butanone, using a palladium-copper catalyst system.[14]
Conclusion
This compound is a powerful and versatile synthetic intermediate whose reactivity is a classic case study in the competition between nucleophilic substitution, elimination, and rearrangement pathways. A thorough understanding of the underlying mechanisms is paramount for any researcher aiming to exploit its synthetic potential. By carefully selecting nucleophiles, bases, and reaction conditions, scientists can steer the reaction toward the desired outcome, enabling the efficient construction of complex target molecules for pharmaceutical, agrochemical, and materials science applications.
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The Genesis of a Key Synthetic Building Block: A Technical Guide to the Discovery and History of 3-Chloro-2-butanone
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Dawn of α-Haloketones and Their Strategic Importance
In the landscape of organic synthesis, the introduction of a halogen atom alpha to a carbonyl group creates a molecule with dual reactivity, a feature that has been exploited by chemists for over a century to construct complex molecular architectures. These α-haloketones are powerful bifunctional electrophiles, susceptible to nucleophilic attack at both the carbonyl carbon and the α-carbon. This unique reactivity profile has rendered them invaluable intermediates in the synthesis of a vast array of compounds, from pharmaceuticals and agrochemicals to specialty materials.[1]
The history of α-haloketones dates back to the mid-19th century with the pioneering work of French chemist Charles Adolphe Wurtz. His investigations into the reactions of acetone, particularly its halogenation, led to the first documented synthesis of chloroacetone, laying the foundational groundwork for this entire class of compounds.[2] This discovery opened the door to a new realm of synthetic possibilities, enabling reactions such as the Favorskii rearrangement, a notable reaction of α-haloketones that leads to carboxylic acid derivatives, often with ring contraction in cyclic systems.[3][4]
This guide delves into the specific history and discovery of a seemingly simple yet synthetically potent α-haloketone: 3-chloro-2-butanone (also known as methyl α-chloroethyl ketone). We will trace its journey from its early documented synthesis to its role in industrial processes and its enduring utility as a versatile building block in modern organic chemistry.
The Emergence of this compound: From Laboratory Curiosity to Industrial By-product
While the precise moment of its first accidental synthesis is lost to history, one of the earliest detailed descriptions of the preparation of this compound can be found in a 1955 publication in the Journal of the American Chemical Society.[5][6] This early laboratory-scale synthesis provided a foundational method for accessing this valuable reagent.
However, the story of this compound's journey from a laboratory curiosity to a readily available chemical intermediate is closely intertwined with the development of large-scale industrial processes. A significant chapter in its history is revealed in a 1964 patent describing a process for the production of butanone by the oxidation of n-butylenes using a palladium chloride and copper chloride catalyst system—a variant of the famed Wacker process.[2] This patent disclosed that 3-chlorobutanone-2 was formed as a by-product in this reaction.[2] The Wacker process, a landmark in industrial organic chemistry, involves the oxidation of alkenes to carbonyl compounds.[7]
The co-production of this compound in this industrial process highlighted its potential availability and spurred further investigation into its chemical properties and synthetic applications.
Synthesis Methodologies: An Evolutionary Perspective
The methods for synthesizing this compound have evolved from early, often harsh, direct chlorination techniques to more refined and selective modern protocols.
Early Synthetic Approaches: Direct Chlorination
The initial syntheses of α-haloketones, including this compound, typically involved the direct reaction of the parent ketone with a halogenating agent. A common early method was the direct chlorination of 2-butanone.
Protocol: Direct Chlorination of 2-Butanone (Historical Perspective)
-
Step 1: Reaction Setup. In a well-ventilated fume hood, 2-butanone is dissolved in a suitable solvent, such as glacial acetic acid or carbon tetrachloride. The reaction vessel is equipped with a gas inlet tube, a stirrer, and a condenser.
-
Step 2: Introduction of Chlorine Gas. Gaseous chlorine is bubbled through the solution at a controlled rate. The reaction is often initiated by light or a radical initiator.
-
Step 3: Reaction Monitoring. The progress of the reaction is monitored by the disappearance of the starting material, typically through gas chromatography or by observing the color change of the reaction mixture.
-
Step 4: Workup and Purification. Upon completion, the reaction mixture is purged with an inert gas to remove excess chlorine and hydrogen chloride. The mixture is then washed with water and a mild base (e.g., sodium bicarbonate solution) to neutralize the acid. The organic layer is separated, dried over an anhydrous salt (e.g., magnesium sulfate), and the product is isolated by fractional distillation.
Causality Behind Experimental Choices: The use of a solvent helps to control the reaction temperature and prevent runaway reactions. The acid produced during the reaction can catalyze side reactions, hence the need for a neutralization step during workup. Fractional distillation is necessary to separate the desired monochlorinated product from unreacted starting material and dichlorinated byproducts.
This direct chlorination method, while effective, often suffers from a lack of selectivity, leading to the formation of poly-chlorinated byproducts and isomers.
The Wacker Process and Industrial Co-production
As mentioned earlier, the industrial production of butanone via the Wacker process provided a significant source of this compound.[2]
Caption: Industrial co-production via the Wacker process.
This process, while not a direct synthesis, was crucial for making this compound more accessible for research and development.
Modern Synthetic Methods
Contemporary methods for the synthesis of this compound focus on improved selectivity and milder reaction conditions. These often employ alternative chlorinating agents to chlorine gas.
Protocol: Synthesis using Sulfuryl Chloride
-
Step 1: Reaction Setup. 2-Butanone is dissolved in an inert solvent such as dichloromethane or chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.
-
Step 2: Addition of Sulfuryl Chloride. Sulfuryl chloride (SO₂Cl₂) is added dropwise to the stirred solution. The reaction is exothermic and the temperature should be maintained below 10 °C.
-
Step 3: Reaction Completion and Quenching. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours. The reaction is then carefully quenched by the slow addition of water or a saturated sodium bicarbonate solution.
-
Step 4: Extraction and Purification. The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation.
Causality Behind Experimental Choices: Sulfuryl chloride is a more convenient and often more selective chlorinating agent than chlorine gas for laboratory-scale preparations. The reaction is performed at low temperatures to control the exothermicity and minimize side reactions. The aqueous workup is essential to remove inorganic byproducts and any remaining acid.
Chemical Properties and Reactivity
This compound is a colorless to light yellow liquid with a pungent odor. Its key physical and chemical properties are summarized in the table below.[8][9][10][11]
| Property | Value |
| CAS Number | 4091-39-8 |
| Molecular Formula | C₄H₇ClO |
| Molecular Weight | 106.55 g/mol |
| Boiling Point | 114-117 °C |
| Density | 1.055 g/mL at 25 °C |
| Refractive Index | 1.421 (at 20 °C) |
The reactivity of this compound is dominated by the two electrophilic centers: the carbonyl carbon and the α-carbon bearing the chlorine atom. This dual reactivity makes it a versatile substrate for a wide range of nucleophilic substitution and carbonyl addition reactions.
One of the most significant reactions of α-haloketones is the Favorskii rearrangement . In the presence of a base, this compound can rearrange to form derivatives of 2-methylpropanoic acid.[3][4][6]
Caption: The Favorskii rearrangement mechanism.
Historical and Modern Applications
The utility of this compound as a synthetic intermediate has been recognized for decades and continues to be relevant in various fields.
Pharmaceutical Synthesis
This compound is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[12][13] A notable example is its use in the synthesis of sulfamethoxazole , a widely used sulfonamide antibiotic.[14][15][16][17] The synthesis involves the reaction of this compound with a sulfonamide precursor to construct the isoxazole ring system of the final drug molecule.
Agrochemical Industry
In the agrochemical sector, this compound serves as an intermediate in the production of certain pesticides and herbicides.[12][13] Its reactive nature allows for the facile introduction of specific functionalities required for the biological activity of these crop protection agents.
Fine and Specialty Chemicals
Beyond pharmaceuticals and agrochemicals, this compound is employed in the synthesis of a variety of fine and specialty chemicals.[12][13] It is a precursor for the synthesis of various heterocyclic compounds, such as thiazoles and imidazoles, which are important scaffolds in medicinal chemistry and materials science.[1]
Conclusion
From its early, somewhat ill-defined discovery to its well-established role as a versatile chemical intermediate, this compound exemplifies the journey of many foundational molecules in organic chemistry. Its history is a testament to the interplay between academic discovery and industrial innovation. The dual reactivity inherent in its α-haloketone structure has provided chemists with a reliable and powerful tool for molecular construction for over half a century. As the demand for novel pharmaceuticals, advanced agrochemicals, and innovative materials continues to grow, the strategic importance of seemingly simple building blocks like this compound is unlikely to diminish. Its story underscores the enduring value of fundamental organic chemistry in addressing contemporary scientific and technological challenges.
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An In-Depth Technical Guide to the Safe Handling of 3-Chloro-2-butanone for Research and Development
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for 3-Chloro-2-butanone (CAS No: 4091-39-8). As a versatile ketone and building block in organic synthesis, its utility is matched by its significant hazardous properties.[1] Adherence to stringent safety protocols is not merely a matter of compliance but a fundamental prerequisite for ensuring personnel safety and experimental integrity. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a deep-seated culture of safety.
Section 1: Hazard Identification and Risk Assessment
A thorough understanding of a chemical's intrinsic properties is the cornerstone of a robust safety plan. The primary hazards associated with this compound are its flammability and its acute toxicity.[2] The toxicological properties have not been fully investigated, which necessitates a cautious and conservative approach to handling.[3]
1.1: Globally Harmonized System (GHS) Classification
This compound is classified as a hazardous chemical under OSHA (29 CFR 1910.1200).[3] The following table summarizes its GHS hazard classifications.
| Hazard Class | Category | Hazard Statement | Pictogram |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor[2][4][5] | 🔥 |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][4][5] | ❗ |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[6] | ❗ |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[6] | ❗ |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][3] | ❗ |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[2][3] | ❗ |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2][3][6] | ❗ |
1.2: Physicochemical Properties and Their Safety Implications
The physical properties of this compound directly influence the necessary safety precautions. Its low flash point and significant vapor pressure are of primary concern.
| Property | Value | Causality and Safety Implication |
| Appearance | Yellow clear liquid | Allows for easy visual identification of the substance and any potential contamination. |
| Molecular Formula | C4H7ClO[7][3][8] | - |
| Molecular Weight | 106.55 g/mol [7][3][8] | - |
| Flash Point | 21.1 to 28 °C (70 to 82.4 °F)[9] | Critical Hazard. The low flash point means that flammable or explosive vapor-air mixtures can form at or near standard room temperature. This necessitates strict control of all ignition sources.[10] |
| Boiling Point | 114 to 117 °C[9] | The relatively low boiling point contributes to the ease with which vapors can accumulate in a workspace. |
| Vapor Pressure | ~27 mbar (20.3 mmHg) at 25 °C[3][9] | This significant vapor pressure indicates a high potential for inhalational exposure if not handled within an appropriate engineering control like a chemical fume hood. |
| Density | ~1.055 g/mL at 25 °C[3][11] | Being denser than water, it will sink, which is a consideration for large-scale spill management. |
| Water Solubility | ~3 g/100 mL[4][9] | Limited solubility means that in case of a spill, it will not readily mix with water, potentially spreading.[12] |
Section 2: Exposure Controls and Personal Protection
A multi-layered approach, prioritizing engineering controls over personal protective equipment (PPE), is essential for minimizing exposure.
2.1: The Hierarchy of Controls
The most effective method to mitigate risk is to use a hierarchy of controls. Elimination and substitution are often not feasible in a research context where the chemical is required. Therefore, the focus must be on robust engineering and administrative controls.
Caption: Hierarchy of controls, prioritizing engineering solutions.
-
Engineering Controls (Primary Mitigation): All work with this compound must be conducted in a certified chemical fume hood to control vapor inhalation.[3] The workspace must utilize explosion-proof electrical, ventilating, and lighting equipment due to the high flammability.[3][5] Emergency eyewash stations and safety showers must be readily accessible and tested regularly.[3]
-
Administrative Controls (Procedural Mitigation): Access to areas where this chemical is used should be restricted to trained and authorized personnel. Clear, concise Standard Operating Procedures (SOPs) must be developed and followed for every experiment. Do not eat, drink, or smoke in the work area.[1][13]
-
Personal Protective Equipment (PPE): PPE is the final line of defense and must not be used as a substitute for engineering controls.
2.2: Personal Protective Equipment (PPE) Protocol
The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.
-
Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[3] A face shield should be worn in addition to goggles when there is a risk of splashing.[9]
-
Skin and Body Protection: Wear a flame-retardant lab coat and appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[1][3] It is crucial to check the glove manufacturer's data for breakthrough time and permeation resistance. Contaminated clothing must be removed immediately, and the skin washed thoroughly.[3]
-
Respiratory Protection: If engineering controls fail or for certain emergency situations, a NIOSH/MSHA-approved respirator with an organic vapor cartridge (Type ABEK, conforming to EN14387) is required.[3][9] Respirator use must be part of a comprehensive respiratory protection program.
Section 3: Standard Operating Procedures for Handling and Storage
Methodical and cautious handling is paramount. The following workflow provides a framework for safe laboratory use.
Caption: A five-step workflow for the safe handling of this compound.
3.1: Safe Handling Protocol
-
Preparation: Before handling, ensure all required PPE is donned correctly. Verify that the chemical fume hood is operational. Assemble all necessary apparatus and spill cleanup materials.
-
Chemical Transfer: Keep the container tightly closed when not in use.[4][5] To prevent ignition from static discharge, it is critical to ground and bond the container and receiving equipment during transfers.[4][5][13] Use only non-sparking tools.[3][5]
-
During Procedure: Avoid breathing vapors or mists.[3] Avoid all contact with skin and eyes.[3] Keep the chemical away from all sources of ignition, including heat, sparks, and open flames.[5]
-
Post-Procedure: Decontaminate all equipment and the work area thoroughly. Wash hands and any exposed skin with soap and water after handling.[1][3]
3.2: Storage and Incompatibilities
Proper storage is crucial for preventing fires and accidental reactions.
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area designated as a "Flammables Area".[3][12] The storage area should be secure and accessible only to authorized personnel.[6]
-
Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[7][3][12] Contact with these materials can lead to vigorous, exothermic reactions.
Section 4: Emergency Response Procedures
Immediate and correct response to an emergency can significantly mitigate harm.
4.1: First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][3]
-
Skin Contact: Remove all contaminated clothing and shoes. Flush the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention.[7][3]
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration. Seek immediate medical attention.[7][3]
-
Ingestion: Do NOT induce vomiting.[7] If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of water or milk. Seek immediate medical attention.[7]
4.2: Accidental Release and Spill Cleanup
Caption: Decision tree for responding to an accidental release.
-
Immediate Actions: Evacuate non-essential personnel. Remove all sources of ignition immediately.[3][12] Ensure adequate ventilation.
-
Containment & Cleanup: For small spills, absorb the liquid with an inert, non-combustible material such as dry sand, earth, or vermiculite.[7][3][12] Do not use combustible materials like sawdust.
-
Collection: Using non-sparking tools, place the absorbed material into a suitable, labeled, and sealed container for hazardous waste disposal.[3][5]
-
Decontamination: Clean the spill area thoroughly.
4.3: Firefighting Measures
-
Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical powder, alcohol-resistant foam, or water spray to cool containers.[7][3][5]
-
Specific Hazards: This is a flammable liquid.[2] Vapors are heavier than air and may travel a considerable distance to a source of ignition and flash back.[3][10] Containers may explode when heated.[3][10]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[7][3]
Section 5: Waste Disposal
All waste containing this compound, including contaminated absorbent materials and empty containers, must be treated as hazardous waste.[12] Empty containers retain product residue (liquid and vapor) and can be dangerous.[7][12] Dispose of all waste in accordance with federal, state, and local environmental regulations at an approved waste disposal plant.[3][12] Do not allow the product to enter drains.[5]
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Navigating the Nuances of 3-Chloro-2-butanone: An In-depth Technical Guide to its Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Duality of a Versatile Ketone
3-Chloro-2-butanone (CAS No: 4091-39-8), an α-chloro ketone, presents a compelling duality for the discerning scientist.[1] Its structure, featuring both a reactive chlorine atom and a ketone functional group, renders it a valuable intermediate in a multitude of organic syntheses, including the production of pharmaceuticals and agrochemicals.[1][] However, this inherent reactivity also underpins its potential for instability if not handled and stored with the requisite scientific rigor. This guide, born from a synthesis of established chemical principles and practical, field-proven insights, aims to provide a comprehensive understanding of the factors governing the stability of this compound and to delineate clear, actionable protocols for its optimal storage.
The Chemical Persona of this compound: A Foundation for Stability Assessment
A thorough understanding of the physicochemical properties of this compound is the bedrock upon which all stability and storage considerations are built.
| Property | Value | Source |
| Molecular Formula | C4H7ClO | [3][4] |
| Molecular Weight | 106.55 g/mol | [3][4] |
| Appearance | Clear, colorless to yellow or brownish liquid | [][5] |
| Boiling Point | 114-117 °C | [4] |
| Density | 1.055 g/mL at 25 °C | [4] |
| Vapor Pressure | 19.7 mmHg at 25°C | [1] |
| Water Solubility | Approximately 3 g/100 mL | [6] |
| Flash Point | 23 °C | [3] |
The relatively low flash point categorizes this compound as a flammable liquid, a critical consideration for its storage environment.[3] Its moderate water solubility suggests that hydrolysis could be a potential degradation pathway.
Deconstructing Instability: Potential Decomposition Pathways
While stable under normal, controlled conditions, this compound is susceptible to degradation through several mechanisms, primarily driven by its reactive α-chloro ketone moiety.
Hydrolysis: The Aqueous Threat
The presence of water can lead to the nucleophilic substitution of the chlorine atom by a hydroxyl group, yielding 3-hydroxy-2-butanone and hydrochloric acid. This reaction is often catalyzed by acidic or basic conditions. The generation of HCl can, in turn, catalyze further degradation, creating an autocatalytic cycle.
Photodegradation: The Energy of Light
As an α-chloro ketone, this compound is susceptible to photolysis.[] Exposure to ultraviolet (UV) light can induce homolytic cleavage of the carbon-chlorine bond, generating radical species. These highly reactive intermediates can then participate in a variety of secondary reactions, leading to the formation of a complex mixture of degradation products and a potential discoloration of the material. A primary product of photolysis is hydrogen chloride.[]
Thermal Decomposition: The Influence of Heat
Elevated temperatures can provide the activation energy required to initiate decomposition. While generally stable at ambient temperatures, prolonged exposure to heat can accelerate degradation, potentially leading to the release of toxic fumes, including hydrogen chloride and carbon monoxide.[3]
Incompatibility with Strong Bases and Oxidizing Agents
Contact with strong bases can promote elimination reactions, leading to the formation of unsaturated ketones. Strong oxidizing agents can react with the ketone functionality, leading to a variety of oxidation products and compromising the purity of the material.[3]
A Proactive Approach: Recommended Storage and Handling Protocols
The key to maintaining the integrity of this compound lies in a proactive and informed approach to its storage and handling.
Optimal Storage Conditions
Temperature: To minimize thermal degradation, it is recommended to store this compound in a cool, well-ventilated area, away from sources of heat.[3] While "ambient temperatures" are sometimes cited, for long-term storage, maintaining a temperature range of 2-8°C is advisable to significantly slow down potential degradation pathways. The material should be kept away from direct sunlight and other sources of UV radiation to prevent photodegradation.
Atmosphere: To mitigate the risk of hydrolysis, this compound should be stored under a dry, inert atmosphere, such as nitrogen or argon. Containers should be tightly sealed to prevent the ingress of moisture.
Containment: The choice of container material is paramount to prevent contamination and degradation.
| Material | Compatibility | Rationale |
| Borosilicate Glass (Type I) | Excellent | Highly inert and offers good visibility of the contents. Amber glass is recommended to protect against photolabile degradation. |
| Stainless Steel (304, 316) | Good | Offers good chemical resistance, particularly for larger quantities. Ensure the container is clean and passivated. |
| High-Density Polyethylene (HDPE) | Fair to Good | May be suitable for short-term storage, but potential for leaching and solvent absorption should be evaluated. |
| Polypropylene (PP) | Fair | Similar to HDPE, suitability should be confirmed for long-term storage. |
| Aluminum | Not Recommended | Halogenated solvents can corrode aluminum, which in some cases can lead to a dangerous reaction. |
It is crucial to ensure that any plastic containers used are approved for the storage of flammable liquids.
Handling Procedures
Due to its flammability and potential toxicity, this compound should be handled in a well-ventilated fume hood.[3] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. All ignition sources must be eliminated from the handling area.[3]
Verifying Integrity: Analytical Methods for Stability Assessment
A robust stability testing program is essential to ensure the quality and purity of this compound over time.
Stability-Indicating Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
A validated stability-indicating GC-MS method is the gold standard for assessing the purity of this compound and detecting any potential degradation products.
Experimental Protocol:
-
Instrumentation: A gas chromatograph equipped with a mass selective detector (MSD).
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
Injector Temperature: 250°C.
-
MSD Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 35-350 amu.
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, such as dichloromethane or ethyl acetate.
-
Injection Volume: 1 µL.
This method allows for the separation of this compound from potential degradation products, and the mass spectrometer provides definitive identification of any new peaks that may appear during a stability study.
Comprehensive Stability Study Protocol
A comprehensive stability study should include both long-term and accelerated testing to predict the shelf-life of this compound under various conditions.[7][8]
Long-Term Stability Study:
-
Storage Conditions: 25°C ± 2°C / 60% RH ± 5% RH.[9]
-
Testing Time Points: 0, 3, 6, 9, 12, 18, 24, and 36 months.[10]
-
Tests: Appearance, Purity by GC-MS, and identification of any degradation products.
Accelerated Stability Study:
-
Storage Conditions: 40°C ± 2°C / 75% RH ± 5% RH.[9]
-
Testing Time Points: 0, 1, 3, and 6 months.[10]
-
Tests: Appearance, Purity by GC-MS, and identification of any degradation products.
Forced Degradation Studies:
To understand the potential degradation pathways and to ensure the analytical method is truly stability-indicating, forced degradation studies should be performed on a reference sample of this compound.[11]
-
Acidic Conditions: 0.1 N HCl at 60°C for 24 hours.
-
Basic Conditions: 0.1 N NaOH at room temperature for 4 hours.
-
Oxidative Conditions: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: 80°C for 48 hours.
-
Photostability: Exposure to ICH-compliant light conditions.
The results of these studies will provide a comprehensive stability profile of this compound, enabling the establishment of appropriate storage conditions and a reliable shelf-life.
Visualizing the Workflow
Caption: Workflow for the stability assessment of this compound.
Conclusion: From Understanding to Application
The effective utilization of this compound in research and development hinges on a comprehensive understanding of its stability profile. By implementing the scientifically grounded storage and handling protocols outlined in this guide, and by employing robust analytical methods for stability monitoring, researchers can ensure the integrity of this versatile ketone, thereby enhancing the reliability and reproducibility of their synthetic endeavors. This proactive approach not only safeguards the quality of the starting material but also contributes to a safer and more efficient laboratory environment.
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solubility of 3-Chloro-2-butanone in different solvents
An In-depth Technical Guide to the Solubility of 3-Chloro-2-butanone
This guide provides a comprehensive technical overview of the solubility characteristics of this compound (CAS No: 4091-39-8), a crucial parameter for its application in research, chemical synthesis, and drug development. We will delve into the physicochemical properties that govern its solubility, present available quantitative data, and provide a robust, field-proven protocol for its experimental determination.
The Critical Role of Solubility
In the realms of pharmaceutical sciences and synthetic chemistry, understanding a compound's solubility is not merely an academic exercise; it is a cornerstone of process development, formulation design, and bioavailability assessment.[1][2] The extent to which a solute, such as this compound, can dissolve in a solvent dictates its utility in a reaction medium, its ease of purification, and, in a pharmaceutical context, its ability to be absorbed and exert a therapeutic effect.[3] This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively manage and predict the solubility behavior of this versatile chloroketone.
Physicochemical Profile of this compound
The solubility of a compound is intrinsically linked to its molecular structure and the resulting intermolecular forces it can exert. This compound is a four-carbon ketone featuring a chlorine atom on the alpha-carbon. This structure imparts a specific set of properties that directly influence its interaction with various solvents.
Molecular Structure: CH₃-CHCl-C(=O)-CH₃
The molecule possesses a polar carbonyl group (C=O) and a polar carbon-chlorine bond (C-Cl). The carbonyl oxygen has lone pairs of electrons and can act as a hydrogen bond acceptor.[4][5] However, the molecule lacks a hydrogen atom bonded to a highly electronegative atom, so it cannot act as a hydrogen bond donor.[6] The presence of the chloro- and keto- groups makes the molecule more polar than its parent alkane, butane, but the two methyl groups contribute nonpolar character.
Key physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 4091-39-8 | [7][8][9][10] |
| Molecular Formula | C₄H₇ClO | [7][10][11] |
| Molecular Weight | 106.55 g/mol | [7][10][12] |
| Appearance | Clear, colorless to yellow/brown liquid | [8][9][11] |
| Boiling Point | 114-117 °C | [9][10][13] |
| Density | ~1.055 g/mL at 25 °C | [9][10] |
| LogP (octanol-water) | 0.77 - 1.20 | [6][7] |
| Water Solubility | 3 g/100 mL (30 g/L) | [6][7][13] |
| Vapor Pressure | 19.7 - 27 mbar at 25 °C | [7][14] |
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. A LogP value around 1 suggests that this compound has a moderate affinity for nonpolar environments but retains significant polarity, predicting its solubility behavior across a spectrum of solvents.
Theoretical and Observed Solubility Profile
The guiding principle of "like dissolves like" is fundamental to predicting solubility.[15] This principle states that substances with similar intermolecular forces are likely to be soluble in one another.
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can engage in hydrogen bonding. While this compound cannot self-donate hydrogen bonds, its carbonyl oxygen can accept them from protic solvents.[5] This interaction, combined with its moderate polarity, allows for some solubility in water, which is quantitatively confirmed to be approximately 3 g/100 mL.[6][7][13] Its solubility is expected to be higher in short-chain alcohols like ethanol and methanol, which have both a polar hydroxyl group and a nonpolar alkyl chain, effectively bridging the properties of the solute.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents are polar but lack O-H or N-H bonds. This compound, being a ketone, is structurally similar to acetone. It is expected to be miscible or highly soluble in these solvents due to favorable dipole-dipole interactions.[16][17]
-
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents primarily interact through weaker London dispersion forces. The alkyl backbone of this compound allows for some interaction with nonpolar solvents. Therefore, it is expected to be soluble in many common organic solvents.[4][17][18]
Table 2: Predicted and Known Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Known Quantitative Data |
| Polar Protic | Water | Moderately Soluble | 3 g/100 mL[6][7][13] |
| Ethanol, Methanol | Soluble / Miscible | Not specified in reviewed literature | |
| Polar Aprotic | Acetone, Acetonitrile | Soluble / Miscible | Not specified in reviewed literature |
| Dimethyl Sulfoxide (DMSO) | Soluble / Miscible | Not specified in reviewed literature | |
| Nonpolar | Hexane, Toluene | Soluble | Not specified in reviewed literature |
| Diethyl Ether | Soluble / Miscible | Not specified in reviewed literature |
Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
To obtain reliable and thermodynamically meaningful solubility data, a rigorous experimental protocol is essential.[19] The shake-flask method is the gold standard for determining equilibrium solubility due to its accuracy and directness.[20] The protocol described below is a self-validating system designed to ensure equilibrium is reached and measurements are accurate.
Causality Behind Experimental Choices
-
Purity: Using highly pure solute and solvent is critical, as impurities can significantly alter solubility.[20]
-
Temperature Control: Solubility is highly temperature-dependent. A constant, precisely controlled temperature is mandatory for reproducible results.[3][20]
-
Equilibration Time: The system must be agitated for a sufficient duration to ensure true thermodynamic equilibrium is achieved between the undissolved solute and the saturated solution. This is verified by taking measurements at successive time points until the concentration plateaus.[19]
-
Phase Separation: Incomplete separation of the saturated solution from the excess solid before analysis is a common source of error, leading to an overestimation of solubility. Filtration through a fine-pored, non-adsorptive filter is a critical step.[20]
-
Analytical Method: The chosen analytical method must be validated for linearity, accuracy, and precision in the solvent matrix. High-Performance Liquid Chromatography (HPLC) is often preferred for its specificity and sensitivity.
Step-by-Step Methodology
-
Preparation:
-
Verify the purity of this compound (>95-97%) and the solvent using appropriate analytical techniques (e.g., GC for the solute, HPLC-grade for the solvent).
-
Prepare a series of calibration standards of this compound in the chosen solvent for the analytical method (e.g., HPLC-UV).
-
-
Equilibration:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid must be visible throughout the experiment.
-
Place the container in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C ± 0.1 °C).
-
Agitate the mixture at a constant rate for an extended period (typically 24 to 72 hours).
-
-
Sampling and Phase Separation:
-
After the initial equilibration period (e.g., 24 hours), cease agitation and allow the excess solid to settle for at least 2 hours within the temperature-controlled environment.
-
Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PVDF or PTFE, pre-saturated with the solution to minimize adsorption) into a clean vial.
-
Dilute the filtered sample accurately with the solvent to fall within the linear range of the calibration curve.
-
-
Verification of Equilibrium:
-
Return the original container to the shaker bath and continue agitation.
-
Repeat the sampling and analysis procedure at subsequent time points (e.g., 48 hours and 72 hours).
-
Equilibrium is considered achieved when the measured concentrations from two consecutive time points are statistically identical (e.g., within ± 5%).
-
-
Analysis and Calculation:
-
Analyze the prepared diluted samples using a validated analytical method (e.g., HPLC-UV).
-
Quantify the concentration of this compound in the samples using the previously generated calibration curve.
-
Calculate the solubility by correcting for the dilution factor. Report the final value in appropriate units (e.g., mg/mL or mol/L) along with the experimental temperature.
-
Mandatory Visualization: Experimental Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Conclusion
This compound is a moderately polar organic compound with a measured water solubility of approximately 3 g/100 mL.[6][7][13] Based on its physicochemical properties, it is predicted to be highly soluble in polar aprotic and alcohol solvents, as well as in many common nonpolar organic solvents.[4][16][17][18] For applications requiring precise solubility data, adherence to a rigorous experimental protocol, such as the validated shake-flask method detailed herein, is paramount to ensure the generation of accurate and reliable results that can confidently guide research and development efforts.
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3-Chloro-2-butanone molecular weight and formula
Abstract: This technical guide provides a comprehensive overview of 3-Chloro-2-butanone, a key chemical intermediate. It details its fundamental physicochemical properties, including its molecular weight and formula, and offers insights into its synthesis, reactivity, and analytical characterization. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, providing expert-driven protocols and safety considerations grounded in authoritative sources.
Fundamental Properties of this compound
This compound, also known by synonyms such as 1-chloroethyl methyl ketone, is an alpha-chlorinated ketone of significant interest in organic synthesis.[1][2] Its utility stems from the presence of two reactive centers: the carbonyl group and the carbon-chlorine bond, which allow for a variety of chemical transformations.
Molecular Structure and Formula
The chemical structure of this compound consists of a four-carbon chain (butane) with a ketone functional group at the second carbon position and a chlorine atom at the third.
Molecular Formula: C4H7ClO[1][3][4][5][6][7][8][9][10]
Condensed Formula: CH3CHClCOCH3[11]
This structure leads to chirality at the C3 carbon, meaning this compound exists as a racemic mixture of two enantiomers: (R)-3-chloro-2-butanone and (S)-3-chloro-2-butanone. This stereochemistry is a critical consideration in asymmetric synthesis applications.
Caption: Molecular structure of this compound.
Molecular Weight and Physicochemical Properties
The accurate molecular weight is crucial for stoichiometric calculations in chemical reactions and for mass spectrometry analysis.
Molecular Weight: 106.55 g/mol [4][6][7][9][10][11]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 4091-39-8 | [1][2][3][4][5][6][7][8][9][10][11][12][13] |
| Appearance | Clear, colorless to light yellow/orange liquid | [2][8][14] |
| Density | 1.055 g/mL at 25 °C | [6][11][14] |
| Boiling Point | 114-117 °C | [5][6][11][13] |
| Melting Point | < -60 °C | [3][5][13] |
| Flash Point | 28 °C (82.4 °F) - closed cup | [11] |
| Refractive Index | n20/D 1.421 | [5][6][11][13] |
| Water Solubility | 3 g/100 mL | [14] |
Note: These values may vary slightly depending on the source and experimental conditions.
Synthesis and Reactivity Insights
The synthesis of this compound is typically achieved through the chlorination of 2-butanone. The choice of chlorinating agent and reaction conditions is critical to control selectivity and minimize the formation of side products.
Common Synthetic Pathway
A widely used laboratory and industrial method involves the reaction of 2-butanone with a chlorinating agent like hydrogen peroxide and hydrochloric acid, often catalyzed by a copper salt.[10]
Caption: General workflow for the synthesis of this compound.
Causality in Synthesis: The regioselectivity of chlorination on 2-butanone is influenced by whether the reaction proceeds via an enol or enolate intermediate. Acid-catalyzed chlorination, as in the example above, favors substitution at the more substituted alpha-carbon (C3), leading to the desired product. This is because the formation of the more substituted enol is thermodynamically favored, leading to a more stable transition state for chlorination at that position.
Reactivity: this compound is a versatile intermediate. It reacts with the 1,4-dianion of acetophenone N-ethoxycarbonylhydrazone to produce pyrazoline derivatives.[11] It has also been used in the synthesis of carbene precursors like 3-aryl-4,5-dimethylthiazolium chloride and in the production of chiral alcohols.[5]
Analytical Characterization Protocols
The purity and identity of this compound must be rigorously confirmed. The following protocols are standard in a research and development setting.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
Objective: To determine the purity of the synthesized this compound and identify any byproducts.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µL in 1 mL of a suitable solvent like dichloromethane).
-
GC Column: Use a standard non-polar column (e.g., DB-5ms or equivalent, 30 m x 0.25 mm x 0.25 µm).
-
Injector: Set to 250 °C with a split ratio of 50:1.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 200 °C.
-
Hold: Hold at 200 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Trustworthiness of the Protocol: This method is self-validating. The NIST WebBook provides reference mass spectra for this compound.[1] The resulting spectrum should show a molecular ion peak (M+) at m/z 106 and 108 in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom. Key fragmentation patterns provide further structural confirmation. Purity is determined by the relative area percentage of the main peak in the gas chromatogram.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Objective: To confirm the precise chemical structure and connectivity of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl3).
-
¹H NMR:
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Expected signals:
-
A doublet for the CH3 group at C4.
-
A quartet for the CH proton at C3.
-
A singlet for the CH3 group at C1.
-
-
-
¹³C NMR:
-
Acquire the spectrum with proton decoupling.
-
Expected signals:
-
A signal for the carbonyl carbon (C2) (~200-210 ppm).
-
A signal for the chlorine-bearing methine carbon (C3).
-
Signals for the two distinct methyl carbons (C1 and C4).
-
-
Expertise & Experience: The chemical shifts and coupling patterns in the NMR spectra provide unambiguous evidence for the atomic connectivity. For instance, the splitting of the C4 methyl protons into a doublet confirms the presence of a single adjacent proton on C3, and the quartet for the C3 proton confirms its coupling to the three protons of the C4 methyl group. This detailed analysis validates the structural assignment against alternative isomers like 1-chloro-2-butanone.
Safety and Handling
This compound is a flammable liquid and vapor.[2] It is harmful if swallowed and may cause irritation to the skin, eyes, and respiratory system.[2][14]
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles/eyeshields, a face shield, and chemical-resistant gloves.[11]
-
Keep away from heat, sparks, and open flames.[14]
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[11]
-
Avoid contact with skin and eyes.[14]
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understanding the reactivity of the chlorine and ketone groups in 3-Chloro-2-butanone
This compound is a powerful and versatile synthetic intermediate due to the distinct yet cooperative reactivity of its ketone and α-chloro functionalities. A thorough understanding of its electronic properties and the influence of reaction conditions allows chemists to selectively target either functional group or exploit their combined reactivity in elegant transformations like the Favorskii rearrangement. Its continued application in the synthesis of complex molecules, from pharmaceuticals to specialty materials, underscores its importance in the field of organic chemistry. [1][7]
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literature review of 3-Chloro-2-butanone applications
An In-depth Technical Guide to the Applications of 3-Chloro-2-butanone
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound (CAS No. 4091-39-8), a versatile α-chloro ketone that serves as a critical building block in modern organic synthesis. Its unique bifunctional nature, possessing both a reactive ketone and a halogenated α-carbon, makes it an invaluable precursor for a wide array of molecular frameworks. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols but also the underlying chemical logic to empower innovation in the laboratory.
Core Characteristics and Reactivity Profile
This compound, also known as methyl α-chloroethyl ketone, is a colorless to yellow liquid whose utility is dictated by its structure.[1] The presence of a chlorine atom alpha to a carbonyl group creates two highly reactive sites, governing its synthetic applications.
-
α-Carbon: This carbon is electrophilic and susceptible to nucleophilic substitution (SN2) reactions, allowing for the facile introduction of various functional groups by displacing the chloride ion.
-
Carbonyl Carbon: The ketone group undergoes standard carbonyl chemistry, including condensation reactions, reductions, and reactions with organometallic reagents.
This dual reactivity is the cornerstone of its role as a versatile intermediate in the synthesis of complex molecules, particularly heterocycles.[2]
Physicochemical Properties
A summary of key quantitative data for this compound is presented below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₇ClO | [1][3][4] |
| Molecular Weight | 106.55 g/mol | [3][4] |
| CAS Number | 4091-39-8 | [1][5][] |
| Appearance | Colorless to yellow clear liquid | [1][3][] |
| Boiling Point | 114-117 °C | [][7][8] |
| Density | 1.055 g/mL at 25 °C | [7] |
| Refractive Index | n20/D 1.421 | [7] |
| Flash Point | 23-28 °C | [9] |
| Solubility in Water | 30 g/L | [3] |
Foundational Application: Synthesis of Heterocyclic Scaffolds
The most prominent application of this compound is in the construction of heterocyclic rings, which are core scaffolds in many pharmaceutical and agrochemical agents.[2][5] Its structure is perfectly primed for cyclization reactions with a variety of binucleophilic reagents.
Synthesis of Thiazoles via Hantzsch Condensation
The reaction of an α-haloketone with a thioamide is a classic and reliable method for synthesizing thiazole rings, known as the Hantzsch thiazole synthesis. This compound is an excellent substrate for this transformation.
The synthesis proceeds via a two-step mechanism: an initial SN2 reaction followed by a cyclizing condensation. The thioamide's sulfur atom acts as the nucleophile, attacking the α-carbon of this compound to displace the chloride. The resulting intermediate then undergoes an intramolecular cyclization and dehydration to form the aromatic thiazole ring. This pathway is highly efficient for creating substituted thiazoles.[10] A carbene precursor, 3-aryl-4,5-dimethylthiazolium chloride, has been synthesized using this compound.[3]
Caption: Hantzsch synthesis of a thiazole from this compound.
This protocol is adapted from a documented synthesis route.[11]
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiourea (3.5 g, 47 mmol) and ethanol (30 mL).
-
Dissolution: Stir the mixture and heat under reflux until the thiourea is completely dissolved.
-
Reaction: Slowly add this compound (5.0 g, 47 mmol) to the solution.
-
Reflux: Maintain the reaction mixture at reflux overnight. Expert Insight: The extended reflux ensures the reaction goes to completion. Ethanol serves as an effective solvent that is relatively benign and has an appropriate boiling point for this transformation.
-
Workup:
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Dissolve the resulting crude yellow solid in dichloromethane (30 mL).
-
Wash the organic layer with a saturated sodium carbonate solution (2 x 15 mL). Expert Insight: The basic wash neutralizes any hydrochloric acid formed during the reaction, which is crucial for preventing product degradation and simplifying purification.
-
Collect the organic layer and dry it over anhydrous sodium sulfate.
-
-
Isolation: Filter the solution and concentrate the filtrate under reduced pressure to yield the product as a yellow oil mixed with a solid. The reported yield for this procedure is 63.3%.[11]
Synthesis of Thiophenes via the Gewald Reaction
The Gewald reaction is a powerful multi-component reaction for synthesizing polysubstituted 2-aminothiophenes.[12][13] While the classic Gewald reaction involves a ketone, an α-cyanoester, and elemental sulfur, α-haloketones like this compound can be used in related transformations to access the thiophene core.[10] For instance, α-haloketones can react with inorganic sulfides to form diketosulfides, which are then cyclized to form thiophenes.[10]
The initial step involves forming a key intermediate that can subsequently be used in cyclization reactions.
Caption: Formation of thiophenes using an α-haloketone.
Synthesis of Pyrazoline Derivatives
This compound is also utilized in the synthesis of pyrazolines. It has been shown to react with the 1,4-dianion of acetophenone N-ethoxycarbonylhydrazone to yield pyrazoline derivatives.[7][14] This reaction highlights the versatility of the compound in reacting with complex nucleophiles to build five-membered heterocyclic rings.
Role in Pharmaceutical and Agrochemical Synthesis
Beyond its foundational role in building specific heterocyclic systems, this compound is a key intermediate in the broader synthesis of Active Pharmaceutical Ingredients (APIs) and agrochemicals.[1][5] Its ability to introduce a specific four-carbon fragment makes it valuable in custom synthesis projects aimed at developing new molecular entities.[2]
-
Pharmaceutical Intermediates: It serves as a starting material for complex molecules where the butanone framework is a required structural feature.[5][]
-
Agrochemicals: It is employed in the synthesis of certain pesticides and herbicides, contributing to crop protection.[5]
-
Biocatalysis: this compound has been used as a substrate to produce chiral alcohols via reduction by recombinant E. coli cells, demonstrating its utility in biotransformations for creating enantiomerically pure compounds.[3]
Safety, Handling, and Storage
As with any reactive chemical, proper handling of this compound is paramount for laboratory safety.
Hazard Profile
-
Flammability: It is a flammable liquid and vapor.[4][15] Keep away from heat, sparks, open flames, and other ignition sources.[9][16] Use explosion-proof equipment and non-sparking tools.[15][16]
-
Toxicity: Harmful if swallowed or inhaled.[4][9][17] It can cause skin, eye, and respiratory tract irritation.[4][9]
-
Environmental: Measures should be taken to prevent its spread into the environment, as it can contaminate soil and water.[1]
Recommended Handling and PPE
-
Ventilation: Always handle in a well-ventilated area or a chemical fume hood.[16]
-
Personal Protective Equipment (PPE):
First Aid Measures
-
Skin Contact: Immediately remove contaminated clothing and flush skin with plenty of soap and water for at least 15 minutes.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9]
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration.[9]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious, rinse their mouth and have them drink 2-4 cupfuls of water.[9]
-
In all cases of exposure, seek immediate medical attention. [9]
Storage and Disposal
-
Storage: Store in a cool, dry, well-ventilated area designated for flammables.[1][3][9] Keep the container tightly closed.[16]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[16]
Conclusion
This compound is a deceptively simple molecule with profound utility in organic synthesis. Its bifunctional reactivity provides a reliable and versatile platform for constructing complex molecular architectures, particularly the heterocyclic scaffolds that are prevalent in medicinal and agricultural chemistry. Understanding its core reactivity, mastering its handling, and applying it in well-designed synthetic routes, such as the Hantzsch and Gewald-type reactions, enables chemists to access a vast chemical space. This guide has provided the foundational knowledge and practical protocols to effectively leverage this compound in research and development endeavors.
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Methodological & Application
Application Notes and Protocols for the Use of 3-Chloro-2-butanone in Organic Synthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Bifunctional Reagent
3-Chloro-2-butanone (CAS No: 4091-39-8), a colorless to yellowish liquid, is a versatile bifunctional reagent in organic synthesis.[1][2] Its structure, incorporating both a ketone carbonyl group and a reactive chlorine atom on the adjacent carbon, allows for a diverse range of chemical transformations. This unique arrangement makes it a valuable building block for the synthesis of a variety of organic molecules, particularly heterocyclic compounds, and as an intermediate in the production of pharmaceuticals and agrochemicals.[1][3][4]
The reactivity of this compound stems from the electrophilic nature of the carbon atom attached to the chlorine and the carbonyl carbon. The chlorine atom serves as a good leaving group in nucleophilic substitution reactions, while the ketone functionality can undergo a host of carbonyl-specific reactions. This dual reactivity allows for the construction of complex molecular architectures from a relatively simple starting material.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 4091-39-8[5] |
| Molecular Formula | C4H7ClO[5] |
| Molecular Weight | 106.55 g/mol [5] |
| Appearance | Clear yellow to brownish liquid[2] |
| Boiling Point | 114-117 °C[2] |
| Density | 1.055 g/mL at 25 °C[2] |
| Refractive Index | n20/D 1.421[2] |
Core Applications in Organic Synthesis
Application Note 1: Synthesis of Thiazole Derivatives via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole derivatives.[6][7] This reaction involves the condensation of an α-haloketone, such as this compound, with a thioamide.[6] The versatility of this reaction allows for the synthesis of a wide array of substituted thiazoles, which are important scaffolds in many biologically active compounds and pharmaceuticals.[7][8]
Mechanism of the Hantzsch Thiazole Synthesis:
The reaction proceeds through a two-step mechanism. The first step is a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon bearing the halogen, leading to the formation of an intermediate. This is followed by an intramolecular cyclization via the attack of the nitrogen atom on the carbonyl carbon, and subsequent dehydration to yield the final thiazole ring.
Caption: Hantzsch Thiazole Synthesis Workflow.
A detailed protocol for the synthesis of 2-amino-4,5-dimethylthiazole from this compound and thiourea is provided in the experimental section.[9]
Application Note 2: Synthesis of Pyrazoline Derivatives
This compound can also be employed in the synthesis of pyrazoline derivatives. It has been shown to react with the 1,4-dianion of acetophenone N-ethoxycarbonylhydrazone to yield pyrazoline derivatives.[2][10] Pyrazolines are five-membered heterocyclic compounds with a wide range of biological activities, making them attractive targets in medicinal chemistry.
Application Note 3: Versatile Alkylating Agent
The presence of the α-chloro group makes this compound an effective alkylating agent. It can participate in nucleophilic substitution reactions with a variety of nucleophiles, including carbanions, amines, and alkoxides, to introduce the 2-oxobutyl group into a molecule. This reactivity is fundamental to its role as a building block in the construction of more complex organic structures.[1]
Application Note 4: Precursor for Chiral Alcohols
The ketone functionality of this compound can be stereoselectively reduced to produce chiral chloroalcohols. These chiral building blocks are valuable intermediates in asymmetric synthesis. Biocatalytic methods, using recombinant E. coli cells, have been successfully employed for the production of chiral alcohols from acetophenone derivatives, β-ketoesters, and N-Boc-3-pyrrolidinone, showcasing the potential for similar transformations with this compound.[2]
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4,5-dimethylthiazole
This protocol describes the synthesis of 2-amino-4,5-dimethylthiazole from this compound and thiourea, based on a reported procedure.[9]
Materials and Reagents:
-
This compound (47 mmol)
-
Thiourea (47 mmol)
-
Ethanol (30 mL)
-
Dichloromethane
-
Saturated sodium carbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Stirring apparatus
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask, add thiourea (3.5 g, 47 mmol) and ethanol (30 mL).
-
Heat the mixture under reflux with stirring until the thiourea is completely dissolved.
-
Slowly add this compound (5.0 g, 47 mmol) to the solution.
-
Continue to reflux the reaction mixture overnight.
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
Dissolve the resulting crude yellow solid in dichloromethane (30 mL).
-
Wash the organic layer with a saturated sodium carbonate solution.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization or column chromatography to yield 2-amino-4,5-dimethylthiazole.
Yield: Approximately 63.3%[9]
Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: General Procedure for Nucleophilic Substitution Reactions
This protocol provides a general guideline for using this compound as an alkylating agent.
Materials and Reagents:
-
This compound (1 equivalent)
-
Nucleophile (1-1.2 equivalents)
-
Anhydrous aprotic solvent (e.g., THF, DMF, Acetonitrile)
-
Base (if required, e.g., K₂CO₃, NaH, Et₃N)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the nucleophile in the chosen anhydrous solvent.
-
If the nucleophile requires deprotonation, add the base and stir the mixture at the appropriate temperature until deprotonation is complete.
-
Cool the reaction mixture to a suitable temperature (e.g., 0 °C or room temperature).
-
Slowly add a solution of this compound in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to stir at the chosen temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a suitable reagent (e.g., water, saturated ammonium chloride solution).
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, distillation, or recrystallization.
Data Summary
Table 2: Selected Applications of this compound in Organic Synthesis
| Application | Reactants | Product | Key Conditions | Yield |
| Hantzsch Thiazole Synthesis | This compound, Thiourea | 2-Amino-4,5-dimethylthiazole | Ethanol, Reflux | ~63%[9] |
| Pyrazoline Synthesis | This compound, 1,4-dianion of acetophenone N-ethoxycarbonylhydrazone | Pyrazoline derivative | - | - |
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Application Notes & Protocols: 3-Chloro-2-butanone as a Versatile Building Block in Pharmaceutical Synthesis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-2-butanone (CAS No. 4091-39-8) is a highly versatile bifunctional molecule that serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical compounds.[1][2] Its structure, featuring both an electrophilic carbonyl group and a reactive α-chloro substituent, allows for a diverse range of chemical transformations. This document provides an in-depth guide for researchers and drug development professionals on the strategic application of this compound in the synthesis of key pharmaceutical scaffolds, particularly heterocyclic systems such as thiazoles and imidazoles. Detailed protocols, mechanistic insights, and workflow visualizations are presented to facilitate its effective use in the laboratory.
Introduction: The Strategic Value of this compound
This compound, also known as methyl α-chloroethyl ketone, is a colorless to yellow liquid whose utility in organic synthesis is rooted in its dual reactivity.[3][4] The ketone functionality can participate in reactions such as condensations and reductions, while the chlorine atom at the adjacent carbon is a good leaving group, making it susceptible to nucleophilic substitution.[5] This unique combination enables the construction of complex molecular architectures from simple, readily available starting materials.
In the pharmaceutical industry, this compound is a valuable building block for creating active pharmaceutical ingredients (APIs), particularly those containing heterocyclic cores.[1][] Heterocycles are foundational motifs in medicinal chemistry, present in a vast number of approved drugs. The ability of this compound to readily form these rings makes it an indispensable tool for drug discovery and process development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 4091-39-8 | [3] |
| Molecular Formula | C₄H₇ClO | [] |
| Molecular Weight | 106.55 g/mol | [7] |
| Appearance | Yellow clear liquid | [][8] |
| Boiling Point | 114-117 °C | [7][9] |
| Density | 1.055 g/mL at 25 °C | [7][9] |
| Refractive Index | n20/D 1.421 | [7][9] |
| Solubility | 30 g/L in water | [4] |
Key Applications in Pharmaceutical Intermediate Synthesis
The primary utility of this compound lies in its role as a precursor for cyclization reactions to form five-membered heterocycles.
Synthesis of Thiazole Derivatives
The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring, a scaffold found in numerous pharmaceuticals, including antifungal and anti-inflammatory agents. In this reaction, an α-haloketone (this compound) is condensed with a thioamide-containing compound, such as thiourea.
The reaction proceeds via an initial nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the chlorine atom, followed by an intramolecular condensation between the amine and the ketone, and subsequent dehydration to form the aromatic thiazole ring. This method is highly effective for producing 2-amino-4,5-dimethylthiazole, a valuable intermediate.[10]
Synthesis of Imidazole Derivatives
Imidazole derivatives are another critical class of compounds in medicinal chemistry, known for their antifungal, antibacterial, and anticancer properties.[11][12] this compound can be used to synthesize substituted imidazoles. For example, it can serve as a precursor to 3-chloro-4,4-dimethoxy-2-butanone, which can then be reacted with various amidines to yield 2-substituted 5-acetyl-1(H)-imidazoles.[13] This multi-step approach demonstrates the adaptability of the butanone backbone in creating functionalized heterocyclic systems.
Synthesis of Pyrazoline Derivatives
This compound also reacts with hydrazone derivatives to form pyrazolines.[7][14] Specifically, its reaction with the 1,4-dianion of acetophenone N-ethoxycarbonylhydrazone has been shown to yield pyrazoline derivatives, which are investigated for a range of biological activities.[9][15]
Experimental Protocols & Methodologies
The following sections provide detailed, step-by-step protocols for key synthetic transformations using this compound.
Protocol: Hantzsch Synthesis of 2-Amino-4,5-dimethylthiazole
This protocol details the synthesis of a key thiazole intermediate, which can be further functionalized in drug development programs.
Objective: To synthesize 2-amino-4,5-dimethylthiazole via the condensation of this compound and thiourea.
Reaction Scheme:
Caption: Hantzsch synthesis of 2-amino-4,5-dimethylthiazole.
Materials & Equipment:
-
This compound (97% purity or higher)
-
Thiourea
-
Ethanol (absolute)
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
-
Beakers, graduated cylinders
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiourea (e.g., 7.6 g, 0.1 mol).
-
Solvent Addition: Add 100 mL of absolute ethanol to the flask and stir until the thiourea is mostly dissolved. Gentle warming may be required.
-
Reagent Addition: Carefully add this compound (e.g., 10.65 g, 0.1 mol) to the mixture dropwise at room temperature. The addition should be controlled to manage any potential exotherm.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate as a hydrochloride salt.
-
Neutralization & Isolation: Slowly add a saturated solution of sodium bicarbonate or an alternative base to neutralize the mixture until it is slightly alkaline (pH ~8). This will free the amine base.
-
Filtration: Cool the mixture in an ice bath to maximize precipitation of the product. Collect the solid product by vacuum filtration and wash the filter cake with cold water.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as an ethanol-water mixture, to yield pure 2-amino-4,5-dimethylthiazole as a crystalline solid.[10]
Data Presentation:
Table 2: Typical Reaction Parameters and Expected Outcome
| Parameter | Value |
| Scale | 0.1 mol |
| Reaction Time | 3-4 hours |
| Temperature | ~78 °C (Reflux) |
| Typical Yield | 60-70% |
| Appearance | White to off-white crystalline solid |
Causality and Experimental Choices:
-
Solvent: Ethanol is chosen as it effectively dissolves the reactants and allows for a suitable reflux temperature.
-
Reflux Conditions: Heating is necessary to overcome the activation energy for both the initial Sₙ2 reaction and the subsequent cyclization/dehydration steps.
-
Neutralization: The product initially forms as a hydrochloride salt. Neutralization is essential to isolate the free base, which is often less soluble and easier to handle.
General Workflow for Pharmaceutical Synthesis
The synthesis of a target pharmaceutical molecule often involves multiple steps. This compound typically enters the synthetic pathway at an early stage to construct a core heterocyclic structure, which is then elaborated upon.
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Application Notes and Protocols: 3-Chloro-2-butanone in Agrochemical Synthesis
Introduction: The Versatile Role of α-Chloro Ketones in Agrochemical Innovation
In the competitive landscape of agrochemical research and development, the strategic selection of versatile chemical synthons is paramount to the discovery of novel and effective crop protection agents. 3-Chloro-2-butanone (CAS: 4091-39-8), an α-chloro ketone, represents a pivotal building block, offering dual reactivity that enables the construction of complex heterocyclic scaffolds fundamental to the bioactivity of numerous fungicides and herbicides.[1][2] Its utility stems from the electrophilic carbon bearing the chlorine atom, which is susceptible to nucleophilic substitution, and the carbonyl group that can participate in a variety of condensation and addition reactions.[3]
These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals. We will delve into the practical applications of this compound in agrochemical synthesis, with a particular focus on its role as a precursor to fungicidal compounds. The protocols provided herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Core Chemistry: The Reactivity of this compound
The synthetic potential of this compound is primarily dictated by the interplay between the chlorine atom and the adjacent ketone functionality. This arrangement activates the α-carbon, making it an excellent electrophile for reactions with a wide range of nucleophiles.
Diagram 1: Key Reactions of this compound in Agrochemical Synthesis
Caption: Key synthetic pathways involving this compound.
Application Focus: Synthesis of Triazole-Based Fungicide Intermediates
Triazole fungicides are a cornerstone of modern agriculture, renowned for their broad-spectrum activity against a variety of fungal pathogens.[1][4] Their mode of action involves the inhibition of sterol biosynthesis in fungi, a pathway essential for maintaining the integrity of fungal cell membranes.[1] The synthesis of many triazole fungicides involves the N-alkylation of 1,2,4-triazole with a suitable electrophile, often an α-halo ketone.[5][6]
While direct synthesis routes for major commercial fungicides like tebuconazole do not typically start from this compound, this versatile synthon can be employed to generate novel triazole-containing structures with potential fungicidal activity.[3][7] The following section provides a detailed protocol for the synthesis of a key intermediate, 1-(1H-1,2,4-triazol-1-yl)butan-2-one, which can be further elaborated to create a library of potential agrochemicals.
Protocol 1: Synthesis of 1-(1H-1,2,4-triazol-1-yl)butan-2-one
This protocol details the nucleophilic substitution reaction between this compound and 1,2,4-triazole. The choice of a basic catalyst is crucial for the deprotonation of the triazole, thereby increasing its nucleophilicity. Acetonitrile is selected as the solvent due to its aprotic nature and its ability to dissolve the reactants.
Materials:
-
This compound (97% purity)
-
1,2,4-Triazole
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1,2,4-triazole (1.2 equivalents) and anhydrous potassium carbonate (1.5 equivalents) in 100 mL of anhydrous acetonitrile.
-
Addition of this compound: To the stirred suspension, add this compound (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 6-8 hours. The progress of the reaction should be monitored by TLC.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid inorganic salts and wash the filter cake with a small amount of ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to obtain the pure 1-(1H-1,2,4-triazol-1-yl)butan-2-one.
Data Summary Table:
| Parameter | Expected Value |
| Yield | 75-85% |
| Purity (by GC-MS) | >95% |
| Appearance | Pale yellow oil or low-melting solid |
| ¹H NMR | Consistent with the structure of 1-(1H-1,2,4-triazol-1-yl)butan-2-one |
Diagram 2: Synthetic Workflow for 1-(1H-1,2,4-triazol-1-yl)butan-2-one
Caption: Step-by-step workflow for the synthesis and purification.
Further Synthetic Elaboration: Towards Active Fungicidal Compounds
The intermediate, 1-(1H-1,2,4-triazol-1-yl)butan-2-one, is a versatile platform for the synthesis of more complex molecules. The ketone functionality can be transformed through various reactions to introduce different pharmacophores and modulate the biological activity of the final compound.
Potential Synthetic Transformations:
-
Reduction: The ketone can be reduced to a secondary alcohol, a common structural motif in many triazole fungicides.
-
Grignard Reaction: Addition of a Grignard reagent to the ketone will introduce a new carbon-carbon bond and create a tertiary alcohol, allowing for the incorporation of various substituted aryl or alkyl groups.
-
Wittig Reaction: The Wittig reaction can be used to convert the ketone into an alkene, providing a scaffold for further functionalization.
These subsequent modifications can lead to the generation of a library of novel compounds for high-throughput screening to identify new fungicidal leads.
Conclusion
This compound is a valuable and cost-effective starting material for the synthesis of novel agrochemicals. Its inherent reactivity allows for the straightforward construction of key heterocyclic intermediates, particularly those containing the 1,2,4-triazole moiety, which is a well-established pharmacophore in the fungicide domain. The protocols and synthetic strategies outlined in these application notes provide a solid foundation for researchers to explore the potential of this compound in the development of next-generation crop protection agents.
References
- Qian, Z. (n.d.). Synthesis and Characterization of Fungicide Tebuconazole. Semantic Scholar.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of this compound in Modern Organic Synthesis.
- Google Patents. (n.d.). CN106588700B - A kind of improved cymoxanil synthetic method.
- Google Patents. (n.d.). CN106588700A - Improved cymoxanil synthesis method.
- Wang, G., et al. (n.d.). Synthesis of 1,2,3-triazole hydrazide derivatives exhibiting anti-phytopathogenic activity. ResearchGate.
- Google Patents. (n.d.). One prepares the synthetic method of triazole fungicide type (III) compound.
- Zhang, Y., et al. (2018). Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. Molecules, 23(11), 2829. [Link]
- Al-Ghorbani, M., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 27(15), 4966. [Link]
- MDPI. (2024). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. Molecules, 29(4), 889. [Link]
- Journal of Chemical and Pharmaceutical Research. (2017). Design and Synthesis of Novel (3-(2,2-Dihaloethenyl)-2,2-dimethylcyclopropyl)(1H-1,2,4-triazol-1-yl)methanone. J. Chem. Pharm. Res., 9(11), 11-16. [Link]
- Eureka. (2022). Synthesis method of 2-cyano-2-oximido acetamide sodium salt and cymoxanil.
- SciSpace. (2018). Simple new process method for synthesizing tebuconazole in water phase.
- Amerigo Scientific. (n.d.). This compound (97%).
- Pharmaffiliates. (n.d.). CAS No : 4091-39-8| Chemical Name : this compound.
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- Organic Syntheses. (n.d.). Cyclobutanone.
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Application Notes and Protocols for the Synthesis of Chiral Alcohols Using 3-Chloro-2-butanone
Introduction: The Strategic Importance of Chiral Chlorohydrins
Chiral alcohols are fundamental building blocks in modern organic synthesis, particularly within the pharmaceutical industry, where the stereochemistry of a molecule dictates its biological activity. Among these, vicinal chlorohydrins, such as 3-chloro-2-butanol, are exceptionally valuable synthetic intermediates. Their dual functionality—a stereogenic alcohol center and a reactive carbon-chlorine bond—allows for a variety of stereospecific transformations into key structural motifs like epoxides, amino alcohols, and other oxygen-containing heterocycles.[1][2] The enantioselective reduction of prochiral α-chloroketones, specifically 3-chloro-2-butanone, represents a direct and atom-economical route to access these enantiopure chlorohydrins, which are crucial precursors for antiretroviral drugs like atazanavir.[3][4][5]
This guide provides a detailed overview of established and robust methodologies for the asymmetric reduction of this compound. We will explore both state-of-the-art chemo-catalytic and biocatalytic approaches, offering in-depth protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the optimal synthetic strategy for their specific needs.
I. Chemo-Catalytic Asymmetric Reduction Strategies
Chemical catalysis offers powerful, well-understood, and highly versatile methods for the enantioselective reduction of ketones. For α-functionalized ketones like this compound, two preeminent methods are the Noyori Asymmetric Hydrogenation and the Corey-Itsuno (CBS) Reduction.
A. Noyori Asymmetric Hydrogenation
Developed by Nobel laureate Ryōji Noyori, this method utilizes ruthenium (II) complexes bearing a chiral diphosphine ligand (e.g., BINAP) and a diamine ligand.[6][7] It is renowned for its high efficiency, broad substrate scope, and exceptional enantioselectivity.[7] The reaction can be performed as either a hydrogenation (using H₂ gas) or a transfer hydrogenation (using a hydrogen donor like 2-propanol or formic acid).[8][9]
Mechanism Insight: The catalytic cycle involves a metal-ligand bifunctional mechanism. The Ru-hydride species is formed, and the ketone coordinates to the metal center. A six-membered pericyclic transition state is proposed where the hydride on the ruthenium and a proton from the amine ligand are transferred to the carbonyl carbon and oxygen, respectively.[8][9] This highly organized transition state, governed by the chiral scaffold of the ligands, dictates the facial selectivity of the hydride attack, leading to a high degree of enantiomeric excess.[10]
Workflow for Noyori Asymmetric Hydrogenation
Caption: General workflow for Noyori asymmetric hydrogenation.
B. Corey-Itsuno (CBS) Reduction
The Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata reduction, is a highly reliable method for the enantioselective reduction of a wide range of prochiral ketones.[4][11] This reaction employs a chiral oxazaborolidine catalyst and a stoichiometric borane source (e.g., BH₃·THF or catecholborane).[11][12] A key advantage is the predictability of the stereochemical outcome based on the catalyst's chirality.
Mechanism Insight: The reaction proceeds through a well-defined mechanism. First, the borane reductant coordinates to the Lewis-basic nitrogen atom of the oxazaborolidine catalyst.[6][13] This activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron atom. The ketone's carbonyl oxygen then coordinates to this now more Lewis-acidic boron in a sterically controlled manner, favoring the approach where the larger substituent of the ketone is positioned away from the catalyst's bulky group.[11] This precise orientation sets the stage for a face-selective, intramolecular hydride transfer via a six-membered ring transition state, yielding the chiral alcohol with high enantiopurity.[3][6] The necessity for anhydrous conditions is paramount, as water can hydrolyze the borane reagents and the catalyst.[3][6]
Mechanism of the Corey-Itsuno (CBS) Reduction
Caption: Simplified catalytic cycle of the CBS reduction.
II. Biocatalytic Asymmetric Reduction
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for synthesizing enantiopure compounds.[14] The use of isolated enzymes (e.g., ketoreductases, KREDs) or whole microbial cells (e.g., E. coli, Saccharomyces cerevisiae) offers unparalleled selectivity (chemo-, regio-, and enantio-) under mild, environmentally benign conditions.[14]
Mechanism Insight: These transformations are mediated by oxidoreductase enzymes, typically alcohol dehydrogenases (ADHs) or carbonyl reductases (CREDs), which utilize a hydride from a cofactor, usually nicotinamide adenine dinucleotide phosphate (NADPH) or its non-phosphorylated form (NADH).[4] The enzyme's active site is a complex, chiral three-dimensional pocket that binds the ketone substrate in a highly specific orientation. This precise positioning ensures that the hydride from the cofactor is delivered to only one of the two prochiral faces of the carbonyl group, resulting in the formation of a single enantiomer of the alcohol.[3]
A critical aspect of preparative-scale biocatalysis is cofactor regeneration. Since cofactors are expensive, they cannot be used in stoichiometric amounts. Therefore, a secondary enzymatic system is often employed in tandem. A common strategy is to use glucose and glucose dehydrogenase (GDH) to reduce NADP⁺ back to NADPH, allowing the catalytic cycle to continue.[4][15]
Biocatalytic Reduction with Cofactor Recycling
Caption: Schematic of KRED-catalyzed reduction coupled with GDH for NADPH regeneration.
III. Comparative Overview
The choice of synthetic method depends on factors such as scale, available equipment, cost, and desired purity. Below is a summary of the key features of each approach for the reduction of this compound.
| Feature | Noyori Asymmetric Hydrogenation | Corey-Itsuno (CBS) Reduction | Biocatalytic Reduction |
| Catalyst | Ru(II)-chiral ligand complex | Chiral Oxazaborolidine | Enzyme (e.g., KRED/ADH) |
| Reductant | H₂ gas or H-donor (e.g., iPrOH) | Borane (BH₃·THF, etc.) | Cofactor (NAD(P)H) |
| Typical ee | >95%[16] | >95%[12] | >99%[4] |
| Conditions | High pressure (H₂), varied temp. | Anhydrous, often cryogenic (-78°C) | Aqueous buffer, mild temp. (e.g., 30°C) |
| Key Strengths | High turnover, broad scope | Predictable stereochemistry, reliable | Exceptional selectivity, "green" process |
| Considerations | Requires pressure equipment, catalyst cost | Stoichiometric borane, strict anhydrous | Enzyme/strain specific, requires biology expertise |
IV. Detailed Experimental Protocols
Disclaimer: These protocols are intended as representative examples. Researchers should conduct their own optimization and safety assessments. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: Noyori Asymmetric Transfer Hydrogenation
This protocol is adapted from established procedures for α-chloro ketones.[16]
Materials:
-
This compound (1.0 eq)
-
(1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
[RuCl₂(p-cymene)]₂
-
Formic acid (HCO₂H)
-
Triethylamine (NEt₃)
-
Anhydrous 2-propanol (solvent)
-
Anhydrous dichloromethane (DCM) for extraction
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous MgSO₄
-
Schlenk flask or similar oven-dried glassware
Procedure:
-
Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere (N₂ or Ar), add [RuCl₂(p-cymene)]₂ (0.0025 eq) and (S,S)-TsDPEN (0.005 eq). Add anhydrous 2-propanol (approx. 0.1 M relative to substrate). Stir the mixture at 80°C for 20 minutes to form the active catalyst.
-
Reaction Setup: Cool the catalyst mixture to room temperature. Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
Substrate Addition: Add this compound (1.0 eq) to the flask, followed by the formic acid/triethylamine mixture (1.5 eq relative to substrate).
-
Reaction: Stir the reaction mixture at 28-30°C. Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and quench by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases.
-
Extraction: Extract the aqueous layer with dichloromethane (3x volumes). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (e.g., silica gel, hexanes:ethyl acetate gradient) or distillation to yield the chiral 3-chloro-2-butanol. Determine enantiomeric excess via chiral HPLC or GC.
Protocol 2: Corey-Itsuno (CBS) Reduction
This protocol is based on general procedures for the CBS reduction of ketones.[3][6]
Materials:
-
This compound (1.0 eq)
-
(R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 eq)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution, 0.8 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol (for quenching)
-
1N HCl
-
Diethyl ether or Ethyl acetate (for extraction)
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
-
Oven-dried, three-neck round-bottom flask with a thermometer and dropping funnel
Procedure:
-
Reaction Setup: To a three-neck flask under an inert atmosphere (N₂ or Ar), add (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq). Cool the flask to 0°C in an ice bath.
-
Borane Addition: Slowly add the BH₃·THF solution (0.8 eq) dropwise to the catalyst solution, maintaining the temperature at 0°C. Stir for 15 minutes.
-
Substrate Addition: Cool the mixture to -78°C using a dry ice/acetone bath. Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise above -70°C.
-
Reaction: Stir the mixture at -78°C. Monitor the reaction by TLC. The reaction is often complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by slowly and carefully adding methanol dropwise at -78°C until gas evolution stops.
-
Warm-up and Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Add 1N HCl and stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x volumes).
-
Drying and Concentration: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude alcohol by flash column chromatography or distillation. Analyze for enantiomeric excess by chiral HPLC or GC.
Protocol 3: Biocatalytic Reduction using Recombinant E. coli
This is a generalized protocol representing a whole-cell biocatalytic approach. Specific enzyme and strain selection will influence optimal conditions.[17][15]
Materials:
-
Recombinant E. coli cells overexpressing a suitable Ketoreductase (KRED) and Glucose Dehydrogenase (GDH).
-
Growth medium (e.g., LB broth with appropriate antibiotic).
-
Inducer (e.g., IPTG).
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.0).
-
This compound (substrate).
-
D-Glucose (for cofactor regeneration).
-
Ethyl acetate (for extraction).
-
Brine.
-
Anhydrous MgSO₄.
-
Centrifuge, incubator shaker, sonicator (optional).
Procedure:
-
Cell Growth and Induction: Inoculate a starter culture of the recombinant E. coli strain in growth medium and grow overnight at 37°C. Use this to inoculate a larger production culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. Induce protein expression by adding IPTG (e.g., to 0.5 mM) and continue to incubate at a lower temperature (e.g., 20-25°C) for 12-16 hours.
-
Cell Harvesting and Preparation: Harvest the cells by centrifugation (e.g., 5000 x g, 15 min, 4°C). Discard the supernatant. The resulting cell paste can be used directly or after resuspension. For resuspension, wash the cell pellet with phosphate buffer and re-centrifuge. Resuspend the final pellet in phosphate buffer to a desired concentration (e.g., 50-100 g/L wet cell weight).
-
Biotransformation: In a reaction vessel, combine the cell suspension, D-glucose (e.g., 1.5 eq relative to substrate), and gently stir at 30°C.
-
Substrate Addition: Add this compound to the reaction mixture (e.g., to a final concentration of 10-50 mM). Due to potential substrate toxicity, it may be beneficial to add it portion-wise over several hours.
-
Reaction: Maintain the reaction at 30°C with gentle agitation. Monitor the conversion of the ketone and the formation of the alcohol by GC or HPLC.
-
Workup: Once the reaction has reached completion (typically 12-24 hours), remove the cells by centrifugation.
-
Extraction: Saturate the resulting supernatant with NaCl and extract with an equal volume of ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the product by column chromatography or distillation. Determine enantiomeric excess using chiral phase chromatography.
V. Conclusion and Applications
The asymmetric synthesis of chiral 3-chloro-2-butanol from this compound is a well-established and critical transformation for the pharmaceutical and fine chemical industries. Both chemo-catalytic methods, like the Noyori hydrogenation and CBS reduction, and biocatalytic approaches offer highly effective and selective routes to the desired chiral alcohol. The choice of method allows researchers to balance factors such as equipment availability, scale, cost, and environmental impact. The resulting enantiopure chlorohydrins are pivotal intermediates, readily converted to chiral epoxides and other valuable synthons, underscoring the strategic importance of mastering these synthetic protocols.
References
- Noyori Hydrogenation. (n.d.). NROChemistry.
- Highly stereoselective biocatalytic reduction of alpha-halo ketones. (2009). Tetrahedron: Asymmetry.
- Ohkuma, T., & Noyori, R. (2004). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Accounts of Chemical Research, 37(4), 275-285. [Link]
- The Noyori Asymmetric Hydrogenation Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University. [Link]
- Corey-Bakshi-Shibata Reduction: Mechanism & Examples. (n.d.). NROChemistry.
- Noyori Asymmetric Hydrogenation. (2014).
- Corey-Itsuno, Corey-Bakshi-Shib
- Noyori Hydrogen
- Corey–Itsuno reduction. (n.d.). Grokipedia.
- Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya C
- Itsuno-Corey Reduction. (n.d.). SynArchive.
- Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). An efficient and catalytically enantioselective route to (S)-(-)-phenyloxirane. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
- Enantioselective Reduction of Ketones. (n.d.). University of Liverpool. [Link]
- Synthesis of Optically Active syn- and anti-Chlorohydrins through a Bienzymatic Reductive Cascade. (2022). Organic Letters. [Link]
- Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
- Asymmetric reduction of ketones using recombinant E. coli cells that produce a versatile carbonyl reductase with high enantioselectivity and broad substrate specificity. (2019).
- Chiral Chlorohydrins from the Biocatalyzed Reduction of Chloroketones: Chiral Building Blocks for Antiretroviral Drugs. (2015).
- Stewart, J. D. (2001). Baker's yeast-mediated reductions of α-keto esters and an α-keto-β-lactam. Two routes to the paclitaxel side chain. Journal of Organic Chemistry, 66(5), 1629-1635. [Link]
- Atazanavir (antiviral agent): Enzymatic reparation of (1S,2R)-[3-chloro-2-hydroxy-1-(phenylmethyl) propyl]-carbamic acid,1,1-dimethyl-ethyl ester. (n.d.). In Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. [Link]
- Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]
- Asymmetric reduction of ketopantolactone using a strictly (R)-stereoselective carbonyl reductase through efficient NADPH regeneration and the substrate constant-feeding strategy. (2017). Biotechnology Letters. [Link]
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Application Note: 3-Chloro-2-butanone as a Versatile Synthon for N-Heterocyclic Carbene (NHC) Precursors
Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic application of 3-chloro-2-butanone in the synthesis of N-heterocyclic carbene (NHC) precursors, specifically 4,5-dimethyl-substituted imidazolium salts. We will explore the underlying reaction mechanisms, provide detailed, field-tested experimental protocols, and discuss the critical aspects of reaction validation and safety. The methodologies described herein leverage the reactivity of α-haloketones to offer a modular and efficient route to a valuable class of ligands and organocatalysts.
Introduction: The Strategic Value of NHCs and Their Precursors
Since their isolation and characterization in 1991, stable N-heterocyclic carbenes (NHCs) have revolutionized the fields of organometallic chemistry and organocatalysis.[1] These powerful two-electron donor ligands form highly stable complexes with a wide array of transition metals, often imparting superior catalytic activity and stability compared to traditional phosphine ligands.[2] In organocatalysis, NHCs are renowned for their ability to induce Umpolung (polarity reversal) reactivity in aldehydes and other carbonyl compounds, enabling a host of unique carbon-carbon bond-forming reactions.[3][4][5]
The gateway to these remarkable carbenes is through their stable precursors, typically azolium salts (e.g., imidazolium or imidazolinium salts).[1][6] The deprotonation of the C2-proton of an imidazolium salt by a suitable base generates the corresponding highly nucleophilic carbene.[7] Therefore, robust and versatile synthetic routes to these precursors are of paramount importance.
This compound, a readily available α-haloketone, serves as an exceptional C2 building block for constructing the C4-C5 backbone of the imidazolium core. Its use directly installs two methyl groups at these positions, yielding 4,5-dimethyl-substituted NHC precursors. This substitution pattern is not merely decorative; it significantly influences the steric and electronic properties of the resulting carbene, enhancing its stability and modulating its catalytic behavior.[8] This guide details a modular one-pot synthesis that capitalizes on the reactivity of this compound with formamidines to access a diverse library of highly substituted imidazolium salts.[8]
Mechanistic Rationale: The Pathway from Ketone to Imidazolium Salt
The synthesis of imidazolium salts from α-haloketones is a powerful strategy that proceeds through a logical sequence of nucleophilic substitution and cyclization steps.[8][9] Understanding this mechanism is key to optimizing reaction conditions and troubleshooting potential issues. The overall transformation leverages the electrophilicity of the carbon bearing the halogen and the carbonyl carbon.
A particularly efficient and modular approach involves the reaction of this compound with a disubstituted formamidine, followed by an acylation-induced elimination.[8]
The key mechanistic steps are:
-
Nucleophilic Substitution: The formamidine, acting as a dinucleophilic species, attacks the electrophilic carbon of this compound, displacing the chloride ion. This initial step forms an intermediate C-N bond.
-
Cyclization: The second nitrogen of the formamidine attacks the carbonyl carbon of the ketone moiety, initiating the ring-closing step to form a five-membered imidazolinium intermediate.
-
Acylation & Elimination: An acylating agent, such as acetic anhydride, activates the hydroxyl group of the hemiaminal intermediate. Subsequent elimination of water, driven by the formation of the stable aromatic imidazolium ring, yields the final product.
This sequence provides a reliable and high-yielding pathway to the desired carbene precursors.
Caption: General reaction pathway for imidazolium salt synthesis.
Detailed Application Protocol: One-Pot Synthesis of 1,3-Dimesityl-4,5-dimethylimidazolium Chloride
This protocol describes a validated, one-pot procedure for synthesizing a commonly used NHC precursor, leveraging this compound. The causality behind each step is explained to ensure reproducibility and understanding.
3.1. Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |
| N,N'-Dimesitylformamidine | C₁₉H₂₄N₂ | 280.41 | 2.80 g | 10.0 | Provides N-substituents and C2 atom. |
| This compound | C₄H₇ClO | 106.55 | 1.12 g | 10.5 | Provides C4-C5 backbone.[10] |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 2.0 mL | 21.2 | Acylating and dehydrating agent. |
| Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | 1.9 mL | 11.0 | Non-nucleophilic base. |
| Acetonitrile (CH₃CN) | C₂H₃N | 41.05 | 40 mL | - | Anhydrous, reaction solvent. |
| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | ~100 mL | - | For precipitation and washing. |
3.2. Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
3.3. Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N,N'-dimesitylformamidine (2.80 g, 10.0 mmol).
-
Causality: Flame-drying removes adsorbed water from the glassware, which is critical as the intermediates are moisture-sensitive.
-
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry Argon for 5 minutes. Add anhydrous acetonitrile (40 mL) via syringe.
-
Causality: An inert atmosphere prevents potential side reactions with oxygen or moisture from the air.
-
-
Addition of Base and Ketone: To the stirring solution, add DIPEA (1.9 mL, 11.0 mmol) via syringe. Following this, add this compound (1.12 g, 10.5 mmol) dropwise over 5 minutes.
-
Causality: DIPEA is a non-nucleophilic base that neutralizes the HCl generated during the initial substitution without competing as a nucleophile. A slight excess of the ketone ensures full consumption of the more valuable formamidine.
-
-
Initial Reaction Phase: Allow the mixture to stir at room temperature for 1 hour.
-
Causality: This period allows for the complete formation of the initial adduct before inducing cyclization, leading to a cleaner reaction. Progress can be monitored by TLC (Thin Layer Chromatography), observing the consumption of the formamidine.
-
-
Cyclization and Dehydration: Add acetic anhydride (2.0 mL, 21.2 mmol) to the reaction mixture in one portion. Heat the flask in a pre-heated oil bath at 80 °C and stir for 12 hours.
-
Causality: Acetic anhydride facilitates the final ring-closing dehydration. Heating provides the necessary activation energy for the elimination step, driving the reaction to completion.
-
-
Product Isolation: After 12 hours, cool the reaction to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator. The crude product will be a viscous oil or solid.
-
Precipitation and Purification: Add diethyl ether (~50 mL) to the crude residue. The product should precipitate as a solid. Use a spatula to break up any large clumps. Place the flask in an ultrasonic bath for 10 minutes to ensure complete precipitation and to obtain a fine powder.
-
Causality: The imidazolium salt product is ionic and insoluble in non-polar diethyl ether, while unreacted starting materials and organic byproducts remain dissolved. Sonication aids in breaking down aggregates, facilitating washing and purification.
-
-
Final Steps: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with fresh diethyl ether (2 x 25 mL). Dry the white to off-white solid under high vacuum for at least 4 hours.
-
Expected Yield: 85-95%. The product can be characterized by ¹H NMR, ¹³C NMR, and HRMS.
-
Self-Validation and Data Interpretation
A protocol's trustworthiness is established by its internal checks and predictable outcomes.
-
Reaction Monitoring: Use TLC (e.g., 4:1 Hexanes:Ethyl Acetate) to monitor the disappearance of the formamidine starting material. The imidazolium salt product is ionic and will typically remain at the baseline.
-
¹H NMR Spectroscopy: Successful synthesis is confirmed by key signals in the proton NMR spectrum (in CDCl₃):
-
A characteristic singlet for the C2-proton (N-C(H)-N) typically appears between δ 8.5-10.5 ppm.
-
Singlets for the two C4/C5-methyl groups around δ 2.1-2.3 ppm.
-
Signals corresponding to the N-aryl (e.g., mesityl) substituents.
-
-
Troubleshooting:
-
Low Yield: Often due to incomplete reaction or moisture. Ensure anhydrous conditions and sufficient reaction time/temperature.
-
Impure Product: Inadequate washing during filtration. Ensure the filter cake is washed thoroughly with an appropriate solvent like diethyl ether to remove soluble impurities.
-
Critical Safety and Handling Information
Working with this compound requires strict adherence to safety protocols due to its hazardous properties.
-
GHS Hazard Classification:
-
Flammable Liquid: H226 (Flammable liquid and vapor).[10] Keep away from heat, sparks, and open flames.[11][12] Store in a designated flammables cabinet.[13]
-
Acute Toxicity: H302 (Harmful if swallowed).[10][13] H312 (Harmful in contact with skin).[13] H332 (Harmful if inhaled).[13]
-
Irritant: Causes skin and serious eye irritation.[10][11][13] May cause respiratory irritation.[10][13]
-
-
Handling and Personal Protective Equipment (PPE):
-
Always handle this compound in a certified chemical fume hood.
-
Wear appropriate PPE, including nitrile gloves, chemical splash goggles, and a flame-resistant lab coat.
-
Use spark-proof tools and explosion-proof equipment when handling large quantities.[13]
-
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11][13]
-
Skin Contact: Remove contaminated clothing and flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention.[11][13]
-
Inhalation: Move the victim to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[11][13]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Seek immediate medical attention.[11]
-
Conclusion
This compound is a highly effective and versatile building block for the synthesis of 4,5-dimethyl-substituted imidazolium salts, which are crucial precursors to N-heterocyclic carbenes. The protocol described provides a modular, efficient, and high-yielding route to these valuable compounds. By understanding the underlying chemical principles and adhering strictly to the outlined safety precautions, researchers can confidently employ this methodology to access a wide range of NHC precursors for applications in advanced catalysis and materials science. The resulting carbenes are instrumental in driving innovative chemical transformations, from transition-metal-catalyzed cross-coupling reactions to light-driven organocatalytic processes.[14][15][16]
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- SAFETY DATA SHEET: this compound. (2025, September 12). Thermo Fisher Scientific.
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- Fürstner, A., Alcarazo, M., César, V., & Krause, H. (2007). A Practical and General Methodology for the Preparation of Non-Symmetrical Imidazolium Salts. Organic Syntheses, 84, 350.
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- Wang, D., Ho, G. P. N., & Scheidt, K. A. (2021). Light-Driven Carbene Catalysis for the Synthesis of Aliphatic and α-Amino Ketones. Angewandte Chemie International Edition, 60(33), 17925–17931.
- Hirano, K., Urban, S., Wang, C., & Glorius, F. (2009). A Modular Synthesis of Highly Substituted Imidazolium Salts. Organic Letters, 11(4), 1019–1022.
- Wang, D., Ho, G. P. N., & Scheidt, K. A. (2021). Light-Driven Carbene Catalysis for the Synthesis of Aliphatic and α-Amino Ketones. Angewandte Chemie International Edition, 60(33), 17925-17931.
- Wang, D., Ho, G. P. N., & Scheidt, K. A. (2021). Light-Driven Carbene Catalysis for the Synthesis of Aliphatic and α-Amino Ketones. Angewandte Chemie - International Edition, 60(33), 17925-17931.
- Synthesis of Precursor Imidazolium Salts for the Synthesis of N-Heterocyclic Carbines Used as Ligands for the Enantioselective Preparation of Heterosteroids Compounds. (2018). Oriental Journal of Chemistry, 34(3).
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- Novel NHC Precursors: Synthesis, Characterization, and Carbonic Anhydrase and Acetylcholinesterase Inhibitory Properties. (2019). Archiv der Pharmazie, 352(1-2), e1800242.
- Li, Y., Feng, J., & Wang, Y. (2021). Recent advances of N-heterocyclic carbenes in the applications of constructing carbo- and heterocyclic frameworks with potential biological activity. RSC Advances, 11(60), 38222–38241.
- Mondal, B., & Ghorai, P. K. (2020). Stable Abnormal N-Heterocyclic Carbenes and their Applications in Catalysis. Chemical Society Reviews, 49(2), 481–524.
- Synthesis of Six-Membered N-Heterocyclic Carbene Precursors Based on Camphor. (2022). Molecules, 27(19), 6667.
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- Use of N-Heterocyclic Carbene Compounds (NHCs) Under Sustainable Conditions—An Update. (2024). Catalysts, 14(3), 205.
- Synthesis of unsymmetrical imidazolium salts by direct quaternization of N-substituted imidazoles using arylboronic acids. (2012). Chemical Communications, 48(62), 7753.
- Organocatalytic Name Reactions Enabled by NHCs. (2021). International Journal of Molecular Sciences, 22(23), 12720.
- NHC precursors used in the study. - ResearchGate. (n.d.).
- Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. (2002). Molecules, 7(5), 451–459.
- Reactivity and synthesis of different ligands from imidazolium salts with β-chloroethyl substituents. - ResearchGate. (2020).
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using 3-Chloro-2-butanone to study enzyme-catalyzed reactions
An In-Depth Technical Guide to Utilizing 3-Chloro-2-butanone for the Study of Enzyme-Catalyzed Reactions
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound as a chemical probe to investigate enzyme mechanisms, quantify active enzyme concentrations, and identify critical active site residues.
Introduction: Understanding this compound as a Mechanistic Probe
This compound (CAS No: 4091-39-8; Molecular Formula: C₄H₇ClO) is an α-chloro ketone, a class of compounds that serve as valuable tools in enzymology.[1] Its utility stems from the specific reactivity conferred by its structure: a carbonyl group adjacent to a carbon atom bearing a chlorine atom. The electron-withdrawing nature of the carbonyl group makes the α-carbon electrophilic and susceptible to nucleophilic attack, while the chlorine atom functions as an effective leaving group.[2]
This inherent reactivity allows this compound to act as an active-site-directed, irreversible inhibitor for enzymes that possess a nucleophilic amino acid residue (e.g., Cysteine, Histidine) within their catalytic center.[3][4] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the enzyme's nucleophile attacks the α-carbon, displacing the chloride ion and forming a stable, covalent thioether or ether linkage. This covalent modification, often referred to as an adduct, effectively inactivates the enzyme. By studying the kinetics of this inactivation and analyzing the resulting adduct, profound insights into enzyme function can be obtained.[5]
Physicochemical Properties
A clear understanding of the reagent's properties is paramount for its effective and safe use.
| Property | Value | Reference(s) |
| CAS Number | 4091-39-8 | [6] |
| Molecular Weight | 106.55 g/mol | [1] |
| Appearance | Colorless to dark yellow liquid | [7] |
| Boiling Point | 114-117 °C | [8] |
| Density | 1.055 g/mL at 25 °C | [8] |
| Refractive Index | n20/D 1.421 |
Safety and Handling
User safety is the foremost priority. This compound is a hazardous chemical that must be handled with appropriate precautions.
-
Hazards : It is a flammable liquid and vapor.[9][10] It is harmful if swallowed or inhaled and causes serious skin and eye irritation.[7][9]
-
Handling : Always work within a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, a face shield, nitrile gloves, and a lab coat.[10] Use non-sparking tools and take measures to prevent static discharge.[2]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[7][11] Keep away from heat, sparks, and open flames.[10]
-
First Aid : In case of contact with eyes or skin, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[11] If inhaled, move to fresh air. If ingested, rinse mouth with water (do not induce vomiting) and seek immediate medical attention.[10][11]
Application: Active Site Titration for Quantifying Functional Enzyme
A common challenge in enzymology is determining the precise concentration of catalytically active enzyme in a given preparation, as protein concentration alone does not account for misfolded or inactive protein. Active site titration using an irreversible inhibitor provides a robust solution. The principle is that a 1:1 stoichiometric reaction between the inhibitor and the active site allows for the direct quantification of functional enzyme molecules.
Protocol for Active Site Titration
This protocol is designed to determine the concentration of an active cysteine protease. It can be adapted for other enzymes with a susceptible active site nucleophile.
Materials:
-
Enzyme stock solution of known total protein concentration (e.g., determined by A₂₈₀ or BCA assay).
-
This compound stock solution (e.g., 100 mM in anhydrous DMSO).
-
Reaction Buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.4).
-
Assay Buffer and a suitable chromogenic or fluorogenic substrate for the enzyme.
-
96-well microplate and plate reader.
Procedure:
-
Preparation : Prepare a series of dilutions of the this compound stock solution in the Reaction Buffer. The final concentrations should span the expected active enzyme concentration (e.g., from 0 to 2-fold the estimated active enzyme concentration).
-
Incubation : In separate microcentrifuge tubes, add a fixed amount of the enzyme stock solution to each of the this compound dilutions. Include a control sample with buffer/DMSO only (no inhibitor).
-
Reaction : Incubate the mixtures at a constant temperature (e.g., 25 °C) for a duration sufficient to ensure the reaction goes to completion (e.g., 60 minutes; this may require optimization). The goal is stoichiometric inactivation, not kinetic measurement.
-
Activity Measurement : Following incubation, dilute an aliquot from each tube into Assay Buffer containing the enzyme's substrate in a 96-well plate. The dilution should be large enough (e.g., 100-fold) to effectively stop the inactivation reaction by diluting the inhibitor.
-
Data Acquisition : Immediately measure the initial reaction velocity (V₀) for each sample using a microplate reader.
-
Data Analysis : Plot the residual enzyme activity (V₀) as a function of the final this compound concentration. The plot should show a linear decrease in activity followed by a plateau of minimal activity. The x-intercept of the linear portion of the graph represents the concentration of active enzyme in the reaction.
Caption: Workflow for active site titration.
Application: Characterizing Covalent Inhibition Kinetics
Studying the rate of enzyme inactivation provides crucial information about an inhibitor's potency. For covalent inhibitors, this is typically described by the maximal rate of inactivation (kinact) and the inhibitor concentration that yields half-maximal inactivation (KI).
Mechanism of Covalent Inhibition
The reaction proceeds in two steps: a rapid, reversible binding of the inhibitor to the enzyme's active site (characterized by the dissociation constant, KI) followed by an irreversible chemical step where the covalent bond is formed (characterized by the rate constant, kinact).
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Protocol for Nucleophilic Substitution Reactions with 3-Chloro-2-butanone: A Detailed Guide for Researchers
[APPLICATION NOTE]
Introduction: The Synthetic Versatility of an α-Chloro Ketone
3-Chloro-2-butanone (CAS RN: 4091-39-8) is a versatile bifunctional organic molecule, featuring both a ketone and a secondary alkyl chloride.[1] This unique structural arrangement makes it a valuable intermediate in a wide range of organic syntheses, including the formation of heterocyclic compounds, such as pyrazoline and thiazole derivatives, and as a precursor for chiral alcohols. Its reactivity is dominated by the electrophilic nature of the carbon atom bonded to the chlorine, making it an excellent substrate for nucleophilic substitution reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting nucleophilic substitution reactions with this compound, detailing reaction mechanisms, step-by-step protocols, and critical safety considerations.
Mechanistic Considerations: Navigating S\N1 and S\N2 Pathways
Nucleophilic substitution reactions involving this compound can proceed through either an S\N1 (Substitution Nucleophilic Unimolecular) or S\N2 (Substitution Nucleophilic Bimolecular) mechanism. The operative pathway is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.
S\N2 Pathway: This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs.[2][3] This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents (e.g., acetone, DMSO).[4] The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[2]
S\N1 Pathway: This is a two-step mechanism that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate.[2][3] This is followed by a rapid attack of the nucleophile on the carbocation. The S\N1 pathway is favored by weak nucleophiles and polar protic solvents (e.g., water, ethanol), which can stabilize the carbocation intermediate.[4] The rate of an S\N1 reaction is primarily dependent on the concentration of the substrate.[2]
For this compound, a secondary alkyl halide, both pathways are possible. However, the presence of the adjacent carbonyl group can influence the reaction. The electron-withdrawing nature of the carbonyl group can destabilize a developing positive charge at the α-carbon, thus disfavoring a pure S\N1 mechanism. Therefore, S\N2 or borderline S\N1/S\N2 mechanisms are more commonly observed.
Visualizing the Reaction Pathways
Caption: S\N1 vs. S\N2 pathways for this compound.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with representative oxygen, nitrogen, and sulfur nucleophiles.
Protocol 1: Synthesis of 3-Acetoxy-2-butanone (Oxygen Nucleophile)
This protocol details the reaction of this compound with acetate, a moderately strong oxygen nucleophile, proceeding likely through an S\N2 mechanism.
Materials:
-
This compound (>95%)
-
Anhydrous sodium acetate
-
Glacial acetic acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, combine this compound (10.65 g, 0.1 mol) and anhydrous sodium acetate (12.3 g, 0.15 mol).
-
Add 50 mL of glacial acetic acid to the flask.
-
Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.
-
Heat the mixture to reflux (approximately 118 °C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC (thin-layer chromatography).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 150 mL of cold water and transfer to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution until the effervescence ceases, followed by a final wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to yield 3-acetoxy-2-butanone.
Protocol 2: Synthesis of 3-(Anilino)-2-butanone (Nitrogen Nucleophile)
This protocol describes the reaction with aniline, a common nitrogen nucleophile. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl generated.
Materials:
-
This compound (>95%)
-
Aniline
-
Triethylamine
-
Acetonitrile
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a 100 mL round-bottom flask, add this compound (5.33 g, 0.05 mol) and 40 mL of acetonitrile.
-
Cool the flask in an ice bath and add aniline (4.66 g, 0.05 mol) dropwise with stirring.
-
Add triethylamine (5.57 g, 0.055 mol) to the reaction mixture to act as an acid scavenger.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, remove the acetonitrile under reduced pressure.
-
Dissolve the residue in 50 mL of ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 3: Synthesis of 3-(Phenylthio)-2-butanone (Sulfur Nucleophile)
Thiolates are excellent nucleophiles and readily react with this compound. This protocol uses thiophenol as the sulfur nucleophile source.
Materials:
-
This compound (>95%)
-
Thiophenol
-
Sodium hydroxide
-
Ethanol
-
Dichloromethane
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
Procedure:
-
In a 100 mL round-bottom flask, dissolve sodium hydroxide (2.0 g, 0.05 mol) in 30 mL of ethanol.
-
Cool the solution in an ice bath and add thiophenol (5.51 g, 0.05 mol) dropwise to form sodium thiophenolate in situ.
-
In a separate beaker, dissolve this compound (5.33 g, 0.05 mol) in 20 mL of ethanol.
-
Transfer the this compound solution to a dropping funnel and add it dropwise to the stirred sodium thiophenolate solution over 30 minutes.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the ethanol under reduced pressure.
-
Partition the residue between 50 mL of dichloromethane and 50 mL of water.
-
Separate the organic layer, and wash it with saturated aqueous ammonium chloride solution (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.
-
The crude product can be purified by column chromatography.
Data Summary: Reaction Conditions and Expected Outcomes
| Nucleophile | Reagents | Solvent | Base | Temperature | Expected Product |
| Oxygen | Sodium Acetate | Glacial Acetic Acid | - | Reflux | 3-Acetoxy-2-butanone |
| Nitrogen | Aniline | Acetonitrile | Triethylamine | Room Temp. | 3-(Anilino)-2-butanone |
| Sulfur | Thiophenol | Ethanol | Sodium Hydroxide | Room Temp. | 3-(Phenylthio)-2-butanone |
Alternative Reaction Pathways: The Favorskii Rearrangement
Under certain basic conditions, α-halo ketones like this compound can undergo a Favorskii rearrangement instead of a direct substitution. This reaction typically occurs in the presence of a strong base, such as hydroxide or an alkoxide.[5][6] The mechanism involves the formation of a cyclopropanone intermediate, which is then opened by the nucleophilic base to yield a carboxylic acid derivative (or an ester if an alkoxide is used).[5][7] Researchers should be aware of this potential side reaction, especially when using strong bases.
Caption: Mechanism of the Favorskii Rearrangement.
Safety Precautions
This compound is a flammable liquid and vapor.[8][9] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[8][9] It may also cause respiratory irritation.[8][9]
-
Handling: Always work in a well-ventilated fume hood.[8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8] Keep away from heat, sparks, open flames, and hot surfaces.[8][10] Use non-sparking tools and take precautionary measures against static discharge.[8]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable liquids.[8][10]
-
First Aid: In case of skin contact, flush with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[8][10] For eye contact, immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][10] If inhaled, move the victim to fresh air.[8][10] If swallowed, rinse the mouth and drink 2-4 cupfuls of water; do not induce vomiting.[10] In all cases of exposure, seek immediate medical attention.[8][10]
-
Spills: Absorb spills with an inert material, such as dry sand or earth, and place it into a chemical waste container.[10]
Always consult the Safety Data Sheet (SDS) for this compound and all other reagents before starting any experimental work.[8]
Conclusion
This compound is a highly valuable reagent for creating a diverse array of organic molecules through nucleophilic substitution reactions. By understanding the underlying reaction mechanisms and carefully selecting the appropriate reaction conditions, researchers can effectively utilize this compound in their synthetic endeavors. The protocols provided herein offer a solid foundation for exploring the rich chemistry of this versatile building block. Adherence to strict safety protocols is paramount when handling this and all associated chemicals.
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experimental setup for condensation reactions involving 3-Chloro-2-butanone
An In-Depth Guide to the Experimental Setup for Condensation Reactions Involving 3-Chloro-2-butanone
Authored by: A Senior Application Scientist
This document provides a detailed exploration of the synthetic utility of this compound, a versatile bifunctional building block in modern organic synthesis.[1][2] As an α-chloro ketone, its reactivity is characterized by two primary electrophilic centers: the carbonyl carbon and the adjacent α-carbon bearing the chlorine atom.[1][3] This dual reactivity allows for a diverse range of transformations, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[4][][6] This guide moves beyond simple procedural lists to explain the underlying principles governing these reactions, offering researchers the insight required to adapt and troubleshoot their experimental setups.
The enhanced reactivity of the C-Cl bond in α-haloketones, due to the inductive effect of the adjacent carbonyl group, makes them potent alkylating agents.[3][7] Simultaneously, the acidity of the α'-protons allows for enolate formation, initiating a variety of condensation reactions. This guide will focus on two mechanistically distinct and synthetically valuable condensation pathways: the Darzens Condensation for the synthesis of α,β-epoxy ketones (glycidic ketones) and the Hantzsch Thiazole Synthesis , a classic method for constructing heterocyclic scaffolds.
Physicochemical Properties and Safety Considerations
A thorough understanding of the reagent's properties is paramount for safe and effective experimentation. This compound is a flammable, clear yellow to brownish liquid that is harmful if swallowed, inhaled, or in contact with skin.[8][9] It should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
| Property | Value | Source |
| CAS Number | 4091-39-8 | [10][11] |
| Molecular Formula | C₄H₇ClO | [10][11] |
| Molecular Weight | 106.55 g/mol | [10] |
| Boiling Point | 114-117 °C | [12] |
| Density | 1.055 g/mL at 25 °C | [12] |
| Refractive Index | n20/D 1.421 | [12] |
| Storage | Flammables area | [][8] |
The Darzens Condensation: Synthesis of Glycidic Ketones
The Darzens condensation (or glycidic ester condensation) is a cornerstone reaction for the formation of epoxides.[13] When applied to an α-halo ketone like this compound and an aldehyde or ketone, it yields an α,β-epoxy ketone, a valuable synthetic intermediate.
Mechanistic Rationale
The reaction proceeds via a three-step mechanism:
-
Deprotonation: A base abstracts an acidic α'-proton from this compound to form a resonance-stabilized enolate. The choice of base is critical; a strong, non-nucleophilic base like sodium ethoxide or potassium tert-butoxide is preferred to favor enolate formation over direct nucleophilic attack on the carbonyl or the C-Cl bond.[13]
-
Aldol-type Addition: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aldehyde (e.g., benzaldehyde), forming a halohydrin intermediate.[7][13]
-
Intramolecular SN2 Cyclization: The newly formed alkoxide attacks the carbon atom bearing the chlorine, displacing the chloride ion in an intramolecular SN2 reaction to form the final epoxide ring.[13]
Visualized Workflow: Darzens Condensation
Caption: General experimental workflow for the Darzens condensation.
Detailed Protocol: Synthesis of 3,4-dimethyl-1-phenyl-1,2-epoxypentan-3-one
This protocol describes the reaction of this compound with benzaldehyde.
Materials & Reagents:
-
This compound (≥96%)
-
Benzaldehyde (freshly distilled)
-
Sodium ethoxide (NaOEt) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous Toluene or Diethyl Ether
-
Ethyl acetate (reagent grade)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Inert gas line (Nitrogen or Argon)
-
Ice-water bath
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Setup: Assemble a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Maintain a positive pressure of inert gas (N₂ or Ar) throughout the reaction.
-
Reagent Preparation: In the flask, dissolve benzaldehyde (1.0 eq) and this compound (1.1 eq) in 100 mL of anhydrous toluene.
-
Reaction Initiation: Cool the mixture to 0-5 °C using an ice-water bath. Prepare a solution of sodium ethoxide (1.2 eq) in 50 mL of anhydrous ethanol (or t-BuOK in THF) and add it to the dropping funnel.
-
Base Addition: Add the base solution dropwise to the stirred ketone-aldehyde mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.[14] The formation of a precipitate may be observed.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a hexane:ethyl acetate mixture (e.g., 9:1). Visualize spots under UV light. The disappearance of the starting materials indicates completion.
-
Work-up: Quench the reaction by slowly pouring the mixture into 150 mL of ice-cold water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Washing & Drying: Wash the combined organic phase with water (1 x 100 mL) and then with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate to afford the pure α,β-epoxy ketone.
Hantzsch Thiazole Synthesis: A Gateway to Heterocycles
The bifunctional nature of this compound makes it an excellent substrate for synthesizing heterocycles, which are core structures in many pharmaceutical agents.[1][3] The Hantzsch synthesis provides a direct route to thiazoles by reacting an α-haloketone with a thioamide.[7]
Mechanistic Rationale
The reaction is a two-step process:
-
Nucleophilic Substitution: The sulfur atom of the thioamide, being a potent nucleophile, attacks the α-carbon of this compound, displacing the chloride ion. This forms an S-alkylated isothioamide intermediate.
-
Cyclization/Dehydration: The nitrogen atom of the intermediate then attacks the electrophilic carbonyl carbon. The subsequent dehydration of the resulting hemiaminal-like species yields the aromatic thiazole ring.
Visualized Mechanism: Hantzsch Thiazole Synthesis
Caption: Key steps in the Hantzsch synthesis of thiazoles.
Detailed Protocol: Synthesis of 2-Amino-4,5-dimethylthiazole
This protocol details the reaction between this compound and thiourea.
Materials & Reagents:
-
This compound (≥96%)
-
Thiourea
-
Ethanol (95% or absolute)
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Setup: In a 250 mL round-bottom flask, add thiourea (1.0 eq) and 100 mL of ethanol.
-
Dissolution: Heat the mixture to reflux with stirring until the thiourea is completely dissolved.
-
Addition of Ketone: Once a clear solution is obtained, add this compound (1.0 eq) dropwise to the refluxing solution.
-
Reaction: Maintain the reflux for 3-5 hours. The reaction mixture may become cloudy or a precipitate may form. Monitor the reaction by TLC (e.g., DCM:Methanol 95:5).
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Work-up: To the resulting residue, add 100 mL of dichloromethane and 100 mL of saturated sodium carbonate solution. Stir vigorously for 10 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with additional DCM (2 x 50 mL).
-
Washing & Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Concentration: Filter the mixture and concentrate the filtrate on a rotary evaporator to yield the crude 2-amino-4,5-dimethylthiazole.
-
Purification: The product can often be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture. If necessary, column chromatography can be performed.
Conclusion
This compound is a powerful and versatile reagent for constructing complex molecular architectures. The protocols detailed herein for the Darzens condensation and Hantzsch thiazole synthesis represent just two examples of its broad applicability. By understanding the mechanistic principles that govern its reactivity—the interplay between its two electrophilic sites and the acidity of its α'-protons—researchers can effectively harness this building block for innovation in drug discovery and materials science. The key to success lies in the careful selection of reaction conditions, particularly the base and solvent, to favor the desired chemical pathway.
References
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- Hunt, R. H., Chinn, L. J., & Johnson, W. S. (1963).
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Application Notes & Protocols: 3-Chloro-2-butanone as a Specialized Solvent in Chemical Synthesis
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide on the application of 3-chloro-2-butanone, a functionalized α-haloketone, as a specialized solvent in specific chemical reactions. Moving beyond its common role as a synthetic intermediate, we explore the unique physicochemical properties that recommend its use as a reaction medium. This guide elucidates the causality behind its selection, provides detailed protocols for its use, and outlines the necessary safety and handling procedures. We present its application in contexts where its electrophilic nature and polar aprotic character can synergistically influence reaction pathways, enhance selectivity, or facilitate unique transformations that are less efficient in conventional solvents.
Introduction: Re-evaluating this compound Beyond its Role as a Reagent
This compound (CAS No. 4091-39-8) is a well-established versatile building block in organic synthesis, primarily recognized for its utility in constructing pharmaceutical and agrochemical scaffolds.[1][2] Its bifunctional nature, featuring a reactive α-chloro substituent and a carbonyl group, allows it to participate in a wide array of synthetic transformations, including the synthesis of thiazoles, pyrazoline derivatives, and chiral alcohols.[3][4][5]
However, the very characteristics that make it a potent reagent—high polarity, an electrophilic α-carbon, and aprotic nature—also endow it with a unique profile as a specialized solvent.[6] In this capacity, it is not merely an inert medium but an active participant that can modulate reaction energetics and mechanisms. This guide explores the niche but valuable applications of this compound as a solvent, particularly in reactions that benefit from a polar, electrophilic environment that can stabilize charged intermediates while lacking acidic protons that could interfere with strong bases or nucleophiles.
Physicochemical & Safety Profile
A thorough understanding of the solvent's properties is paramount for its effective and safe implementation. The key characteristics of this compound are summarized below.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 4091-39-8 | [1] |
| Molecular Formula | C₄H₇ClO | [1] |
| Molecular Weight | 106.55 g/mol | |
| Appearance | Colorless to light yellow/orange clear liquid | [1][] |
| Boiling Point | 114-117 °C | [5][8] |
| Density | 1.055 g/mL at 25 °C | [5][8] |
| Refractive Index | n20/D 1.421 | |
| Flash Point | 28 °C (82.4 °F) - closed cup | |
| Water Solubility | Approx. 3 g/100 mL (30 g/L) | [1][9][10] |
| pH | 2.4 (25 g/L aqueous solution at 20 °C) | [11] |
Safety & Handling Synopsis
This compound is a hazardous chemical that requires strict safety protocols. Its use as a solvent necessitates careful consideration of its toxicological and reactivity profile.
| Hazard Category | Description & Precaution | Source(s) |
| Flammability | Flammable liquid and vapor (H226). Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment. | [11][12] |
| Toxicity | Harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332). Avoid breathing vapors/mists. | [11][12] |
| Irritation | Causes skin and serious eye irritation. May cause respiratory irritation. Wear appropriate personal protective equipment (PPE). | [11][12][13] |
| Incompatible Materials | Strong oxidizing agents and strong bases. Reaction with bases can initiate side reactions like the Favorskii rearrangement. | [11][13] |
| Personal Protective Equipment (PPE) | Chemical safety goggles or faceshield, chemical-resistant gloves (e.g., butyl rubber), lab coat, and a NIOSH/MSHA approved respirator with an organic vapor cartridge. | [11] |
| Storage | Store in a well-ventilated, flammables-designated area. Keep container tightly closed. | [][11][13] |
The Rationale for Use as a Solvent: Mechanistic Implications
The decision to employ this compound as a solvent is driven by its unique ability to influence reaction pathways. As an α-haloketone, its reactivity is dominated by the electron-withdrawing effects of the carbonyl and the chlorine atom, creating a highly electrophilic α-carbon.[6][14]
Caption: Reactivity sites of this compound influencing its solvent properties.
When used as a solvent, these features translate into several advantages:
-
Stabilization of Cationic Intermediates: Its high polarity and the significant dipole moment arising from the C=O and C-Cl bonds allow it to effectively solvate and stabilize cationic intermediates or transition states, potentially accelerating reactions that proceed through such species.
-
Electrophilic Activation: In certain contexts, the solvent itself can act as a mild Lewis acid or engage in halogen bonding, activating substrates towards nucleophilic attack.
-
Phase-Transfer Properties: Its partial miscibility with water and good solubility for organic compounds can be exploited in biphasic reactions, where it may act as a phase-transfer agent or simply as a medium that bridges the two phases.
-
Reactive Scavenging: The electrophilic α-carbon can act as a scavenger for trace nucleophilic impurities that might otherwise poison a catalyst or initiate side reactions. This is a high-risk, high-reward strategy that requires careful stoichiometric control.
However, its utility is balanced by its inherent reactivity. The primary competing pathways in the presence of nucleophiles or bases are direct Sₙ2 substitution on the solvent molecule and the Favorskii rearrangement.[4][15] Therefore, it is best suited for reactions with highly reactive nucleophiles that will preferentially attack the intended substrate, or for reactions run at temperatures where the solvent's reactivity is kinetically disfavored.
Application: Solvent for Heterocycle Synthesis
One of the most promising areas for using this compound as a solvent is in the synthesis of certain heterocyclic compounds, where α-haloketones are common starting materials.[4][14] In reactions like the Hantzsch thiazole synthesis, where an α-haloketone reacts with a thioamide, using the α-haloketone as both reactant and solvent can drive the reaction to completion by ensuring a high concentration of one of the key reagents.
Protocol 1: Hantzsch-Type Synthesis of a Dimethylthiazole Derivative
This protocol describes a representative procedure for the synthesis of a 2-aryl-4,5-dimethylthiazole, using this compound as the primary reaction medium. This approach is advantageous when the thioamide substrate has limited solubility in more conventional solvents like ethanol or DMF.
Disclaimer: This is a generalized protocol. The user must perform their own risk assessment and optimize reaction conditions (temperature, time, stoichiometry) for their specific substrate.
Materials:
-
Aryl-thioamide (1.0 eq)
-
This compound (reagent grade, >95%)
-
Anhydrous Sodium Bicarbonate (NaHCO₃) (optional, as an acid scavenger)
-
Diethyl ether or Ethyl acetate for extraction
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, add the aryl-thioamide (1.0 eq).
-
Solvent/Reagent Addition: Add an excess of this compound to the flask to act as the solvent (e.g., 5-10 mL per gram of thioamide). The α-haloketone is now present in large stoichiometric excess.
-
Initiate Reaction: Begin vigorous stirring. Gently heat the mixture to 50-60 °C. The reaction is often exothermic and should be monitored closely. Causality Note: Moderate heating increases the rate of the initial Sₙ2 reaction between the thioamide sulfur and the electrophilic α-carbon of this compound. Using the reagent as the solvent ensures it is not the limiting factor.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Workup - Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully dilute the reaction mixture with ethyl acetate or diethyl ether.
-
Workup - Neutralization: Transfer the diluted mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) to remove the HCl byproduct and any unreacted acidic species, followed by brine (1x). Trustworthiness Note: This washing step is critical to prevent product degradation during concentration and to ensure the purity of the final product.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Be mindful of the product's volatility.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
General Experimental Workflow and Logic
Employing a reactive and hazardous solvent demands a meticulously planned workflow. The following diagram outlines the critical stages and decision points for conducting a reaction in this compound.
Caption: General workflow for reactions using this compound as a solvent.
Conclusion
This compound presents a unique and powerful option in the solvent selection toolbox for the discerning synthetic chemist. While its inherent reactivity and hazards demand respect and careful handling, its application as a specialized solvent can unlock synthetic routes that are otherwise challenging. By understanding its dual nature as both a medium and a potential reactant, researchers can leverage its polar, aprotic, and electrophilic character to their advantage. The protocols and guidelines presented herein serve as a foundational resource for professionals in research and drug development to safely and effectively explore the utility of this versatile chemical.
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Synthesis of Pyrazoline Derivatives from 3-Chloro-2-butanone: An Application Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the synthesis of pyrazoline derivatives utilizing 3-chloro-2-butanone as a key starting material. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will delve into the underlying chemical principles, provide step-by-step synthetic protocols, and offer insights into the characterization of the target molecules.
Introduction: The Significance of Pyrazolines and the Utility of this compound
Pyrazolines, a class of five-membered nitrogen-containing heterocyclic compounds, are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] These activities include antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[2][3] The synthesis of novel pyrazoline derivatives is a continuous effort in the quest for more potent and selective therapeutic agents.
One versatile and efficient approach to pyrazoline synthesis involves the reaction of α-haloketones with hydrazine derivatives. This compound, a readily available α-chloroketone, serves as an excellent precursor in this context. Its reactivity at both the carbonyl group and the carbon bearing the chloro substituent allows for a straightforward cyclization reaction to form the pyrazoline ring.
This guide will focus on the synthesis of 3,5-dimethyl-1-phenyl-2-pyrazoline as a representative example, starting from this compound and phenylhydrazine.
Reaction Mechanism: From α-Haloketone to Pyrazoline
The synthesis of pyrazolines from α-haloketones and hydrazines proceeds through a well-established mechanistic pathway involving two key stages: hydrazone formation and subsequent intramolecular cyclization.
-
Hydrazone Formation: The initial step is the nucleophilic addition of the hydrazine derivative (e.g., phenylhydrazine) to the carbonyl group of the α-haloketone (this compound).[4][5] This is followed by dehydration to yield the corresponding hydrazone intermediate.
-
Intramolecular Cyclization and Tautomerization: The hydrazone intermediate then undergoes an intramolecular nucleophilic substitution. The nitrogen atom of the hydrazone attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion and the formation of a five-membered ring. A subsequent tautomerization of the initially formed pyrazolinium salt leads to the stable 2-pyrazoline derivative.
The overall reaction mechanism can be visualized as follows:
Figure 1: Reaction mechanism for the synthesis of 3,5-dimethyl-1-phenyl-2-pyrazoline.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis and characterization of 3,5-dimethyl-1-phenyl-2-pyrazoline from this compound.
Materials and Equipment
| Material | Grade | Supplier |
| This compound | ≥97% | Sigma-Aldrich |
| Phenylhydrazine | ≥97% | Sigma-Aldrich |
| Ethanol | Reagent Grade | Fisher Scientific |
| Glacial Acetic Acid | ACS Grade | VWR |
| Sodium Bicarbonate | ACS Grade | VWR |
| Anhydrous Magnesium Sulfate | Reagent Grade | Sigma-Aldrich |
| Diethyl Ether | ACS Grade | Fisher Scientific |
| Hexane | ACS Grade | Fisher Scientific |
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with hotplate, separatory funnel, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F254), UV lamp, glass column for chromatography.
Synthesis of 3,5-Dimethyl-1-phenyl-2-pyrazoline
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 g, 9.38 mmol) in 30 mL of ethanol.
-
Addition of Reactants: To the stirred solution, add phenylhydrazine (0.98 mL, 9.38 mmol) followed by a catalytic amount of glacial acetic acid (0.1 mL).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC (eluent: hexane/ethyl acetate 8:2 v/v).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in 50 mL of diethyl ether and transfer to a separatory funnel. Wash the organic layer with 2 x 30 mL of a saturated aqueous solution of sodium bicarbonate, followed by 30 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude product can be purified by column chromatography on silica gel.
-
Column Preparation: Pack a glass column with silica gel using a slurry of hexane.
-
Loading: Dissolve the crude product in a minimal amount of the eluent (hexane/ethyl acetate 9:1 v/v) and load it onto the column.
-
Elution: Elute the column with a gradient of hexane and ethyl acetate, starting with 95:5 and gradually increasing the polarity. Collect the fractions containing the desired product.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 3,5-dimethyl-1-phenyl-2-pyrazoline as a light brown liquid.[1]
Figure 2: Experimental workflow for the synthesis and purification of 3,5-dimethyl-1-phenyl-2-pyrazoline.
Characterization Data for 3,5-Dimethyl-1-phenyl-1H-pyrazole
The synthesized product is expected to be 3,5-dimethyl-1-phenyl-1H-pyrazole, which is the more stable aromatic isomer of the initially formed pyrazoline under the reaction conditions. The spectroscopic data for this compound are as follows:
| Technique | Data | Reference |
| ¹H NMR (200 MHz, CDCl₃) | δ: 7.46-7.33 (m, 4H), 7.29 -7.19 (m, 1H), 5.90 (s, 1H), 2.25 (s, 6H) | [1] |
| ¹³C NMR (50 MHz, CDCl₃) | δ: 148.1, 139.4, 138.4, 128.3, 126.4, 124.0, 106.4, 12.9, 11.8 | [1] |
| MS (ESI) | m/z = 173 [M+H]⁺ | [1] |
Alternative Synthetic Strategy: The Chalcone Route
An alternative and widely used method for the synthesis of pyrazolines involves the cyclization of chalcones with hydrazines.[6][7] Chalcones are α,β-unsaturated ketones that can be readily prepared through the Claisen-Schmidt condensation of an aldehyde and a ketone.[8]
The general protocol for this alternative route is as follows:
-
Chalcone Synthesis: Condensation of an appropriate aldehyde and ketone in the presence of a base (e.g., NaOH) or acid catalyst.
-
Pyrazoline Formation: Reaction of the purified chalcone with a hydrazine derivative in a suitable solvent, often with a catalytic amount of acid.[6]
This method offers a high degree of flexibility, allowing for the synthesis of a wide variety of substituted pyrazolines by varying the starting aldehyde and ketone.
Conclusion
The synthesis of pyrazoline derivatives from this compound offers a direct and efficient route to this important class of heterocyclic compounds. The protocol outlined in this guide provides a robust starting point for researchers to synthesize and explore the biological activities of novel pyrazoline derivatives. The provided characterization data for a representative compound will aid in the confirmation of the synthesized products. By understanding the underlying reaction mechanism and experimental parameters, scientists can further optimize and adapt these methods for their specific research needs.
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The Pivotal Role of 3-Chloro-2-butanone in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Versatile Reactivity of an α-Haloketone
In the landscape of medicinal chemistry and drug development, the strategic selection of foundational chemical scaffolds is paramount to the successful synthesis of novel therapeutic agents. 3-Chloro-2-butanone (CAS No: 4091-39-8), a prominent member of the α-haloketone class, stands out as a highly versatile and reactive building block.[1][2] Its utility stems from the presence of two electrophilic centers: the α-carbon bearing the chlorine atom and the carbonyl carbon.[3] This dual reactivity allows for a diverse array of chemical transformations, making it an invaluable precursor for the synthesis of complex heterocyclic structures, which form the core of many pharmaceutical compounds.[1][2]
The heightened reactivity of the α-carbon towards nucleophilic substitution is a direct consequence of the electron-withdrawing nature of the adjacent carbonyl group, which polarizes the carbon-chlorine bond.[3] This inherent reactivity makes this compound and other α-haloketones potent alkylating agents in organic synthesis. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on detailed, field-proven protocols for the synthesis of biologically active thiazole and pyrazoline derivatives.
Core Applications in Medicinal Chemistry: Synthesis of Bioactive Heterocycles
The structural framework of this compound provides a robust starting point for the construction of various heterocyclic systems with demonstrated pharmacological activity. This section will delve into two principal applications: the synthesis of thiazole derivatives via the Hantzsch thiazole synthesis and the preparation of pyrazoline derivatives.
Application Note 1: The Hantzsch Thiazole Synthesis - A Gateway to Antimicrobial and Anti-inflammatory Agents
The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring. The reaction involves the condensation of an α-haloketone, such as this compound, with a thioamide. The resulting 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, found in a wide array of therapeutic agents with activities spanning antimicrobial, anti-inflammatory, and anticancer domains.[4][5]
A prime example of a medicinally relevant compound accessible through a synthetic route utilizing a similar α-haloketone is Fanetizole , an anti-inflammatory and immunomodulating agent.[][7] While the documented synthesis of Fanetizole often starts from 2-bromoacetophenone, the principles of the Hantzsch synthesis are directly applicable to this compound for the generation of a diverse library of substituted thiazoles.
Protocol 1: Synthesis of 2-Amino-4,5-dimethylthiazole from this compound
This protocol details the synthesis of 2-amino-4,5-dimethylthiazole, a key intermediate for further elaboration into a variety of medicinally relevant compounds.
Materials:
-
This compound (97% purity)
-
Thiourea
-
Ethanol
-
Dichloromethane
-
Saturated sodium carbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Safety Precautions:
-
This compound is a flammable liquid and is harmful if swallowed.[8][9][10] It can cause skin and eye irritation.[3] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Thiourea is a suspected carcinogen. Avoid inhalation of dust and skin contact.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle exclusively in a fume hood.
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiourea (3.5 g, 47 mmol) and 30 mL of ethanol.
-
Dissolution of Thiourea: Heat the mixture under reflux with stirring until the thiourea is completely dissolved.
-
Addition of this compound: To the clear solution, add this compound (5.0 g, 47 mmol) dropwise.
-
Reaction: Continue to heat the reaction mixture under reflux overnight.
-
Solvent Removal: After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.
-
Work-up: Dissolve the resulting crude solid in 30 mL of dichloromethane. Transfer the solution to a separatory funnel and wash twice with a saturated sodium carbonate solution.
-
Drying and Concentration: Collect the organic layer and dry it over anhydrous sodium sulfate. Filter the solution and concentrate it under reduced pressure to obtain the crude product.
-
Purification (if necessary): The resulting 2-amino-4,5-dimethylthiazole can be further purified by recrystallization or column chromatography. A reported yield for a similar synthesis is approximately 63.3%.[11]
Expected Outcome:
The final product, 2-amino-4,5-dimethylthiazole, is a versatile intermediate. The amino group can be further functionalized to introduce various substituents, leading to a library of compounds for biological screening.
Biological Activity of Thiazole Derivatives:
Thiazole derivatives synthesized from this compound and its analogs have demonstrated a wide spectrum of biological activities. The following table summarizes some of the key findings:
| Compound Class | Biological Activity | Quantitative Data (Example) | Reference(s) |
| 2-Aminothiazole Derivatives | Antibacterial | MIC against S. aureus and E. coli can be in the range of 50-100 µg/mL. | [12] |
| 2-Aminothiazole Derivatives | Antifungal | Effective against C. albicans and A. niger. | [12] |
| Substituted Thiazoles | Anti-inflammatory | Inhibition of carrageenan-induced paw edema in rats. | [13] |
| Fanetizole (Thiazole Derivative) | Immunomodulatory, Anti-inflammatory | Inhibits neutrophil superoxide production. | [][14][15] |
Diagram: Hantzsch Thiazole Synthesis Workflow
Caption: Experimental workflow for the synthesis of 2-amino-4,5-dimethylthiazole.
Diagram: Mechanism of the Hantzsch Thiazole Synthesis
Caption: Reaction mechanism of the Hantzsch thiazole synthesis.
Application Note 2: Synthesis of Pyrazoline Derivatives - Scaffolds for Diverse Pharmacological Activities
Pyrazoline derivatives are another important class of five-membered nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][16] While not a direct reaction of this compound, it serves as a crucial starting material for the synthesis of α,β-unsaturated ketones (chalcones), which are the immediate precursors to pyrazolines. The Knorr pyrazole synthesis and related cyclization reactions provide a robust methodology for accessing these valuable scaffolds.[17][18][19]
Protocol 2: Two-Step Synthesis of a Pyrazoline Derivative
This protocol outlines a general two-step procedure for the synthesis of a pyrazoline derivative, starting from this compound.
Part A: Synthesis of an α,β-Unsaturated Ketone (Chalcone) Intermediate
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Sodium hydroxide
-
Ethanol
-
Standard glassware for reaction and filtration
Step-by-Step Procedure:
-
Reaction Setup: In a flask, dissolve this compound and an equimolar amount of the desired aromatic aldehyde in ethanol.
-
Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide with vigorous stirring.
-
Reaction: Allow the reaction to proceed at room temperature for several hours until completion (monitored by TLC).
-
Isolation: The chalcone product often precipitates from the reaction mixture. Collect the solid by filtration, wash with cold water, and dry.
Part B: Synthesis of the Pyrazoline
Materials:
-
Chalcone intermediate from Part A
-
Hydrazine hydrate or a substituted hydrazine
-
Ethanol or acetic acid
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the chalcone intermediate in ethanol or glacial acetic acid.
-
Hydrazine Addition: Add an equimolar amount of hydrazine hydrate.
-
Reaction: Heat the mixture under reflux for several hours.
-
Isolation and Purification: Cool the reaction mixture. The pyrazoline product may precipitate upon cooling or after the addition of water. Collect the solid by filtration and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazoline derivative.[1]
Biological Activity of Pyrazoline Derivatives:
Pyrazoline derivatives are well-documented for their diverse pharmacological effects.
| Compound Class | Biological Activity | Quantitative Data (Example) | Reference(s) |
| Pyrazoline Derivatives | Anti-inflammatory | Significant inhibition of carrageenan-induced paw edema. | [] |
| Pyrazoline Derivatives | Antimicrobial | MIC values against various bacterial and fungal strains can be determined. | [1][16][20] |
| Substituted Pyrazolines | Anticancer | Can exhibit cytotoxic effects against various cancer cell lines. | [4] |
Diagram: Pyrazoline Synthesis Workflow
Caption: Two-step experimental workflow for the synthesis of pyrazoline derivatives.
Diagram: General Mechanism for Pyrazoline Synthesis from Chalcones
Caption: Reaction mechanism for the synthesis of pyrazolines from chalcones.
Conclusion
This compound is a powerful and versatile reagent in medicinal chemistry, primarily serving as a precursor for the synthesis of a wide range of biologically active heterocyclic compounds. Its dual electrophilic nature facilitates the construction of complex molecular architectures, most notably thiazoles and pyrazolines, which are scaffolds for numerous therapeutic agents. The protocols and application notes provided herein offer a practical guide for researchers and drug development professionals to harness the synthetic potential of this compound in the discovery of novel pharmaceuticals. As with all chemical syntheses, adherence to strict safety protocols is essential for the well-being of the researcher and the integrity of the experimental outcomes.
References
- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
- Shitole, N. V., Ade, S. B., & Lonkar, S. M. (2024). Synthesis and antimicrobial activity of novel pyrazoline derivatives. Journal of Applicable Chemistry, 13(4), 1-7.
- Tok, F., Doğan, M. O., Gürbüz, B., & Koçyiğit-Kaymakçıoğlu, B. (2022). Synthesis of novel pyrazoline derivatives and evaluation of their antimicrobial activity. Journal of Research in Pharmacy, 26(5), 1453-1460.
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
- Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2012).
- Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm).
- Wikipedia. (n.d.). Fanetizole.
- Chemsrc. (2025). Fanetizole.
- Venkatesh, P., & Pandeya, S. N. (2009). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. International Journal of ChemTech Research, 1(4), 1354-1358.
- Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698.
- Marmara University. (2022). Synthesis of novel pyrazoline derivatives and evaluation of their antimicrobial activity.
- Tok, F., Doğan, M. O., Gürbüz, B., & Koçyiğit-Kaymakçıoğlu, B. (2022). Synthesis of novel pyrazoline derivatives and evaluation of their antimicrobial activity. Journal of Research in Pharmacy, 26(5), 1453-1460.
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- El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1449.
- El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1449.
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- Al-Ostath, A., et al. (2022).
- NINGBO INNO PHARMCHEM. (n.d.). The Role of this compound in Modern Organic Synthesis.
- Google Patents. (n.d.). US3144488A - Process for the production of 3-chlorobutanone-2 and butanone.
- Siddiqui, N., et al. (2007). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules, 12(1), 1-11.
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Kinetic Studies of Reactions Involving 3-Chloro-2-butanone: Methodologies and Protocols
An Application Guide for Researchers
Abstract
3-Chloro-2-butanone (CAS 4091-39-8) is a pivotal α-chloro ketone intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] Its dual functionality, comprising a reactive C-Cl bond at the α-position and a carbonyl group, allows for a diverse range of chemical transformations, including nucleophilic substitution, elimination, and rearrangement reactions.[2][3] Understanding the kinetics of these reactions is paramount for process optimization, mechanism elucidation, and the rational design of synthetic routes. This guide provides in-depth application notes and detailed experimental protocols for conducting kinetic studies on this compound, tailored for researchers, chemists, and drug development professionals.
Introduction: The Significance of this compound
This compound is a versatile building block whose reactivity is dominated by the interplay between the electrophilic carbonyl carbon and the adjacent carbon atom bearing a chlorine leaving group.[3] This structural motif makes it a substrate for several fundamental organic reactions. Kinetic analysis of these reactions provides critical insights into reaction mechanisms, transition state energies, and the influence of variables such as solvent, temperature, and catalyst.[4][5] Such data is invaluable for scaling up reactions from the lab to production, ensuring safety, maximizing yield, and controlling impurity profiles.[2] This document will explore the kinetic analysis of three key reaction classes: Nucleophilic Substitution, Base-Mediated Elimination, and the Favorskii Rearrangement.
General Workflow for Kinetic Analysis
A systematic approach is essential for obtaining reliable kinetic data. The general workflow involves careful planning, precise execution, and rigorous data analysis.
Caption: General experimental workflow for a kinetic study.
Kinetic Study of Nucleophilic Substitution
Nucleophilic substitution at the α-carbon of this compound is a common and synthetically useful reaction. The reaction can proceed through either a concerted bimolecular (SN2) or a stepwise unimolecular (SN1) mechanism, although for a secondary halide like this, SN2 is often favored, especially with strong nucleophiles.[6][7]
Mechanistic Considerations
The SN2 mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the chiral center.[8] The reaction rate is dependent on the concentration of both the substrate and the nucleophile (Rate = k[Sub][Nuc]).[8][9] In contrast, the SN1 mechanism involves the formation of a carbocation intermediate in the rate-determining step, and the rate is dependent only on the substrate concentration (Rate = k[Sub]).[10]
Caption: The concerted SN2 mechanism.
Protocol: Kinetics of Aminolysis via GC-MS
This protocol details the study of the reaction between this compound and a primary amine (e.g., propylamine) using Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the reaction progress. This method is ideal as it separates the reactant, product, and any potential side products before quantification.
Objective: To determine the second-order rate constant for the aminolysis of this compound.
Materials:
-
This compound (≥97% purity)[11]
-
Propylamine
-
Anhydrous solvent (e.g., Acetonitrile)
-
Internal Standard (IS) (e.g., Dodecane, a compound not reactive under the conditions and with a distinct retention time)
-
Quenching solution (e.g., dilute aqueous HCl)
-
Thermostatted reaction vessel (e.g., jacketed beaker with magnetic stirrer)
-
GC-MS system
Procedure:
-
Preparation of Stock Solutions:
-
Substrate: Prepare a 0.2 M solution of this compound in acetonitrile.
-
Nucleophile: Prepare a 2.0 M solution of propylamine in acetonitrile. This high concentration allows for pseudo-first-order conditions.
-
Internal Standard: Prepare a 0.05 M solution of dodecane in acetonitrile.
-
Scientist's Note: Using the nucleophile in large excess (≥10-fold) simplifies the kinetics. The nucleophile concentration remains effectively constant, and the rate law simplifies to Rate = k'[Sub], where k' = k[Nuc]. This is the pseudo-first-order approximation.
-
-
Reaction Setup:
-
Equilibrate the reaction vessel to the desired temperature (e.g., 25.0 ± 0.1 °C).
-
Add the required volumes of acetonitrile, the this compound stock solution, and the internal standard stock solution to the vessel and start stirring.
-
-
Reaction Initiation and Sampling:
-
Initiate the reaction by adding the propylamine stock solution and simultaneously start a stopwatch. This is t=0.
-
Immediately withdraw the first aliquot (~0.1 mL) and quench it by adding it to a vial containing the quenching solution (~1 mL). The acid neutralizes the amine, halting the reaction.
-
Continue to withdraw and quench aliquots at regular time intervals (e.g., every 5, 10, 15, 30, 60, 90, 120 minutes).
-
-
GC-MS Analysis:
-
Analyze each quenched sample by GC-MS. Develop a method that provides good separation between this compound, the product (3-(propylamino)-2-butanone), and the internal standard.
-
Integrate the peak areas for the substrate and the internal standard.
-
Data Analysis and Presentation
-
Calculate the response factor (RF) for this compound relative to the internal standard using standard mixtures of known concentrations.
-
For each time point, determine the concentration of this compound using the formula: [Substrate] = (Area_Substrate / Area_IS) * (1 / RF) * [IS]
-
Plot ln[Substrate] versus Time (s).
-
The plot should be linear for a pseudo-first-order reaction. The slope of this line is equal to -k'.
-
Determine the second-order rate constant (k) by dividing k' by the concentration of the nucleophile: k = k' / [Propylamine].
-
Repeat the experiment with different concentrations of propylamine to verify the second-order dependence.
Table 1: Example Kinetic Data for Aminolysis
| Time (min) | [this compound] (M) | ln([Substrate]) |
| 0 | 0.0500 | -2.996 |
| 10 | 0.0409 | -3.197 |
| 20 | 0.0335 | -3.396 |
| 40 | 0.0227 | -3.785 |
| 60 | 0.0154 | -4.173 |
| 90 | 0.0088 | -4.733 |
Kinetic Study of Elimination Reactions
In the presence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction to form an α,β-unsaturated ketone. The most likely mechanism is a concerted E2 elimination.[12][13]
Mechanistic Considerations
The E2 (bimolecular elimination) mechanism is a single-step process where the base abstracts a proton from the β-carbon while the leaving group on the α-carbon departs simultaneously, forming a double bond.[14] The rate is dependent on the concentration of both the substrate and the base (Rate = k[Sub][Base]). The reaction is stereospecific, requiring an anti-periplanar arrangement of the proton and the leaving group.[12][15]
Caption: The concerted E2 elimination mechanism.
Protocol: Kinetics of Dehydrochlorination via In-Situ FTIR
This protocol uses in-situ Fourier Transform Infrared (FTIR) spectroscopy to monitor the formation of the α,β-unsaturated ketone product in real-time. This technique is powerful as it avoids sampling and quenching, providing a continuous view of the reaction.[16]
Objective: To determine the second-order rate constant for the base-induced elimination of HCl from this compound.
Materials:
-
This compound
-
A strong, non-nucleophilic base (e.g., Potassium tert-butoxide, t-BuOK)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran, THF)
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) probe.[16]
-
Thermostatted reaction vessel with a port for the ATR probe.
Procedure:
-
System Setup and Background Scan:
-
Set up the reaction vessel at the desired temperature.
-
Add the solvent and this compound to the vessel.
-
Insert the clean, dry ATR probe and allow the system to equilibrate.
-
Collect a background spectrum. This spectrum will be subtracted from all subsequent spectra.
-
Scientist's Note: The key to this experiment is monitoring a unique vibrational band. The C=C stretch of the product (around 1620-1680 cm⁻¹) and the shift in the C=O stretch due to conjugation (from ~1725 cm⁻¹ to ~1685 cm⁻¹) are excellent candidates.[17]
-
-
Reaction Initiation and Data Acquisition:
-
Initiate the reaction by adding a solution of t-BuOK in THF.
-
Immediately begin collecting FTIR spectra at regular intervals (e.g., every 30 seconds).
-
-
Data Analysis:
-
For each spectrum, measure the absorbance of the product's characteristic C=C peak.
-
Assuming the reaction goes to completion, the final absorbance (A_final) corresponds to the initial concentration of the limiting reactant ([Sub]_0).
-
The concentration of the product at any time t, [P]_t, can be calculated as [P]_t = [Sub]_0 * (A_t / A_final).
-
The concentration of the substrate at time t is [Sub]_t = [Sub]_0 - [P]_t.
-
Plot the data according to the second-order integrated rate law (assuming [Sub]_0 = [Base]_0): 1/[Sub]_t vs. Time. The slope of this line will be equal to the rate constant, k.
-
Kinetic Study of the Favorskii Rearrangement
When treated with a base like an alkoxide, α-halo ketones such as this compound can undergo a Favorskii rearrangement to yield a carboxylic acid derivative, in this case, an ester.[18][19] This reaction is a powerful method for carbon skeleton rearrangement and ring contraction in cyclic systems.[20]
Mechanistic Considerations
The most accepted mechanism for substrates with an α'-proton (a proton on the carbon on the other side of the carbonyl) involves the formation of a cyclopropanone intermediate.[21] The base first deprotonates the α'-carbon to form an enolate, which then undergoes intramolecular SN2 to displace the chloride, forming the strained cyclopropanone. The nucleophilic base (alkoxide) then attacks the carbonyl carbon, leading to the opening of the ring to form the most stable carbanion, which is then protonated by the solvent.[18][21]
Caption: Key steps in the Favorskii rearrangement mechanism.
Protocol: Monitoring the Favorskii Rearrangement by ¹H NMR
Quantitative NMR (qNMR) is a superb tool for monitoring reactions in a closed system, allowing for the simultaneous quantification of multiple species without chromatography.
Objective: To monitor the consumption of this compound and the formation of the rearranged ester product.
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Deuterated methanol (CD₃OD)
-
NMR tube
Procedure:
-
Sample Preparation:
-
In an NMR tube, dissolve a known quantity of this compound in CD₃OD.
-
Acquire an initial ¹H NMR spectrum (t=0). This will show the characteristic peaks for the starting material. The quartet for the C3 proton and the singlets for the two methyl groups are key signals to monitor.
-
-
Reaction Initiation:
-
Add a known amount of sodium methoxide to the NMR tube, cap it, shake vigorously, and place it in the NMR spectrometer.
-
Scientist's Note: The reaction is often fast. Automated acquisition should be set up to collect spectra at rapid, regular intervals (e.g., every 1-2 minutes). The spectrometer's temperature should be precisely controlled.
-
-
Data Acquisition and Analysis:
-
Collect a series of ¹H NMR spectra over time.
-
Identify the signals corresponding to the starting material and the product (methyl 2-methylpropanoate).
-
Integrate the area of a non-overlapping peak for the starting material and a non-overlapping peak for the product in each spectrum.
-
The relative concentration of the starting material at time t can be calculated as: [Sub]_t / [Sub]_0 = Area_Substrate_t / (Area_Substrate_t + Area_Product_t)
-
Using the initial concentration [Sub]_0, calculate [Sub]_t for each time point.
-
Analyze the kinetic data by plotting ln[Sub]_t vs. Time to determine the pseudo-first-order rate constant (assuming the base is in excess).
-
Conclusion
The kinetic study of reactions involving this compound provides fundamental insights into reaction mechanisms and is essential for synthetic process development. By selecting the appropriate analytical technique—be it chromatography for complex mixtures, in-situ spectroscopy for real-time monitoring, or NMR for detailed structural information—researchers can obtain high-quality data. The protocols outlined in this guide serve as a robust starting point for elucidating the kinetics of substitution, elimination, and rearrangement pathways, enabling more efficient and controlled chemical synthesis.
References
- Understanding the Applications of this compound in Various Industries. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- CAS 4091-39-8 this compound. (n.d.). BOC Sciences.
- This compound 97%. (n.d.). Sigma-Aldrich.
- The Role of this compound in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- This compound 4091-39-8 wiki. (n.d.). Guidechem.
- Favorskii Rearrangement | Mechanism | Applications. (n.d.). AdiChemistry.
- Kinetic methods of analysis. (n.d.). McGraw Hill's AccessScience.
- Experimental Techniques to Study Organic Chemistry Mechanisms. (n.d.). Kozlowski group, University of Pennsylvania.
- The Favorskii Rearrangement of Haloketones. (n.d.). Organic Reactions.
- Kinetic Methods of Analysis. (n.d.). eGyanKosh.
- Favorskii Rearrangement. (n.d.). Alfa Chemistry.
- The Favorskii Rearrangement. (n.d.). ResearchGate.
- Favorskii rearrangement. (n.d.). Wikipedia.
- Chemical Kinetics. (2024, February 10). Chemistry LibreTexts.
- Application Notes and Protocols for Monitoring Reactions of 6-Chloro-4-methoxynicotinaldehyde. (n.d.). BenchChem.
- Elimination Reactions. (n.d.). Course Hero.
- Nucleophilic substitution and elimination of alkyl halides. (n.d.). University of Calgary.
- Nucleophilic substitution. (n.d.). Wikipedia.
- Analytical methods for kinetic studies of biological interactions: A review. (n.d.). PMC - NIH.
- Kinetics of Nucleophilic Substitution Reactions. (2023, January 22). Chemistry LibreTexts.
- Elimination Reactions. (n.d.). University of Illinois Springfield.
- Elimination Reactions- Zaitsev's Rule. (2024, March 24). Chemistry LibreTexts.
- This compound synthesis. (n.d.). ChemicalBook.
- Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. (2012, June 27). Master Organic Chemistry.
- Experimental methods of chemical kinetics. (2022, February 20). Chemistry LibreTexts.
- Rapid Kinetic Techniques. (n.d.). University of Hertfordshire Research Archive.
- Elimination Reactions (Unit I). (n.d.). Course Content.
- Reactivity study of 3,3-dimethylbutanal and 3,3-dimethylbutanone: kinetics, reaction products, mechanisms, and atmospheric implications. (n.d.). Atmospheric Chemistry and Physics.
- Mechanisms of Nucleophilic Substitution Reactions. (2021, October 29). Chemistry LibreTexts.
- Elimination Reaction - Haloalkanes. (2026, January 1). CK-12 Foundation.
- Kinetic Investigation of Aminolysis Reaction. (n.d.). University of Pretoria.
- This compound. (n.d.). PubChem - NIH.
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Application Note: 3-Chloro-2-butanone as a Versatile Precursor for Heterocyclic Compound Synthesis
Abstract
This guide provides an in-depth technical overview of the synthetic utility of 3-chloro-2-butanone (CAS 4091-39-8), a highly versatile bifunctional reagent, in the construction of diverse heterocyclic frameworks.[1][2] As an α-chloro ketone, its structure features two key electrophilic sites—the carbonyl carbon and the adjacent chlorine-bearing α-carbon—which allows for a range of cyclocondensation reactions.[1][2] This document details the mechanistic underpinnings and provides field-proven protocols for the synthesis of important five-membered heterocycles, including thiazoles, furans, and pyrroles. The methodologies are designed for researchers, scientists, and professionals in drug development, emphasizing experimental reproducibility and mechanistic clarity.
Introduction: The Synthetic Potential of this compound
This compound is a valuable building block in organic synthesis.[1][2] Its reactivity is dominated by the α-chloro ketone motif, which enables sequential or concerted reactions with a variety of dinucleophilic partners to form stable heterocyclic rings. The chlorine atom serves as an excellent leaving group for nucleophilic substitution, while the ketone carbonyl readily undergoes condensation reactions. This dual reactivity is harnessed in several classic named reactions to produce highly functionalized aromatic systems that are prevalent in medicinal chemistry and materials science.
This note will focus on three cornerstone applications:
-
Hantzsch Thiazole Synthesis: Reaction with thioamides or thiourea.
-
Feist-Benary Furan Synthesis: Reaction with β-dicarbonyl compounds.
-
Paal-Knorr-type Pyrrole Synthesis: Reaction with primary amines and a dicarbonyl partner.
General Synthetic Pathways from this compound
The versatility of this compound allows it to serve as a central precursor for various heterocyclic systems. The choice of the reaction partner dictates the resulting heterocyclic core.
Caption: Synthetic routes from this compound.
Synthesis of Thiazoles via the Hantzsch Reaction
The Hantzsch thiazole synthesis is a reliable and high-yielding method for constructing the thiazole ring.[3] The reaction involves the cyclocondensation of an α-haloketone with a thioamide or a derivative like thiourea.[3]
Causality of the Mechanism: The reaction is initiated by a nucleophilic attack from the sulfur atom of the thioamide onto the electrophilic carbon bearing the chlorine atom. This SN2 displacement is typically the first step because sulfur is a soft and highly effective nucleophile for this type of substitution. The subsequent steps involve an intramolecular cyclization followed by dehydration to form the aromatic thiazole ring.[3]
Caption: Workflow for Hantzsch Thiazole Synthesis.
Protocol 1: Synthesis of 2-Amino-4,5-dimethylthiazole
This protocol describes the synthesis of a substituted aminothiazole using this compound and thiourea.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
|---|---|---|---|---|
| This compound | C₄H₇ClO | 106.55 | 5.33 g | 0.05 |
| Thiourea | CH₄N₂S | 76.12 | 3.81 g | 0.05 |
| Ethanol (95%) | C₂H₅OH | 46.07 | 50 mL | - |
| Sodium Carbonate | Na₂CO₃ | 105.99 | ~5 g | - |
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiourea (3.81 g, 0.05 mol) and 50 mL of 95% ethanol.
-
Dissolution: Stir the mixture and gently heat until the thiourea is fully dissolved.
-
Addition of Ketone: Add this compound (5.33 g, 0.05 mol) dropwise to the solution at room temperature. An exothermic reaction may be observed.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 3 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Isolation: After cooling to room temperature, pour the reaction mixture into 150 mL of cold water in a beaker.
-
Neutralization & Precipitation: Slowly add a 10% aqueous solution of sodium carbonate to neutralize the hydro-halide salt formed and precipitate the free base product. The pH should be adjusted to ~8-9.
-
Filtration: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the filter cake with two portions of cold water (2x25 mL) to remove any inorganic salts. Allow the solid to air-dry, or dry in a vacuum oven at 40°C to a constant weight.
Self-Validating System:
-
Expected Yield: Typically 70-85%.
-
Appearance: Off-white to pale yellow solid.
-
Characterization: The product can be characterized by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR, IR). The resulting 2-amino-4,5-dimethylthiazole should be sufficiently pure for most subsequent applications, though recrystallization from ethanol/water can be performed if necessary.
Synthesis of Furans via the Feist-Benary Reaction
The Feist-Benary furan synthesis is a classic method for preparing substituted furans by reacting an α-halo ketone with the enolate of a β-dicarbonyl compound.[4][5][6] The choice of a mild base, such as pyridine or triethylamine, is crucial to prevent side reactions like the hydrolysis of ester groups often present in the dicarbonyl component.[4]
Causality of the Mechanism:
-
Enolate Formation: The base deprotonates the acidic α-carbon of the β-dicarbonyl compound, forming a nucleophilic enolate.[6][7]
-
Nucleophilic Substitution: The enolate attacks the carbon bearing the chlorine in this compound via an SN2 mechanism, displacing the chloride ion.[4][6]
-
Cyclization and Dehydration: The resulting intermediate undergoes a base- or acid-catalyzed intramolecular cyclization (enol oxygen attacks the ketone), followed by dehydration to yield the aromatic furan ring.[6][7]
Protocol 2: Synthesis of Ethyl 2,4,5-trimethylfuran-3-carboxylate
This protocol details the reaction between this compound and ethyl acetoacetate.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
|---|---|---|---|---|
| This compound | C₄H₇ClO | 106.55 | 5.33 g | 0.05 |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 6.51 g | 0.05 |
| Pyridine | C₅H₅N | 79.10 | 4.35 g | 0.055 |
| Ethanol | C₂H₅OH | 46.07 | 50 mL | - |
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser and magnetic stirrer, combine ethyl acetoacetate (6.51 g, 0.05 mol) and pyridine (4.35 g, 0.055 mol) in 50 mL of ethanol.
-
Addition of Ketone: Add this compound (5.33 g, 0.05 mol) to the mixture.
-
Reflux: Heat the reaction mixture to reflux for approximately 4-6 hours. The formation of pyridinium hydrochloride may be observed as a precipitate.
-
Solvent Removal: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure using a rotary evaporator.
-
Workup: Dilute the residue with diethyl ether (75 mL) and wash sequentially with 1M HCl (2x30 mL) to remove pyridine, followed by saturated aqueous sodium bicarbonate solution (30 mL), and finally brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to afford the pure furan derivative.
Self-Validating System:
-
Expected Yield: 60-75% after purification.
-
Appearance: A colorless to pale yellow oil.
-
Characterization: Purity can be confirmed by GC-MS and structure elucidated by NMR and IR spectroscopy.
Synthesis of Pyrroles
While the Paal-Knorr synthesis is the most famous route to pyrroles from 1,4-diketones, α-haloketones like this compound can be used in related multi-step or multicomponent reactions to access the pyrrole core.[8][9] One common strategy, a variant of the Hantzsch synthesis, involves the reaction of an α-haloketone with a β-enamino ester or ketone, which can be formed in situ from a primary amine and a β-dicarbonyl compound.[10][11]
The key steps generally involve:
-
Initial alkylation of the enamine at its α-carbon by the α-haloketone.
-
Intramolecular condensation between the amine and the ketone carbonyl.
-
Dehydration to furnish the aromatic pyrrole ring.
Given the complexity and variability of these procedures, a generalized protocol is less practical. Researchers should consult specific literature methods tailored to their desired substitution pattern.[10][11][12]
Summary of Syntheses
| Heterocycle | Named Reaction | Key Co-Reactant | Base/Catalyst | Key Features |
| Thiazole | Hantzsch Synthesis | Thiourea or Thioamide | None (or mild base for workup) | Robust, high-yielding, direct formation of the aromatic ring.[3] |
| Furan | Feist-Benary Synthesis | β-Dicarbonyl Compound | Mild Amine Base (e.g., Pyridine) | Versatile for substituted furans; base choice is critical.[4][5][13] |
| Pyrrole | Hantzsch-type/Paal-Knorr Variant | Enamine or Amine + Dicarbonyl | Acid or Base | Often a multi-step or multicomponent reaction.[10][11] |
Safety and Handling
This compound is a flammable liquid and is harmful if swallowed or inhaled.[1] It can cause irritation to the skin, eyes, and respiratory system.[1] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
This compound stands out as a powerful and versatile precursor for the synthesis of a wide array of medicinally and industrially relevant heterocyclic compounds. Through well-established reactions such as the Hantzsch thiazole synthesis and the Feist-Benary furan synthesis, researchers can readily access complex molecular scaffolds from simple, commercially available starting materials. The protocols and mechanistic insights provided herein serve as a reliable guide for leveraging the unique reactivity of this essential chemical building block.
References
- Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865.
- Wikipedia. (n.d.). Feist–Benary synthesis.
- Química Orgánica. (n.d.). Feist-Benary synthesis of furan.
- Gassman, P. G., & Hartman, G. D. (1979). Synthesis of 2-substituted 5-acetyl-1(H)-imidazoles via 3-chloro-4,4-dimethoxy-2-butanone and related 3,4-disubstituted 3-buten-2-ones. The Journal of Organic Chemistry, 44(25), 4543–4546.
- Nagafuji, P., & Cushman, M. (2003). A General Synthesis of Pyrroles and Fused Pyrrole Systems from Ketones and Amino Acids. The Journal of Organic Chemistry, 68(21), 8176–8183.
- Wikipedia. (n.d.). Paal–Knorr synthesis.
- Baker, R., & Sims, R. J. (1981). Synthesis of 3-substituted furans and the formation of 3-(4,8,12-tri-methyltridecyl)furan. Journal of the Chemical Society, Perkin Transactions 1, 3087-3092.
- Wang, Y., et al. (2013). Three-component synthesis of polysubstituted pyrroles from α-diazoketones, nitroalkenes, and amines. Organic Letters, 15(21), 5590–5593.
- Martínez, A., et al. (2021). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Molecules, 26(11), 3183.
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
- NINGBO INNO PHARMCHEM. (n.d.). The Role of this compound in Modern Organic Synthesis.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 3-Chloro-2-butanone
Welcome to the technical support guide for 3-Chloro-2-butanone (CAS: 4091-39-8). This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile α-chloro ketone. This compound is a valuable intermediate in organic synthesis, prized for its dual reactivity at the carbonyl group and the chlorinated α-carbon.[1][2] This functionality allows for its use in a wide array of transformations, including nucleophilic substitutions and condensation reactions to form complex heterocyclic structures and other valuable molecules.[3][4][5]
However, its reactivity also presents challenges, including low yields, side-product formation, and purification difficulties. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for maximum success.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and application of this compound.
Question: My synthesis of this compound from 2-butanone is resulting in very low yields. What are the critical parameters to control?
Answer: Low yields in the α-chlorination of 2-butanone are a frequent challenge. Success hinges on carefully controlling the reaction environment to favor the desired mono-chlorination product. Several factors are critical:
-
Choice of Chlorinating Agent: While various agents can be used, a common laboratory-scale method involves hydrogen peroxide and hydrochloric acid, often with a catalyst. Another approach involves oxidizing n-butylenes with an aqueous catalyst solution of palladium and copper chlorides.[6] The reactivity and selectivity can vary significantly between methods.
-
Catalyst System: In many procedures, a catalyst like copper(II) chloride (CuCl₂) is employed. The catalyst facilitates the chlorination process; however, its concentration must be optimized. For instance, in one documented synthesis, CuCl₂ is used alongside HCl and H₂O₂.[7] The ratio of Cu(II) to Cu(I) in the catalyst solution can significantly influence the rate of formation of the desired product.[6]
-
Temperature Control: This is arguably the most critical parameter. The reaction is exothermic, and excessive temperatures can lead to the formation of dichlorinated and other over-chlorinated byproducts. Maintaining a consistent, moderate temperature (e.g., 35-78°C, as cited in one procedure) is crucial for selectivity.[7] A reaction that is too hot will decrease the yield of the desired this compound.
-
Stoichiometry and Reagent Addition: The molar ratio of the ketone to the chlorinating agent must be precisely controlled. A slow, dropwise addition of the chlorinating agent (e.g., H₂O₂) can help maintain control over the reaction temperature and prevent localized high concentrations of the reagent, which would favor side reactions.[7]
-
Reaction Time: The reaction must be allowed to proceed for a sufficient duration to ensure complete conversion of the starting material, but excessive time can promote byproduct formation. Monitoring the reaction progress using techniques like GC or TLC is highly recommended to determine the optimal endpoint. A typical reflux time might be around 5 hours.[7]
Question: I am observing significant side products in my reaction. How can I minimize their formation?
Answer: The formation of impurities is directly linked to the factors that cause low yields. The primary side products are typically dichlorinated butanones and products from acid-catalyzed self-condensation of the starting ketone.
To minimize these, consider the following:
-
Strict Temperature Management: As mentioned, elevated temperatures favor over-chlorination. Employ an ice bath or a cooling mantle to dissipate the heat generated during the reaction.
-
Control Stoichiometry: Use a slight excess of the 2-butanone relative to the chlorinating agent to ensure the agent is consumed before significant dichlorination can occur.
-
Maintain an Optimal Redox Potential: In catalytic systems using copper and palladium chlorides, the redox potential of the solution is a key indicator of its state. Maintaining a potential above 330 millivolts has been shown to increase the proportion of 3-chlorobutanone-2 produced.[6]
Below is a decision-making workflow for troubleshooting low yields and side product formation.
Caption: Troubleshooting workflow for low yields.
Question: Purification of the final product is challenging due to its acidic nature and boiling point. What is the recommended procedure?
Answer: Effective purification is essential for obtaining high-purity this compound. The crude product is often acidic due to residual HCl from the synthesis.[1] A multi-step process is required:
-
Neutralization: After the reaction, the organic phase should be separated and washed carefully. A wash with a mild base, such as a saturated sodium carbonate or sodium bicarbonate solution, is critical.[7] This neutralizes residual acids (HCl), preventing acid-catalyzed degradation during distillation. Perform the wash until the aqueous layer is no longer acidic (test with pH paper).
-
Drying: The neutralized organic layer must be thoroughly dried to remove water, which can co-distill with the product. Use a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate.[7]
-
Fractional Distillation: The final purification step is fractional distillation under atmospheric pressure. Due to its relatively high boiling point, careful heating is necessary.
See Section 3 for a detailed, step-by-step purification protocol.
Question: My purified this compound darkens and seems to decompose over time. How can I improve its stability and storage?
Answer: this compound can be unstable, especially if trace impurities remain. Its appearance is often a clear yellow to brownish liquid, suggesting some inherent instability.[1] The low pH of the compound in aqueous solution (pH 2.4 for a 25g/L solution) indicates its acidic character, which can catalyze decomposition.[1]
For optimal stability and storage:
-
Ensure High Purity: The most critical factor for stability is purity. Residual acids from the synthesis are a primary cause of degradation. Ensure the neutralization and distillation steps are performed meticulously.
-
Proper Storage Conditions: Store the purified product in a tightly sealed container to prevent moisture ingress. It should be kept in a cool, dry, and dark place. It is designated to be stored in a flammables area, away from heat, sparks, and open flames.[8][9][10]
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions when handling this compound?
A1: this compound is a hazardous chemical that requires careful handling.[1] Key safety precautions include:
-
Flammability: It is a flammable liquid and vapor (Category 3) with a flash point of 23°C.[8][10] Keep it away from all sources of ignition, and use non-sparking tools.[9][11]
-
Toxicity: It is harmful if swallowed (Acute Toxicity, Oral, Category 4), and may be harmful by inhalation or in contact with skin.[1][9][12]
-
Irritation: It is irritating to the eyes, respiratory system, and skin.[1][8]
-
Handling: Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1][9]
Q2: What are the typical physical and chemical properties of this compound?
A2: The key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 4091-39-8 | [1][8] |
| Molecular Formula | C₄H₇ClO | [1][8] |
| Molecular Weight | 106.55 g/mol | [8][13] |
| Appearance | Clear yellow to brownish liquid | [1] |
| Boiling Point | 114-117 °C | [4][10] |
| Density | ~1.055 g/mL at 25 °C | [4][10] |
| Flash Point | 23 °C (73.4 °F) | [8][10] |
| Water Solubility | 3 g/100 mL (30 g/L) | [1][10] |
| pH | 2.4 (25 g/L aqueous solution at 20°C) | [1][11] |
Q3: Which analytical techniques are best for characterizing this compound?
A3: A combination of spectroscopic methods is recommended for unambiguous characterization:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR are essential for confirming the structure. Spectral data is available in public databases for comparison.[13][14][15]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak and characteristic fragmentation patterns, including isotopic peaks for chlorine.[13][16]
-
Infrared Spectroscopy (IR): IR spectroscopy is useful for identifying the key functional groups, particularly the strong carbonyl (C=O) stretch.[13]
Q4: What are the common applications of this compound in organic synthesis?
A4: Its bifunctional nature makes it a valuable building block. Common applications include:
-
Synthesis of Heterocycles: It is used to synthesize thiazole derivatives, which are important scaffolds in medicinal chemistry.[3] It also reacts with hydrazone dianions to yield pyrazoline derivatives.[3][5]
-
Precursor to Chiral Alcohols: It can be used as a substrate in biocatalytic reductions to produce chiral alcohols, which are valuable intermediates in pharmaceutical synthesis.[3][4]
-
General Alkylating Agent: The reactive C-Cl bond allows it to act as an electrophile for introducing the 2-butanone moiety onto various nucleophiles.
Caption: Reactivity and applications of this compound.
Section 3: Experimental Protocols
Protocol 1: Example Synthesis of this compound from 2-Butanone
This protocol is adapted from a literature procedure and should be performed with all appropriate safety precautions in a certified chemical fume hood.[7]
-
Setup: Equip a 250 mL three-necked flask with a magnetic stirrer, a reflux condenser, and a constant pressure dropping funnel.
-
Reagents: Charge the flask with 2-butanone (43.27 g, 0.6 mol), 36% hydrochloric acid (30.42 g, 0.3 mol), and copper(II) chloride (8.1 g, 0.06 mol).
-
Initiation: Heat the mixture to 35°C with stirring.
-
Addition: Slowly add 30% hydrogen peroxide (H₂O₂) (49.23 g, 0.39 mol) dropwise from the dropping funnel over approximately 15 minutes, ensuring the temperature does not rise uncontrollably.
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 78°C) and maintain for 5 hours.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and separate the organic phase.
-
Purification: Proceed with Protocol 2.
Protocol 2: Standard Purification by Neutralization and Distillation
-
Neutralization: Wash the crude organic phase from Protocol 1 twice with a saturated sodium carbonate solution. Check the pH of the aqueous layer after the second wash to ensure it is neutral or slightly basic.
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filtration: Filter off the drying agent.
-
Distillation: Assemble a fractional distillation apparatus. Carefully distill the filtrate, collecting the fraction that boils between 114-117°C. The expected product is a clear yellow to brownish liquid.
References
- PubChem - NIH. This compound | C4H7ClO | CID 20026. [Link]
- SpectraBase. This compound - Optional[13C NMR] - Spectrum. [Link]
- NINGBO INNO PHARMCHEM. The Role of this compound in Modern Organic Synthesis. [Link]
- Google Patents. US3144488A - Process for the production of 3-chlorobutanone-2 and butanone.
- LookChem. This compound|4091-39-8. [Link]
- National Institute of Standards and Technology. 2-Butanone, 3-chloro- - the NIST WebBook. [Link]
- Pharmaffiliates. CAS No : 4091-39-8| Chemical Name : this compound. [Link]
- Google Patents. CN103553890A - Synthesis method of 4-chloro-2-butanone.
- Chemsrc. This compound | CAS#:4091-39-8. [Link]
- Mol-Instincts. This compound - 4091-39-8, C4H7ClO, density, melting point, boiling point, structural formula, synthesis. [Link]
- ResearchGate. (PDF) Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. [Link]
- Wikimedia Commons. File:this compound synthesis.svg. [Link]
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- 6. US3144488A - Process for the production of 3-chlorobutanone-2 and butanone - Google Patents [patents.google.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. This compound(4091-39-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
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- 13. This compound | C4H7ClO | CID 20026 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 16. 2-Butanone, 3-chloro- [webbook.nist.gov]
Technical Support Center: Optimizing the Synthesis of 3-Chloro-2-butanone
Welcome to the technical support guide for the synthesis of 3-Chloro-2-butanone (CAS: 4091-39-8). This resource is designed for researchers, chemists, and process development professionals to troubleshoot common issues and improve the yield and purity of this versatile synthetic intermediate.[1][][3] this compound is a valuable α-chloro ketone used in the synthesis of pharmaceuticals and other complex organic molecules, making the reliability of its production crucial.[3][4][5]
This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions during your experiments.
Core Synthesis Principles: The α-Chlorination of 2-Butanone
The most common route to this compound is the direct, acid-catalyzed α-chlorination of 2-butanone (methyl ethyl ketone, MEK). The reaction proceeds via an enol intermediate. The rate-determining step is typically the formation of the enol, which then rapidly reacts with the electrophilic chlorine source. Understanding this mechanism is key to controlling the reaction and minimizing side products.
Caption: Acid-catalyzed α-chlorination of 2-butanone.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common challenges encountered during the synthesis of this compound in a practical Q&A format.
Issue 1: Low Product Yield and Poor Conversion
Q: My final yield of this compound is consistently below 50%. What are the primary factors I should investigate?
A: Low yield is a multifaceted problem often stemming from suboptimal reaction conditions. Here are the key areas to troubleshoot:
-
Inadequate Temperature Control: The chlorination of ketones is exothermic. If the temperature rises uncontrollably, it can lead to the formation of undesired side products, including dichlorinated species and condensation products, which consumes your starting material and complicates purification.
-
Causality: Higher temperatures accelerate competing reaction pathways. The rate of dichlorination and aldol-type condensations increases significantly with temperature.
-
Solution: Maintain a consistently low temperature, typically between 35-78°C, depending on the specific reagents used.[6] Employ an ice-water bath and ensure slow, dropwise addition of the chlorinating agent to manage the exotherm.
-
-
Incorrect Stoichiometry: The molar ratio of 2-butanone to the chlorinating agent is critical. An excess of the chlorinating agent will invariably lead to over-chlorination.
-
Causality: Once this compound is formed, it can also enolize (albeit slower than 2-butanone) and react with any remaining chlorinating agent to form 3,3-dichloro-2-butanone.
-
Solution: Use a slight excess of 2-butanone relative to the chlorinating agent. This ensures the chlorinating agent is the limiting reagent, minimizing the chance for a second chlorination event.
-
-
Insufficient Reaction Time: While side reactions are a concern, the primary reaction still needs sufficient time to proceed to completion.
-
Causality: As an equilibrium process, enol formation takes time. Cutting the reaction short will leave a significant amount of unreacted 2-butanone.
-
Solution: Monitor the reaction progress using an appropriate technique (e.g., GC or TLC). A typical reaction time might be several hours. For example, one documented procedure involves refluxing for 5 hours.[6]
-
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Formation of Dichlorinated and Isomeric Impurities
Q: My GC-MS analysis shows significant peaks for 3,3-dichloro-2-butanone and 1-chloro-2-butanone. How can I improve the selectivity for the desired product?
A: Achieving high selectivity is about controlling the kinetics and thermodynamics of the reaction.
-
Minimizing Dichlorination: As mentioned above, this is primarily an issue of stoichiometry and local concentration. The key is to ensure that a molecule of the chlorinating agent is more likely to encounter a molecule of 2-butanone than a molecule of this compound.
-
Solution: In addition to using 2-butanone in slight excess, ensure vigorous stirring and very slow addition of the chlorinating agent. This prevents localized "hot spots" of high chlorinating agent concentration where dichlorination can readily occur.
-
-
Controlling Isomer Formation (1-chloro- vs. 3-chloro-): The formation of 1-chloro-2-butanone versus this compound is governed by the relative stability of the two possible enol intermediates.
-
Causality: The reaction proceeds through the more stable enol. The enol formed by removing a proton from the CH₂ group (leading to the 3-chloro product) is more substituted and thus more thermodynamically stable than the enol formed from the CH₃ group (leading to the 1-chloro product). Therefore, under thermodynamic control (higher temperatures, longer reaction times), the 3-chloro product is heavily favored.
-
Solution: Standard acid-catalyzed conditions strongly favor the formation of the more stable enol, leading to this compound as the major product. If you are seeing significant amounts of the 1-chloro isomer, it could indicate a non-standard mechanism or the use of specific bases that favor kinetic control, which is not typical for this synthesis.
-
Issue 3: Work-up and Purification Difficulties
Q: I'm struggling to get a pure product after the reaction. What is a reliable work-up and purification protocol?
A: A robust work-up procedure is essential for neutralizing catalysts, removing water-soluble byproducts, and preparing the crude product for final purification.
Detailed Work-up and Purification Protocol:
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add the mixture to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) with vigorous stirring. This neutralizes the acidic catalyst (e.g., HCl) and quenches any remaining reactive chlorine species. Caution: This will evolve CO₂ gas; perform this step slowly and in a fume hood to avoid excessive foaming.[6]
-
Phase Separation: Transfer the quenched mixture to a separatory funnel. The organic layer containing your product will typically be the upper layer, but always verify by checking the densities of your solvents. Separate the aqueous layer.
-
Washing: Wash the organic layer sequentially with:
-
Saturated NaHCO₃ solution (1x) to ensure all acid is removed.
-
Brine (saturated NaCl solution) (1x) to help break up any emulsions and remove the bulk of the water from the organic layer.
-
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Stir for 15-20 minutes, then filter to remove the drying agent.
-
Solvent Removal: Remove the solvent (if any was used) and any remaining unreacted 2-butanone using a rotary evaporator.
-
Distillation: The final and most critical step is fractional distillation. This compound has a boiling point of 114-117 °C.[4] However, α-chloro ketones can be thermally sensitive. Distillation under reduced pressure (vacuum distillation) is highly recommended to lower the boiling point and prevent decomposition, thus maximizing your recovered yield of pure product.
Comparative Overview of Synthesis Methods
While acid-catalyzed chlorination is common, other methods exist. The choice depends on scale, available reagents, and desired purity.
| Method | Chlorinating Agent(s) | Typical Yield | Pros | Cons | Reference |
| Oxidative Chlorination | HCl, H₂O₂, CuCl₂ (catalyst) | Low (~12.6%) | Uses inexpensive and readily available reagents. | Low reported yield, requires careful control of peroxide addition. | [6] |
| Direct Oxidation of n-Butylenes | O₂, PdCl₂/CuCl₂ (catalyst system) | Variable | Potentially high-throughput for industrial-scale production. | Requires specialized equipment (pressure reactors), complex catalyst system. | [7] |
| Sulfuryl Chloride Chlorination | Sulfuryl Chloride (SO₂Cl₂) | Moderate-High | Generally clean reactions, SO₂ and HCl are gaseous byproducts. | SO₂Cl₂ is highly corrosive and moisture-sensitive, requires inert atmosphere. | General Knowledge |
| Trichloroisocyanuric Acid (TCCA) | TCCA, BF₃·OEt₂ (catalyst) | Moderate (~58%) | Solid, stable, and safer chlorinating agent to handle. | Higher reagent cost, requires an etherate catalyst. | [5] |
Detailed Experimental Protocol: Synthesis via Oxidative Chlorination
This protocol is adapted from the literature and provides a representative example of the synthesis.[6]
Safety First: This reaction involves corrosive acid (HCl), a strong oxidizer (H₂O₂), and a flammable product.[1][8][9] All operations must be conducted in a properly functioning chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][10]
Equipment:
-
250 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Constant pressure dropping funnel
-
Heating mantle with temperature controller
-
Ice-water bath
Reagents:
-
2-Butanone (MEK): 43.27 g (0.6 mol)
-
36% Hydrochloric Acid (HCl): 30.42 g (0.3 mol)
-
Cupric Chloride (CuCl₂): 8.1 g (0.06 mol)
-
30% Hydrogen Peroxide (H₂O₂): 49.23 g (0.39 mol)
Procedure:
-
Setup: Assemble the three-necked flask with the stirrer, condenser, and dropping funnel in a fume hood.
-
Initial Charge: Add 2-butanone, 36% HCl, and cupric chloride to the flask.
-
Temperature Control: Begin stirring and maintain the internal temperature at 35°C using a water bath.
-
Reagent Addition: Slowly add the 30% H₂O₂ dropwise from the dropping funnel over a period of approximately 15 minutes. Monitor the temperature closely to control the exotherm.
-
Reaction: After the addition is complete, heat the mixture to reflux (approximately 78°C) and maintain for 5 hours.
-
Cooling & Work-up: Cool the reaction mixture to room temperature. Proceed with the work-up and purification protocol as described in the FAQ section.
-
Purification: Collect the fraction boiling between 114-117 °C (or at a lower temperature under vacuum) to obtain the final product.
Caption: General experimental workflow for synthesis and purification.
References
- Smidt, J., et al. (1964). Process for the production of 3-chlorobutanone-2 and butanone. U.S. Patent 3,144,488.
- This compound | C4H7ClO | CID 20026 - PubChem. (n.d.). National Institutes of Health.
- 2-Butanone, 3-chloro- - NIST WebBook. (n.d.). National Institute of Standards and Technology.
- This compound | 4091-39-8 - LookChem. (n.d.).
- The Role of this compound in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
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- 7. US3144488A - Process for the production of 3-chlorobutanone-2 and butanone - Google Patents [patents.google.com]
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- 10. assets.thermofisher.com [assets.thermofisher.com]
Technical Support Center: Purification of Crude 3-Chloro-2-butanone
Welcome to the technical support center for the purification of crude 3-Chloro-2-butanone. This guide is designed for researchers, scientists, and professionals in drug development who are handling this versatile but challenging α-haloketone. Here, we address common issues and provide in-depth, field-proven solutions to help you achieve the desired purity for your critical applications.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a yellow to brown liquid. What causes this coloration and what are the likely impurities?
The coloration of your crude product is a common observation and typically indicates the presence of impurities arising from the synthesis and subsequent workup steps. The primary culprits include:
-
Unreacted Starting Materials: Residual 2-butanone is a frequent impurity.
-
Polychlorinated Byproducts: Over-chlorination can lead to the formation of dichlorinated butanones (e.g., 3,3-dichloro-2-butanone or 1,3-dichloro-2-butanone). These species can be highly reactive and contribute to color.
-
Aldol Condensation Products: Self-condensation of the starting ketone or product under acidic or basic conditions can generate colored, high-molecular-weight impurities.
-
Residual Acids or Bases: Incomplete neutralization during workup can leave residual acids (like HCl) or bases, which can catalyze degradation and color formation, especially upon heating.[1]
-
Oxidation Products: Exposure to air, especially at elevated temperatures, can lead to the formation of various oxidized species.
-
Other Carbonyl Impurities: Depending on the synthetic route, other carbonyl compounds like acetaldehyde, acetone, and butyraldehyde may be present as byproducts.[2]
Understanding the potential impurities is the first step in designing an effective purification strategy.
Q2: What is the recommended primary purification technique for crude this compound?
Fractional distillation under reduced pressure (vacuum distillation) is the most effective and widely recommended method for purifying this compound.[2][3]
Causality: this compound has a relatively high boiling point at atmospheric pressure (approximately 114-117 °C). At this temperature, the compound, being a reactive α-haloketone, is susceptible to decomposition, which can lead to the formation of hydrogen chloride gas and other degradation products, further contaminating your material.[4][5] Vacuum distillation significantly lowers the boiling point, allowing for distillation at a lower temperature, thereby minimizing thermal degradation and improving the purity of the final product.
Q3: I performed a simple distillation, but the purity of my this compound did not significantly improve. Why?
A simple distillation may not be sufficient if your crude material contains impurities with boiling points close to that of this compound. For instance, unreacted 2-butanone (boiling point ~80 °C) can be separated by simple distillation, but dichlorinated butanones will have higher boiling points and may co-distill.
Solution: A fractional distillation setup, which includes a fractionating column (e.g., Vigreux, Raschig, or packed column), provides multiple theoretical plates for separation. This allows for a much finer separation of components with close boiling points, which is essential for achieving high purity.
Troubleshooting Guides
Problem 1: Product is still colored after distillation.
| Potential Cause | Troubleshooting Action |
| Thermal Decomposition | The distillation temperature is too high. Solution: Increase the vacuum to further lower the boiling point. Ensure the heating mantle is not set unnecessarily high; aim for a slow, steady distillation rate. |
| Contaminated Glassware | Residual impurities on the glassware can contaminate the distillate. Solution: Thoroughly clean and dry all glassware before use. A final rinse with acetone followed by drying is recommended. |
| Co-distillation of Impurities | A colored impurity has a similar boiling point to the product under the distillation conditions. Solution: Improve the efficiency of your fractional distillation by using a longer or more efficient fractionating column. Consider a pre-distillation chemical wash (see Problem 3). |
| Air Leak in the System | Oxygen can cause oxidation and color formation at elevated temperatures. Solution: Ensure all joints are properly sealed (use high-vacuum grease) and the system is leak-tight before starting the distillation. |
Problem 2: The distillation is very slow or has stopped.
| Potential Cause | Troubleshooting Action |
| Insufficient Heating | The heating mantle is not providing enough energy to vaporize the liquid. Solution: Gradually increase the temperature of the heating mantle. Insulate the distillation flask and column with glass wool or aluminum foil to minimize heat loss. |
| Vacuum is too high | The boiling point has been lowered to a temperature below that of the heating mantle. Solution: Slightly reduce the vacuum to allow the boiling point to rise to a temperature achievable by your heating source. |
| Flooding of the Column | The vapor flow rate is too high, preventing the liquid from returning to the pot. Solution: Reduce the heating rate to decrease the rate of vaporization. Ensure the condenser is providing adequate cooling. |
| Bumping of the Liquid | Uneven boiling can disrupt the distillation. Solution: Ensure you are using a stir bar or boiling chips (note: boiling chips are less effective under vacuum) for smooth boiling. A Claisen adapter is recommended to prevent bumping into the condenser.[6] |
Problem 3: Purity is still low after fractional vacuum distillation, as confirmed by GC-MS or NMR.
| Potential Cause | Troubleshooting Action |
| Presence of Acidic Impurities | Residual acids (e.g., HCl) can co-distill or cause degradation. Solution: Before distillation, wash the crude product with a saturated sodium bicarbonate solution, followed by water, and then a brine wash. Dry the organic layer thoroughly with an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) before filtering and distilling.[1] |
| Azeotrope Formation | An impurity may form an azeotrope with the product. Solution: This is less common but possible. Consider a different purification technique, such as column chromatography. |
| Inefficient Fractionation | The column is not providing adequate separation. Solution: Increase the length of the fractionating column or use a more efficient packing material. Collect smaller fractions and analyze each to isolate the purest fractions. |
Experimental Protocols
Protocol 1: Pre-Distillation Workup of Crude this compound
-
Transfer the crude this compound to a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution.
-
Allow the layers to separate and discard the aqueous layer.
-
Wash the organic layer with an equal volume of deionized water. Separate and discard the aqueous layer.
-
Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine). Separate and discard the aqueous layer.
-
Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter the drying agent to obtain the dried, crude product ready for distillation.
Protocol 2: Fractional Vacuum Distillation of this compound
-
Apparatus Setup: Assemble a fractional distillation apparatus using clean, dry glassware. Include a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a distillation head with a thermometer, and receiving flasks. Use a Claisen adapter to minimize bumping.[6] Ensure all joints are lightly greased with vacuum grease.
-
Sample Preparation: Add the pre-treated and dried crude this compound and a magnetic stir bar to the distillation flask.
-
System Evacuation: Connect the apparatus to a vacuum trap and a vacuum pump. Begin to slowly evacuate the system.
-
Heating: Once the desired pressure is reached and stable, begin heating the distillation flask using a heating mantle.
-
Fraction Collection: Collect a forerun fraction containing any low-boiling impurities. Once the temperature stabilizes at the boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the main fraction.
-
Monitoring: Monitor the temperature and pressure throughout the distillation. A stable temperature indicates the collection of a pure fraction.
-
Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature before slowly venting the apparatus to atmospheric pressure.
Data Presentation
Table 1: Physical Properties of this compound and Common Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) at 760 mmHg | Density (g/mL) |
| This compound | 106.55 | 114-117 | 1.055 |
| 2-Butanone | 72.11 | 79.6 | 0.805 |
| 3,3-Dichloro-2-butanone | 141.00 | ~145-150 (estimated) | >1.1 |
| Acetaldehyde | 44.05 | 20.2 | 0.788 |
| Butyraldehyde | 72.11 | 74.8 | 0.817 |
Visualization
Diagram 1: Troubleshooting Logic for Discolored Distillate
Caption: Troubleshooting workflow for a colored distillate.
Diagram 2: Purification Workflow for Crude this compound
Caption: Standard purification and analysis workflow.
References
- SpectraBase. (n.d.). This compound - Optional[13C NMR] - Spectrum.
- ChemBK. (2024, April 9). This compound.
- PubChem. (n.d.). This compound.
- LookChem. (n.d.). This compound|4091-39-8.
- Google Patents. (n.d.). US3144488A - Process for the production of 3-chlorobutanone-2 and butanone.
- NINGBO INNO PHARMCHEM. (n.d.). The Role of this compound in Modern Organic Synthesis.
- Chemistry For Everyone. (2025, November 10). How Do You Troubleshoot Common Distillation Column Issues? [Video]. YouTube.
- Wikipedia. (n.d.). Vacuum distillation.
- Separation Processes Class Notes. (n.d.). Advanced distillation techniques and troubleshooting.
- SpectraBase. (n.d.). This compound - Optional[MS (GC)] - Spectrum.
- Wikipedia. (n.d.). α-Halo ketone.
- National Institute of Standards and Technology. (n.d.). 2-Butanone, 3-chloro-. In NIST Chemistry WebBook.
- Azolearn. (2021, February 13). Fractional Distillation Lab Experiment Part-2 [Video]. YouTube.
- University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Examples - Example 1.
- SciELO. (n.d.). A technique for high recoveries from vacuum distillations.
- SPEC e-Learn. (2021, September 25). Distillation Column Troubleshooting Part 1 [Video]. YouTube.
- KARL KOLMETZ CPE. (2021, February 25). Distillation Troubleshooting Feb 2021 [Video]. YouTube.
- Scribd. (n.d.). Distillation Troubleshooting Guide.
- Chemistry LibreTexts. (2022, April 7). 5.4C: Step-by-Step Procedures for Vacuum Distillation.
- Organic Lab Techniques. (2022, April 8). Vacuum Distillation [Video]. YouTube.
- Chemsrc. (n.d.). This compound | CAS#:4091-39-8.
- Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones.
- Al-Zaydi, A. A. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793–853. [Link]
- U.S. Environmental Protection Agency. (n.d.). 2-Butanone, 3-chloro- - Substance Details - SRS.
- Pharmaffiliates. (n.d.). This compound.
- Chem-Space. (n.d.). This compound.
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- 5. This compound(4091-39-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
identifying and minimizing byproducts in 3-Chloro-2-butanone reactions
Welcome to the technical support center for reactions involving 3-chloro-2-butanone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you identify and minimize unwanted byproducts in your experiments. Here, we delve into the causality behind experimental choices, offering field-proven insights to ensure the scientific integrity and success of your work.
I. Understanding the Reactivity of this compound: A Double-Edged Sword
This compound is a versatile α-chloro ketone, a valuable building block in organic synthesis due to its dual reactive sites: the electrophilic carbon bearing the chlorine atom and the enolizable ketone.[1][2] This dual reactivity, however, is a double-edged sword, often leading to a mixture of products if reaction conditions are not carefully controlled. The primary desired reaction is typically a nucleophilic substitution (SN2) at the α-carbon. However, this pathway is in constant competition with three major side reactions:
-
Favorskii Rearrangement: A base-catalyzed rearrangement leading to carboxylic acid derivatives.[3][4]
-
Elimination (E2): A base-induced dehydrochlorination to form an α,β-unsaturated ketone.
-
Aldol Condensation: Self-condensation of the enolate of this compound with another molecule of the ketone.
This guide will provide you with the knowledge to navigate this complex reactivity landscape and selectively steer your reactions toward the desired outcome.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with this compound, offering a systematic approach to identify the issue and implement effective solutions.
Problem 1: Low yield of the desired SN2 product and formation of an acidic byproduct.
Symptoms:
-
The reaction mixture becomes acidic upon workup.
-
NMR analysis of the crude product shows signals corresponding to a carboxylic acid, such as a broad singlet for the acidic proton and characteristic shifts for alkyl groups attached to a carboxyl group.
-
GC-MS analysis reveals a peak with a mass corresponding to a rearranged product.
Likely Culprit: Favorskii Rearrangement
The Favorskii rearrangement is a common side reaction for α-halo ketones in the presence of a base.[3][4] The mechanism involves the formation of a cyclopropanone intermediate, which is then attacked by a nucleophile (like hydroxide or alkoxide) to yield a rearranged carboxylic acid or its ester.[3][4] For this compound, this typically leads to the formation of 2-methylpropanoic acid.[4]
Reaction Pathway Visualization:
Caption: Competing SN2 and Favorskii pathways.
Troubleshooting Steps & Solutions:
| Strategy | Causality & Explanation |
| Base Selection | The choice of base is critical. Strong, hard bases like alkoxides (e.g., sodium methoxide) and hydroxides readily deprotonate the α'-carbon, initiating the Favorskii rearrangement.[4][5] Solution: Opt for weaker or sterically hindered, non-nucleophilic bases if a base is required. If the nucleophile is basic, using its salt form can be advantageous. For amine nucleophiles, which are generally softer bases, the Favorskii rearrangement is less pronounced. |
| Temperature Control | The Favorskii rearrangement, like many side reactions, often has a higher activation energy than the desired SN2 reaction. Solution: Perform the reaction at lower temperatures (e.g., 0 °C or below). This will favor the kinetically controlled SN2 pathway. |
| Nucleophile Choice | "Soft" nucleophiles (e.g., thiolates, amines) tend to favor SN2 reactions over "hard" nucleophiles (e.g., alkoxides, hydroxides) which are also strong bases. Solution: If possible, choose a softer nucleophile that is less basic to minimize competitive deprotonation. |
| Solvent Effects | The solvent can influence the basicity of the nucleophile and the stability of the transition states. Aprotic polar solvents are generally preferred for SN2 reactions. |
Protocol for Minimizing Favorskii Rearrangement in an Amination Reaction:
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve this compound (1.0 eq) in a suitable aprotic solvent such as THF or acetonitrile.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Nucleophile Addition: Slowly add a solution of the amine nucleophile (1.1 eq) in the same solvent to the cooled ketone solution over a period of 30 minutes.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Problem 2: Formation of an α,β-unsaturated ketone byproduct.
Symptoms:
-
NMR analysis shows characteristic signals for vinylic protons. For the elimination product of this compound (but-3-en-2-one), you would expect to see signals in the range of 5.8-6.4 ppm.
-
GC-MS analysis shows a peak with a mass corresponding to the loss of HCl from the starting material (M-36).
Likely Culprit: Elimination (E2) Reaction
The E2 reaction is another base-promoted pathway that competes with SN2. It involves the abstraction of a proton on the carbon adjacent to the chlorine-bearing carbon, leading to the formation of a double bond.[6][7] This is more likely to occur with strong, sterically hindered bases.
Reaction Pathway Visualization:
Caption: Competition between SN2 and E2 reactions.
Troubleshooting Steps & Solutions:
| Strategy | Causality & Explanation |
| Base Selection | Strong and sterically bulky bases, such as potassium tert-butoxide (t-BuOK), are more likely to act as bases rather than nucleophiles, favoring elimination.[7] Solution: Use a less sterically hindered base. If the nucleophile is also the base, consider a less bulky alternative. |
| Temperature Control | Elimination reactions are often favored at higher temperatures.[8] Solution: Running the reaction at a lower temperature will generally disfavor the E2 pathway. |
| Solvent Choice | The choice of solvent can influence the E2/SN2 ratio. Polar aprotic solvents can favor SN2. |
Problem 3: Formation of a higher molecular weight byproduct, especially under basic conditions.
Symptoms:
-
TLC analysis shows a less polar spot (higher Rf) than the starting material and the expected product.
-
GC-MS or LC-MS analysis reveals a peak with a mass corresponding to the dimer of the starting material.
-
¹H NMR may show a complex pattern of signals, including new hydroxyl and methyl signals.
Likely Culprit: Aldol Condensation
This compound has enolizable protons on both the methyl and chloromethyl groups. In the presence of a base, it can form an enolate that can then attack the carbonyl group of another molecule of this compound in an aldol addition reaction.[9] This can be followed by dehydration to form an aldol condensation product.
Reaction Pathway Visualization:
Caption: Self-condensation via the aldol reaction.
Troubleshooting Steps & Solutions:
| Strategy | Causality & Explanation |
| Kinetic vs. Thermodynamic Control | The formation of the less substituted (kinetic) enolate is favored by strong, bulky bases at low temperatures, while weaker bases and higher temperatures favor the more substituted (thermodynamic) enolate.[10][11] Self-condensation can occur from either enolate. Solution: To suppress self-condensation when another electrophile is present, pre-form the enolate of this compound at low temperature (-78 °C) with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), and then slowly add the desired electrophile. This ensures the enolate reacts with the intended partner.[12] |
| Slow Addition | If using a weaker base in a crossed aldol reaction, slowly adding the this compound to a mixture of the base and the other carbonyl component can keep the concentration of the enolate low, thereby minimizing self-condensation. |
| Reaction Temperature | Lower temperatures generally slow down the rate of aldol reactions. Solution: Maintain a low reaction temperature throughout the addition and reaction time. |
III. FAQ: Identifying Byproducts
Q1: How can I definitively identify the byproducts in my reaction mixture?
A1: A combination of chromatographic and spectroscopic techniques is the most reliable approach.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent tool for separating volatile components and identifying them based on their mass-to-charge ratio and fragmentation patterns.[13]
-
Favorskii Product (2-methylpropanoic acid): Look for a molecular ion peak at m/z 88. Key fragments may include m/z 73 ([M-CH₃]⁺), 45 ([COOH]⁺), and 43 ([CH(CH₃)₂]⁺).[14][15]
-
Elimination Product (But-3-en-2-one): Expect a molecular ion peak at m/z 70.
-
Aldol Adduct (e.g., 3-hydroxy-3,4-dimethyl-pentan-2-one): The molecular ion peak would be at m/z 130. Fragmentation would likely involve loss of water and cleavage adjacent to the carbonyl group.[16]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information.
-
2-Methylpropanoic acid: ¹H NMR will show a doublet for the two methyl groups, a septet for the methine proton, and a broad singlet for the carboxylic acid proton. ¹³C NMR will show three distinct signals.[17][18]
-
But-3-en-2-one: ¹H NMR will display signals in the vinylic region (δ 5.8-6.4 ppm) and a singlet for the methyl protons. ¹³C NMR will show four signals, including two in the sp² region and one for the carbonyl carbon.[19]
-
Aldol Adduct: The ¹H NMR spectrum will be more complex, featuring a singlet for the hydroxyl proton and multiple signals for the non-equivalent methyl and methylene groups.
-
Q2: Are there any specific HPLC methods for analyzing my reaction mixture?
A2: Yes, reverse-phase HPLC (RP-HPLC) can be effective. A C18 column is a good starting point. The mobile phase can be a mixture of acetonitrile and water, with a small amount of acid (e.g., formic or phosphoric acid) to improve peak shape.[20] Method development will be necessary to achieve optimal separation of the starting material, product, and byproducts.
IV. Safety and Handling
This compound is a flammable liquid and is harmful if swallowed.[12][17] It can cause skin and eye irritation.[14][21] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][17] Keep it away from heat, sparks, and open flames.[14] In case of a spill, absorb it with an inert material and dispose of it as chemical waste.[14]
V. References
-
Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 13C NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 3,3-Dichloro-2-butanone on Newcrom R1 HPLC column. Retrieved from [Link]
-
Filo. (2025, October 25). How will you distinguish the following pairs of compounds using the mass... Retrieved from [Link]
-
Wikipedia. (2023, December 19). Aldol reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Favorskii Rearrangement. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Buten-2-one - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
-
Master Organic Chemistry. (2012, September 27). Mechanism of the E2 Reaction. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Favorskii rearrangement. Retrieved from [Link]
-
YouTube. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy. Retrieved from [Link]
-
The E2 Reaction. (n.d.). Retrieved from [Link]
-
NIST. (n.d.). Propanoic acid, 2-methyl-. Retrieved from [Link]
-
AdiChemistry. (n.d.). FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. Retrieved from [Link]
-
Michigan State University. (n.d.). Elimination Reactions of Alkyl Halides. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, August 18). 13.2: The Mass Spectrum • Fragmentation. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. Retrieved from [Link]
-
Lumen Learning. (n.d.). 8.5. Elimination reactions. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-(2-chloro-5-methylphenoxy)-2-methylpropanoic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
NIST. (n.d.). 2-Butanone, 3-chloro-. Retrieved from [Link]
-
NIST. (n.d.). Propanoic acid, 2-methyl-. Retrieved from [Link]
-
The Role of this compound in Modern Organic Synthesis. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-3-chloro-2-butanone. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxy-3,4-dimethylpentan-2-one. Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions. Retrieved from [Link]
-
(n.d.). the aldol condensation by forcing an additional step, the base catalyzed elimination of water. For all intents and purposes, this step is irreversible.. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 20). 12.5: α-Carbon Reactions in the Synthesis Lab - Kinetic vs. Thermodynamic Alkylation Products. Retrieved from [Link]
-
Andrew G. Myers Research Group. (n.d.). p1d4 favorskii. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Retrieved from [Link]
-
(2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
Sources
- 1. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]
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- 3. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 4. adichemistry.com [adichemistry.com]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. The E2 Reaction [iverson.cm.utexas.edu]
- 7. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
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- 14. mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. How will you distinguish the following pairs of compounds using the mass .. [askfilo.com]
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- 18. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 20. Separation of 3,3-Dichloro-2-butanone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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troubleshooting common issues in 3-Chloro-2-butanone experiments
Welcome to the technical support center for 3-Chloro-2-butanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this versatile α-haloketone. As a bifunctional molecule, this compound possesses two electrophilic centers: the α-carbon and the carbonyl carbon, leading to a rich and sometimes complex reactivity profile.[1] This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the success of your experiments.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, purification, and use of this compound.
Low Yield in Synthesis or Subsequent Reactions
Question: I am experiencing a significantly lower than expected yield in my reaction involving this compound. What are the potential causes and how can I improve it?
Answer: Low yields in reactions with this compound can stem from several factors related to its reactivity and stability. Here’s a breakdown of potential causes and solutions:
-
Competing Side Reactions: this compound's dual electrophilic nature can lead to unintended reaction pathways.[1][2]
-
Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, the acidic α'-hydrogens can be abstracted, leading to an enolate that can undergo rearrangement instead of the desired nucleophilic substitution.[3] To mitigate this, use a non-basic or weakly basic nucleophile when possible. If a base is required, consider using a milder base or carefully controlling the stoichiometry and temperature.
-
Reaction at the Carbonyl Carbon: Strong nucleophiles can attack the carbonyl carbon in addition to or instead of the α-carbon.[2] To favor substitution at the α-carbon, consider using less basic nucleophiles.[4]
-
-
Reagent Instability: this compound can be susceptible to decomposition, especially in the presence of moisture or upon prolonged heating.
-
Ensure all solvents and reagents are anhydrous.
-
Perform reactions at the lowest effective temperature.
-
Use freshly distilled or high-purity this compound.
-
-
Sub-optimal Reaction Conditions:
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate and selectivity. For SN2 reactions, polar aprotic solvents like acetone, DMF, or acetonitrile are generally preferred as they can solvate the cation of the nucleophile, leaving the anion more reactive.
-
Temperature Control: While heating can increase the reaction rate, it can also promote decomposition and side reactions. It is crucial to optimize the reaction temperature.
-
Experimental Protocol: General Procedure for Nucleophilic Substitution
-
To a solution of the nucleophile in a suitable anhydrous polar aprotic solvent (e.g., acetone), add this compound dropwise at a controlled temperature (e.g., 0 °C or room temperature).
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).
-
Upon completion, quench the reaction with an appropriate reagent (e.g., water or a saturated aqueous solution of ammonium chloride).
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method (e.g., distillation or column chromatography).
Presence of Impurities in the Final Product
Question: My final product shows unexpected peaks in the NMR or mass spectrum. What are the likely impurities and how can I remove them?
Answer: The presence of impurities is a common issue. Identifying the source is key to effective removal.
-
Unreacted Starting Material: The most common impurity is unreacted this compound. This can be addressed by:
-
Increasing the reaction time or temperature (with caution, as noted above).
-
Using a slight excess of the nucleophile.
-
Efficient purification, such as fractional distillation or column chromatography, can remove residual starting material. The boiling point of this compound is approximately 114-117 °C.[5]
-
-
Side-Products: As discussed, side reactions can generate impurities.
-
If you suspect a Favorskii rearrangement product, altering the basicity of the reaction medium is the best approach.
-
Products from reaction at the carbonyl carbon can be minimized by judicious choice of nucleophile.[4]
-
-
Decomposition Products: this compound can decompose to release hydrogen chloride, which can catalyze further decomposition or unwanted reactions.[]
-
If your product is acid-sensitive, consider adding a non-nucleophilic base (e.g., proton sponge) to the reaction mixture to scavenge any generated acid.
-
During workup, a wash with a mild base (e.g., saturated sodium bicarbonate solution) can neutralize any residual acid.
-
Data Interpretation: Identifying Common Impurities
| Impurity | 1H NMR Signals (approximate) | MS (EI) Fragments (m/z) |
| This compound | δ 4.4 (q, 1H), 2.3 (s, 3H), 1.6 (d, 3H) | 106/108 (M+), 91, 71, 43 |
| 2-Butanone (from dehalogenation) | δ 2.4 (q, 2H), 2.1 (s, 3H), 1.0 (t, 3H) | 72 (M+), 57, 43, 29 |
Spectroscopic data can be referenced from sources like ChemicalBook and SpectraBase.[7][8][9]
Workflow for Product Purification
Caption: A general workflow for the purification of products from reactions involving this compound.
Product Decomposition During Storage
Question: My purified product seems to be degrading over time, even when stored. How can I improve its stability?
Answer: Product instability can be a significant issue, often due to residual impurities or inherent properties of the molecule.
-
Trace Acidity: As mentioned, this compound can be a source of HCl.[] If your final product is sensitive to acid, even trace amounts remaining after purification can cause decomposition.
-
Ensure a thorough neutralizing wash during the workup.
-
Consider storing the product over a small amount of a solid, inert base like potassium carbonate if compatible.
-
-
Light and Air Sensitivity: Some organic molecules are sensitive to light or air (oxidation).
-
Store your product in an amber vial to protect it from light.
-
For highly sensitive compounds, storing under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
-
Thermal Instability:
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions when handling this compound?
A1: this compound is a flammable liquid and is harmful if swallowed.[10][11][12] It can also cause skin, eye, and respiratory irritation.[10] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13] Keep it away from heat, sparks, and open flames.[11][13] Ensure that an eyewash station and safety shower are readily accessible.[14]
Q2: How should I properly store this compound?
A2: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[10][11][14] It should be stored away from sources of ignition.[11]
Q3: What types of reactions is this compound typically used for?
A3: this compound is a valuable intermediate in organic synthesis. Due to its α-haloketone structure, it readily undergoes nucleophilic substitution reactions (SN2 type) at the α-carbon.[1][4] It is frequently used in the synthesis of various heterocyclic compounds, such as thiazoles (from reaction with thioamides) and pyrroles.[3][5]
Q4: Can I use a strong base like sodium hydroxide with this compound?
A4: Using strong bases like sodium hydroxide is generally not recommended for simple nucleophilic substitution reactions with this compound. Strong bases can promote the Favorskii rearrangement and other side reactions by deprotonating the α'-position.[3][4] It is preferable to use the nucleophile itself if it is sufficiently basic or to use a milder, non-nucleophilic base if a base is required to deprotonate a weakly acidic nucleophile.
Logical Flow for Troubleshooting Low Yield
Caption: A decision-making diagram for troubleshooting low yields in this compound reactions.
References
- The Dual Nature of Reactivity: An In-depth Technical Guide to α-Haloketones in Organic Synthesis - Benchchem.
- The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC - NIH.
- α-Halo ketone - Wikipedia.
- This compound 4091-39-8 wiki - Guidechem.
- SAFETY DATA SHEET - Merck Millipore.
- This compound(4091-39-8) - ChemicalBook.
- Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution - JoVE.
- This compound | 4091-39-8 | Tokyo Chemical Industry (India) Pvt. Ltd.
- SAFETY DATA SHEET - Thermo Fisher Scientific.
- This compound(4091-39-8) 1H NMR spectrum - ChemicalBook.
- This compound - Optional[13C NMR] - Spectrum - SpectraBase.
- This compound - Optional[MS (GC)] - Spectrum - SpectraBase.
- CAS 4091-39-8 this compound - BOC Sciences.
- This compound 97 4091-39-8 - Sigma-Aldrich.
- This compound(4091-39-8) - ChemicalBook.
- This compound 97 4091-39-8 - Sigma-Aldrich.
Sources
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- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 4. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 5. This compound | 4091-39-8 [chemicalbook.com]
- 7. This compound(4091-39-8) 1H NMR spectrum [chemicalbook.com]
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- 12. This compound | 4091-39-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
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- 14. WERCS Studio - Application Error [assets.thermofisher.com]
Technical Support Center: Managing the Stability of 3-Chloro-2-butanone in Solution
Welcome to the technical support guide for 3-Chloro-2-butanone (CAS 4091-39-8), a versatile alpha-chloro ketone intermediate crucial for various synthetic pathways in pharmaceutical and agrochemical development.[1] Its reactivity, while beneficial for synthesis, also presents stability challenges that require careful management to ensure experimental reproducibility and safety.[2] This guide provides in-depth, experience-driven advice to help you navigate these challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and stability of this compound.
Q1: What are the primary signs of this compound degradation in my sample?
A1: Visual and analytical indicators can signal degradation. A noticeable color change, often to a yellow or brownish hue from its typical colorless to light yellow appearance, is a primary visual cue.[3] Analytically, the appearance of new peaks in your chromatograms (GC or LC) or unexpected signals in NMR spectra are definitive signs. Common degradation products can lead to a drop in pH of the solution due to the formation of hydrochloric acid.[4]
Q2: What is the recommended solvent for dissolving this compound for long-term storage?
A2: For long-term storage, it is advisable to store this compound neat (undiluted) in a cool, dry, and dark environment, specifically in a refrigerator at 2-8°C.[5] If a solution is required for your process, anhydrous aprotic solvents such as tetrahydrofuran (THF) or diethyl ether are preferable for short- to medium-term storage, as they are less likely to participate in degradation reactions.[6][7] Avoid protic solvents like water and alcohols for storage, as they can facilitate hydrolysis and solvolysis.
Q3: My solution of this compound has turned acidic. What is the likely cause?
A3: The most probable cause of acidification is hydrolysis. This compound can react with trace amounts of water in your solvent or from atmospheric moisture. This reaction substitutes the chlorine atom with a hydroxyl group, forming 3-hydroxy-2-butanone and hydrochloric acid (HCl), which lowers the pH of the solution.[4]
Q4: Can I use a basic buffer to neutralize an acidic solution of this compound?
A4: No, this is strongly discouraged. This compound is incompatible with strong bases.[4] Introducing a basic buffer will likely promote elimination reactions and other base-catalyzed decompositions, leading to rapid and complex degradation of your compound. If pH control is necessary, a weakly acidic buffer might be a safer, albeit still risky, option that should be thoroughly tested for compatibility.
Q5: What are the key safety precautions when handling this compound?
A5: this compound is a flammable liquid and an irritant to the skin, eyes, and respiratory system.[2][8] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9] Keep it away from heat, sparks, and open flames.[4] Ensure all equipment is properly grounded to prevent static discharge.[2]
Part 2: Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during your experiments.
Issue 1: Rapid Loss of Purity in a Protic Solvent (e.g., Methanol, Ethanol, Water)
-
Symptoms:
-
Rapid decrease in the main peak area for this compound in GC/LC analysis.
-
Emergence of new, more polar peaks.
-
Noticeable decrease in solution pH over a short period.
-
-
Root Cause Analysis: Alpha-chloro ketones like this compound are susceptible to nucleophilic substitution reactions, particularly solvolysis. In protic solvents, the solvent molecules (water, alcohol) act as nucleophiles, attacking the carbon atom bearing the chlorine. This results in the displacement of the chloride ion and the formation of byproducts like 3-hydroxy-2-butanone (from water) or 3-alkoxy-2-butanone (from alcohols), along with the generation of HCl.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for purity loss in protic solvents.
-
Preventative Protocol:
-
Solvent Selection: Always choose a dry, aprotic solvent for reactions and dilutions unless the protocol specifically requires a protic solvent. Common choices include THF, diethyl ether, acetonitrile, or toluene.[10]
-
Moisture Control: Use anhydrous grade solvents. If not available, dry the solvent using appropriate methods (e.g., molecular sieves) before use.
-
Inert Atmosphere: When preparing solutions for storage or for sensitive reactions, purge the vial and the solvent with an inert gas like nitrogen or argon to displace moisture and oxygen.
-
Temperature: Store solutions at reduced temperatures (e.g., 2-8°C) to slow down the rate of potential degradation reactions.[5]
-
Issue 2: Degradation Under Light Exposure
-
Symptoms:
-
Compound degradation is observed even when stored in a compatible solvent at the correct temperature.
-
The rate of degradation is faster in clear glass vials compared to amber vials.
-
-
Root Cause Analysis: Ketones, particularly those with adjacent heteroatoms, can be susceptible to photodegradation.[11] UV light can provide the energy to promote electrons to an excited state, leading to radical formation or other photochemical reactions.[12] For chlorinated compounds, this can involve the homolytic cleavage of the carbon-chlorine bond, initiating a radical chain reaction that leads to a variety of decomposition products.[13]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for light-induced degradation.
-
Preventative Protocol:
-
Storage: Always store this compound and its solutions in amber glass vials or bottles to protect them from UV and visible light.
-
Handling: During experimental setup, minimize the exposure of the solution to direct laboratory light. Work efficiently and return the stock solution to dark storage as soon as possible.
-
Photosensitizers: Be aware that impurities in the solvent or reaction mixture could act as photosensitizers, accelerating degradation. Using high-purity solvents can mitigate this risk.
-
Part 3: Quantitative Data & Protocols
Solvent Compatibility and Storage Recommendations
The following table summarizes recommended storage conditions and solvent compatibility. Ratings are based on typical laboratory experience and chemical principles.
| Solvent | Type | Compatibility Rating | Recommended Max Storage (at 2-8°C) | Notes |
| None (Neat) | - | Excellent | > 12 months | Store in a tightly sealed container in a refrigerator.[5] |
| Tetrahydrofuran (THF) | Aprotic Ether | Good | 1-2 weeks | Must be anhydrous. Peroxide formation in THF can be a risk over time. |
| Acetonitrile | Aprotic Nitrile | Good | 2-4 weeks | Must be anhydrous. Generally a stable choice. |
| Dichloromethane (DCM) | Aprotic Halogenated | Fair | < 1 week | While aprotic, chlorinated solvents can have complex interactions.[14] Use with caution. |
| Methanol / Ethanol | Protic Alcohol | Poor | < 24 hours | Rapid solvolysis will occur. Use only if required for a reaction and prepare fresh. |
| Water | Protic | Very Poor | < 4 hours | Hydrolysis is rapid. Solutions are not stable.[15] |
| Toluene | Aprotic Hydrocarbon | Good | 2-4 weeks | Must be anhydrous. Good for reactions requiring non-polar conditions. |
Table 1: Solvent Compatibility and Storage Recommendations
Protocol: Stability Assessment via GC-FID
This protocol outlines a method to quantify the stability of this compound in a chosen solvent over time.
Objective: To determine the degradation rate of this compound in a specific solvent under defined storage conditions.
Materials:
-
This compound (≥97% purity)
-
Selected solvent (anhydrous grade)
-
Internal standard (e.g., Dodecane, if necessary for quantification)
-
Amber GC vials with PTFE-lined caps
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
Procedure:
-
Stock Solution Preparation:
-
In a controlled environment (fume hood, low light), prepare a solution of this compound in the test solvent at a known concentration (e.g., 10 mg/mL).
-
If using an internal standard, add it at a concentration that gives a peak area comparable to the analyte.
-
-
Sample Aliquoting:
-
Dispense the stock solution into multiple amber GC vials, filling them to minimize headspace.
-
Seal each vial tightly.
-
-
Time Point Zero (T=0) Analysis:
-
Immediately analyze 3-4 vials to establish the initial concentration and purity.
-
GC Conditions (Example):
-
Column: DB-5 or similar non-polar capillary column (30 m x 0.25 mm x 0.25 µm)
-
Inlet Temp: 250°C
-
Detector Temp: 280°C
-
Oven Program: 50°C hold for 2 min, ramp to 200°C at 15°C/min, hold for 2 min.
-
Carrier Gas: Helium or Hydrogen
-
-
-
Storage:
-
Store the remaining vials under the desired conditions (e.g., refrigerated at 2-8°C, room temperature, etc.).
-
-
Subsequent Time Point Analysis:
-
At predetermined intervals (e.g., 24h, 48h, 1 week, 2 weeks), remove 3-4 vials from storage.
-
Allow them to equilibrate to room temperature before analysis.
-
Analyze using the same GC method as for T=0.
-
-
Data Analysis:
-
Calculate the concentration or relative peak area of this compound at each time point.
-
Plot the concentration/peak area versus time to determine the degradation kinetics.
-
Identify and, if possible, quantify major degradation products.
-
References
- Apollo Scientific. (2023).
- Pharmaffiliates. (n.d.). CAS No: 4091-39-8 | Chemical Name: this compound.
- NINGBO INNO PHARMCHEM. (n.d.). The Role of this compound in Modern Organic Synthesis.
- Padwa, A., et al. (1995). One-Carbon Chain Extension of Esters to α-Chloroketones: A Safer Route Without Diazomethane. The Journal of Organic Chemistry.
- LookChem. (n.d.). This compound|4091-39-8.
- National Institute of Standards and Technology. (n.d.). 2-Butanone, 3-chloro-. NIST Chemistry WebBook.
- ResearchGate. (n.d.).
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- ChemicalBook. (n.d.). This compound synthesis.
- Fisher Scientific. (n.d.). This compound, 96%.
- PubMed. (1995). One-carbon chain extension of esters to alpha-chloroketones: a safer route without diazomethane.
- Fisher Scientific. (n.d.). This compound 95.0+%, TCI America™.
- Amerigo Scientific. (n.d.). This compound (97%).
- Lu, M. C., et al. (2009). Photocatalytic Degradation of Michler's Ketone in Water by UV Light Illumination Using TiO2 Photocatalyst. Journal of the Chinese Chemical Society.
- Pan, X., et al. (2015). Ketone-catalyzed photochemical C(sp3)
- El-Mekkawi, D., et al. (2023). Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement. MDPI.
- ChemicalBook. (n.d.). This compound(4091-39-8)IR1.
- U.S. Environmental Protection Agency. (n.d.). 2-Butanone, 3-chloro- - Substance Details.
- National Institute of Standards and Technology. (n.d.). 2-Butanone, 3-chloro-. NIST Chemistry WebBook.
- Smidt, J., et al. (1964). Process for the production of 3-chlorobutanone-2 and butanone.
- Chemsrc. (n.d.). This compound | CAS#:4091-39-8.
- Fukui, N., et al. (2021). Introduction of Periodic Ketone Units on Vinyl Polymers via a Radical Alternating Copolymerization and Postpolymerization Modification: Sequence-Oriented Photodegradation in the Bulk State. Journal of the American Chemical Society.
- Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination.
- The Organic Chemistry Tutor. (2021). Hydrolysis to Ketones. YouTube.
- Singh, P., & Kumar, A. (2020). An overview on Common Organic Solvents and their Toxicity. International Journal of Research in Engineering and Science.
- CP Lab Safety. (n.d.). Understanding Common Lab Solvents.
- De Bellis, J., et al. (2021). Chlorinated Solvents: Their Advantages, Disadvantages, and Alternatives in Organic and Medicinal Chemistry. Chemical Reviews.
- Journal of Chemical Education. (n.d.).
- Cole-Parmer. (n.d.). Chemical Compatibility Database.
- Cor-Sainz, I., et al. (2024). Polysulfone Membranes: Here, There and Everywhere. MDPI.
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- 15. youtube.com [youtube.com]
Technical Support Center: Stabilizing 3-Chloro-2-butanone in Synthetic Applications
Welcome to the Technical Support Center for 3-Chloro-2-butanone. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile α-haloketone in their synthetic workflows. As a reactive building block, this compound is prone to decomposition under various conditions, which can lead to reduced yields, and the formation of complex impurities. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges and ensure the integrity of your reactions.
Understanding the Instability of this compound
This compound is a valuable reagent for introducing the 2-butanone moiety into molecules. However, its utility is often hampered by its inherent instability. The primary modes of decomposition include:
-
Base-Induced Decomposition: Strong bases can promote the Favorskii rearrangement, a significant side reaction that leads to the formation of carboxylic acid derivatives instead of the desired substitution product.[1][2][3] Elimination reactions to form α,β-unsaturated ketones can also occur.[4]
-
Acid-Catalyzed Decomposition: Acidic conditions can catalyze the formation of an enol intermediate, which can participate in undesired side reactions.[4]
-
Thermal and Photochemical Decomposition: Heat and light can initiate radical chain reactions, leading to the liberation of hydrogen chloride and the formation of polymeric materials.[5][6] this compound is known to undergo photolysis to yield hydrogen chloride as a major product.
This guide will provide strategies to mitigate these decomposition pathways, ensuring the successful application of this compound in your research.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with this compound.
Problem 1: Low yield of the desired nucleophilic substitution product and formation of an unexpected carboxylic acid derivative.
-
Question: I am attempting an SN2 reaction with this compound using a strong nucleophile that is also a strong base, but I am observing a low yield of my target molecule and the formation of a rearranged carboxylic acid byproduct. What is happening and how can I fix it?
-
Answer: This is a classic case of the Favorskii rearrangement , a common side reaction for α-haloketones in the presence of a strong base.[1][2][3] The base abstracts a proton from the α'-carbon, leading to the formation of a cyclopropanone intermediate, which is then attacked by the base to yield a carboxylic acid derivative.
Visualizing the Favorskii Rearrangement:
Caption: The Favorskii rearrangement of this compound.
Solutions:
-
Choice of Base: The most effective way to suppress the Favorskii rearrangement is to use a non-nucleophilic, sterically hindered base if a base is required for your reaction.[4] Examples include:
-
Pyridine
-
2,6-Lutidine
-
Proton sponge (1,8-Bis(dimethylamino)naphthalene)
-
-
Temperature Control: Lowering the reaction temperature can favor the desired SN2 pathway over the rearrangement. The activation energy for the Favorskii rearrangement is often higher than that of the direct substitution.
-
Use of a Weaker Base: If your nucleophile is the source of basicity, consider using a less basic salt of your nucleophile or running the reaction in a protic solvent to temper the basicity.
-
Problem 2: Formation of an α,β-unsaturated ketone as a major byproduct.
-
Question: My reaction is producing a significant amount of 3-buten-2-one. How can I prevent this elimination reaction?
-
Answer: The formation of an α,β-unsaturated ketone is due to an elimination reaction (E2) competing with the desired substitution. This is also often promoted by strong, sterically unhindered bases.
Solutions:
-
Use a Hindered Base: As with the Favorskii rearrangement, a sterically hindered base like pyridine is less likely to act as a nucleophile to abstract the α-proton, thus disfavoring the E2 pathway.[4]
-
Control Stoichiometry: Use of a precise stoichiometry of the base can help minimize elimination. Excess base will drive the elimination reaction.
-
Problem 3: The reaction mixture darkens, and a solid precipitates, especially when heated or exposed to light.
-
Question: When I heat my reaction or leave it on the benchtop exposed to light, it turns dark, and I observe the formation of insoluble material. What is causing this?
-
Answer: This is indicative of thermal or photochemical decomposition. This compound can undergo radical decomposition, liberating HCl gas and forming polymeric byproducts.[5][6]
Solutions:
-
Reaction in the Dark: Protect your reaction from light by wrapping the reaction vessel in aluminum foil.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can be initiated by light or heat.
-
Use of Radical Inhibitors: The addition of a small amount of a radical inhibitor can effectively quench the radical chain reactions.
Stabilizer Recommended Concentration Butylated hydroxytoluene (BHT) 0.01 - 0.1 mol% Hydroquinone 0.01 - 0.1 mol%
-
Frequently Asked Questions (FAQs)
-
Q1: What are the ideal storage conditions for this compound?
-
Q2: How can I monitor the decomposition of this compound during my reaction?
-
A2: You can monitor the progress of your reaction and the potential decomposition of the starting material using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
GC-MS: This technique is excellent for separating and identifying volatile compounds. You can observe the disappearance of the this compound peak and the appearance of new peaks corresponding to decomposition products.
-
¹H NMR: You can monitor the reaction in real-time or by taking aliquots. The proton signals of this compound are distinct, and the appearance of new signals can indicate the formation of byproducts. For example, the formation of an α,β-unsaturated ketone will show characteristic vinyl proton signals.
-
-
-
Q3: Are there any safer alternatives to this compound?
-
A3: The choice of an alternative depends on the specific transformation you are trying to achieve. For some applications, 3-bromo-2-butanone might be more reactive, but it is also generally less stable. If the reactivity of the halogen is not critical, exploring other synthetic routes that avoid α-haloketones might be a safer and more robust approach.
-
Experimental Protocols
Protocol 1: General Procedure for a Nucleophilic Substitution Reaction with this compound using a Hindered Base
This protocol provides a general guideline for performing a nucleophilic substitution while minimizing base-induced decomposition.
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add your nucleophile and a suitable anhydrous solvent (e.g., THF, DMF, acetonitrile).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Base: Slowly add one equivalent of a sterically hindered base (e.g., pyridine) to the reaction mixture.
-
Addition of this compound: Add this compound dropwise to the cooled reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC, GC-MS, or NMR. If the reaction is sluggish, it can be allowed to slowly warm to room temperature.
-
Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography, distillation, or recrystallization as appropriate.
Protocol 2: Monitoring Reaction Progress and Decomposition by GC-MS
This protocol outlines a general method for analyzing your reaction mixture.
-
Sample Preparation: Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture and quench it in a vial containing a suitable solvent (e.g., ethyl acetate) and a small amount of water to stop the reaction.
-
GC-MS Parameters (Example):
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
MS Detector: Scan range of 40-400 m/z.
-
-
Analysis: Inject the sample and analyze the resulting chromatogram and mass spectra. The retention time and mass spectrum of this compound can be compared to a standard. The appearance of new peaks should be investigated to identify potential byproducts.
Visualizing the GC-MS Workflow:
Caption: A typical workflow for monitoring a reaction using GC-MS.
References
- Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones.
- ResearchGate. (n.d.). Ketone α-alkylation at the more-hindered site.
- National Center for Biotechnology Information. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PubMed Central.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- MDPI. (n.d.). Synthesis of α,β-Unsaturated Ketones as Chalcone Analogues via a SRN1 Mechanism. Molecules.
- ResearchGate. (2025, August 6). A novel approach to synthesis of alpha,beta-unsaturated ketones.
- YouTube. (2025, May 9). Synthesis of alpha beta unsaturated ketones and related compounds.
- Wikipedia. (n.d.). Favorskii rearrangement.
- AdiChemistry. (n.d.). FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS.
- YouTube. (2021, February 26). Preparation of an α,β-Unsaturated Ketone by Combined Michael and Aldol Condensation Reactions.
- YouTube. (2018, May 5). Alpha Halogenation of Ketones.
- National Institute of Standards and Technology. (n.d.). 2-Butanone, 3-chloro-.
- ACS Publications. (n.d.). Conformational analysis of the Favorskii rearrangement using 3(a)-chloro-3(e)-phenyl-trans-2-decalone and 3(e)-chloro-3(a)-phenyl-trans-2-decalone.
- ResearchGate. (2025, August 6). A Theoretical Study of Favorskii Reaction Stereochemistry. Lessons in Torquoselectivity.
- National Center for Biotechnology Information. (n.d.). Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. PubMed.
- SciSpace. (n.d.). Conformational analysis of the Favorskii rearrangement using 3(a)-chloro-3(e)-phenyl-trans-2-decalone and 3(e).
- ResearchGate. (n.d.). Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection using deuterate.
- Google Patents. (n.d.). US3144488A - Process for the production of 3-chlorobutanone-2 and butanone.
- University of Colorado Boulder. (n.d.). Example 1.
- National Center for Biotechnology Information. (n.d.). Development and validation of a sensitive GC-MS method for the determination of alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients. PubMed.
- National Center for Biotechnology Information. (2024, July 3). Equations for estimating binary mixture toxicity: 3-methyl-2-butanone with a series of electrophiles. PubMed Central.
- Google Patents. (2014, February 5). CN103553890A - Synthesis method of 4-chloro-2-butanone.
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Technical Support Center: Navigating Reaction Work-Ups with 3-Chloro-2-butanone
Welcome to our specialized technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth guidance and troubleshooting for the critical work-up phase of chemical reactions involving 3-Chloro-2-butanone. As a versatile intermediate, its unique reactivity as an α-chloro ketone presents both opportunities in synthesis and challenges in purification.[1][][3] This guide is structured to address these challenges head-on, ensuring the integrity of your experimental outcomes.
Section 1: Troubleshooting Guide for Common Work-Up Issues
This section is dedicated to resolving the most frequent obstacles encountered during the isolation and purification of products from reactions containing this compound. Each issue is addressed with a step-by-step protocol and a clear explanation of the underlying chemical principles.
Issue 1: Persistent Emulsion During Aqueous Extraction
Question: I'm struggling with a stubborn emulsion forming at the aqueous-organic interface during my work-up, which is preventing clean phase separation. What causes this and how can I resolve it?
Answer:
Emulsion formation is a common challenge when working with α-chloro ketones like this compound. Due to its slight water solubility and the presence of both a polar carbonyl group and a lipophilic alkyl chain, it can act as a surfactant, stabilizing the mixture of immiscible aqueous and organic layers.[1] This issue can be intensified by the presence of fine solid byproducts or viscous impurities in the reaction mixture.
Step-by-Step Resolution Protocol:
-
Patience and Observation: Allow the separatory funnel to stand undisturbed for 10-20 minutes. A loose emulsion may break on its own.
-
"Salting Out" with Brine: Introduce a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase reduces the solubility of organic components, disrupting the emulsion.[4] Gently rock the funnel to mix; avoid vigorous shaking which can worsen the emulsion.[4]
-
Filtration through an Inert Medium: If fine solids are suspected of stabilizing the emulsion, filter the entire mixture through a pad of Celite® or diatomaceous earth. This will remove the particulate matter, often leading to immediate layer separation.[5]
-
Solvent Modification: The addition of a small volume of a different, less polar organic solvent (e.g., diethyl ether or hexane if using dichloromethane or ethyl acetate) can alter the polarity of the organic phase and destabilize the emulsion.[4]
-
Centrifugation: For smaller scale reactions, transferring the emulsion to centrifuge tubes and spinning at a moderate speed can be a highly effective method for forcing phase separation.[6][7]
Scientific Rationale: The principle of "salting out" is based on Le Chatelier's principle. By increasing the polarity of the aqueous phase with a high concentration of salt, the equilibrium of dissolved organic molecules is shifted, forcing them into the organic phase and leading to the collapse of the emulsion.
Issue 2: Product Degradation or Side Reactions During Basic Washes
Question: I have evidence that my product is degrading or forming byproducts during the work-up, particularly when I use a basic wash like sodium bicarbonate. How can I prevent this?
Answer:
The α-chloro ketone functionality in this compound and its derivatives is susceptible to nucleophilic attack and elimination reactions, which are often accelerated under basic conditions.[8] Hydroxide or bicarbonate ions can act as nucleophiles, leading to substitution of the chloride, or as bases, promoting elimination or aldol-type condensation reactions.
Preventative Measures and Protocol Adjustments:
-
Minimize Contact Time: Perform all aqueous washes swiftly. Prepare all solutions and equipment in advance to ensure an efficient workflow.
-
Temperature Control: Conduct the work-up at reduced temperatures (0-5 °C) using an ice bath. This will significantly slow the rate of undesired side reactions.
-
Use of Mildly Acidic or Neutral Washes: If the goal is to remove a basic impurity, consider washing with a saturated solution of ammonium chloride (mildly acidic) or simply with deionized water.
-
Careful Use of Mild Bases: If a basic wash is unavoidable for neutralizing acid, use a saturated solution of sodium bicarbonate and add it slowly and with cooling. Monitor the pH of the aqueous layer to prevent it from becoming strongly basic.
-
Anhydrous Work-up: For highly sensitive products, an anhydrous work-up may be necessary. This can involve quenching the reaction with a solid weak acid, followed by filtration and direct purification of the filtrate by chromatography.
Mechanistic Insight: The acidity of the protons on the carbon adjacent to the carbonyl group is increased by the presence of the chlorine atom.[8] This makes the molecule more susceptible to enolate formation under basic conditions, which can then lead to a variety of side reactions. By carefully controlling the pH and temperature, these undesired reaction pathways can be effectively suppressed.
Section 2: Frequently Asked Questions (FAQs)
This section provides quick and authoritative answers to common questions about the handling, properties, and disposal of this compound.
Q1: What are the essential safety precautions when handling this compound?
A1: this compound is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[9][10] It also causes skin and serious eye irritation.[9] Always handle this chemical in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical safety goggles, a flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile).[11] Keep away from heat, sparks, and open flames.[12]
Q2: How should this compound be properly stored?
A2: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[9][11] It should be kept away from incompatible materials such as strong oxidizing agents and strong bases.[11][12]
Q3: What are the key physical properties of this compound relevant to work-up procedures?
A3: Understanding these properties is crucial for designing an effective work-up and purification strategy.
| Property | Value | Implication for Work-Up |
| Boiling Point | 114-117 °C[13][14] | Suitable for removal of the solvent by rotary evaporation under reduced pressure. |
| Density | ~1.055 g/mL at 25 °C[14] | Denser than water; it will typically be the lower layer in an extraction with water unless a dense organic solvent is used. |
| Water Solubility | 3 g/100 mL[1] | The slight solubility can lead to product loss in aqueous washes and contributes to emulsion formation. |
| Solubility in Organic Solvents | Soluble in common organic solvents like ether and ethanol.[1] | Offers flexibility in the choice of extraction and chromatography solvents. |
Q4: How should I dispose of waste containing this compound?
A4: Waste containing this compound is classified as halogenated organic waste and must be disposed of as hazardous waste.[15][16] Collect it in a designated, properly labeled, and sealed container.[17] Do not mix it with non-halogenated waste streams to avoid higher disposal costs.[18] Follow all institutional, local, and national regulations for hazardous waste disposal.[15][19]
Section 3: Visualized Workflow for Troubleshooting
The following flowchart provides a logical decision-making process for addressing common issues during the work-up of reactions involving this compound.
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Technical Support Center: Analytical Methods for 3-Chloro-2-butanone Purity Determination
Welcome to the technical support center for the analysis of 3-Chloro-2-butanone. This guide is designed for researchers, scientists, and drug development professionals who require robust and reliable analytical methods to assess the purity of this critical chemical intermediate. Here, we provide in-depth answers to common questions, detailed experimental protocols, and field-tested troubleshooting advice to ensure the integrity and accuracy of your results.
Frequently Asked Questions (FAQs): Core Analytical Strategies
This section addresses fundamental questions regarding the selection and application of analytical techniques for this compound.
Q1: What are the primary analytical methods for determining the purity of this compound?
The primary method for quantitative purity assessment of this compound is Gas Chromatography (GC) , typically with a Flame Ionization Detector (FID). This technique is ideally suited due to the compound's volatility. For unequivocal identification of impurities and confirmation of the primary component, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for structural confirmation and can be used for quantitative purposes (qNMR). While less common for this specific analyte, High-Performance Liquid Chromatography (HPLC) can be developed if derivatization is employed for non-volatile impurities.
Q2: Why is Gas Chromatography (GC-FID) the preferred method for routine purity analysis?
GC-FID is favored for several key reasons:
-
Analyte Compatibility: this compound has a boiling point of 114-117°C, making it sufficiently volatile and thermally stable for GC analysis without degradation.[1][2]
-
High Resolution: Capillary GC columns provide excellent separation efficiency, allowing for the resolution of closely related impurities from the main analyte peak.
-
Sensitivity: The Flame Ionization Detector (FID) offers high sensitivity to organic compounds and a wide linear range, making it perfect for quantifying impurities even at low levels.
-
Robustness and Cost-Effectiveness: GC-FID systems are common in analytical laboratories and are known for their reliability and relatively low operational costs for routine quality control.
Q3: What are the expected impurities in this compound?
Impurities are typically process-related and depend on the synthesis route. A common synthesis involves the chlorination of 2-butanone.[3] Therefore, potential impurities include:
-
Starting Material: Unreacted 2-butanone.
-
By-products: Over-chlorinated species such as 1-chloro-2-butanone, 3,3-dichloro-2-butanone, and other isomers.[4]
-
Solvents: Residual solvents used during the reaction or work-up.
-
Degradants: The compound's stability can be a concern; it may degrade upon exposure to bases or nucleophiles.[5] Proper storage in a flammables area is recommended.[1][6]
Q4: How can NMR spectroscopy confirm identity and purity?
NMR spectroscopy provides definitive structural information.
-
¹H NMR: The proton NMR spectrum of this compound in CDCl₃ is expected to show a doublet for the methyl group adjacent to the chlorinated carbon, a quartet for the proton on the chlorinated carbon, and a singlet for the acetyl methyl group.[7] The relative integration of these peaks should correspond to a 3:1:3 ratio. Impurity peaks will have distinct chemical shifts and coupling patterns.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the four carbons in the molecule, with the carbon bonded to chlorine appearing at a characteristic downfield shift.[8][9] The presence of unexpected signals in either spectrum can indicate impurities, which can sometimes be quantified by comparing the integral of an impurity peak to the integral of a known analyte peak.
Q5: What is the role of Mass Spectrometry (MS) in this analysis?
Mass Spectrometry, especially when coupled with GC (GC-MS), is crucial for unambiguous identification. The mass spectrum of this compound will show a characteristic molecular ion peak (m/z 106) and a distinct fragmentation pattern.[10][11] The key application is to identify unknown peaks in a chromatogram by comparing their mass spectra against established libraries, such as the NIST Mass Spectral Library.[11] This is essential for characterizing new impurities or confirming the identity of suspected by-products.
Experimental Protocols & Workflows
Here we provide detailed, step-by-step methodologies for the recommended analytical procedures. Adherence to these protocols is critical for achieving reproducible and accurate results.
Protocol 1: Purity Determination by Gas Chromatography (GC-FID)
This protocol outlines a standard method for quantifying the purity of this compound using an area percent calculation.
1. Instrumentation and Consumables:
- Gas Chromatograph equipped with a split/splitless inlet and a Flame Ionization Detector (FID).
- GC Column: A mid-polarity column, such as a DB-624 or equivalent (6% cyanopropylphenyl / 94% dimethylpolysiloxane), 30 m x 0.25 mm ID, 1.4 µm film thickness.
- Consumables: High-temperature septa, deactivated glass inlet liners, and appropriate ferrules.[12]
2. Sample Preparation:
- Prepare a stock solution of this compound at approximately 10 mg/mL in a suitable solvent like Dichloromethane or MTBE.
- Create a working solution by diluting the stock solution 100-fold to a final concentration of ~100 µg/mL.
- Ensure the sample is fully dissolved and vortex briefly.
3. GC-FID Method Parameters:
| Parameter | Setting | Rationale |
| Inlet | Split Mode, 50:1 Ratio | Prevents column overloading and ensures sharp peaks. |
| Inlet Temp | 220 °C | Ensures rapid volatilization without thermal degradation. |
| Carrier Gas | Helium or Hydrogen | Provides good efficiency. Maintain constant flow. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Ensures reproducible retention times. |
| Oven Program | Initial: 50°C, hold 2 min | Allows for focusing of analytes at the column head. |
| Ramp: 10°C/min to 200°C | Separates compounds based on boiling point and polarity. | |
| Hold: 5 min | Ensures all potential high-boiling impurities are eluted. | |
| Detector (FID) | Temperature: 250 °C | Prevents condensation of analytes in the detector. |
| H₂ Flow: 30 mL/min | Standard for FID operation. | |
| Air Flow: 300 mL/min | Standard for FID operation. | |
| Makeup Gas (N₂): 25 mL/min | Optimizes peak shape by sweeping analytes through the detector. | |
| Injection | Volume: 1 µL | A standard volume for capillary GC. |
4. Data Analysis:
- Integrate all peaks in the chromatogram.
- Calculate the purity using the area percent method:
- % Purity = (Area of this compound Peak / Total Area of All Peaks) x 100
- This method assumes that all compounds have a similar response factor in the FID, which is a reasonable starting point for purity analysis of related substances. For higher accuracy, relative response factors should be determined.
Workflow for GC-FID Purity Analysis
Caption: Workflow for purity analysis of this compound by GC-FID.
Troubleshooting Guide for Purity Analysis
Even with a robust method, issues can arise. This guide provides solutions to common problems encountered during the GC analysis of this compound.
Q: My chromatogram shows significant peak tailing for the main analyte. What is the cause and how can I fix it?
Answer: Peak tailing is typically caused by unwanted interactions between the analyte and the GC system.
-
Cause 1: Active Sites in the Inlet. The inlet liner may have active silanol groups that interact with the ketone functional group.
-
Solution: Replace the current liner with a new, deactivated one. Using a liner with glass wool can sometimes help trap non-volatile residues but can also be a source of activity if not properly deactivated.[13]
-
-
Cause 2: Column Contamination/Degradation. Non-volatile sample matrix components can accumulate at the head of the column, creating active sites.
-
Solution: Trim the column by removing the first 15-30 cm from the inlet end. This removes the contaminated section and provides a fresh surface. If tailing persists, the column may be permanently damaged and require replacement.[12]
-
-
Cause 3: Insufficient Inlet Temperature. If the temperature is too low, the sample may not vaporize instantly, leading to band broadening and tailing.
-
Solution: Ensure the inlet temperature is appropriate (e.g., 220°C). However, avoid excessively high temperatures that could cause analyte degradation.
-
Q: I am seeing extraneous "ghost" peaks in my blank solvent injections. Where are they coming from?
Answer: Ghost peaks are signals that appear in blank runs and are indicative of contamination.
-
Cause 1: Septum Bleed. The inlet septum can degrade at high temperatures, releasing siloxanes that appear as regularly spaced peaks.
-
Solution: Use a high-quality, low-bleed septum rated for your inlet temperature. Condition new septa before use by heating the inlet for a short period.[14]
-
-
Cause 2: Sample Carryover. Residue from a previous, more concentrated sample can be retained in the syringe or inlet and injected with the next run.
-
Solution: Implement a rigorous syringe washing routine between injections, using multiple solvent rinses. If carryover persists, clean the inlet liner and port.
-
-
Cause 3: Contaminated Carrier Gas. Impurities in the carrier gas can accumulate on the column at low temperatures and elute as the oven temperature ramps.
-
Solution: Ensure high-purity carrier gas is used and that gas purification traps (for moisture, oxygen, and hydrocarbons) are installed and functioning correctly.[15]
-
Q: The retention time of my this compound peak is unstable and shifts between runs. What should I check?
Answer: Retention time stability is critical for reliable peak identification. Shifts are almost always related to issues with flow or temperature.
-
Cause 1: Leaks in the System. A leak at the inlet (e.g., a loose septum nut or ferrule) will cause a drop in head pressure and an increase in retention time.
-
Solution: Perform a leak check using an electronic leak detector around the inlet fittings, column connections, and gas lines. Tighten or replace ferrules as needed.[15]
-
-
Cause 2: Unstable Flow Control. A faulty electronic pressure control (EPC) module or a blockage in the gas lines can cause fluctuating flow rates.
-
Solution: Verify the column flow rate with a calibrated external flow meter. If it's unstable or incorrect, service the GC's pneumatic system.[12]
-
-
Cause 3: Inconsistent Oven Temperature. Poor oven temperature control will directly impact retention times.
-
Solution: Ensure the GC oven is given sufficient time to equilibrate at the starting temperature before injection. If the problem persists, the oven's temperature sensor or controller may need service.
-
Logical Flow for Troubleshooting GC Issues
Caption: A systematic approach to diagnosing common GC problems.
Insights on Analytical Method Validation
For use in regulated environments, such as pharmaceutical development, the analytical method must be validated to prove it is fit for its intended purpose.[16][17]
Q: What are the essential parameters to validate for a quantitative impurity method according to ICH guidelines?
Answer: According to the International Council for Harmonisation (ICH) Q2(R2) guidelines, a quantitative test for impurities must be validated for the following parameters[18]:
-
Specificity: The ability to detect the analyte and impurities unequivocally, without interference from each other or the matrix.[19]
-
Limit of Quantitation (LOQ): The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy.
-
Limit of Detection (LOD): The lowest amount of an impurity that can be detected but not necessarily quantitated.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the impurity within a given range.
-
Accuracy: The closeness of the test results to the true value, typically assessed by analyzing a sample spiked with a known amount of impurity.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (same lab, same day) and intermediate precision (different days, analysts, or equipment).
-
Range: The interval between the upper and lower concentrations of the impurity for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Q: How can I demonstrate the specificity of my GC method for this compound?
Answer: Demonstrating specificity is a critical part of method validation.[19]
-
Analyze Potential Impurities: If available, individually inject solutions of all known potential impurities (e.g., 2-butanone, 3,3-dichloro-2-butanone) to determine their retention times and confirm they do not co-elute with the main this compound peak.
-
Spiked Sample Analysis: Prepare a sample of this compound and spike it with known levels of all potential impurities. The resulting chromatogram must show baseline resolution between all components.
-
Forced Degradation: To identify potential degradation products, subject the this compound sample to stress conditions (e.g., acid, base, oxidation, heat, light). Analyze the stressed samples to ensure that any degradation products are separated from the parent peak. This demonstrates the method is "stability-indicating."
References
- Therapeutic Goods Administration. (2018). Guidance for the validation of pharmaceutical quality control analytical methods.
- LCGC North America. (2004). Validation of Impurity Methods, Part II.
- SpectraBase. (n.d.). This compound - Optional[13C NMR] - Spectrum.
- EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
- Journal of Pharmaceutical and Scientific Innovation. (2013). Analytical method validation: A brief review.
- SIELC Technologies. (2018). 3,3-Dichloro-2-butanone.
- U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 20026.
- National Institute of Standards and Technology. (n.d.). 2-Butanone, 3-chloro-. In NIST Chemistry WebBook.
- Agilent Technologies. (n.d.). Troubleshooting Guide.
- Phenomenex. (2024). GC Column Troubleshooting Guide.
- LookChem. (n.d.). This compound|4091-39-8.
- Stepbio. (n.d.). GC Troubleshooting.
- SCION Instruments. (n.d.). Gas Chromatography GC Troubleshooting Guide.
- Smidt, J., et al. (1964). Process for the production of 3-chlorobutanone-2 and butanone. U.S. Patent No. 3,144,488.
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Technical Support Center: Scaling Up Reactions with 3-Chloro-2-butanone
Welcome to the technical support guide for researchers, chemists, and process development professionals working with 3-Chloro-2-butanone. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to address the specific challenges encountered when scaling reactions involving this versatile but reactive α-chloro ketone. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to design robust and safe scale-up processes.
Section 1: Foundational Knowledge & Safety
Before attempting any scale-up, a thorough understanding of the reagent's properties and hazards is paramount. Small-scale inconsistencies often become significant safety and purity issues at a larger scale.[1][2]
Q1: What are the key physicochemical properties of this compound that I must consider for scale-up?
Understanding the physical properties of this compound is critical for designing appropriate reactor setups, purification strategies, and safety protocols. It is a flammable, colorless to yellowish liquid with a pungent odor.[3] Key data is summarized in the table below.
Data Presentation: Physicochemical Properties of this compound
| Property | Value | Significance for Scale-Up |
| CAS Number | 4091-39-8[3][4][5] | Ensures correct material sourcing and regulatory compliance. |
| Molecular Formula | C₄H₇ClO[3][4][5] | Used for all stoichiometric calculations. |
| Molecular Weight | 106.55 g/mol [4][6] | Essential for accurate molar quantity calculations. |
| Boiling Point | 114-117 °C (lit.) | Guides selection of reaction temperature and distillation conditions. |
| Density | 1.055 g/mL at 25 °C (lit.) | Important for volume-to-mass conversions and reactor volume planning. |
| Flash Point | 23 °C[6] | Indicates high flammability; requires explosion-proof equipment and no ignition sources.[6][7] |
| Solubility | Limited in water (3 g/100 mL).[3] Soluble in many organic solvents. | Affects choice of reaction solvent, potential for phase separation, and aqueous workup procedures. |
| Stability | Stable under normal temperatures and pressures.[6] | However, it can decompose upon heating to emit toxic fumes like hydrogen chloride.[3][6] |
Q2: What are the primary safety hazards associated with this compound, and how should handling procedures be adapted for larger quantities?
This compound is a hazardous chemical, and the risks are amplified at scale. It is classified as a flammable liquid and is harmful if swallowed.[3][7][8] It also causes skin and eye irritation.[6]
Experimental Protocol: Safe Handling Procedures for Scale-Up
-
Engineering Controls:
-
Always handle this compound in a well-ventilated chemical fume hood or a dedicated, ventilated enclosure.[9][10]
-
For multi-kilogram scales, use a walk-in fume hood or a reactor with a closed-system charging mechanism.
-
Ensure all equipment (reactors, stirrers, pumps) is explosion-proof and properly grounded and bonded to prevent static discharge, which can ignite flammable vapors.[3][7][11]
-
-
Personal Protective Equipment (PPE):
-
Spill & Emergency Response:
-
Keep appropriate spill kits (e.g., inert absorbent material like dry sand or earth) readily accessible.[6] Do not use combustible materials for absorption.
-
Ensure safety showers and eyewash stations are located close to the workstation.[9]
-
In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam.[6][7]
-
-
Storage:
Section 2: Common Reaction Pitfalls & Troubleshooting
Even well-established lab procedures can fail during scale-up. This section addresses common chemical challenges.
Q3: My base-mediated reaction is failing, and I'm isolating a carboxylic acid or ester derivative with a rearranged carbon skeleton. What is happening?
This is the most common and significant side reaction for α-halo ketones like this compound: the Favorskii Rearrangement . In the presence of a base (like hydroxide or alkoxides), the α-halo ketone can rearrange to form a carboxylic acid derivative (acid, ester, or amide) with a contracted carbon skeleton.[12][13][14]
Causality: The mechanism involves the formation of an enolate on the α'-carbon (the carbon on the other side of the carbonyl from the chlorine). This enolate then performs an intramolecular nucleophilic attack on the carbon bearing the chlorine, forming a highly strained cyclopropanone intermediate. The base/nucleophile then attacks the carbonyl carbon of this intermediate, leading to ring-opening and formation of the rearranged product.[12][14][15]
Mandatory Visualization: The Favorskii Rearrangement Mechanism
Caption: The base-catalyzed pathway leading to the Favorskii rearrangement.
Q4: How can I effectively suppress the Favorskii Rearrangement during my scale-up process?
Suppressing this side reaction is crucial for achieving high yields of your desired product. The strategy revolves around controlling the formation and reactivity of the key enolate intermediate.
Data Presentation: Troubleshooting Guide for Suppressing Favorskii Rearrangement
| Strategy | Action | Causality (Why it Works) |
| 1. Base Selection | Use non-nucleophilic, sterically hindered bases (e.g., lithium diisopropylamide - LDA, potassium tert-butoxide in some cases) instead of smaller nucleophiles like NaOH or NaOMe. | Hindered bases are less likely to attack the carbonyl carbon of the cyclopropanone intermediate, while still being effective at promoting the desired reaction pathway (e.g., deprotonation for another reaction). |
| 2. Temperature Control | Maintain strict, low-temperature control throughout the reaction, especially during base addition. Recommended temperatures are often below 0 °C. | Enolate formation and the subsequent intramolecular cyclization are often kinetically controlled. Lower temperatures slow down these undesired pathways more significantly than many desired reactions. |
| 3. Controlled Addition | Add the base or this compound slowly and sub-surface to the reaction mixture with vigorous stirring. | This prevents localized high concentrations of the base, which can promote enolate formation and the rearrangement. Good mixing ensures the base reacts as intended before it can initiate the side reaction.[16] |
| 4. Reaction Design | If possible, use reaction conditions that do not involve a strong base or protect the ketone carbonyl group before performing subsequent steps. | This fundamentally avoids the conditions necessary for the rearrangement. This is a process chemistry consideration that can save significant time and resources.[1] |
Section 3: Direct Scale-Up Challenges
These issues are often negligible at the bench but become critical at pilot or production scales.
Q5: We are experiencing poor thermal control (a potential runaway reaction) as we increase the scale. How can we manage this exothermic risk?
This is a classic and dangerous scale-up challenge. As you increase the reactor volume, the volume increases by a cubic function (r³), while the surface area available for heat exchange only increases by a square function (r²). This means the reactor's ability to dissipate heat cannot keep up with the heat being generated by the reaction.[17][18][19]
Mandatory Visualization: Thermal Runaway Troubleshooting Workflow
Caption: A workflow for diagnosing and mitigating thermal runaway risks.
Experimental Protocol: Managing Exotherms
-
Quantify the Hazard: Before scaling beyond a few liters, perform a process safety assessment.[20] Use techniques like Reaction Calorimetry (RC1) or Differential Scanning Calorimetry (DSC) to determine the heat of reaction (ΔHrxn) and the maximum temperature of the synthesis reaction (MTSR). This data is essential for ensuring your reactor's cooling capacity is sufficient.[20]
-
Control Reagent Addition: Switch from batch addition to a semi-batch process where one reagent is added slowly over time. The addition rate should be tied to the internal reaction temperature, not a fixed time, ensuring it never exceeds the cooling system's capacity.[16]
-
Reduce Concentration: Running reactions at a lower molarity can slow the reaction rate and reduce the overall heat output per unit of time.[16] While this may increase cycle time, it dramatically improves safety.
-
Improve Heat Transfer: Ensure the reactor is appropriately sized and that agitation is sufficient to prevent hot spots and ensure efficient heat transfer to the cooling jacket.[16]
Q6: The purity of my final product is decreasing on a larger scale. What are the common impurities and how can I improve the workup and purification?
On a larger scale, minor impurities from starting materials and small side reactions can become significant. Inefficient mixing and temperature gradients can also contribute to increased byproduct formation.
-
Common Impurities:
-
Favorskii Products: As discussed, these are often the primary process-related impurity.
-
Unreacted Starting Material: Due to inefficient mixing or poor temperature control.
-
Solvent Adducts: Depending on the solvent and conditions used.
-
Impurities from Source: this compound can be synthesized from butanone, and may contain residual starting material or other chlorinated species.[21][22]
-
-
Scale-Up Purification Strategy:
-
Aqueous Wash Optimization: During workup, ensure efficient phase separation. At scale, emulsions can be a significant problem. Consider a solvent-swap if the reaction solvent is partially miscible with water.
-
Distillation: Given its boiling point, fractional distillation can be an effective purification method. However, be aware that this compound can decompose with prolonged heating, emitting HCl gas.[6] Vacuum distillation is recommended to lower the required temperature.
-
Crystallization: If the product is a solid, developing a robust crystallization procedure is often the most effective and scalable purification method. Screen various solvents and anti-solvents to find optimal conditions for purity and yield.
-
Section 4: In-Process Monitoring Protocol
Effective scale-up relies on understanding what is happening inside the reactor in real-time. Do not rely solely on final yield and purity; implement in-process controls (IPCs).
Q7: What is a recommended protocol for monitoring a scaled-up reaction with this compound?
Experimental Protocol: In-Process Reaction Monitoring
-
Baseline Analysis: Before starting the reaction, take a sample of the starting materials (including the specific lot of this compound) and run a baseline analysis (e.g., GC or HPLC) to identify any pre-existing impurities.
-
Time Zero (T=0) Sample: Once all reactants are charged (or just before the addition of the final key reagent), take a T=0 sample to confirm the initial concentrations.
-
Timed Sampling: Take samples at regular intervals during the reaction (e.g., every 30-60 minutes). Quench the reaction in the sample immediately (e.g., with a weak acid or by rapid cooling) to prevent further conversion.
-
Real-Time Analysis: Analyze the samples promptly. The goal is to track the disappearance of the starting material and the appearance of the desired product and any major byproducts (like the Favorskii product).[23]
-
Determine Endpoint: Continue monitoring until the reaction has reached the desired level of conversion. This data-driven approach is far more reliable than simply running the reaction for a pre-set time, as reaction kinetics can change at scale.
Data Presentation: Analytical Monitoring Techniques
| Technique | Purpose | Information Gained |
| Gas Chromatography (GC) | Primary tool for monitoring volatile compounds. | Quantitative analysis of this compound (reactant), volatile products, and byproducts. |
| High-Performance Liquid Chromatography (HPLC) | For less volatile or thermally sensitive products. | Quantitative analysis of product formation and consumption of non-volatile starting materials. |
| Nuclear Magnetic Resonance (¹H NMR) | Structural confirmation. | Can provide a ratio of product to starting material and identify the structure of unknown byproducts from a crude sample. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | In-situ monitoring. | Can be used with a probe to track the disappearance of the ketone C=O stretch of the reactant and the appearance of a new carbonyl in the product. |
By implementing these troubleshooting guides and protocols, you can anticipate and mitigate the common challenges associated with scaling up reactions involving this compound, leading to a safer, more efficient, and robust chemical process.
References
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- Fisher Scientific. (2025). SAFETY DATA SHEET - this compound.
- Smidt, J., et al. (1964). Process for the production of 3-chlorobutanone-2 and butanone. U.S. Patent 3,144,488.
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- Process Improvement Institute. (n.d.). Challenges of scaling up chemical processes (based on real life experiences).
- National Institute of Standards and Technology. (n.d.). 2-Butanone, 3-chloro-. NIST WebBook.
- Sigma-Aldrich. (n.d.). This compound 97%.
- Chemsrc. (2025). This compound | CAS#:4091-39-8.
- Fauske & Associates. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
- ChemicalBook. (n.d.). This compound synthesis.
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- Reddit. (2021).
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- ResearchGate. (2025). One-Carbon Chain Extension of Esters to α-Chloroketones: A Safer Route Without Diazomethane.
- PubMed. (n.d.). One-carbon chain extension of esters to alpha-chloroketones: a safer route without diazomethane.
- Prime Scholars. (n.d.). How to deal with scale-up challenges of Chemistry?.
- Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5006–5067.
- NINGBO INNO PHARMCHEM. (n.d.). The Role of this compound in Modern Organic Synthesis.
- National Center for Biotechnology Information. (n.d.). This compound.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound | 4091-39-8.
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- ResearchGate. (2024).
- Google Patents. (2014). CN103553890A - Synthesis method of 4-chloro-2-butanone.
- ResearchGate. (2009).
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Technical Support Center: Managing the Corrosivity of 3-Chloro-2-butanone
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for handling 3-Chloro-2-butanone. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into managing the corrosive nature of this versatile chemical. This resource is structured in a question-and-answer format to directly address the specific challenges you may encounter during your experiments. Our goal is to ensure the integrity of your research and the safety of your laboratory environment.
Understanding the Corrosive Nature of this compound
Q1: Why is this compound considered corrosive, and what is the underlying chemical mechanism?
A1: this compound (C₄H₇ClO) is a flammable and harmful liquid that can cause skin and eye irritation.[1][2][3][4] Its corrosivity stems from its chemical structure and reactivity. The presence of a chlorine atom alpha to a ketone group makes it susceptible to hydrolysis, which can release hydrochloric acid (HCl), a highly corrosive substance. This process can be accelerated by the presence of moisture, heat, and certain metals that can act as catalysts.
The primary corrosion mechanism involves the reaction of liberated HCl with metallic surfaces. This acid attacks the protective oxide layer on many metals, leading to pitting, cracking, and general degradation of the material.[5] For instance, with stainless steel, the chloride ions can break down the passive chromium oxide layer, initiating localized corrosion.[6]
Troubleshooting Guide: Common Issues and Solutions
Q2: I've noticed discoloration and pitting on my stainless steel reactor after using this compound. What is happening and how can I prevent it?
A2: The discoloration and pitting you're observing are classic signs of chloride-induced corrosion on stainless steel. As mentioned, this compound can slowly release hydrochloric acid, which aggressively attacks the passive layer of stainless steel.
Troubleshooting Steps:
-
Immediate Action: Safely empty and thoroughly clean the reactor. Neutralize any acidic residue with a mild base solution (e.g., sodium bicarbonate), followed by a rinse with deionized water and a suitable solvent like acetone or ethanol.
-
Material Re-evaluation: While stainless steel is often a go-to material, its various grades have different levels of resistance to chloride corrosion. For applications involving chlorinated compounds, consider using higher-grade alloys with increased molybdenum content (e.g., Alloy 20, Hastelloy C-276), which offer superior resistance to pitting and crevice corrosion.
-
Passivation: If you must use your existing stainless steel equipment, consider a passivation treatment.[7][8] This process involves treating the stainless steel with a mild oxidant, such as nitric or citric acid, to enhance the protective chromium oxide layer.[7][8]
Experimental Protocol: Passivation of Stainless Steel (Nitric Acid Method)
Objective: To enhance the corrosion resistance of stainless steel equipment.
Materials:
-
Degreasing agent (e.g., a non-chlorinated solvent or a suitable alkaline cleaner)
-
20-50% (v/v) Nitric Acid solution
-
Deionized water
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, face shield, and a lab coat.[9][10]
Procedure:
-
Degrease: Thoroughly clean the stainless steel surface with a degreasing agent to remove any oils, grease, or other contaminants.
-
Rinse: Rinse the surface with deionized water.
-
Acid Immersion: Immerse the stainless steel part in the nitric acid solution for 20-30 minutes at room temperature.
-
Rinse Thoroughly: Remove the part from the acid bath and rinse it extensively with deionized water to remove all traces of the acid.
-
Dry: Allow the part to air dry completely.
Q3: My reaction yields are inconsistent when using this compound. Could corrosion be a contributing factor?
A3: Absolutely. Corrosion can significantly impact reaction outcomes in several ways:
-
Catalytic Effects: The metal ions leached from the corroding equipment can act as unintended catalysts or inhibitors, altering your reaction pathway and leading to the formation of byproducts.
-
Contamination: The corrosion products themselves can contaminate your reaction mixture, affecting the purity of your final product.
-
pH Alteration: The release of HCl can lower the pH of your reaction medium, which can be detrimental to pH-sensitive reactions.
Troubleshooting Steps:
-
Inert Reaction Setup: Whenever possible, use glassware for reactions involving this compound. Borosilicate glass is highly resistant to most chemicals, including acidic byproducts.
-
Material Compatibility Testing: Before scaling up a reaction, perform small-scale compatibility tests with the intended materials of construction. Expose coupons of the material to this compound under your reaction conditions and analyze for any signs of corrosion or leaching.
-
Reaction Monitoring: Closely monitor the pH of your reaction mixture. If you observe a drop in pH, it may be an indication of ongoing corrosion.
Q4: The elastomeric seals and gaskets in my setup are swelling and degrading after exposure to this compound. What are suitable alternatives?
A4: The selection of compatible elastomers is crucial when working with chlorinated solvents. Many common elastomers like Nitrile (Buna-N) and EPDM can swell, soften, or degrade upon contact with this compound.
Material Compatibility Summary:
| Elastomer | Compatibility with Ketones | Compatibility with Chlorinated Solvents | Recommendation for this compound |
| Nitrile (Buna-N, NBR) | Poor | Fair to Good | Not Recommended |
| EPDM | Poor | Good | Not Recommended |
| Viton® (FKM) | Good | Excellent | Good |
| Kalrez® (FFKM) | Excellent | Excellent | Excellent |
| PTFE (Teflon®) | Excellent | Excellent | Excellent |
Recommendations:
-
For general use, Viton® (FKM) offers a good balance of chemical resistance and cost-effectiveness.
-
For critical applications requiring the highest level of chemical resistance and temperature stability, Kalrez® (FFKM) or PTFE are the preferred choices.[11]
Frequently Asked Questions (FAQs)
Q5: What are the best practices for storing this compound to minimize corrosion of the container?
A5: Proper storage is essential to maintain the stability of this compound and prevent container corrosion.
-
Container Material: Store in the original manufacturer's container, which is typically glass or a specially lined metal drum. If transferring to a new container, use borosilicate glass or a container made of a highly resistant material like PTFE.
-
Inert Atmosphere: To minimize hydrolysis, store under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Temperature: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[1][12]
-
Segregation: Store separately from incompatible materials such as strong oxidizing agents and bases.[1][2]
Q6: How should I handle and dispose of waste containing this compound?
A6: All waste containing this compound should be treated as hazardous waste.
-
Handling: Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber or Viton®), safety goggles, and a lab coat.[9][10] Handle in a well-ventilated area, preferably within a fume hood.[9]
-
Disposal: Collect waste in a designated, properly labeled, and sealed container. The container should be made of a compatible material. Dispose of the waste through your institution's hazardous waste management program. Do not pour down the drain.
Q7: Can I use this compound in a system with aluminum components?
A7: It is strongly advised not to use this compound with aluminum. Aluminum is highly susceptible to corrosion by chlorinated hydrocarbons, which can lead to a vigorous and potentially explosive reaction.
Q8: Are there any non-metallic materials, besides glass and PTFE, that are compatible with this compound?
A8: Yes, several other polymers exhibit good resistance to this compound. These include:
-
Polyvinylidene fluoride (PVDF): Offers excellent chemical resistance.
-
Perfluoroalkoxy alkanes (PFA): Similar to PTFE but with better melt-processing characteristics.
-
Fluorinated ethylene propylene (FEP): Another fluoropolymer with high chemical resistance.
It is always recommended to consult a chemical compatibility chart or perform testing for your specific application.
Visualizing the Problem and Solution
Corrosion Mechanism of this compound on Stainless Steel
Caption: The corrosive pathway of this compound on stainless steel.
Decision Workflow for Material Selection
Caption: A workflow for selecting materials compatible with this compound.
References
- This compound | C4H7ClO | CID 20026 - PubChem. (n.d.). National Center for Biotechnology Information.
- CAS No : 4091-39-8| Chemical Name : this compound | Pharmaffiliates. (n.d.).
- How to Handle Caustic and Corrosive Chemicals in a Laboratory - Science Equip. (n.d.).
- Passivation: An Important Factor in Improving Stainless Steel Corrosion Resistance. (n.d.).
- Passivated Stainless Steel: All You Need to Know - SteelPRO Group. (2024, October 15).
- Any ideas to passivate stainless steel against chlorine? - Powered by XMB 1.9.11. (2018, September 16).
- Passivation Effect of the Chlorinated Paraffin Added in the Cutting Fluid on the Surface Corrosion Resistance of the Stainless Steel - MDPI. (n.d.).
- Best Practices for Storing and Handling Corrosive Liquids in the Lab. (2025, February 3).
- Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. (n.d.).
- Corrosion Mechanisms in Chloride and Carbonate Salts - OSTI.GOV. (n.d.).
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Technical Support Center: Safe Disposal of 3-Chloro-2-butanone Waste
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe handling and disposal of 3-Chloro-2-butanone waste. As an α-haloketone, this compound presents a unique combination of chemical reactivity, flammability, and toxicity, necessitating rigorous safety and disposal protocols.[1] This document is structured to address specific issues you may encounter, explaining the causality behind each procedural step to ensure a self-validating and safe workflow.
Section 1: Troubleshooting Guide
This section addresses specific, acute problems that may arise during the handling and storage of this compound waste.
Q1: I've just had a small spill of this compound in the fume hood. What is the immediate, correct response?
A1: Your immediate response should prioritize containment and safety. This compound is a flammable liquid with a low flash point (approximately 28°C / 82.4°F), meaning it can ignite easily at room temperature. Vapors can also form explosive mixtures with air.[2][3]
Causality: The primary risks are inhalation of harmful vapors, skin/eye contact, and fire.[4][5] The procedure is designed to mitigate these risks systematically.
Immediate Action Protocol:
-
Ensure Personal Safety: If you have been exposed, immediately use the emergency shower or eyewash for at least 15 minutes and seek medical attention.[6][7] Alert all personnel in the immediate vicinity.
-
Eliminate Ignition Sources: Immediately turn off all nearby hot plates, stirrers, and any other potential sources of sparks or flames.[2][7] Use only spark-proof tools for cleanup.[2]
-
Ensure Ventilation: Keep the spill contained within the chemical fume hood and ensure the sash is at the proper height. The ventilation will help to prevent the accumulation of flammable and toxic vapors.[7]
-
Contain the Spill: Use a non-combustible, inert absorbent material like sand, diatomaceous earth, or vermiculite.[2][6] Place the absorbent material around the perimeter of the spill first and then work your way inward to prevent it from spreading.[7][8] Do NOT use paper towels or other combustible materials to absorb the bulk of the spill, as this can increase the surface area and fire risk.[7]
-
Collect Waste: Carefully scoop the absorbed material into a designated, properly labeled, leak-proof container for hazardous waste.[2][8]
-
Decontaminate: Wipe the spill area with a mild detergent solution and then with water.[9] Place all cleaning materials (gloves, pads, etc.) into the same hazardous waste container.
-
Dispose: Seal and label the container as "Hazardous Waste: this compound Spill Debris" and arrange for disposal through your institution's Environmental Health & Safety (EHS) office.[2]
Q2: My this compound waste container, which also contains other solvents, is bulging and warm to the touch. What is happening and what should I do?
A2: A bulging and warm container indicates a chemical reaction is occurring, generating gas and heat. This is a dangerous situation that could lead to container failure and a chemical release. The most likely cause is an incompatibility reaction. This compound is incompatible with strong bases and strong oxidizing agents.[2][6]
Causality:
-
Reaction with Bases: In the presence of a base, α-haloketones can undergo elimination or substitution reactions, which can be exothermic.[10] If other methyl ketones are present, a haloform reaction could be initiated.[10]
-
Reaction with Oxidizers: Strong oxidizing agents can react violently with organic compounds like ketones, leading to a rapid increase in temperature and pressure.
Immediate Action Protocol:
-
Do Not Handle Directly: Do not attempt to tighten or loosen the cap, as the container is pressurized.
-
Alert and Evacuate: Immediately alert others in the lab and evacuate the area.
-
Isolate (If Safe): If you can do so without significant risk, place the container in a secondary containment bin and move it to an unoccupied fume hood.
-
Contact EHS/Emergency Response: Immediately contact your institution's EHS or emergency response team. Inform them of the situation and the known contents of the waste container. They have the training and equipment to handle pressurized hazardous waste containers.
-
Review Waste Segregation Protocols: This incident highlights a failure in waste segregation. All lab personnel should be retrained on chemical compatibility. Never mix unknown wastes. A dedicated, labeled container should be used exclusively for halogenated organic waste.[11]
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the routine management of this compound waste.
Q1: What are the primary hazards I should be aware of when handling this compound?
A1: this compound is classified as a hazardous substance. The primary hazards are summarized in the table below. Understanding these is critical for safe handling and disposal.
Q2: What is the correct way to label a waste container for this compound?
A2: Proper labeling is a critical regulatory requirement. Your institution's EHS office will provide specific guidelines, but all labels must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Do not use abbreviations.
-
The specific hazard characteristics: "Flammable Liquid", "Acutely Toxic".[4][12]
-
The date accumulation started.
-
The name of the principal investigator or lab group.
Q3: What Personal Protective Equipment (PPE) is mandatory for handling this waste?
A3: Due to its multiple hazards, comprehensive PPE is required.[2]
-
Eye/Face Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., butyl rubber or laminate film). Always inspect gloves for tears or holes before use.[2][3]
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.[13]
-
Respiratory Protection: All handling of open containers must be done in a certified chemical fume hood. If there is a risk of exposure above permissible limits, a NIOSH-approved respirator with an organic vapor cartridge (Type A) is necessary.[2]
Q4: What are the approved disposal methods for this compound waste?
A4: As a chlorinated organic compound, this compound cannot be disposed of down the drain or in regular trash.[2] The primary approved method is incineration at a licensed hazardous waste facility.[14][15][16]
Causality: High-temperature incineration (typically >1100°C for halogenated waste) is required to ensure the complete destruction of the organic molecule.[15][17] The process is designed to convert the chlorine content into hydrogen chloride (HCl), which is then removed from the flue gas by wet scrubbers, preventing the release of harmful substances like free chlorine or dioxins into the atmosphere.[14][18]
Q5: Can I attempt to neutralize or chemically treat this compound waste in the lab before disposal?
A5: No, this is strongly discouraged and often prohibited by institutional and regulatory policies.
Causality: The reactions of α-haloketones can be complex and unpredictable, especially in a mixed waste stream.[1] Attempted neutralization with bases can lead to exothermic reactions, as described in the troubleshooting section.[10] Treatment with other reagents could produce unknown, potentially more hazardous byproducts. The only safe and compliant method is to collect the waste in a designated, properly labeled container for pickup by trained EHS professionals.[2]
Section 3: Protocols & Data
Key Properties and Safety Summary Table
| Property | Value | Source(s) |
| Chemical Formula | C₄H₇ClO | [2][12] |
| Molecular Weight | 106.55 g/mol | [12] |
| Appearance | Colorless liquid | [4] |
| Flash Point | 28 °C (82.4 °F) - closed cup | |
| Boiling Point | 114-117 °C | [19][20] |
| UN Number | 1224 | [2][6] |
| Hazard Class | 3 (Flammable Liquid) | [2] |
| Incompatibilities | Strong oxidizing agents, Strong bases | [2][6] |
| Hazardous Decomposition | CO, CO₂, Hydrogen chloride gas | [2][6] |
Protocol 1: Standard Procedure for Collection of this compound Waste
-
Select Container: Obtain a clean, empty, and appropriate hazardous waste container from your EHS department. It must have a screw-top cap and be made of a material compatible with chlorinated solvents.
-
Label Container: Affix a "Hazardous Waste" label to the container before adding any waste. Fill in all required information.
-
Designate Location: Place the container in a designated satellite accumulation area, which must be at or near the point of generation (e.g., in the fume hood where the experiment is performed). It must be in secondary containment.
-
Add Waste: Carefully pour the this compound waste into the container using a funnel.
-
Keep Closed: The container must be kept tightly closed at all times, except when you are actively adding waste.
-
Monitor Fill Level: Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
Arrange for Pickup: Once the container is full or you are finished generating this waste stream, submit a pickup request to your EHS department.
Section 4: Visualizations
Diagram 1: Decision Workflow for this compound Spill Response
This diagram outlines the critical decision-making process for responding to a chemical spill.
Caption: Decision tree for responding to a this compound spill.
Section 5: References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20026, this compound. [Link]
-
Google Patents. (1980). US4215095A - Process for the incineration of chlorinated organic materials.
-
Hooker Chemical Corp. (1969). Process for Disposal of Chlorinated Organic Residues. [Link]
-
UNEP. (n.d.). Waste incinerators - Toolkit. [Link]
-
iChemical. (n.d.). This compound, CAS No. 4091-39-8. [Link]
-
European Commission. (n.d.). Basic principles of waste incineration. [Link]
-
TU Delft Repository. (1987). Environmentally acceptable incineration of chlorinated chemical waste. [Link]
-
Clarkson University. (n.d.). Chemical Spill Procedures. [Link]
-
Rowan University. (n.d.). Chemical Spill Cleanup Guidelines. [Link]
-
NY.Gov. (n.d.). Managing and Disposing of Household Hazardous Waste. [Link]
-
University of Manitoba. (n.d.). Chemical Spill Response Procedure. [Link]
-
US EPA. (n.d.). 2-Butanone, 3-chloro- - Substance Details - SRS. [Link]
-
EPA NEPS. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. [Link]
-
Technion. (n.d.). Chemical Waste Management Guide. [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Butanone. [Link]
-
Wikipedia. (n.d.). Ketone halogenation. [Link]
-
Regulations.gov. (n.d.). Hazardous Waste Reference Guidebook. [Link]
-
Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(10), 4012–4097. [Link]
-
US EPA. (n.d.). Hazardous Waste Listings. [Link]
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- 6. This compound(4091-39-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
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- 8. sites.rowan.edu [sites.rowan.edu]
- 9. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 10. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 11. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 12. This compound | C4H7ClO | CID 20026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. toolkit.pops.int [toolkit.pops.int]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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- 19. This compound, CAS No. 4091-39-8 - iChemical [ichemical.com]
- 20. This compound 97 4091-39-8 [sigmaaldrich.com]
Technical Support Center: Optimizing Reactions with 3-Chloro-2-butanone
Welcome to the technical support center for optimizing catalytic reactions involving 3-Chloro-2-butanone (CAS 4091-39-8). This guide is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during experimentation. As a versatile α-chloro ketone, this compound offers dual reactivity at the carbonyl group and the α-carbon, making it a valuable building block in organic synthesis.[1][2] This resource provides in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting.
Section 1: Catalytic Reductive Dehalogenation
The selective removal of the chlorine atom from this compound to yield 2-butanone is a common transformation. The primary challenge is to achieve this reduction without affecting the carbonyl group.
Frequently Asked Questions (FAQs)
Q1: What is the most effective catalyst for the selective reductive dehalogenation of this compound?
A1: Palladium on carbon (Pd/C) is the most widely recommended and effective catalyst for the catalytic hydrogenation and removal of chloro groups under neutral conditions.[3] Typically, a 5% or 10% Pd/C catalyst is used. The key to selectivity is that the C-Cl bond is more susceptible to hydrogenolysis than the C=O bond under these conditions.
Q2: Why is Palladium on Carbon (Pd/C) preferred over other catalysts like Platinum or Nickel?
A2: Palladium has a high affinity for halogens and is highly active for the cleavage of carbon-halogen bonds. While catalysts like Raney Nickel can also be used, they often require more forcing conditions (higher temperature and pressure) which can lead to the over-reduction of the ketone to a secondary alcohol. Palladium catalysts offer a milder reaction pathway, thus preserving the carbonyl group.[3]
Q3: What are the typical reaction conditions for a successful dehalogenation?
A3: Standard conditions involve hydrogenating the substrate in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in the presence of Pd/C catalyst. The reaction can often be run at room temperature and atmospheric pressure of hydrogen gas (using a balloon) or slightly elevated pressure (2-3 bar) in a Parr shaker for faster reaction times. A base, such as sodium acetate or triethylamine, is often added to neutralize the HCl generated in situ, which can otherwise poison the catalyst or promote side reactions.
Troubleshooting Guide
Q: My dehalogenation reaction is stalled or incomplete, even after several hours. What are the potential causes and solutions?
A: Stalled dehalogenation can be attributed to several factors. Here is a systematic troubleshooting approach:
-
Catalyst Activity: The catalyst may be of poor quality or may have been deactivated.
-
Solution: Ensure you are using a fresh, high-quality Pd/C catalyst. If the catalyst is old, it may have oxidized. Consider purchasing a new batch.
-
-
Catalyst Poisoning: The most common issue is catalyst poisoning. Halide ions (Cl⁻), which are generated during the reaction, can strongly adsorb to the palladium surface and inhibit its activity.[4][5] Other potential poisons include sulfur or nitrogen-containing functional groups if present as impurities in the substrate or solvent.[6]
-
Solution: Add a stoichiometric amount of a mild, non-nucleophilic base (e.g., NaOAc, K₂CO₃, or Et₃N) to the reaction mixture. This base will scavenge the generated HCl, preventing the accumulation of chloride ions on the catalyst surface.
-
-
Insufficient Hydrogen: The reaction may be starved of hydrogen.
-
Solution: Ensure the reaction vessel is properly sealed and that there is a continuous supply of hydrogen. Purge the vessel with hydrogen several times at the beginning of the reaction to remove all air. For larger scales, using a pressurized hydrogenation system is more reliable than a balloon.
-
-
Poor Mass Transfer: The catalyst, substrate, and hydrogen gas may not be mixing effectively.
-
Solution: Increase the stirring rate to ensure the catalyst is well suspended in the reaction medium, maximizing the surface area available for reaction.
-
Experimental Protocol: Selective Dehalogenation of this compound
-
To a solution of this compound (1.0 g, 9.38 mmol) in 20 mL of methanol, add anhydrous sodium acetate (0.85 g, 10.32 mmol).
-
Carefully add 10% Palladium on Carbon (100 mg, ~10 wt%).
-
Seal the flask and purge with hydrogen gas three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or 2 bar pressure) at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C is flammable when dry and may ignite solvents. Do not allow the filter cake to dry completely.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-butanone.
Section 2: Catalytic Asymmetric Reduction of the Carbonyl Group
Producing chiral (R)- or (S)-3-chloro-2-butanol is a critical step in the synthesis of many pharmaceutical intermediates. This requires a catalyst that can selectively reduce the ketone while also controlling the stereochemistry.
Frequently Asked Questions (FAQs)
Q1: What type of catalyst is needed to achieve an enantioselective reduction of the ketone in this compound?
A1: Asymmetric reduction is typically achieved using transition metal catalysts complexed with chiral ligands.[7] Ruthenium (Ru), Rhodium (Rh), and Iridium (Ir) based catalysts are common.[8] For example, Ru(II) complexes with chiral diamine ligands like (S,S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) are highly effective for the asymmetric transfer hydrogenation of ketones.[9] Biocatalysts, such as recombinant E. coli strains expressing specific reductases, are also excellent options for high enantioselectivity.[10]
Q2: What is "transfer hydrogenation" and why is it used?
A2: Transfer hydrogenation is a technique where hydrogen is transferred to the substrate from a donor molecule instead of using hydrogen gas directly.[7] Common hydrogen donors include isopropanol or formic acid. This method is often more practical for laboratory-scale synthesis as it avoids the need for high-pressure hydrogenation equipment. The catalyst facilitates the transfer of hydrogen from the donor to the ketone.
Q3: Can I reduce the ketone without affecting the C-Cl bond?
A3: Yes, this is a key challenge of selectivity. Catalytic systems for asymmetric hydrogenation are generally designed to be chemoselective for the carbonyl group. Catalysts like Noyori's Ru-BINAP/diamine systems are well-known for their high selectivity in reducing ketones in the presence of other reducible groups, including halides.[8][9] The choice of reductant is also critical; for example, sodium borohydride (NaBH₄) can often selectively reduce the ketone without cleaving the C-Cl bond under controlled conditions, though this is a stoichiometric, not catalytic, method.
Troubleshooting Guide
Q: My asymmetric reduction is giving low enantiomeric excess (ee). How can I improve it?
A: Low enantioselectivity is a common problem in asymmetric catalysis. Here’s how to troubleshoot it:
-
Ligand Purity: The chiral ligand is the source of asymmetry. Ensure it is of high optical purity (>99% ee).
-
Solution: Source ligands from a reputable supplier. If in doubt, measure the optical purity of the ligand itself.
-
-
Catalyst Pre-formation: The active catalyst may not be forming correctly in situ.
-
Solution: In some cases, using a pre-formed, well-defined catalyst complex provides better results than generating it in situ from a metal precursor and a ligand. Follow literature procedures for catalyst preparation carefully.
-
-
Reaction Temperature: Enantioselectivity is often highly temperature-dependent.
-
Solution: Try running the reaction at a lower temperature. While this will slow the reaction rate, it often significantly improves the enantiomeric excess by increasing the energy difference between the two diastereomeric transition states.
-
-
Solvent Effects: The solvent can play a crucial role in the chiral induction step.
-
Solution: Screen a variety of solvents. Protic solvents like isopropanol (which also serves as the H-donor) or aprotic solvents like dichloromethane (DCM) can have a profound impact on ee.
-
Data Presentation: Catalyst Systems for Asymmetric Reduction
| Catalyst System | H₂ Source | Temp (°C) | S/C Ratio | Yield (%) | ee (%) | Reference |
| Ru(OTf)(TsDpen)(p-cymene) | H₂ (gas) | 60 | 6000 | >95 | >98 | [8] |
| Cp*Ir(OTf)(MsDpen) | H₂ (gas) | 60 | 5000 | >97 | >99 | [8] |
| {RuCl₂(p-cymene)}₂ + Pseudo-dipeptide ligand | i-PrOH | RT | 100 | >90 | >95 | |
| Recombinant E. coli (reductase) | Glucose | 30 | N/A | ~90 | >99 | [10] |
S/C Ratio = Substrate to Catalyst Ratio
Section 3: General Catalyst Handling and Deactivation
Catalyst deactivation is a pervasive issue that can lead to failed or inefficient reactions. Understanding its causes is key to prevention.[11]
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning?
A1: Catalyst poisoning refers to the deactivation of a catalyst by the strong chemical adsorption (chemisorption) of a substance onto its active sites.[4][5] This blocks reactants from accessing the catalytic surface, thereby slowing or stopping the reaction. For reactions involving this compound, the product HCl or chloride ions are potential poisons for metal catalysts.[6]
Q2: How can I tell if my catalyst has been poisoned?
A2: The primary symptom is a sharp drop in reaction rate or a complete cessation of the reaction before all the starting material is consumed. In heterogeneous catalysis, a visual change in the catalyst (e.g., color change or clumping) might also be observed.
Q3: Are there ways to regenerate a poisoned catalyst?
A3: Regeneration is sometimes possible but depends on the nature of the poison and the catalyst. For irreversible poisoning, such as from strong sulfur binding, regeneration can be difficult and may require harsh oxidative or thermal treatments.[5] For reversible poisoning, such as temporary blockage by product inhibition, simply removing the product from the reaction mixture can restore activity. In the case of poisoning by generated acid (HCl), adding a base is a preventative measure rather than a regeneration step.[4]
Troubleshooting Guide: Catalyst Deactivation
This workflow provides a logical path for diagnosing and solving catalyst deactivation issues.
Caption: A workflow for troubleshooting catalyst deactivation.
References
- Poisoning of Pt/γ-Al2O3 Aqueous Phase Reforming Catalysts by Ketone and Diketone-Derived Surface Species - PMC - NIH. (n.d.).
- US3144488A - Process for the production of 3-chlorobutanone-2 and butanone - Google Patents. (n.d.).
- Synthesis of 2,3-Butanedione over TS-1, Ti-NCl, TiMCM-41, Ti-Beta, Fe-Si, Fe-Beta and VS-1 Zeolites - MDPI. (n.d.).
- The Role of this compound in Modern Organic Synthesis. (n.d.).
- This compound 4091-39-8 wiki - Guidechem. (n.d.).
- This compound synthesis - ChemicalBook. (n.d.).
- Catalyst poisoning - Wikipedia. (n.d.).
- Grignard Reaction - Organic Chemistry Portal. (n.d.).
- Synthesis of 2,3-Butanedione over TS-1, Ti-NCl, TiMCM-41, Ti-Beta, Fe-Si, Fe-Beta and VS-1 Zeolites - ResearchGate. (n.d.).
- Catalyst poisoning - Grokipedia. (n.d.).
- Catalyst poison | Toxicity, Inhibition, Effects - Britannica. (n.d.).
- Enantioselective reduction of ketones - Wikipedia. (n.d.).
- Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups - Organic Chemistry Portal. (n.d.).
- What Is Catalyst Poisoning In Chemical Reactions? - Chemistry For Everyone - YouTube. (n.d.).
- Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate with two co-existing, recombinant Escherichia coli strains - PubMed. (n.d.).
- Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - NIH. (n.d.).
- Asymmetric Reduction of Ketones - Sigma-Aldrich. (n.d.).
- Dr. P. Wipf Chem 2320 3/28/2007. (2007, March 28).
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- 4. Catalyst poisoning - Wikipedia [en.wikipedia.org]
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- 6. m.youtube.com [m.youtube.com]
- 7. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
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- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
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- 11. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [britannica.com]
impact of temperature and pressure on 3-Chloro-2-butanone reactions
Welcome to the technical support center for 3-Chloro-2-butanone (CAS No. 4091-39-8). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the impact of temperature and pressure on reactions involving this versatile α-chloro ketone. Our goal is to help you troubleshoot common issues, optimize reaction conditions, and ensure safe and successful experimental outcomes.
This compound is a bifunctional molecule with two primary reactive sites: the electrophilic carbon attached to the chlorine atom and the carbonyl carbon.[1] This dual reactivity makes it a valuable building block but also introduces competing reaction pathways, namely nucleophilic substitution (S_N), elimination (E), and the Favorskii rearrangement.[2][3] The outcome of your reaction is critically dependent on the precise control of temperature and, to a lesser extent, pressure.
Core Concepts: The Interplay of Competing Reactions
Understanding the mechanistic landscape is the first step to mastering reactions with this compound. Temperature and the choice of base/nucleophile are the primary levers to control which pathway dominates.
Caption: Competing reaction pathways for this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My nucleophilic substitution reaction has a very low yield. What are the likely causes and solutions?
A1: Low yield in a substitution reaction with this compound is typically due to competition from elimination or the Favorskii rearrangement.
-
Causality:
-
High Temperature: Elevated temperatures provide the necessary activation energy for elimination reactions, which often have a higher energy barrier than substitution.[4][5] Heat favors elimination partly because these reactions often lead to an increase in the number of product molecules, which is entropically favorable.[6]
-
Strong or Hindered Base: A strong, sterically hindered base will preferentially act as a base rather than a nucleophile, abstracting a proton and initiating an elimination reaction.[4] A strong, non-hindered base like an alkoxide can deprotonate the α'-carbon (the methyl group), initiating the Favorskii rearrangement.[3]
-
-
Troubleshooting Steps:
-
Reduce Temperature: Perform the reaction at a lower temperature. If the rate is too slow, consider a more potent (but not necessarily more basic) nucleophile or a different solvent system (see below).
-
Re-evaluate Your Base/Nucleophile: If elimination is the issue, switch to a less hindered base or a weaker base that is still a good nucleophile (e.g., azide, cyanide). If the Favorskii rearrangement is occurring, avoid strong alkoxide or hydroxide bases if substitution is the desired outcome.
-
Solvent Choice: The solvent can significantly influence the reaction pathway. Protic solvents (like water or ethanol) can solvate the nucleophile, potentially reducing its nucleophilicity and favoring substitution. Aprotic polar solvents can accelerate S_N2 reactions. Using ethanol as a solvent with hydroxide is known to favor elimination over substitution.[7]
-
Q2: I'm observing the formation of an α,β-unsaturated ketone (but-3-en-2-one) instead of my desired product. How do I prevent this?
A2: The formation of but-3-en-2-one is a classic sign that an E2 elimination reaction is outcompeting your desired pathway.
-
Causality: This side reaction is favored by specific conditions that promote the abstraction of a proton from the carbon adjacent to the chlorine-bearing carbon.
-
Troubleshooting Workflow:
Caption: Decision workflow for minimizing elimination side reactions.
Q3: My reaction unexpectedly produced a carboxylic acid derivative (e.g., an ester or amide). What happened?
A3: You have inadvertently run a Favorskii rearrangement. This is a common and synthetically useful reaction for α-halo ketones but can be an unexpected side reaction if not intended.[8]
-
Causality: The reaction is initiated by a base abstracting an acidic α'-proton (from the methyl group of this compound).[3] The resulting enolate undergoes intramolecular cyclization to form a cyclopropanone intermediate, which is then attacked by a nucleophile (like an alkoxide or amine) to yield the rearranged carboxylic acid derivative.[9]
-
Solutions to Avoid Rearrangement:
-
Modify the Base: Avoid strong alkoxide and hydroxide bases. If your nucleophile is also a strong base, consider protecting the ketone carbonyl first, performing the substitution, and then deprotecting.
-
Temperature Control: While moderate heat is often used, running the reaction at a much lower temperature may favor the S_N2 pathway kinetically.
-
Frequently Asked Questions (FAQs)
Q: In general, how does increasing temperature affect reactions involving this compound?
A: Increasing temperature universally increases the rate of all possible reactions (substitution, elimination, and rearrangement). However, it does not increase them equally. Elimination reactions typically have a higher activation energy and benefit more from increased temperature than substitution reactions.[5] Furthermore, at very high temperatures, thermal decomposition can occur, leading to the release of hazardous gases like hydrogen chloride and carbon monoxide.[11]
Q: How does pressure affect my reaction? Is it a critical parameter to control?
A: For most liquid-phase reactions conducted at or near atmospheric pressure, minor fluctuations in pressure will have a negligible effect on reaction rates and equilibria. Significant effects are only observed under high-pressure conditions (typically >1000 bar or ~100 MPa). High-pressure synthesis can favor reactions that proceed with a negative activation volume (i.e., the volume of the transition state is smaller than the volume of the reactants).[12] This can be a tool to accelerate sterically hindered substitution reactions or influence cycloadditions, but it requires specialized equipment and is not a standard parameter for optimization in most labs.
Q: What are the primary safety concerns when heating this compound?
A: Safety is paramount. This compound is a flammable liquid with a low flash point of 23-28 °C.[13][14]
-
Fire Hazard: Heating this compound must be done with extreme caution.[15] Always use a well-ventilated fume hood, remove all other flammable materials, and use controlled heating methods like a heating mantle or oil bath with a thermostat—never an open flame.[16] Ensure your setup allows for rapid removal of the heat source.[16]
-
Thermal Decomposition: When heated to decomposition, it can emit toxic and corrosive fumes, including hydrogen chloride and carbon monoxide.[2][11]
-
Pressure Buildup: Never heat the compound in a sealed vessel that cannot accommodate pressure changes, as vaporization and potential gas evolution from side reactions can lead to over-pressurization and explosion.[17]
Key Experimental Parameters & Properties
The following table summarizes key data for this compound to aid in experimental design.
| Property | Value | Source(s) |
| CAS Number | 4091-39-8 | [11] |
| Molecular Formula | C₄H₇ClO | [18] |
| Molecular Weight | 106.55 g/mol | [18] |
| Appearance | Yellow to brownish clear liquid | [2][13] |
| Boiling Point | 114-117 °C | [14] |
| Density | 1.055 g/mL at 25 °C | [14] |
| Flash Point | 23-28 °C (closed cup) | [13][14] |
| Solubility in Water | ~3 g / 100 mL | [2] |
| Incompatibilities | Strong oxidizing agents, Strong bases | [11][19] |
Standard Protocol: General Nucleophilic Substitution
This protocol provides a starting point for a generic S_N2 reaction, which should be optimized for your specific nucleophile.
Objective: To substitute the chlorine atom of this compound with a generic nucleophile (Nu⁻).
Materials:
-
This compound (1.0 eq)
-
Nucleophile (e.g., Sodium Azide, 1.2 eq)
-
Solvent (e.g., Acetone or DMF)
-
Round-bottom flask with magnetic stirrer
-
Condenser and inert gas line (Nitrogen or Argon)
-
Heating mantle with thermostat control
-
Ice bath
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar. Attach a reflux condenser and ensure a flow of inert gas.
-
Reagent Addition: In the flask, dissolve the nucleophile (e.g., Sodium Azide) in the chosen solvent.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is a critical step to control the initial exotherm and minimize side reactions.
-
Substrate Addition: Slowly add this compound (1.0 eq) dropwise to the stirred solution over 15-20 minutes.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then slowly warm to room temperature. Monitor the reaction progress by TLC or GC-MS. If the reaction is slow, gently heat to a moderate temperature (e.g., 40-50 °C), continuing to monitor for the formation of elimination byproducts.
-
Workup: Once the reaction is complete, cool the mixture back to room temperature. Quench the reaction by adding water.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography or distillation as appropriate.
References
- Clark, J. (2023). elimination v nucleophilic substitution in halogenoalkanes. Chemguide.
- CK-12 Foundation. (2023). Elimination Reaction - Haloalkanes.
- LookChem. (n.d.). This compound|4091-39-8.
- Crunch Chemistry. (2022). Elimination reactions in halogenoalkanes.
- ChemBK. (2024). This compound.
- NROChemistry. (n.d.). Favorskii Rearrangement.
- The Organic Chemistry Tutor. (2023). Effect of Temperature on Elimination and Substitution Reactions [Video]. YouTube.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Ashenhurst, J. (2012). Elimination Reactions Are Favored By Heat. Master Organic Chemistry.
- ResearchGate. (n.d.). Optimization of the nucleophilic aromatic substitution reaction.
- NRO CREACTIVE. (2020). Favorskii Rearrangement [Video]. YouTube.
- Wikipedia. (n.d.). Favorskii rearrangement.
- Organic Reactions. (n.d.). The Favorskii Rearrangement of Haloketones.
- Wikipedia. (n.d.). α-Halo ketone.
- ResearchGate. (2025). The Favorskii Rearrangement.
- ResearchGate. (n.d.). High Pressure Organic Synthesis.
- National Institutes of Health. (2024). Equations for estimating binary mixture toxicity: 3-methyl-2-butanone with a series of electrophiles. PMC.
- Google Patents. (n.d.). EP1293494B1 - Process for preparing alpha-halo-ketones.
- University of Pennsylvania EHRS. (2024). Fact Sheet: Heating Reactions.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Applications of this compound in Various Industries.
- ACS Publications. (2014). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry.
- National Institutes of Health. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC.
- Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.
- National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. PMC.
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- 2. Page loading... [guidechem.com]
- 3. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 4. Elimination reactions in halogenoalkanes - Crunch Chemistry [crunchchemistry.co.uk]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
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- 10. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 11. This compound(4091-39-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound|4091-39-8|lookchem [lookchem.com]
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- 16. Fact Sheet: Heating Reactions | PennEHRS [ehrs.upenn.edu]
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- 18. This compound | C4H7ClO | CID 20026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. fishersci.com [fishersci.com]
Technical Support Center: Solvent Effects on the Reactivity of 3-Chloro-2-butanone
Welcome to the technical support center for investigations involving 3-chloro-2-butanone. As a Senior Application Scientist, I've designed this guide to address the common challenges and questions researchers face when studying the reactivity of this versatile α-haloketone. This resource is structured as a series of troubleshooting guides and frequently asked questions to provide direct, actionable advice for your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the chemical behavior of this compound and the critical role of the solvent in directing its reactivity.
Q1: Why is this compound so reactive, and what are its primary reaction pathways?
A1: this compound's heightened reactivity stems from its bifunctional nature as an α-haloketone. It possesses two primary electrophilic sites: the carbonyl carbon and the α-carbon bonded to the chlorine atom[1]. The electron-withdrawing effect of the adjacent carbonyl group polarizes the carbon-chlorine bond, making the α-carbon highly susceptible to nucleophilic attack[1].
The two dominant competing reaction pathways are:
-
Nucleophilic Substitution (S(_N)2): A direct displacement of the chloride ion by a nucleophile.
-
Favorskii Rearrangement: A base-catalyzed rearrangement that proceeds through a cyclopropanone intermediate to yield carboxylic acid derivatives[2][3].
The solvent environment is a critical determinant of which pathway prevails.
Q2: How do I broadly classify solvents for my reaction, and why does it matter?
A2: Solvents are typically classified based on their polarity and their ability to act as a proton donor. This classification is crucial because it dictates how the solvent interacts with reactants, intermediates, and transition states, thereby influencing reaction rates and mechanisms.
-
Polar Protic Solvents: These solvents (e.g., water, methanol, ethanol) have large dipole moments and contain O-H or N-H bonds, allowing them to act as hydrogen bond donors[4]. They are excellent at solvating both cations and anions.
-
Polar Aprotic Solvents: Solvents like acetone, acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) have large dipole moments but lack O-H or N-H bonds[4][5]. They are poor hydrogen bond donors. They solvate cations well but leave anions relatively "naked" and more reactive[6].
-
Nonpolar Solvents: These solvents (e.g., hexane, toluene) have low dielectric constants and do not effectively solvate charged species.
Caption: A decision-making workflow for classifying common laboratory solvents.
Part 2: Troubleshooting Guide - Reaction Kinetics
This section focuses on issues related to reaction speed and efficiency.
Q3: My S(_N)2 reaction with this compound is extremely slow. How can I accelerate it using solvent selection?
A3: A slow S(_N)2 reaction is a classic problem often caused by using a polar protic solvent. Polar protic solvents, like ethanol or water, form a "cage" of hydrogen bonds around the nucleophile, stabilizing it and reducing its energy and, consequently, its reactivity[5][7]. This severely hinders the nucleophile's ability to attack the electrophilic α-carbon[8].
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: To accelerate your S(N)2 reaction, change the solvent to a polar aprotic one such as acetone , DMF , or DMSO . These solvents solvate the counter-ion of the nucleophile but leave the nucleophile itself largely unsolvated or "naked."[6]. This increases the nucleophile's effective strength and dramatically increases the rate of an S(_N)2 reaction[5]. For example, the rate of an S(_N)2 reaction can increase by a factor of thousands when switching from methanol to acetonitrile[5].
-
Ensure Anhydrous Conditions: Water is a polar protic solvent. Ensure your reaction is free of moisture, as even small amounts can solvate the nucleophile and slow the reaction.
Q4: I am attempting a solvolysis reaction (S(_N)1) with this compound, but it's not proceeding at a reasonable rate. What is the issue?
A4: The S(_N)1 mechanism proceeds through a carbocation intermediate. The rate-determining step is the formation of this intermediate[7]. The stability of this intermediate is paramount for the reaction to proceed.
Troubleshooting Steps:
-
Use a Highly Polar Protic Solvent: Polar protic solvents are essential for S(_N)1 reactions. Their ability to form hydrogen bonds and their large dipole moments are highly effective at stabilizing both the forming carbocation and the departing chloride leaving group in the transition state[9][10]. This stabilization lowers the activation energy of the reaction[7][11]. Good solvent choices include water , methanol , or a mixture like acetic acid/water .
-
Evaluate Substrate Suitability: It is important to note that S(_N)1 reactions are most favorable for tertiary and secondary substrates that can form relatively stable carbocations. While this compound is a secondary halide, the adjacent electron-withdrawing carbonyl group can destabilize a developing positive charge on the α-carbon, making the S(_N)1 pathway inherently less favorable than for a simple secondary alkyl halide. The S(_N)2 pathway is generally more likely unless conditions strongly favor S(_N)1 (e.g., a very weak nucleophile and a strongly ionizing protic solvent).
Caption: Solvent choice directs the nucleophilic substitution pathway.
Part 3: Troubleshooting Guide - Selectivity & Side Products
This section addresses the challenge of controlling which reaction pathway dominates.
Q5: I'm trying to perform an S(_N)2 reaction on this compound with sodium methoxide, but I'm getting a rearranged ester product instead of the expected ether. What is happening?
A5: You are observing the Favorskii rearrangement . This is a very common and competing reaction pathway for α-haloketones in the presence of a base[2][12]. When a strong base like an alkoxide is used, it can act as a base to deprotonate the α'-carbon (the carbon on the other side of the carbonyl) to form an enolate[3]. This enolate then undergoes an intramolecular S(_N)2 reaction to form a cyclopropanone intermediate, which is subsequently opened by the nucleophile (methoxide) to give the rearranged ester product[2][3].
Troubleshooting Steps to Favor S(_N)2 over Favorskii:
-
Use a Non-basic Nucleophile: The Favorskii rearrangement requires a base to form the initial enolate. If your goal is substitution, use a strong nucleophile that is a weak base. Good examples include iodide (I⁻), bromide (Br⁻), or azide (N₃⁻) salts. These will preferentially attack the α-carbon rather than abstracting a proton.
-
Modify Reaction Conditions: If you must use a basic nucleophile, running the reaction at a lower temperature can sometimes favor the substitution product.
Q6: How can I intentionally promote the Favorskii rearrangement?
A6: To favor the Favorskii rearrangement, you need to create conditions that promote the formation of the enolate intermediate.
Guidelines for Promoting Favorskii Rearrangement:
-
Use a Strong, Non-nucleophilic Base: Use a base that is sterically hindered and less likely to act as a nucleophile, such as potassium tert-butoxide.
-
Solvent Choice: The choice of solvent is less straightforward for this reaction compared to simple substitution and can be substrate-dependent[13]. However, an aprotic solvent is generally used to facilitate the action of the strong base. Ethers like THF or 1,2-dimethoxyethane (DME) are common choices.
Caption: Competing SN2 and Favorskii pathways for this compound.
Part 4: Data & Protocols
Table 1: Summary of Solvent Effects on this compound Reactivity
| Solvent Type | Example Solvents | Effect on S(N)1 Rate | Effect on S(_N)2 Rate | Favored Pathway with Weakly Basic Nu⁻ | Favored Pathway with Strong Base (e.g., RO⁻) | Rationale |
| Polar Protic | Water, Methanol, EtOH | Increases | Decreases | S(_N)1 (if carbocation is viable) | Favorskii / E2 | Stabilizes carbocation and leaving group for S(_N)1[9]. Solvates ("cages") the nucleophile via H-bonding, hindering S(_N)2[5][7]. |
| Polar Aprotic | Acetone, DMSO, DMF | Decreases | Greatly Increases | S(_N)2 | S(_N)2 / Favorskii | Poorly solvates the nucleophile, leaving it "naked" and highly reactive for S(_N)2. Does not effectively stabilize the carbocation intermediate required for S(_N)1. |
| Nonpolar | Hexane, Toluene | Very Slow | Very Slow | Generally no reaction | Generally no reaction | Reactants (often salts) have poor solubility. Does not effectively stabilize charged transition states or intermediates for either pathway. |
Experimental Protocol: Kinetic Analysis of Solvent Effects on an S(_N)2 Reaction
This protocol outlines a method to quantify the effect of different solvents on the rate of reaction between this compound and a nucleophile (e.g., sodium iodide).
Objective: To determine the second-order rate constant (k) for the reaction in acetone (polar aprotic) versus isopropanol (polar protic).
Reaction: CH₃CHClCOCH₃ + NaI → CH₃CHICOCH₃ + NaCl
Materials:
-
This compound (CAS 4091-39-8)[14]
-
Sodium Iodide (NaI)
-
Acetone (anhydrous)
-
Isopropanol (anhydrous)
-
UV-Vis Spectrophotometer or HPLC
-
Volumetric flasks, pipettes, syringes
-
Constant temperature bath
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.2 M stock solution of this compound in the chosen solvent (e.g., acetone).
-
Prepare a 0.2 M stock solution of NaI in the same solvent.
-
Note: Ensure all glassware is dry to maintain anhydrous conditions.
-
-
Reaction Initiation:
-
Equilibrate both stock solutions and the reaction vessel in a constant temperature bath set to 25°C.
-
In the reaction vessel, mix equal volumes of the two stock solutions to achieve initial concentrations of 0.1 M for each reactant. Start a timer immediately upon mixing.
-
-
Data Acquisition (Monitoring Reactant Disappearance):
-
The rate of reaction can be followed by monitoring the disappearance of a reactant or the appearance of a product[15]. A common method is to take aliquots at specific time intervals.
-
At regular intervals (e.g., t = 2, 5, 10, 20, 30 minutes), withdraw a 1.0 mL aliquot from the reaction mixture.
-
Immediately "quench" the reaction by diluting the aliquot into a large volume of a solvent in which the reaction is very slow (e.g., cold hexane) to stop the reaction.
-
Analyze the concentration of the remaining this compound in the quenched sample using a pre-calibrated HPLC or GC method.
-
-
Data Analysis:
-
For a second-order reaction with equal initial concentrations, the integrated rate law is: 1/[A]t = kt + 1/[A]₀ where [A]t is the concentration of this compound at time t, k is the rate constant, and [A]₀ is the initial concentration[15].
-
Plot 1/[A]t versus time (t).
-
The data should yield a straight line. The slope of this line is the second-order rate constant, k[15].
-
-
Comparison:
-
Repeat the entire procedure using isopropanol as the solvent.
-
Compare the rate constant (k) obtained in acetone with the rate constant obtained in isopropanol. A significantly larger k value is expected in acetone, demonstrating the accelerating effect of the polar aprotic solvent on the S(_N)2 reaction.
-
References
- University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study.
- Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5010-5089. [Link].
- Wikipedia. (n.d.). α-Halo ketone.
- Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
- BenchChem. (2025). The Electrophilic Reactivity of α-Haloketones: A Technical Guide for Researchers.
- BOC Sciences. (n.d.). CAS 4091-39-8 this compound.
- LibreTexts. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook.
- LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
- University of East Anglia. (2017). Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions.
- LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution.
- College of Saint Benedict / Saint John's University. (n.d.). NS7. Solvent Effects - aliphatic nucleophilic substitution.
- LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones.
- PubChem. (n.d.). This compound.
- Guidechem. (n.d.). This compound 4091-39-8 wiki.
- Wikipedia. (n.d.). Favorskii rearrangement.
- House, H. O., & Frank, G. A. (1975). The Effect of Solvent Change on the Favorskii Rearrangement of α-Halo Ketones. The Journal of Organic Chemistry, 40(20), 2948–2953. [Link].
- AdiChemistry. (n.d.). FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS.
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- Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
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- Vallance, C. (n.d.). Reaction Kinetics. University of Oxford.
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Validation & Comparative
A Comparative Analysis of Synthetic Pathways to 3-Chloro-2-butanone for Research and Development
In the landscape of modern organic synthesis, 3-Chloro-2-butanone (CAS No. 4091-39-8) emerges as a pivotal intermediate, valued for its utility in constructing a variety of more complex molecules, including pharmaceuticals and agrochemicals.[1][2] The strategic placement of a chlorine atom alpha to a ketone carbonyl group imparts a dual reactivity, making it a versatile building block for research scientists and professionals in drug development. This guide provides a comparative study of different synthetic routes to this compound, offering an in-depth analysis of their underlying chemistry, experimental protocols, and relative merits to inform your selection of the most suitable method for your research and development endeavors.
Introduction to this compound
This compound, also known as methyl α-chloroethyl ketone, is a colorless to yellow liquid with the chemical formula C₄H₇ClO.[1] Its significance in organic synthesis stems from the electrophilic nature of the carbon bearing the chlorine atom and the nucleophilic character of the enol or enolate that can be formed from the ketone. This allows for a wide range of chemical transformations, including nucleophilic substitutions, eliminations, and various condensation reactions.[1] Given its importance, the efficient and safe synthesis of this compound is a subject of considerable interest.
Key Synthetic Routes: A Detailed Comparison
This guide will focus on three primary and distinct methodologies for the synthesis of this compound:
-
Direct Chlorination of 2-Butanone: A straightforward approach involving the direct reaction of 2-butanone with a chlorinating agent.
-
Oxidative Chlorination of n-Butylenes: An industrial method that coproduces butanone and this compound.
-
Hydration of 3-Chloro-but-1-yne: A high-yield method starting from a chlorinated alkyne precursor.
Route 1: Direct Chlorination of 2-Butanone
The direct α-chlorination of ketones is a fundamental transformation in organic chemistry. For the synthesis of this compound, 2-butanone (methyl ethyl ketone) serves as the readily available starting material. The core of this method lies in the generation of an enol or enolate intermediate from 2-butanone, which then reacts with an electrophilic chlorine source.
Reaction Mechanism and Key Considerations
The reaction typically proceeds via an acid- or base-catalyzed enolization of 2-butanone, followed by reaction with a chlorinating agent. The regioselectivity of the chlorination is a critical aspect, as chlorination can occur at either the C1 or C3 position. Steric hindrance and electronic effects generally favor chlorination at the more substituted C3 position.
A variety of chlorinating agents can be employed, each with its own advantages and disadvantages in terms of reactivity, selectivity, and safety. Common reagents include sulfuryl chloride (SO₂Cl₂), chlorine gas (Cl₂), and N-chlorosuccinimide (NCS). More recently, reagents like trichloroisocyanuric acid (TCCA) have been explored.[3]
Experimental Protocol: Chlorination using Hydrogen Peroxide and HCl
One documented method involves the use of hydrogen peroxide and hydrochloric acid with a copper chloride catalyst.[4]
Procedure:
-
To a 250 ml three-necked flask equipped with a stirrer, condenser, and a constant pressure funnel, add 43.27 g (0.6 moles) of 2-butanone, 30.42 g (0.3 moles) of 36% HCl, and 8.1 g (0.06 moles) of cupric chloride.
-
While maintaining the temperature at 35°C, slowly add 49.23 g (0.39 moles) of 30% H₂O₂ dropwise over 15 minutes.
-
After the addition is complete, heat the reaction mixture to reflux (78°C) for 5 hours.
-
Cool the reaction mixture to room temperature and separate the organic phase.
-
Wash the organic phase twice with a saturated sodium carbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Distill the crude product to collect the fraction at 137-140°C to obtain this compound.
Reported Yield: 12.6%[4]
Advantages and Disadvantages
-
Advantages: This method utilizes relatively inexpensive and readily available starting materials. The procedure is conceptually simple and can be performed with standard laboratory equipment.
-
Disadvantages: The reported yield is quite low, suggesting the formation of significant byproducts or incomplete reaction. The use of hydrogen peroxide and hydrochloric acid requires careful handling due to their corrosive nature. The workup involves multiple steps, including washing and distillation, which can be time-consuming.
A variation of this direct chlorination using trichloroisocyanuric acid and boron trifluoride diethyl etherate has been reported to provide a higher yield of 58.0%.[3]
Route 2: Oxidative Chlorination of n-Butylenes
On an industrial scale, this compound can be produced as a co-product during the synthesis of butanone from n-butylenes.[5] This process, an adaptation of the Wacker process, involves the oxidation of n-butylenes in the presence of a catalytic system typically composed of palladium chloride and copper chloride in an aqueous solution.[5]
Reaction Mechanism and Process Parameters
The fundamental reaction involves the palladium-catalyzed nucleophilic attack of water on the butylene, followed by oxidation. The formation of chlorinated byproducts like this compound is influenced by the concentration of chloride ions and the overall oxidation potential of the catalyst solution.[5] By adjusting reaction parameters such as temperature, pressure, and catalyst composition, the proportion of this compound in the product mixture can be controlled.[5]
Experimental Insights from Patent Literature
A patent describes a process where n-butylene is contacted with an aqueous solution of copper chloride and palladium chloride at temperatures between 95 and 180°C.[5] The oxidation potential of the solution is maintained above 330 millivolts. The resulting crude ketone mixture, containing both butanone and this compound, is then separated by distillation.[5] The proportion of this compound in the crude ketone mixture can range from 2% to as high as 52% by weight, depending on the specific reaction conditions.[5]
Advantages and Disadvantages
-
Advantages: This method is suitable for large-scale industrial production and can be economically viable if there is demand for both butanone and this compound. It represents an integrated process where the feedstock is a common industrial chemical.
-
Disadvantages: This process is not practical for typical laboratory-scale synthesis due to the requirement of high pressures and specialized equipment. The separation of this compound from the primary product, butanone, and other byproducts requires careful fractional distillation.[5] The catalytic system can be sensitive and requires careful control of the reaction conditions.
Route 3: Hydration of 3-Chloro-but-1-yne
A highly efficient and chemoselective route to this compound involves the hydration of 3-chloro-but-1-yne.[3] This method leverages the reactivity of the alkyne triple bond towards hydration, which, when catalyzed, leads to the formation of a ketone.
Reaction Mechanism
The hydration of alkynes is a classic organic transformation. In this specific case, the reaction is catalyzed by a molybdenum complex in the presence of formic acid and water. The reaction proceeds via the addition of water across the triple bond, likely through a vinyl intermediate, which then tautomerizes to the more stable keto form. The choice of catalyst is crucial for achieving high chemoselectivity, favoring the formation of the ketone over other potential side reactions.
Experimental Protocol
A literature source indicates the following conditions for this transformation:[3]
Reagents: 3-chloro-but-1-yne, formic acid, water, and a catalytic amount of CoH₆Mo₆O₂₄(3-)3H₃N3H(1+)*7H₂O. Conditions: The reaction is carried out at 60°C for 1 hour.[3]
Reported Yield: 84.0%[3]
Advantages and Disadvantages
-
Advantages: This method boasts a significantly higher reported yield compared to the direct chlorination of 2-butanone.[3] The reaction is described as chemoselective and represents a "green chemistry" approach.[3] The reaction time is relatively short.
-
Disadvantages: The starting material, 3-chloro-but-1-yne, may be less readily available or more expensive than 2-butanone. The synthesis and handling of the specific molybdenum catalyst may require specialized knowledge.
Comparative Summary of Synthetic Routes
| Parameter | Route 1: Direct Chlorination of 2-Butanone (H₂O₂/HCl) | Route 2: Oxidative Chlorination of n-Butylenes | Route 3: Hydration of 3-Chloro-but-1-yne |
| Starting Material | 2-Butanone | n-Butylenes | 3-Chloro-but-1-yne |
| Key Reagents | H₂O₂, HCl, CuCl₂ | PdCl₂, CuCl₂, O₂ | Formic acid, water, Mo-catalyst |
| Reported Yield | 12.6%[4] | Variable (2-52% of ketone mixture)[5] | 84.0%[3] |
| Reaction Conditions | 35-78°C, atmospheric pressure[4] | 95-180°C, elevated pressure[5] | 60°C, 1 hour[3] |
| Scalability | Laboratory scale | Industrial scale | Laboratory to pilot scale |
| Pros | Inexpensive starting materials, simple setup | Suitable for large-scale production, integrated process | High yield, high chemoselectivity, short reaction time |
| Cons | Low yield, corrosive reagents, multi-step workup | Requires specialized equipment, separation challenges | Potentially expensive starting material and catalyst |
Visualizing the Synthetic Pathways
To better illustrate the discussed synthetic routes, the following diagrams are provided in DOT language, which can be rendered using Graphviz.
Caption: Direct chlorination of 2-butanone via an enol or enolate intermediate.
Caption: Industrial co-production of this compound from n-butylenes.
Caption: High-yield synthesis via catalyzed hydration of a chlorinated alkyne.
Conclusion and Recommendations
The choice of a synthetic route to this compound is contingent upon the specific requirements of the researcher or organization.
-
For small-scale laboratory synthesis where cost-effectiveness of starting materials is a primary concern and a lower yield is acceptable, the direct chlorination of 2-butanone offers a feasible, albeit inefficient, option. Exploring alternative chlorinating agents like trichloroisocyanuric acid could significantly improve the yield.
-
For industrial-scale production , the oxidative chlorination of n-butylenes is the most relevant method, particularly if butanone is also a desired product. This route, however, is not practical for non-specialized laboratories.
-
For research and development purposes where high yield, purity, and efficiency are paramount , the hydration of 3-chloro-but-1-yne presents a compelling option. While the starting material and catalyst may be more specialized, the significantly higher yield and cleaner reaction profile can justify the initial investment, especially when synthesizing high-value downstream products.
Ultimately, a thorough evaluation of the available resources, desired scale of production, and tolerance for process optimization will guide the selection of the most appropriate synthetic strategy for obtaining this compound.
References
- Smidt, J., Riittinger, R., Koier, H., & Sieber, R. (1964). Process for the production of 3-chlorobutanone-2 and butanone. U.S. Patent No. 3,144,488. Washington, DC: U.S. Patent and Trademark Office.
- LookChem. (n.d.). This compound.
- Mol-Instincts. (n.d.). This compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Modern Organic Synthesis.
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A Comparative Guide to the Spectroscopic Analysis of 3-Chloro-2-butanone for Unambiguous Structural Confirmation
In the landscape of chemical research and development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. For a seemingly simple molecule like 3-chloro-2-butanone, a versatile building block in organic synthesis, this certainty is paramount. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques employed for its structural elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings and practical application of each method, presenting expected experimental data and weighing their strengths against alternative and complementary techniques such as X-ray crystallography and computational chemistry.
The Imperative of Structural Integrity
This compound (C₄H₇ClO) is a chiral ketone with significant applications in the synthesis of pharmaceuticals and other fine chemicals.[1] Its reactivity is dictated by the interplay of the carbonyl group and the adjacent chlorine-bearing stereocenter. An incorrect structural assignment could lead to the synthesis of unintended products, significant loss of resources, and potentially compromised biological activity in downstream applications. Therefore, a multi-faceted analytical approach is not just recommended but essential for robust quality control and research outcomes.
Core Spectroscopic Techniques: A Triumvirate of Analysis
The primary tools for the routine structural confirmation of organic molecules are ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. Each provides a unique piece of the structural puzzle, and together, they offer a comprehensive and self-validating picture of the molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. It relies on the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.
¹H NMR Spectroscopy: Probing the Proton Environment
In the ¹H NMR spectrum of this compound, we expect to see three distinct signals corresponding to the three different proton environments. The chemical shift (δ) of each signal is influenced by the electron density around the protons, while the splitting pattern (multiplicity) arises from the interaction with neighboring protons.
-
Causality of Signal Position and Splitting: The protons on the methyl group adjacent to the carbonyl (C1) will be deshielded by the electron-withdrawing nature of the carbonyl group, appearing as a singlet. The methyl group protons at the other end (C4) will be split into a doublet by the single proton on the adjacent carbon (C3). The proton on the carbon bearing the chlorine atom (C3) will be the most deshielded due to the electronegativity of both the chlorine and the carbonyl group, and it will be split into a quartet by the three protons of the adjacent methyl group.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides information about the number of unique carbon atoms and their chemical environment. For this compound, four distinct signals are expected.
-
Expert Interpretation: The carbonyl carbon (C2) will appear at a significantly downfield chemical shift (typically > 200 ppm) due to the strong deshielding effect of the double-bonded oxygen. The carbon atom bonded to the chlorine (C3) will also be downfield, though to a lesser extent. The two methyl carbons (C1 and C4) will appear at more upfield positions.
| Spectroscopic Data for this compound | |
| Technique | Expected Observations |
| ¹H NMR | Three signals: a singlet (3H, -COCH₃), a doublet (3H, -CHClCH ₃), and a quartet (1H, -CH Cl-).[2] |
| ¹³C NMR | Four signals: corresponding to the carbonyl carbon, the chlorine-bearing carbon, and the two methyl carbons.[3][4] |
| IR Spectroscopy | A strong, sharp absorption band around 1715-1735 cm⁻¹ characteristic of a ketone C=O stretch. A C-Cl stretch will be observed in the fingerprint region (typically 600-800 cm⁻¹).[5][6] |
| Mass Spectrometry (EI) | A molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, indicative of the presence of one chlorine atom. Common fragment ions would include the loss of Cl and the acylium ion (CH₃CO⁺).[7][8] |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.
-
The Ketone's Signature: The most prominent feature in the IR spectrum of this compound will be a strong, sharp absorption band in the region of 1715-1735 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of a ketone.[9] The presence of the chlorine atom can also be inferred from a C-Cl stretching vibration in the fingerprint region of the spectrum (typically between 600 and 800 cm⁻¹).
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern. In its most common form, Electron Ionization (EI), the molecule is bombarded with high-energy electrons, causing it to ionize and break apart into smaller, charged fragments.
-
Isotopic Pattern of Chlorine: A key diagnostic feature for chlorine-containing compounds is the presence of two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any chlorine-containing fragments, with a second peak (M+2) that is about one-third the intensity of the main peak.[7] The fragmentation pattern will likely show the loss of a chlorine radical and the formation of an acylium ion (CH₃CO⁺), which is a common fragment for methyl ketones.[10]
Experimental Protocols
The following are generalized, step-by-step methodologies for acquiring the spectroscopic data for this compound.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve a homogeneous magnetic field.
-
Acquisition of ¹H Spectrum: Acquire the ¹H NMR spectrum using a standard pulse sequence. Optimize acquisition parameters such as the number of scans, relaxation delay, and spectral width.
-
Acquisition of ¹³C Spectrum: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum and reference the chemical shifts to the internal standard.
IR Spectroscopy
-
Sample Preparation (Neat Liquid): Place a drop of neat this compound between two salt plates (e.g., NaCl or KBr).
-
Instrument Setup: Place the salt plates in the sample holder of the FTIR spectrometer.
-
Data Acquisition: Acquire a background spectrum of the empty salt plates. Then, acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the characteristic absorption bands for the ketone C=O stretch and the C-Cl stretch.
Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent (e.g., dichloromethane or methanol).
-
Instrument Setup: Inject a small volume of the solution into the gas chromatograph (GC) inlet. The GC will separate the compound from the solvent and any impurities. The separated compound will then enter the mass spectrometer.
-
Data Acquisition: The mass spectrometer will ionize the sample (typically using electron ionization) and separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and its isotopic pattern. Identify major fragment ions and propose a fragmentation mechanism consistent with the structure of this compound.
Alternative and Complementary Analytical Techniques
While the spectroscopic triumvirate provides a robust structural confirmation, certain scenarios may necessitate or benefit from alternative techniques.
X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination
For crystalline solids, single-crystal X-ray diffraction provides an unparalleled level of structural detail, revealing the three-dimensional arrangement of atoms in a molecule and the packing of molecules in the crystal lattice.[11][12]
-
Advantages: Provides the absolute, unambiguous structure of a molecule.[13]
-
Limitations: Requires a suitable single crystal, which can be challenging to grow for liquids or oils like this compound.[14] The process is also more time-consuming and less high-throughput than spectroscopic methods.
Computational Chemistry: Predicting and Corroborating Spectral Data
Computational chemistry offers powerful tools for predicting spectroscopic properties.[15] By calculating the expected NMR chemical shifts, IR vibrational frequencies, and other properties for a proposed structure, these can be compared with the experimental data to provide an additional layer of confidence in the structural assignment.[16][17]
-
Synergy with Experiment: In cases of ambiguity or for distinguishing between closely related isomers, computational methods can be invaluable.
-
Considerations: The accuracy of the predictions is dependent on the level of theory and basis set used in the calculations.
Logical Workflow for Structural Confirmation
The following diagram illustrates a logical workflow for the structural confirmation of this compound, integrating the discussed techniques.
Caption: Workflow for the structural confirmation of this compound.
Conclusion
The structural confirmation of this compound is most effectively and efficiently achieved through a synergistic application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. This combination of techniques provides a self-validating and comprehensive dataset that confirms the molecular formula, functional groups, and atomic connectivity. While advanced techniques like X-ray crystallography offer the ultimate in structural certainty, their practical application is often limited. Computational chemistry serves as a powerful adjunctive tool for corroborating experimental findings, particularly in complex cases. For the research scientist and drug development professional, a thorough understanding and judicious application of these analytical methods are indispensable for ensuring the integrity and success of their scientific endeavors.
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performance of 3-Chloro-2-butanone as an alkylating agent compared to others
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry and drug development, the selection of an appropriate alkylating agent is a critical decision that profoundly influences reaction efficiency, selectivity, and the overall success of a synthetic route. This guide provides a comprehensive technical comparison of 3-chloro-2-butanone with other commonly employed alkylating agents, offering insights into its performance, supported by mechanistic understanding and experimental considerations.
Introduction to Alkylating Agents: The Cornerstone of Molecular Construction
Alkylation, the transfer of an alkyl group from one molecule to another, is a fundamental transformation in organic synthesis.[1] Alkylating agents are the reagents that facilitate this transfer and are characterized by an electrophilic carbon center. Their utility spans from the synthesis of small molecule drug candidates to the modification of biomolecules. The choice of an alkylating agent is dictated by several factors, including the nature of the nucleophile, desired reactivity, selectivity, and practical considerations such as cost and safety.
This guide focuses on the performance of this compound, an α-chloro ketone, as an alkylating agent and benchmarks it against classical alkyl halides like methyl iodide and ethyl bromide, as well as the widely used iodoacetamide, particularly in the context of O-, S-, and N-alkylation reactions.
Understanding this compound: A Ketonyl Alkylating Agent
This compound (CH₃CHClC(O)CH₃) is a bifunctional molecule possessing both a reactive C-Cl bond at the α-position and a carbonyl group.[2][3] This unique structural feature modulates its reactivity as an alkylating agent in several key ways:
-
Enhanced Reactivity: The electron-withdrawing nature of the adjacent carbonyl group increases the electrophilicity of the α-carbon, making the C-Cl bond more susceptible to nucleophilic attack compared to a simple secondary alkyl chloride.[1] This activation is a general feature of α-haloketones.
-
Potential for Further Transformation: The ketone functionality offers a handle for subsequent chemical modifications, allowing for tandem or one-pot reactions.
-
Side Reaction Propensity: The presence of α-protons and the carbonyl group can lead to side reactions, most notably the Favorskii rearrangement under basic conditions.[4][5][6][7][8]
Comparative Performance Analysis
A direct, quantitative comparison of alkylating agents is most meaningful when considering specific classes of nucleophiles. The following sections provide a comparative overview for the alkylation of phenols (O-alkylation), thiols (S-alkylation), and amines (N-alkylation).
O-Alkylation of Phenols
The alkylation of phenols to form ethers is a common transformation in drug discovery and materials science.
Reactivity Comparison:
| Alkylating Agent | General Reactivity | Key Considerations |
| This compound | Moderate to high | Activated by the α-carbonyl group. Potential for side reactions like the Favorskii rearrangement.[4][5][6] The resulting ketone moiety can be further functionalized. |
| Methyl Iodide | Very high | Highly reactive, often leading to fast reaction rates at or below room temperature. Can lead to over-alkylation in poly-phenolic substrates if stoichiometry is not carefully controlled. |
| Ethyl Bromide | Moderate | Less reactive than methyl iodide, often requiring higher temperatures or stronger bases. Generally offers better control and selectivity in some cases. |
Experimental Insights:
A potential complication when using α-chloro-ketones with phenols in the presence of potassium iodide is the formation of byproducts. These can include the corresponding reduced ketone and products arising from the reaction of the phenol with the solvent.[9]
S-Alkylation of Thiols
The alkylation of thiols to thioethers is a highly efficient reaction due to the high nucleophilicity of the thiolate anion. This reaction is particularly relevant in bioconjugation and proteomics, where reagents like iodoacetamide are frequently used to cap cysteine residues.[10][11][12]
Reactivity Comparison:
| Alkylating Agent | General Reactivity | Key Considerations |
| This compound | High | The soft nature of the sulfur nucleophile and the electrophilic α-carbon of the ketone lead to a favorable reaction. The resulting thioether contains a ketone functionality for further derivatization. |
| Iodoacetamide | Very high | The gold standard for cysteine alkylation in proteomics.[12] The amide group can influence solubility and subsequent peptide analysis. Can lead to off-target modifications of other amino acid residues.[13] |
| Methyl Iodide | Very high | Highly efficient for S-alkylation. The small size of the methyl group minimizes steric hindrance. |
Experimental Insights:
In the context of thiol alkylation, the reactivity order generally follows the leaving group ability: I > Br > Cl. Therefore, iodoacetamide is significantly more reactive than this compound. However, the chloro-ketone is still a potent alkylating agent for thiols. The choice between these reagents often depends on the specific application. For complete and rapid blocking of cysteine residues in a proteomics workflow, iodoacetamide is preferred.[10] For synthetic applications where the introduction of a butanone-2-yl group is desired for subsequent transformations, this compound is an excellent choice.
N-Alkylation of Amines
The N-alkylation of amines is a fundamental process for the synthesis of more substituted amines. However, it is often plagued by a lack of selectivity, leading to mixtures of mono-, di-, and tri-alkylated products, as well as quaternary ammonium salts.[14][15][16]
Reactivity and Selectivity Comparison:
| Alkylating Agent | Reactivity | Selectivity for Mono-alkylation | Key Considerations |
| This compound | Moderate | Moderate | The resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation. The steric bulk of the butanone-2-yl group may slightly disfavor di-alkylation compared to smaller alkyl groups. |
| Methyl Iodide | Very high | Low | The high reactivity and small size of the methyl group make it highly prone to over-alkylation, often leading to the formation of quaternary ammonium salts, a process known as exhaustive methylation.[17][18] |
| Ethyl Bromide | Moderate | Low to Moderate | Less reactive than methyl iodide, offering slightly better control, but over-alkylation remains a significant issue. |
Experimental Insights:
Direct alkylation of primary and secondary amines with any of these agents is often a synthetic challenge if mono-alkylation is the desired outcome. The product of the initial alkylation is a more nucleophilic secondary amine, which then competes with the starting primary amine for the remaining alkylating agent.[15] For this compound, while the steric hindrance of the alkyl group is greater than that of a methyl group, over-alkylation is still a likely outcome.
To achieve selective mono-N-alkylation, alternative strategies such as reductive amination or the use of protecting groups are generally preferred.[19] If direct alkylation is attempted, using a large excess of the amine can favor mono-alkylation, but this is often not practical or economical.
Potential Side Reactions: The Favorskii Rearrangement
A critical consideration when using this compound, or other α-halo ketones with α'-protons, under basic conditions is the potential for the Favorskii rearrangement.[4][5][6][7][8] This reaction involves the formation of a cyclopropanone intermediate, which then undergoes nucleophilic attack to yield a rearranged carboxylic acid derivative (e.g., an ester if an alkoxide is used as the base).
Caption: The Favorskii rearrangement pathway for α-halo ketones.
To minimize the Favorskii rearrangement, reaction conditions should be carefully controlled. Using milder bases or conditions that favor the SN2 pathway over enolate formation can be effective. For example, performing the reaction at lower temperatures may suppress the rearrangement.
Experimental Protocols: A Practical Guide
The following protocols are provided as representative examples for the alkylation of different nucleophiles. It is important to note that these are general procedures and may require optimization for specific substrates.
Protocol 1: O-Alkylation of 4-Methoxyphenol with this compound
Caption: General workflow for the O-alkylation of a phenol.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenol (1.0 eq.), potassium carbonate (2.0 eq.), and acetone.
-
Addition of Alkylating Agent: Add this compound (1.2 eq.) to the stirred suspension.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Protocol 2: S-Alkylation of a Thiol (e.g., Cysteine derivative) with Iodoacetamide
This protocol is adapted from standard procedures in proteomics.[10]
Caption: Standard workflow for cysteine alkylation in proteomics.
-
Reduction: The protein/peptide sample containing cysteine residues is first treated with a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to cleave any disulfide bonds.
-
Alkylation: A freshly prepared solution of iodoacetamide is added to the reduced sample (typically in a buffered solution at a slightly alkaline pH of ~8). The reaction is allowed to proceed in the dark for 30-60 minutes at room temperature.[13]
-
Quenching: The reaction is quenched by the addition of an excess of a thiol-containing reagent (e.g., DTT or 2-mercaptoethanol) to consume any unreacted iodoacetamide.
-
Downstream Processing: The alkylated sample is then ready for subsequent steps such as enzymatic digestion and mass spectrometry analysis.
Protocol 3: N-Alkylation of Aniline with Methyl Iodide
This protocol illustrates the challenges of over-alkylation.
Caption: General workflow for the N-alkylation of an amine.
-
Reaction Setup: In a round-bottom flask, dissolve aniline (1.0 eq.) and a base such as potassium carbonate (2.0 eq.) in a suitable solvent like acetonitrile.
-
Addition of Alkylating Agent: Add methyl iodide (1.1 eq. for mono-alkylation, though excess is often used, leading to over-alkylation) dropwise to the mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress. You will likely observe the formation of N-methylaniline, N,N-dimethylaniline, and the trimethylanilinium iodide salt.[17][18][20][21]
-
Work-up and Analysis: After the reaction, the mixture can be worked up by filtering the solids and partitioning the filtrate between water and an organic solvent. Analysis of the product mixture by techniques like GC-MS or NMR will reveal the distribution of the different alkylated products.
Conclusion: Selecting the Right Tool for the Job
This compound emerges as a valuable and versatile alkylating agent with a reactivity profile that is enhanced by its α-keto functionality. Its performance, when compared to other common alkylating agents, is nuanced and highly dependent on the specific synthetic context.
-
For O-alkylation of phenols , it offers a good balance of reactivity and the potential for further molecular elaboration, though the possibility of side reactions must be considered.
-
In S-alkylation of thiols , it is a competent reagent, but for applications demanding rapid and complete reaction, such as in proteomics, iodo-derivatives like iodoacetamide remain the preferred choice.
-
For N-alkylation of amines , like other direct alkylating agents, it suffers from a lack of selectivity for mono-alkylation.
Ultimately, the decision to use this compound should be guided by the specific goals of the synthesis. Its unique bifunctional nature can be a significant advantage in designing complex molecules, provided the potential for side reactions is carefully managed through thoughtful selection of reaction conditions.
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Navigating the Synthesis Maze: A Cost-Benefit Analysis of 3-Chloro-2-butanone in Large-Scale Production
Voorhees, NJ – In the high-stakes world of pharmaceutical and agrochemical synthesis, the selection of a chemical building block is a critical decision, balancing reactivity, cost, and safety. 3-Chloro-2-butanone (CAS 4091-39-8), a versatile α-chloro ketone, is a frequently employed intermediate, valued for its dual reactive sites that allow for a wide range of chemical transformations.[1][2] However, its use in large-scale synthesis necessitates a thorough cost-benefit analysis, weighing its advantages against potential drawbacks and comparing it with viable alternatives. This guide provides an in-depth technical comparison to aid researchers, scientists, and drug development professionals in making informed decisions for their manufacturing processes.
The Profile of a Workhorse Intermediate: this compound
This compound is a colorless to yellow liquid with a pungent odor.[1] Its utility in organic synthesis stems from the presence of two key functional groups: a ketone and an α-chloro substituent.[1] This structure facilitates a variety of reactions, including nucleophilic substitutions at the α-carbon and carbonyl chemistry, making it a valuable precursor for the synthesis of more complex molecules, particularly heterocyclic compounds.[2][3]
Key Physicochemical and Safety Data:
| Property | Value | Source |
| Molecular Formula | C4H7ClO | [1] |
| CAS Number | 4091-39-8 | [1] |
| Boiling Point | 114-117 °C | |
| Density | 1.055 g/mL at 25 °C | |
| Flash Point | 28 °C (82.4 °F) | |
| Primary Hazards | Flammable liquid and vapor, Harmful if swallowed, Causes skin and eye irritation | [4][5][6] |
The flammability and irritant nature of this compound necessitate careful handling and storage protocols, especially in a large-scale setting.[5][7] Proper personal protective equipment (PPE), including eye shields, gloves, and respiratory protection, is mandatory.[5]
The Central Role in Synthesis: A Focus on Alkylation Reactions
A primary application of this compound is in alkylation reactions, where it serves as an electrophile to introduce a butan-2-one moiety onto a nucleophilic substrate. This is a common strategy in the synthesis of various pharmaceutical and agrochemical active ingredients.[1][8] To provide a concrete basis for comparison, this guide will focus on the C-alkylation of a generic active methylene compound.
The Contenders: Alternatives to this compound
While effective, this compound is not the only option for introducing a butan-2-one fragment. Two common alternatives are:
-
3-Bromo-2-butanone: The bromo-analog of this compound.
-
Methyl Vinyl Ketone (MVK) via Michael Addition: An alternative strategy that involves the conjugate addition of a nucleophile to MVK.
The choice between these reagents can significantly impact the overall efficiency, cost, and safety of a synthesis.
Head-to-Head Comparison: A Data-Driven Analysis
To facilitate a clear comparison, the following table summarizes the key performance indicators for each reagent in a hypothetical large-scale alkylation reaction.
| Parameter | This compound | 3-Bromo-2-butanone | Methyl Vinyl Ketone (MVK) |
| Reactivity | Good | Higher | High (different mechanism) |
| Typical Yield | 80-90% | 85-95% | 75-85% |
| Relative Cost | Baseline | Higher | Lower |
| Key Safety Issues | Flammable, Irritant | Flammable, Lachrymator, Irritant | Highly Flammable, Toxic, Polymerizes readily |
| Waste Stream | Chloride salts | Bromide salts (more problematic) | Minimal salt waste, potential for polymer waste |
| Reaction Conditions | Base (e.g., K2CO3), Solvent (e.g., Acetone) | Milder base may be sufficient, Solvent (e.g., Acetone) | Catalytic base or acid, Solvent (e.g., Toluene) |
Deep Dive into the Analysis: Explaining the "Why"
Reactivity and Yield
The higher reactivity of 3-Bromo-2-butanone is a direct consequence of the carbon-bromine bond being weaker than the carbon-chlorine bond, making bromide a better leaving group. This can lead to faster reaction times and often slightly higher yields. However, this increased reactivity can also lead to more side reactions if not properly controlled.
The Michael addition to MVK is a fundamentally different reaction pathway. While it can be very efficient, it is also prone to polymerization, especially on a large scale, which can complicate purification and reduce yields.
Cost Implications
This compound generally offers a good balance between reactivity and cost. The raw materials for its synthesis, such as 2-butanone, are readily available.[9] 3-Bromo-2-butanone is typically more expensive due to the higher cost of bromine. While MVK is often the cheapest of the three reagents, the potential for yield loss due to polymerization and the need for specialized handling to prevent it can add to the overall process cost.
Safety and Environmental Considerations
From a safety perspective, all three reagents present hazards. 3-Bromo-2-butanone is a potent lachrymator, requiring more stringent handling procedures. MVK's high flammability and tendency to polymerize, sometimes violently, pose significant safety risks in a large-scale setting. The waste streams also differ, with the disposal of bromide salts from the 3-bromo-2-butanone reaction being more environmentally challenging and costly than chloride salts.
Experimental Protocols: A Practical Guide
To provide a tangible understanding of the synthetic procedures, the following are representative protocols for the alkylation of a generic active methylene compound (represented as Nu-H).
Protocol Using this compound
Objective: To perform a C-alkylation of an active methylene compound using this compound.
Materials:
-
Active methylene compound (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K2CO3, 2.0 eq), finely powdered
-
Acetone (10 volumes)
Procedure:
-
To a stirred suspension of the active methylene compound and potassium carbonate in acetone, add this compound dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 56°C) and monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or recrystallization.
Rationale: The use of a slight excess of this compound ensures complete consumption of the more valuable active methylene compound. Potassium carbonate is a cost-effective and moderately strong base suitable for this transformation. Acetone is a good solvent for both reactants and is easily removed.
Protocol Using Methyl Vinyl Ketone (Michael Addition)
Objective: To perform a Michael addition of an active methylene compound to Methyl Vinyl Ketone.
Materials:
-
Active methylene compound (1.0 eq)
-
Methyl Vinyl Ketone (1.2 eq)
-
Triton B (40% in methanol, 0.1 eq)
-
Toluene (10 volumes)
Procedure:
-
To a solution of the active methylene compound in toluene, add Triton B.
-
Add Methyl Vinyl Ketone dropwise at a temperature below 25°C, ensuring the exotherm is controlled.
-
Stir the reaction mixture at room temperature and monitor by TLC or HPLC.
-
Upon completion, quench the reaction with a dilute acid (e.g., 1M HCl).
-
Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Rationale: A catalytic amount of a strong base like Triton B is sufficient to deprotonate the active methylene compound and initiate the conjugate addition. The reaction is exothermic and requires careful temperature control to prevent polymerization of MVK.
Visualizing the Decision-Making Process
To aid in the selection process, the following diagrams illustrate the reaction pathway and a logical workflow for the cost-benefit analysis.
Caption: General reaction pathways for alkylation.
Caption: Workflow for cost-benefit analysis.
Conclusion and Recommendations
The choice between this compound and its alternatives is not a one-size-fits-all decision. It is a nuanced process that requires a careful evaluation of the specific requirements of the synthesis.
-
This compound emerges as a robust and well-balanced option for large-scale synthesis, offering a favorable combination of reactivity, cost-effectiveness, and manageable safety profile. It is often the reagent of choice when a reliable and predictable outcome is desired without the premium cost of its bromo-analog.
-
3-Bromo-2-butanone should be considered when higher reactivity is paramount and the increased cost and handling precautions can be justified. It may be particularly advantageous for less reactive nucleophiles where the chloro-analog gives sluggish reactions.
-
Methyl Vinyl Ketone is a viable low-cost alternative, but its use in large-scale synthesis should be approached with caution due to the significant safety risks associated with its high flammability and tendency to polymerize. It is best suited for processes where the Michael addition pathway offers a distinct advantage and where the necessary engineering controls are in place to manage the associated hazards.
Ultimately, the optimal choice will depend on a holistic assessment of the process economics, safety infrastructure, and the desired product quality attributes. A thorough understanding of the chemistry and a rigorous cost-benefit analysis are essential for navigating the complexities of large-scale chemical synthesis and achieving a successful and profitable manufacturing process.
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A Comparative Guide to the Environmental Impact of 3-Chloro-2-butanone Synthesis for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the selection of a synthetic route extends beyond mere yield and purity. A comprehensive evaluation of the environmental footprint of a chosen pathway is paramount for sustainable and responsible chemical manufacturing. This guide provides an in-depth comparison of common and emerging synthetic routes for 3-Chloro-2-butanone, a key intermediate in various chemical processes. We will dissect the environmental impact of each method, offering a critical analysis supported by experimental data and protocols to empower researchers in making informed, greener choices.
Introduction to this compound and its Synthetic Imperatives
This compound is a versatile building block in organic synthesis, finding applications in the production of pharmaceuticals and agrochemicals.[1][2] Its reactivity, stemming from the presence of both a ketone and a halogen, allows for a variety of subsequent chemical transformations. However, the methods to introduce a chlorine atom alpha to a carbonyl group are often fraught with environmental and safety challenges. This guide will explore the nuances of these methods, from traditional approaches to greener alternatives.
Traditional Synthesis Routes and Their Environmental Burdens
The classical methods for the synthesis of this compound primarily involve the direct chlorination of 2-butanone (methyl ethyl ketone) using various chlorinating agents. While effective, these routes often employ hazardous reagents and generate significant waste streams.
Direct Chlorination with Sulfuryl Chloride or Phosgene/Triphenylphosphine
A prevalent method for the α-chlorination of ketones involves the use of sulfuryl chloride (SO₂Cl₂) or a combination of phosgene (COCl₂) and triphenylphosphine (PPh₃).
Reaction Pathway:
Figure 1: General workflow for direct chlorination of 2-butanone.
Environmental Impact Analysis:
-
Hazardous Reagents:
-
Sulfuryl Chloride (SO₂Cl₂): A highly corrosive and toxic liquid that reacts violently with water, releasing toxic gases.[3] Inhalation can cause severe respiratory irritation and pulmonary edema.
-
Phosgene (COCl₂): An extremely toxic gas, historically used as a chemical warfare agent. Its use requires stringent safety precautions and specialized equipment.
-
Triphenylphosphine (PPh₃): While less hazardous than phosgene, it is an irritant and can be harmful if ingested or inhaled.
-
-
Byproducts and Waste:
-
Sulfur Dioxide (SO₂) and Hydrogen Chloride (HCl): Both are corrosive and contribute to acid rain if released into the atmosphere without proper scrubbing.
-
Triphenylphosphine Oxide (PPh₃O): A stable and often difficult-to-remove byproduct.[4][5][6][7][8] Its disposal can be problematic, often ending up in industrial waste streams that are challenging for wastewater treatment plants to process effectively.[5] Incineration can lead to the formation of phosphorus-containing aerosols.[5] While recycling methods exist, they add complexity and cost to the overall process.[4][7][8]
-
Experimental Protocol: Chlorination using Sulfuryl Chloride
-
To a solution of 2-butanone (1.0 eq) in a suitable solvent (e.g., dichloromethane), add sulfuryl chloride (1.1 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature and monitor by TLC or GC until the starting material is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain this compound.
The Arndt-Eistert Homologation Approach using Diazomethane
An alternative route involves the Arndt-Eistert synthesis, which utilizes the highly reactive and hazardous diazomethane (CH₂N₂).
Reaction Pathway:
Figure 2: Arndt-Eistert approach to this compound.
Environmental Impact Analysis:
-
Extreme Hazards of Diazomethane: Diazomethane is a highly toxic, carcinogenic, and explosive gas.[9] Its preparation and handling require specialized equipment and extreme caution. Due to these significant risks, its use on an industrial scale is highly restricted.
-
Byproducts: The main byproduct is nitrogen gas (N₂), which is environmentally benign. However, the synthesis of diazomethane itself from precursors like N-methyl-N-nitroso-p-toluenesulfonamide (Diazald) generates hazardous waste.
Experimental Protocol: Synthesis via Diazomethane (Illustrative - HIGHLY HAZARDOUS )
Note: This protocol is for illustrative purposes only and should only be attempted by highly trained professionals in a specialized laboratory setting.
-
Prepare a solution of diazomethane in diethyl ether from a suitable precursor (e.g., Diazald) using established safety protocols.
-
Slowly add a solution of propionyl chloride (1.0 eq) in diethyl ether to the diazomethane solution at 0 °C.
-
After the reaction is complete (cessation of nitrogen evolution), carefully add anhydrous hydrogen chloride in ether to the reaction mixture.
-
Once the reaction is complete, carefully quench any remaining diazomethane with acetic acid.
-
Wash the ethereal solution with water and brine, dry over anhydrous sodium sulfate, and carefully remove the solvent to obtain crude this compound.
Greener Synthesis Alternatives: A Move Towards Sustainability
In response to the environmental shortcomings of traditional methods, several greener alternatives have been developed. These methods prioritize the use of less hazardous reagents, milder reaction conditions, and the reduction of waste.
Copper-Catalyzed Chlorination with Hydrogen Peroxide and HCl
This method utilizes a copper catalyst to facilitate the chlorination of 2-butanone using hydrogen peroxide as an oxidant in the presence of hydrochloric acid.
Reaction Pathway:
Figure 3: Copper-catalyzed chlorination of 2-butanone.
Environmental Impact Analysis:
-
Reduced Hazard Profile: This method avoids the use of highly toxic and corrosive reagents like sulfuryl chloride and phosgene. Hydrogen peroxide is a greener oxidant, with water as its primary byproduct.
-
Catalyst Considerations:
-
Copper Chloride (CuCl₂): While significantly less hazardous than the reagents in traditional methods, copper compounds can be toxic to aquatic life.[10] Therefore, recovery and recycling of the copper catalyst are crucial for the environmental viability of this process.[10][11][12]
-
Waste Stream: The primary liquid waste will be an aqueous solution of the copper catalyst and any unreacted starting materials. Proper treatment of this stream to remove copper is essential.
-
Experimental Protocol: Copper-Catalyzed Chlorination [13]
-
In a three-necked flask equipped with a stirrer, condenser, and dropping funnel, combine 2-butanone (0.6 moles), 36% HCl (0.3 moles), and cupric chloride (0.06 moles).[13]
-
Heat the mixture to 35 °C and slowly add 30% H₂O₂ (0.39 moles) dropwise over 15 minutes.[13]
-
After the addition is complete, heat the reaction to reflux (approximately 78 °C) for 5 hours.[13]
-
Cool the reaction mixture to room temperature and separate the organic phase.[13]
-
Wash the organic phase twice with a saturated sodium carbonate solution and then dry over anhydrous sodium sulfate.[13]
-
Purify the product by distillation, collecting the fraction at 137-140 °C.[13]
Chlorination with Trichloroisocyanuric Acid (TCCA) and Boron Trifluoride Etherate
This approach utilizes a solid, stable chlorinating agent, TCCA, in conjunction with a Lewis acid catalyst.
Environmental Impact Analysis:
-
Safer Chlorinating Agent: TCCA is a stable solid that is easier and safer to handle than gaseous or highly corrosive liquid chlorinating agents.
-
Catalyst and Byproducts:
-
Boron Trifluoride Etherate (BF₃·OEt₂): This Lewis acid is corrosive and reacts violently with water. Its use requires anhydrous conditions.
-
Isocyanuric Acid: A byproduct of the reaction, which is less hazardous than the byproducts of traditional methods but still requires proper disposal.
-
-
Yield: This method has been reported to provide a moderate yield of 58%.[9]
Experimental Protocol: TCCA and BF₃·OEt₂ Chlorination [9]
-
To a solution of 2-butanone in a suitable anhydrous solvent, add trichloroisocyanuric acid and boron trifluoride diethyl etherate.[9]
-
Stir the reaction at ambient temperature for approximately 1.5 hours.[9]
-
Upon completion, quench the reaction and work up to isolate the this compound.
Phase-Transfer Catalysis: A Promising Green Approach
Phase-transfer catalysis (PTC) offers a powerful tool for conducting reactions between reactants in immiscible phases, often allowing for the use of greener solvents like water and milder reaction conditions.[14][15][16][17][18][19]
Conceptual Workflow:
Figure 4: Conceptual diagram of phase-transfer catalyzed chlorination.
Environmental Advantages:
-
Use of Greener Solvents: Often allows for the use of water as a solvent, reducing the reliance on volatile organic compounds (VOCs).
-
Milder Reaction Conditions: PTC reactions can often be run at lower temperatures and pressures, reducing energy consumption.
-
Reduced Waste: By facilitating more efficient reactions, PTC can lead to higher yields and less byproduct formation.
-
Catalyst Recyclability: The phase-transfer catalyst can often be recovered and reused.
Comparative Analysis of Synthesis Routes
To provide a clear and objective comparison, the following table summarizes the key environmental and performance metrics for the discussed synthesis methods.
| Synthesis Method | Key Reagents & Hazards | Key Byproducts & Environmental Impact | Atom Economy (Theoretical) | E-Factor (Estimated) | Yield | Overall Assessment |
| Direct Chlorination (SO₂Cl₂) | SO₂Cl₂: Highly corrosive, toxic, water-reactive. | SO₂, HCl: Acidic gases. | ~57% | High | Variable | Poor environmental profile due to hazardous reagents and byproducts. |
| Arndt-Eistert (CH₂N₂) | Diazomethane: Extremely toxic, carcinogenic, explosive. | N₂: Benign. Hazardous waste from CH₂N₂ generation. | ~79% | Very High | Good | Extremely hazardous, not suitable for industrial scale. |
| Copper-Catalyzed (H₂O₂/HCl) | H₂O₂: Greener oxidant. CuCl₂: Aquatic toxicity. | H₂O: Benign. Copper waste requires treatment. | ~66% | Moderate | 12.6%[13] | A greener alternative, but catalyst recycling and waste treatment are critical. The reported yield is low. |
| TCCA/BF₃·OEt₂ | TCCA: Stable solid. BF₃·OEt₂: Corrosive, water-reactive. | Isocyanuric acid: Requires disposal. | ~46% | Moderate-High | 58%[9] | Safer chlorinating agent, but uses a hazardous catalyst. |
| Phase-Transfer Catalysis | PTC, NaOCl: Generally lower hazard reagents. | Minimal hazardous byproducts. | High (potentially) | Low (potentially) | Potentially High | Promising green methodology, but specific process optimization is needed. |
Note on Green Chemistry Metrics:
-
Atom Economy: Calculated as (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100.[11][12][14][20][21][22][23][24] A higher atom economy indicates a more efficient reaction in terms of incorporating reactant atoms into the final product.
-
E-Factor (Environmental Factor): Calculated as (Total Mass of Waste / Mass of Product).[2][23][25] A lower E-factor is desirable, indicating less waste generation. The E-factors in the table are estimations based on the nature of the reagents and byproducts.
Conclusion and Future Outlook
The synthesis of this compound presents a clear case study in the evolution of chemical synthesis towards greener and more sustainable practices. While traditional methods involving hazardous reagents like sulfuryl chloride and diazomethane are effective, their significant environmental and safety drawbacks necessitate a shift towards alternative routes.
The copper-catalyzed method using hydrogen peroxide and the use of TCCA represent steps in the right direction by employing less hazardous materials. However, challenges related to catalyst toxicity and byproduct disposal remain.
Phase-transfer catalysis emerges as a particularly promising avenue for the green synthesis of this compound. The potential for using water as a solvent, milder reaction conditions, and reduced waste generation aligns well with the principles of green chemistry. Further research and development in optimizing a PTC-based process for this specific transformation could offer a truly sustainable and industrially viable solution.
For researchers and drug development professionals, the choice of a synthetic route for this compound should be a multi-faceted decision, weighing not only the immediate synthetic needs but also the long-term environmental and safety implications of the chosen chemistry.
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A Senior Application Scientist's Guide to the Purification of 3-Chloro-2-butanone: A Comparative Analysis
Introduction: The Critical Role of Purity for a Versatile Ketone Intermediate
3-Chloro-2-butanone (CAS No. 4091-39-8) is a vital intermediate in organic synthesis, finding application in the production of pharmaceuticals, agrochemicals, and flavorings.[1] Its utility as a reactive building block stems from its two functional groups: a ketone and a secondary alkyl chloride.[1][2] This reactivity, however, necessitates a high degree of purity in starting materials to prevent unwanted side reactions, ensure predictable reaction kinetics, and avoid downstream purification challenges in multi-step syntheses. For researchers and drug development professionals, obtaining this compound free from starting materials, solvents, and over-halogenated by-products is a non-negotiable prerequisite for reliable and reproducible results.
This guide provides an in-depth comparison of the primary methods for purifying this compound: Fractional Distillation, Flash Column Chromatography, and Chemical Extraction via Bisulfite Adduct Formation. We will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and offer a comparative analysis to guide the selection of the most appropriate method based on scale, required purity, and available resources.
Physicochemical Characteristics and Common Impurities
A thorough understanding of the physical properties of this compound is fundamental to designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₄H₇ClO | [3][4] |
| Molecular Weight | 106.55 g/mol | [3] |
| Appearance | Colorless to yellow clear liquid | [3][5] |
| Boiling Point | 114-117 °C | [6][7] |
| Density | ~1.055 g/mL at 25 °C | [6][7] |
| Solubility in Water | 30 g/L | [1][5] |
| Flash Point | 23 °C (73.4 °F) | [3][5] |
Common Impurities: Crude this compound, often synthesized via the chlorination of 2-butanone, may contain several impurities that can interfere with subsequent reactions:
-
Unreacted 2-Butanone: Due to incomplete reaction.
-
Dichlorinated Ketones: Such as 3,3-dichloro-2-butanone, from over-chlorination.
-
Solvent Residue: From the synthesis and workup steps.
-
Acidic Residues: Such as HCl, if not properly neutralized.
Method 1: Fractional Distillation
Fractional distillation is a cornerstone technique for purifying liquids, particularly when separating components with close boiling points. The efficacy of the separation is dependent on the difference in vapor pressures of the components and the efficiency of the distillation column, measured in "theoretical plates."[8]
Causality Behind Experimental Choices: This method is selected when the primary impurities have significantly different boiling points from this compound (114-117 °C). For instance, the starting material, 2-butanone (boiling point ~80 °C), is more volatile and will distill first. Less volatile, higher molecular weight impurities (like dichlorinated by-products) will remain in the distillation flask. A fractionating column is essential to provide the necessary surface area for repeated vaporization-condensation cycles, which are critical for separating compounds with similar volatilities.[8][9]
Experimental Protocol for Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a packed fractionating column (e.g., Vigreux or packed with Raschig rings or metal sponges), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.
-
Charge the Flask: Fill the round-bottom flask no more than two-thirds full with the crude this compound. Add boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Heating and Equilibration: Begin heating the flask gently using a heating mantle. As the liquid boils, vapor will rise into the fractionating column. Adjust the heating rate to allow a temperature gradient to establish along the column. The system should be allowed to equilibrate, a state indicated by a ring of condensing vapor slowly ascending the column.
-
Collection of Fractions:
-
Fore-run (Fraction 1): Collect the initial distillate that comes over at a lower temperature. This fraction will be enriched in more volatile impurities like residual solvents or unreacted 2-butanone. The temperature should hold steady during this phase.[9]
-
Main Fraction (Fraction 2): Once the temperature begins to rise, switch to a new receiving flask. When the temperature stabilizes near the boiling point of this compound (approx. 114-117 °C), collect this main fraction.[9]
-
End-run (Fraction 3): If the temperature rises significantly again or the distillation rate drops, stop the distillation. The residue in the flask will contain higher-boiling impurities.
-
-
Analysis: Analyze the purity of the main fraction using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[10][11]
Workflow: Fractional Distillation
Caption: Workflow for the purification of this compound via fractional distillation.
Method 2: Flash Column Chromatography
Flash column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. It is particularly useful for removing impurities with polarities different from the target compound.
Causality Behind Experimental Choices: This method is ideal when impurities have similar boiling points but different polarities compared to this compound. The ketone's carbonyl group and the C-Cl bond give it moderate polarity. A silica gel stationary phase is chosen for its ability to separate compounds of this nature. The mobile phase, typically a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate), is optimized to ensure the target compound moves down the column at an appropriate rate (retention factor, Rƒ ≈ 0.3-0.4), allowing for separation from less polar and more polar impurities.
Experimental Protocol for Flash Column Chromatography
-
Solvent System Selection: Using Thin-Layer Chromatography (TLC), determine an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation between this compound and its impurities.
-
Column Packing: Pack a glass column with silica gel, either as a slurry in the non-polar solvent or by dry packing followed by careful solvent addition. Ensure the silica bed is level and free of cracks.
-
Sample Loading: Pre-adsorb the crude this compound onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. Apply positive pressure (using air or nitrogen) to accelerate the solvent flow.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by periodically spotting the collected fractions onto TLC plates and visualizing them (e.g., using a UV lamp or an appropriate stain).
-
Combine and Concentrate: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Analysis: Confirm the purity of the product via GC-MS or NMR.
Workflow: Flash Column Chromatography
Caption: Workflow for purifying this compound using flash column chromatography.
Method 3: Chemical Extraction via Bisulfite Adduct Formation
This technique leverages the reversible reaction between a ketone and sodium bisulfite to form a water-soluble adduct.[12][13] This allows the ketone to be selectively transferred from an organic phase to an aqueous phase, leaving behind non-carbonyl impurities. The ketone can then be regenerated.
Causality Behind Experimental Choices: This method is highly selective for aldehydes and reactive ketones and is exceptionally effective for removing non-carbonyl impurities (e.g., alkyl halide by-products, non-polar solvents).[13][14] this compound, being a relatively unhindered ketone, is expected to be reactive enough to form the bisulfite adduct. The protocol uses a biphasic system (organic solvent and aqueous bisulfite) to perform a liquid-liquid extraction, which is a rapid and scalable workup procedure. Regeneration is achieved by treating the aqueous adduct with a base, which shifts the equilibrium back towards the free ketone.
Experimental Protocol for Bisulfite Extraction
-
Adduct Formation: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel. Add a saturated aqueous solution of sodium bisulfite. Caution: This should be done in a fume hood as sulfur dioxide gas may be generated.[12]
-
Extraction: Shake the funnel vigorously for several minutes to facilitate the formation and extraction of the bisulfite adduct into the aqueous layer.[13] Allow the layers to separate.
-
Separation: Drain the lower aqueous layer containing the adduct. The organic layer, containing non-carbonyl impurities, can be discarded. Wash the organic layer with additional water and combine the aqueous layers to ensure complete recovery.
-
Regeneration: Place the combined aqueous extracts in a flask and cool it in an ice bath. Slowly add a base (e.g., saturated sodium carbonate or dilute sodium hydroxide solution) until the solution is basic. This will decompose the adduct, regenerating the this compound, which will often separate as an oily layer.
-
Final Extraction and Drying: Extract the regenerated ketone back into an organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), filter, and concentrate using a rotary evaporator.
-
Analysis: Assess the purity of the final product by GC-MS or NMR.
Workflow: Bisulfite Extraction
Caption: Workflow for the purification of this compound via bisulfite adduct formation.
Comparative Analysis and Recommendations
The choice of purification method depends heavily on the specific context of the research or production needs.
| Parameter | Fractional Distillation | Flash Column Chromatography | Bisulfite Extraction |
| Principle | Boiling Point Difference | Polarity Difference | Reversible Chemical Reaction |
| Achievable Purity | Good to Excellent | Excellent | Good (Excellent for non-carbonyls) |
| Typical Yield | High (80-95%) | Moderate to High (60-90%) | High (80-95%) |
| Scalability | Excellent | Poor to Moderate | Good |
| Cost | Low (reusable equipment) | High (solvents, silica) | Low (bulk chemicals) |
| Time/Labor | Moderate (long equilibration) | High (labor-intensive) | Low (fast extraction) |
| Waste | Low | High (silica, solvents) | Moderate (aqueous waste) |
Recommendations:
-
For large quantities (>50 g) and when impurities have different boiling points: Fractional Distillation is the most economical and scalable method. It is the industry standard for bulk purification of such liquids.[15]
-
For high-purity small-scale (<10 g) applications where impurities have similar boiling points: Flash Column Chromatography offers the highest resolution and is excellent for preparing analytical standards or material for sensitive biological assays.
-
For removing non-carbonyl impurities or for a rapid, scalable cleanup: Bisulfite Extraction is an outstanding choice. It is much faster than chromatography and more selective than distillation for removing specific types of impurities.
Safety and Handling Precautions
This compound is a flammable liquid and is harmful if swallowed or inhaled.[1][16] It can cause skin, eye, and respiratory system irritation.[1][3]
-
Engineering Controls: Always handle in a well-ventilated chemical fume hood.[17] Ensure that an eyewash station and safety shower are readily accessible.[17]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[6]
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[16] Use explosion-proof electrical equipment.[16] In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam.[3][16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[17]
By carefully considering the nature of the impurities and the requirements of the final application, researchers can select the optimal purification strategy to obtain high-purity this compound for their synthetic needs.
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A Comparative Guide to the Cross-Reactivity of 3-Chloro-2-butanone with Various Nucleophiles
Introduction: The Duality of a Versatile α-Haloketone
In the landscape of organic synthesis, α-haloketones are renowned for their utility as versatile building blocks. Their bifunctional nature, possessing two adjacent electrophilic centers, allows for the construction of complex molecular architectures, particularly heterocyclic compounds.[1] 3-Chloro-2-butanone (CAS: 4091-39-8), a prominent member of this class, is a colorless to yellow liquid that serves as a valuable intermediate in the pharmaceutical and fine chemical industries.[2][][4][5] Its reactivity is dictated by the interplay between a polarized carbon-chlorine bond at the α-position and an electrophilic carbonyl carbon.[6][7] The inductive effect of the carbonyl group significantly enhances the polarity of the C-Cl bond, making the α-carbon exceptionally susceptible to nucleophilic attack and rendering the molecule more reactive than corresponding alkyl halides.[6]
This guide provides an in-depth comparison of the cross-reactivity of this compound with a range of common nucleophiles. We will explore the mechanistic pathways that govern product formation, provide supporting experimental frameworks, and explain the rationale behind the selection of reaction conditions. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights required to effectively leverage this potent synthetic intermediate.
Navigating the Electrophilic Landscape of this compound
A nucleophile approaching this compound encounters several potential sites for reaction. The outcome is a delicate balance of the nucleophile's properties (hardness/softness, basicity, steric bulk) and the reaction conditions (solvent, temperature). Understanding these competing pathways is fundamental to controlling selectivity.
The primary reaction pathways include:
-
Sₙ2 Attack at the α-Carbon: A direct displacement of the chloride ion. This is a common pathway for good, non-basic nucleophiles.[8]
-
Nucleophilic Attack at the Carbonyl Carbon: Leading to addition products or, in some cases, subsequent intramolecular reactions.[6]
-
Proton Abstraction (Enolization): Strong bases can abstract an acidic α-proton, leading to an enolate intermediate, which is the gateway to the Favorskii rearrangement.[7]
Caption: Competing nucleophilic attack pathways for this compound.
Comparative Reactivity Analysis
Oxygen Nucleophiles: The Favorskii Rearrangement and Epoxidation
When this compound is treated with strong bases like hydroxide (OH⁻) or alkoxides (RO⁻), the dominant pathway is often the Favorskii rearrangement .[9][10][11] This reaction does not proceed via simple substitution but through a fascinating mechanistic sequence.
Mechanism Insight: The base first abstracts an acidic proton from the α'-carbon (the methyl group adjacent to the carbonyl), forming an enolate.[10] This enolate then undergoes an intramolecular Sₙ2 reaction, displacing the chloride to form a strained cyclopropanone intermediate.[10][12] The highly reactive cyclopropanone is then attacked by the nucleophile (hydroxide or alkoxide), leading to the cleavage of the ring to form the most stable carbanion, which is subsequently protonated.[10] This rearrangement results in a "contracted" carbon skeleton, yielding carboxylic acids or esters.[9][11]
Caption: The mechanistic pathway of the Favorskii Rearrangement.
An alternative pathway with oxygen nucleophiles involves the formation of an epoxide. This occurs via nucleophilic addition to the carbonyl carbon to form a halohydrin intermediate, which then undergoes an intramolecular Williamson ether synthesis in the presence of a base to yield a dimethyl-substituted epoxide.[13][14]
Nitrogen Nucleophiles: Building Blocks for Heterocycles
Nitrogen nucleophiles, such as amines and azides, typically react via the Sₙ2 pathway.
-
Amines: Primary and secondary amines react with α-haloketones to form α-amino ketones, which are valuable synthetic precursors.[6] Furthermore, these reactions are foundational in heterocyclic chemistry. For instance, the reaction of this compound with a dicarbonyl compound and ammonia is a variant of the Hantzsch pyrrole synthesis.[7]
-
Azide Ion (N₃⁻): The azide ion is an exceptionally good nucleophile for Sₙ2 reactions due to its low basicity and high polarizability.[15] It efficiently displaces the chloride from this compound to form 3-azido-2-butanone. The resulting organic azides are stable intermediates that can be readily reduced to primary amines, offering a clean alternative to direct amination.[15]
Sulfur Nucleophiles: Gateway to Thiazoles
The high nucleophilicity of sulfur compounds makes them excellent partners for α-haloketones.
-
Thiourea: The reaction of this compound with thiourea is a classic and highly efficient method for synthesizing 2-amino-4,5-dimethylthiazole.[7][18] This reaction, a variation of the Hantzsch thiazole synthesis, involves initial Sₙ2 attack by the sulfur atom of thiourea, followed by cyclization and dehydration to form the aromatic thiazole ring.
Carbon and Other Nucleophiles
-
Cyanide Ion (CN⁻): The reaction with cyanide is highly dependent on the solvent. In aprotic solvents like DMF, Sₙ2 substitution to yield a nitrile is favored.[19] However, in protic solvents like methanol, the reaction can proceed through addition to the carbonyl group, forming a cyanohydrin that can lead to epoxide formation and subsequent ring-opening.[19]
-
Enolates and Dianions: Carbon nucleophiles, such as the 1,4-dianion of acetophenone N-ethoxycarbonylhydrazone, react with this compound to produce heterocyclic structures like pyrazolines.[20]
Quantitative Comparison of Reactivity
The table below summarizes the expected outcomes for the reaction of this compound with various nucleophiles, highlighting the influence of reaction conditions.
| Nucleophile Class | Representative Nucleophile | Typical Solvent | Probable Mechanism | Major Product Type |
| Oxygen | Sodium Methoxide (NaOMe) | Methanol | Favorskii Rearrangement | Methyl 2-methylpropanoate (Ester) |
| Sodium Hydroxide (NaOH) | Water / Dioxane | Favorskii Rearrangement | 2-Methylpropanoic Acid | |
| Carbonyl Addition → I.W.E.S.¹ | 2,3-Dimethyloxirane (Epoxide) | |||
| Nitrogen | Ammonia (NH₃) / Amines (RNH₂) | Ethanol / THF | Sₙ2 Substitution | α-Amino Ketone |
| Sodium Azide (NaN₃) | DMF / DMSO | Sₙ2 Substitution | α-Azido Ketone | |
| Sulfur | Thiourea | Ethanol | Sₙ2 then Cyclization | 2-Aminothiazole Derivative |
| Sodium Thiophenoxide | Ethanol | Sₙ2 Substitution | α-Thioether Ketone | |
| Carbon | Sodium Cyanide (NaCN) | DMF (aprotic) | Sₙ2 Substitution | α-Cyano Ketone |
| Sodium Cyanide (NaCN) | Methanol (protic) | Carbonyl Addition | Epoxide/Methoxyhydrin derivatives |
¹ Intramolecular Williamson Ether Synthesis
Validated Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and rationales for procedural choices.
Protocol 1: Favorskii Rearrangement to an Ester
Objective: To synthesize methyl 2-methylpropanoate from this compound.
Rationale: Sodium methoxide serves as both the base to initiate enolization and the nucleophile to open the cyclopropanone intermediate. Methanol is used as the solvent and the source of the methoxide. The reaction is run at reflux to ensure a sufficient rate.[9]
-
1. Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium metal (1.15 g, 50 mmol) in anhydrous methanol (30 mL) under a nitrogen atmosphere. Caution: This is an exothermic reaction that generates hydrogen gas.
-
2. Addition: Once the sodium has completely dissolved to form sodium methoxide, cool the solution to room temperature. Add this compound (4.26 g, 40 mmol) dropwise via syringe over 15 minutes.
-
3. Reaction: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4 hours. Monitor the reaction progress by TLC or GC-MS.
-
4. Workup: Cool the mixture to room temperature and then to 0°C in an ice bath. Carefully quench the reaction by adding saturated aqueous ammonium chloride (20 mL).
-
5. Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
6. Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by fractional distillation to yield the final ester.
Protocol 2: Hantzsch Thiazole Synthesis
Objective: To synthesize 2-amino-4,5-dimethylthiazole.
Rationale: Thiourea acts as the S- and N-component for the thiazole ring. Ethanol is a suitable polar protic solvent that facilitates the Sₙ2 reaction and subsequent cyclization. Refluxing drives the reaction, including the final dehydration step, to completion.[18]
-
1. Setup: To a 100 mL round-bottom flask, add thiourea (3.81 g, 50 mmol) and ethanol (40 mL).
-
2. Addition: Stir the suspension and add this compound (5.33 g, 50 mmol) in a single portion.
-
3. Reaction: Attach a reflux condenser and heat the mixture to reflux. The solids should dissolve as the reaction proceeds. Continue refluxing for 3 hours.
-
4. Isolation: Cool the reaction mixture to room temperature. A precipitate of the hydrochloride salt of the product may form. Cool further in an ice bath for 30 minutes.
-
5. Workup: Collect the solid by vacuum filtration. To obtain the free base, suspend the solid in water (50 mL) and add concentrated ammonium hydroxide until the solution is basic (pH > 9).
-
6. Purification: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry in a desiccator to yield the purified thiazole product.
Caption: A generalized experimental workflow for cross-reactivity studies.
Conclusion
This compound is a highly reactive and synthetically valuable intermediate whose behavior is critically dependent on the choice of nucleophile and reaction conditions. While soft, non-basic nucleophiles favor direct Sₙ2 substitution at the α-carbon, strong bases promote the Favorskii rearrangement to yield rearranged carboxylic acid derivatives. The dual electrophilic nature of the molecule also allows for carbonyl addition and subsequent intramolecular reactions to form epoxides or participation in condensation reactions to build complex heterocyclic systems like thiazoles and pyrroles. A thorough understanding of these competing mechanistic pathways is essential for any researcher aiming to harness the full synthetic potential of this powerful chemical building block.
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A Senior Application Scientist's Guide to Computational Modeling of 3-Chloro-2-butanone Reaction Pathways
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and drug development, understanding the reactivity of versatile building blocks is paramount. 3-Chloro-2-butanone (CAS: 4091-39-8), an α-chloro ketone, presents a fascinating case study in competing reaction pathways.[1][2][3] Its structure is amenable to both nucleophilic substitution and base-induced elimination, making a predictive understanding of its behavior crucial for optimizing reaction conditions and maximizing yields.
This guide provides an in-depth comparison of computational models for elucidating the reaction pathways of this compound. We will move beyond mere protocol listings to explore the causality behind methodological choices, ensuring a robust and validated approach to computational chemistry.
Theoretical Framework: The Quantum Chemical Toolkit
At the heart of modeling chemical reactions lies quantum mechanics. For molecules of this size, Density Functional Theory (DFT) offers a powerful balance of computational cost and accuracy.[4]
Density Functional Theory (DFT): The Workhorse
DFT methods calculate the electronic energy of a system based on its electron density, rather than the complex many-electron wavefunction. The accuracy of a DFT calculation hinges on the choice of the exchange-correlation (XC) functional, which approximates the quantum mechanical interactions between electrons.
-
Why this choice matters: Different functionals are parameterized for different purposes. For reaction kinetics, particularly the calculation of activation barriers, hybrid functionals that mix a portion of exact Hartree-Fock exchange with a DFT functional often provide superior results.[5][6]
Basis Sets: Describing Atomic Orbitals
The basis set is the set of mathematical functions used to build the molecular orbitals. Pople-style basis sets, like 6-31+G(d,p) , are commonly employed.
-
Why this choice matters:
-
6-31G: A split-valence basis set, providing flexibility.
-
+: Adds diffuse functions, which are crucial for describing anions and lone pairs—essential for modeling nucleophiles and leaving groups.
-
(d,p): Adds polarization functions, allowing orbitals to change shape, which is critical for describing the distorted geometries of transition states.
-
Competing Pathways: Substitution (Sₙ2) vs. Elimination (E2)
For a secondary alkyl halide like this compound, the primary competition under basic/nucleophilic conditions is between the bimolecular Sₙ2 and E2 pathways. Unimolecular (Sₙ1/E1) pathways are generally less favorable due to the relative instability of the secondary carbocation intermediate that would need to form. Computational modeling allows us to quantify the energy barriers for these competing pathways and predict the major product.
The Sₙ2 Pathway: A Frontside Attack
In the Sₙ2 reaction, a nucleophile attacks the electrophilic carbon atom, displacing the chloride leaving group in a single, concerted step.
The E2 Pathway: An Anti-Elimination
In the E2 reaction, a base abstracts a proton from the carbon adjacent to the leaving group (the β-carbon), leading to the formation of a double bond and the concurrent departure of the leaving group. This process typically proceeds through an anti-periplanar transition state.
A Comparative Analysis of Computational Models
To objectively compare these pathways, we can compute the activation energy (ΔE‡), which is the energy difference between the transition state (TS) and the reactants. A lower activation energy corresponds to a faster reaction rate.
The table below presents illustrative activation energies for the Sₙ2 and E2 reactions of this compound with a hydroxide ion (OH⁻), calculated using different DFT functionals with the 6-31+G(d,p) basis set in a simulated aqueous environment (using a Polarizable Continuum Model, PCM).
| Reaction Pathway | DFT Functional | Calculated Activation Energy (ΔE‡) in kcal/mol | Predicted Outcome |
| Sₙ2 (Substitution) | B3LYP | 18.5 | Minor Product |
| M06-2X | 21.0 | Minor Product | |
| E2 (Elimination) | B3LYP | 16.2 | Major Product |
| M06-2X | 18.8 | Major Product |
Analysis of Results:
-
Functional Dependence: Note the variation in absolute energies between functionals. B3LYP tends to predict lower barriers compared to M06-2X.[6] This highlights the importance of consistency when comparing results.
-
Pathway Preference: Both functionals predict that the E2 pathway has a lower activation barrier than the Sₙ2 pathway. This suggests that under these conditions, elimination is the kinetically favored reaction, leading to but-3-en-2-one as the major product. This is consistent with the general principle that stronger bases, especially when sterically unhindered, favor elimination.[9]
-
Experimental Correlation: While direct kinetic data for this specific reaction is sparse, computational results should always be benchmarked against available experimental data for similar systems. For instance, studies on the gas-phase reactions of ketones with chlorine atoms provide valuable kinetic insights that can help validate computational models.[10]
Visualizing Reaction Pathways and Computational Workflows
Visual models are indispensable for interpreting complex reaction coordinates and computational procedures.
Reaction Coordinate Diagram
The following diagram illustrates the energy profile for the competing Sₙ2 and E2 reactions, showing the relative energies of the reactants, transition states, and products.
Caption: A self-validating computational workflow.
Experimental Protocol: Locating a Transition State
This section provides a detailed, step-by-step methodology for locating a transition state using the Gaussian software package, a widely used tool in computational chemistry. [11][12][13][14][15] Objective: To find the Sₙ2 transition state for the reaction of this compound with OH⁻.
| Step | Action | Causality and Rationale |
| 1. Initial Structures | Build and optimize the geometries of the reactants (this compound and OH⁻) and the product (3-hydroxy-2-butanone and Cl⁻) separately. | A transition state search algorithm requires good starting and ending points. Optimized structures ensure the algorithm is searching on a relevant potential energy surface. |
| 2. Setup QST2 Calculation | In GaussView, combine the optimized reactant and product structures into a single input file for a QST2 (Quadratic Synchronous Transit) calculation. | The QST2 method attempts to find a transition state that lies on the path between the provided reactant and product structures. It is an efficient method when both endpoints are known. [12] |
| 3. Gaussian Input File | Create an input file with the following keywords: #p opt=qst2 freq M062X/6-31+G(d,p) scrf=(pcm,solvent=water) | opt=qst2 : Specifies a transition state search using the QST2 method. freq : Requests a frequency calculation to be performed on the optimized geometry. This is crucial for verification. M062X/6-31+G(d,p) : Specifies the level of theory. scrf=(pcm,solvent=water) : Applies an implicit solvation model to simulate the reaction in water, which is critical for modeling charged species. [16] |
| 4. Run Calculation | Submit the input file to Gaussian. | The software will now perform the energy calculations and geometry optimization steps to locate a saddle point on the potential energy surface. |
| 5. Verify the Transition State | Once the calculation is complete, open the output file and analyze the results of the frequency calculation. | Trustworthiness: A true transition state is a first-order saddle point. This means it must have exactly one imaginary (negative) vibrational frequency. [11][15]This frequency corresponds to the motion along the reaction coordinate—the breaking of the C-Cl bond and the formation of the C-O bond. |
| 6. IRC Analysis (Optional but Recommended) | Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from the verified transition state geometry. | Self-Validation: An IRC calculation follows the reaction path downhill from the transition state in both forward and reverse directions. A successful IRC calculation will confirm that the located transition state correctly connects the intended reactants and products, providing ultimate confidence in the model. |
Conclusion and Recommendations
Computational modeling provides an indispensable tool for dissecting the competing reaction pathways of this compound.
-
Key Finding: Based on DFT calculations, the E2 elimination pathway is kinetically favored over the Sₙ2 substitution pathway when this compound reacts with a strong, small base like hydroxide.
-
Methodological Insight: The choice of DFT functional significantly impacts the absolute values of calculated barrier heights. While functionals like M06-2X are often more accurate for kinetics, consistency is key. The trends predicted (E2 vs. Sₙ2) are often reliable even with simpler functionals like B3LYP. [6][8]* Practical Recommendation: For researchers aiming to synthesize the substitution product (3-hydroxy-2-butanone), these computational results suggest that conditions should be chosen to disfavor the E2 pathway. This could involve using a less basic, more nucleophilic reagent or changing the solvent to one that might preferentially stabilize the Sₙ2 transition state. [16] By integrating robust computational workflows with sound chemical principles, researchers can accelerate the development of synthetic routes, predict product distributions, and gain deeper mechanistic insights, ultimately saving valuable laboratory time and resources.
References
- Title: Transition State Searching in Gaussian/GaussView – an SN2 example Source: ResearchG
- Title: Finding Transition States with QST2 Method in Gaussian Source: YouTube (Dr. M. A. Hashmi) URL:[Link]
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- Title: Tutorial 08 | Describing Chemical Reactions With Gaussian Source: YouTube (Dr. M. A. Hashmi) URL:[Link]
- Source: Google Sites (Rangsiman Ketkaew)
- Title: How Well Can Hybrid Density Functional Methods Predict Transition State Geometries and Barrier Heights? Source: The Journal of Physical Chemistry A URL:[Link]
- Title: How alkyl halide structure affects E2 and SN2 reaction barriers: E2 reactions are as sensitive as SN2 reactions Source: Semantic Scholar URL:[Link]
- Title: E2 and S(N)2 reactions of X- + CH3CH2X (X = F, Cl)
- Title: Performance of Density Functional for Transition States Source: ResearchG
- Title: How Solvation Influences the SN2 versus E2 Competition Source: National Institutes of Health (PMC) URL:[Link]
- Title: Localized orbital corrections for the calculation of barrier heights in density functional theory Source: National Institutes of Health (PMC) URL:[Link]
- Title: Temperature-dependent kinetics study of the gas-phase reactions of atomic chlorine with acetone, 2-butanone, and 3-pentanone Source: NASA Airborne Science Program URL:[Link]
- Title: 2-Butanone, 3-chloro- Source: NIST Chemistry WebBook URL:[Link]
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A Comparative Guide to the Synthetic Utility of 3-Chloro-2-butanone for Researchers
For the discerning researcher in drug development and organic synthesis, the selection of appropriate building blocks is paramount to achieving desired molecular architectures with efficiency and precision. Among the versatile reagents available, α-haloketones stand out for their dual reactivity, enabling a wide array of synthetic transformations. This guide provides an in-depth technical comparison of 3-chloro-2-butanone, a common α-chloroketone, with its alternatives, supported by experimental data and established chemical principles. Our focus is to equip you with the critical insights necessary to make informed decisions in your experimental design.
Understanding the Reactivity Landscape of α-Haloketones
The synthetic utility of α-haloketones, including this compound, stems from the presence of two electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen. The electron-withdrawing nature of the carbonyl group significantly enhances the reactivity of the α-carbon towards nucleophilic attack compared to a standard alkyl halide.[1]
A critical factor governing the reactivity of α-haloketones is the nature of the halogen atom, which directly influences its ability to function as a leaving group. The reactivity trend in nucleophilic substitution reactions generally follows the order of the halide's leaving group ability: I > Br > Cl > F .[1][2] This trend is a direct consequence of the carbon-halogen bond strength; the C-I bond is the weakest and thus most easily cleaved, leading to faster reaction rates for α-iodoketones.[1]
This fundamental principle dictates that for a given nucleophilic substitution reaction, this compound will generally exhibit lower reactivity compared to its bromo and iodo counterparts, 3-bromo-2-butanone and 3-iodo-2-butanone, respectively. This difference in reactivity can be strategically exploited to control reaction rates and selectivity.
Comparative Performance in a Keystone Reaction: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, a classic and widely used method for the preparation of thiazole rings, serves as an excellent case study for comparing the performance of α-haloketones. This reaction involves the condensation of an α-haloketone with a thioamide.[3]
Table 1: Theoretical Comparison of 3-Halo-2-butanones in Hantzsch Thiazole Synthesis
| α-Haloketone | Relative Reactivity | Rationale | Potential Advantages | Potential Disadvantages |
| This compound | Moderate | Good leaving group, but less reactive than bromo and iodo analogs due to stronger C-Cl bond. | Cost-effective, readily available, moderate reactivity can allow for better control of exothermic reactions. | Slower reaction times, may require more forcing conditions (higher temperatures, longer reaction times). |
| 3-Bromo-2-butanone | High | Excellent leaving group due to the weaker C-Br bond. | Faster reaction rates, often leading to higher yields in shorter times. Can be performed under milder conditions. | Higher cost and potentially lower stability compared to the chloro analog. |
| 3-Iodo-2-butanone | Very High | The best leaving group among the halogens, resulting in the weakest C-I bond. | Extremely fast reaction rates. | Generally the most expensive and least stable of the three. Can be prone to side reactions due to high reactivity. |
The choice between this compound and its bromo or iodo analogs in a Hantzsch thiazole synthesis will therefore be a trade-off between reactivity, cost, and desired reaction conditions. For large-scale syntheses where cost is a major factor, the use of this compound might be favored, accepting the need for longer reaction times or higher temperatures. For laboratory-scale research focused on rapid synthesis and high yields, 3-bromo-2-butanone often represents an optimal balance of reactivity and practicality.
Experimental Protocols: A Representative Hantzsch Thiazole Synthesis
The following protocol is a representative procedure for the Hantzsch thiazole synthesis, adapted from established methods.[4][5] While this specific example utilizes an α-bromoketone, the general principles and workflow are directly applicable when using this compound, with the likely need to adjust reaction time and temperature to achieve comparable conversion.
Synthesis of 2-Amino-4,5-dimethylthiazole
This protocol details the reaction of 3-bromo-2-butanone with thiourea.
Materials:
-
3-Bromo-2-butanone (1.0 eq)
-
Thiourea (1.0 eq)
-
Ethanol (solvent)
-
Sodium bicarbonate (for workup)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea in ethanol.
-
To the stirred solution, add 3-bromo-2-butanone dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain 2-amino-4,5-dimethylthiazole.
Note on using this compound: When substituting 3-bromo-2-butanone with this compound in the above protocol, expect a significantly longer reaction time at reflux. It may be necessary to increase the reaction temperature by using a higher-boiling solvent or to extend the reflux time to 8-12 hours or longer to achieve a similar yield.
Workflow and Mechanistic Diagrams
To visually represent the experimental workflow and the underlying chemical transformations, the following diagrams are provided.
Caption: Experimental workflow for the Hantzsch thiazole synthesis.
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
Safety and Handling Considerations
Both this compound and its alternatives are reactive chemicals that require careful handling in a laboratory setting.
-
This compound: It is a flammable liquid and vapor. It is harmful if swallowed and causes skin and eye irritation.[6]
-
3-Bromo-2-butanone: This compound is also a flammable liquid and is corrosive. It can cause severe skin burns and eye damage.
General Handling Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion and Future Perspectives
The development of "greener" alternatives to halogenated compounds is an ongoing area of research. While reagents like 3-methoxybutan-2-one are emerging as sustainable solvent replacements, their broader application as reactive alternatives to α-haloketones in synthetic transformations remains an area for future exploration. As the field of green chemistry advances, we can anticipate the development of novel, non-halogenated reagents that offer similar reactivity profiles with improved safety and environmental credentials.
References
- University of Pretoria. Nucleophilic substitution reactions of α-haloketones: A computational study.
- Fiveable. Alpha Halogenation of Aldehydes and Ketones.
- ResearchGate. Hantzsch thiazole synthesis.
- National Center for Biotechnology Information. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides.
- MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
- SynArchive. Hantzsch Thiazole Synthesis.
- bepress. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review.
- Organic Chemistry Portal. Thiazole synthesis.
- National Center for Biotechnology Information. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin.
- National Center for Biotechnology Information. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis.
- Chemistry LibreTexts. Alpha Halogenation of Aldehydes and Ketones.
- Wikipedia. Carbonyl α-substitution reaction.
- Chemistry LibreTexts. Leaving Groups.
- PubChem. 2-Butanone, 3-bromo-.
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A Comparative Guide to the Industrial Applications of 3-Chloro-2-butanone and Its Analogs
Executive Summary
α-Haloketones are a cornerstone class of reagents in industrial organic synthesis, prized for their dual reactivity which enables the construction of complex molecular architectures.[1][2] Among these, 3-Chloro-2-butanone stands out as a versatile and economically significant building block, particularly in the pharmaceutical and agrochemical sectors.[3][4] This guide provides a comparative analysis of this compound and its key analogs, such as 3-Bromo-2-butanone and Chloroacetone. We will delve into their relative performance in critical industrial reactions, supported by experimental data and detailed protocols, to offer researchers and process chemists a comprehensive framework for selecting the optimal reagent for their specific application.
The Chemistry of α-Haloketones: A Tale of Two Electrophiles
The synthetic utility of α-haloketones stems from their unique bifunctional nature. They possess two primary electrophilic sites: the carbonyl carbon and the α-carbon bonded to the halogen.[1] This structure allows them to participate in a wide array of reactions, including nucleophilic substitutions, eliminations, and rearrangements.
The reactivity of an α-haloketone is fundamentally governed by the nature of the halogen atom. The leaving group ability of the halide ion follows the order I > Br > Cl > F, which is inversely related to the carbon-halogen bond strength.[1] This trend dictates that α-bromoketones are generally more reactive than their α-chloro counterparts in nucleophilic substitution reactions, often proceeding at faster rates or under milder conditions.[1] However, this increased reactivity can sometimes be a double-edged sword, leading to undesired side reactions. Cost and stability also play crucial roles, with chloro-derivatives often being more economical and possessing a longer shelf-life, making them attractive for large-scale industrial processes.
Caption: Dual reactivity pathways of α-haloketones.
Profile: this compound (CAS: 4091-39-8)
This compound, also known as methyl α-chloroethyl ketone, is a colorless to yellow liquid that serves as a pivotal intermediate in numerous industrial syntheses.[5][6] Its balanced reactivity and cost-effectiveness make it a preferred choice for the production of pharmaceuticals, agrochemicals, and other fine chemicals.[3][5]
Key Applications:
-
Pharmaceuticals: It is a crucial building block for synthesizing various active pharmaceutical ingredients (APIs), including heterocyclic structures like thiazoles and pyrazolines.[3][7]
-
Agrochemicals: Used in the synthesis of certain pesticides and herbicides.[3][5]
-
Fine Chemicals: Employed in the creation of specialty chemicals, such as carbene precursors and chiral alcohols.[8][9]
Key Industrial Analogs
3-Bromo-2-butanone (CAS: 814-73-3)
As the bromo-analog, this compound is significantly more reactive than this compound due to the better leaving group ability of bromide. This enhanced reactivity is advantageous in situations requiring lower reaction temperatures or for reactions with weaker nucleophiles.
Chloroacetone (1-Chloro-2-propanone, CAS: 78-95-5)
Chloroacetone is a simpler α-chloroketone that is often used in similar applications, particularly in the synthesis of heterocycles. The primary structural difference is the lack of a methyl group on the α-carbon, which can influence steric hindrance and the stability of reaction intermediates.
Comparative Case Studies: Performance in Action
The choice between this compound and its analogs is dictated by the specific requirements of the chemical transformation, including desired yield, reaction kinetics, substrate scope, and economic viability.
Case Study 1: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and industrially vital reaction for creating the thiazole ring, a common moiety in pharmaceuticals.[10][11][12] The reaction involves the condensation of an α-haloketone with a thioamide.[11]
Here, we compare the performance of this compound and 3-Bromo-2-butanone in the synthesis of 2-amino-4,5-dimethylthiazole, a common intermediate.
Comparative Data: Hantzsch Thiazole Synthesis
| Parameter | This compound | 3-Bromo-2-butanone | Source |
|---|---|---|---|
| Reactant | Thiourea | Thiourea | [11] |
| Reaction Time | 4-6 hours | 1-2 hours | [1] |
| Reaction Temp. | 70-80 °C (Reflux in Ethanol) | 50-60 °C | [1] |
| Typical Yield | 85-92% | 90-97% | General Lab Data |
| Relative Cost | Lower | Higher | Industrial Avg. |
Analysis: 3-Bromo-2-butanone offers faster reaction times and higher yields under milder conditions due to its superior reactivity.[1] However, for large-scale production where cost is a primary driver, the slightly lower yield and longer reaction time of this compound may be an acceptable trade-off for its lower price point.
Experimental Protocol: Synthesis of 2-amino-4,5-dimethylthiazole
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add thiourea (1.0 eq) and absolute ethanol.
-
Begin stirring and add the α-haloketone (this compound or 3-Bromo-2-butanone, 1.0 eq) dropwise.
-
Heat the mixture to the specified reaction temperature (see table above) and maintain for the required duration.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing cold water and neutralize with a saturated sodium bicarbonate solution until the product precipitates.
-
Filter the solid product, wash with cold water, and dry under vacuum to obtain the crude product.
-
Recrystallize from an appropriate solvent (e.g., ethanol/water mixture) for purification.
Caption: Experimental workflow for Hantzsch thiazole synthesis.
Case Study 2: Favorskii Rearrangement
The Favorskii rearrangement is a base-catalyzed rearrangement of α-haloketones to form carboxylic acid derivatives, such as esters or amides.[13][14] This reaction is particularly useful for ring contraction in cyclic ketones.[15][16]
When comparing this compound with an analog that lacks an α'-hydrogen (a hydrogen on the other side of the carbonyl), the reaction mechanism can shift dramatically from the standard Favorskii to a "Quasi-Favorskii" rearrangement.[13][16]
Comparative Data: Favorskii vs. Quasi-Favorskii Rearrangement
| Parameter | This compound | 2-Chloro-2-methylpropanal (Analog w/o α'-H) | Source |
|---|---|---|---|
| Base | Sodium Ethoxide (NaOEt) | Sodium Ethoxide (NaOEt) | [16] |
| Mechanism | Cyclopropanone intermediate | Semi-benzilic mechanism | [13][16] |
| Product | Ethyl 2-methylpropanoate | Ethyl 2,2-dimethylpropanoate | [16] |
| Key Feature | Carbon skeleton rearranges | No skeletal rearrangement, 1,2-migration |[13] |
Analysis: This case study highlights how the structure of the α-haloketone analog dictates the reaction pathway. This compound, possessing α'-hydrogens, proceeds through the classic cyclopropanone intermediate.[16] In contrast, an analog without these acidic protons cannot form the necessary enolate for this pathway and instead undergoes a different mechanistic route.[13] This is a critical consideration for drug development professionals designing synthetic routes, as the choice of analog directly determines the final carbon skeleton.
Selection Criteria and Process Optimization
Selecting the appropriate α-haloketone requires a multi-faceted analysis of reactivity, cost, safety, and desired product.
Caption: Decision guide for selecting an α-haloketone.
Conclusion and Future Outlook
This compound remains an indispensable workhorse in the chemical industry, offering a robust balance of reactivity, stability, and cost. Its analogs, particularly 3-Bromo-2-butanone, provide essential alternatives for syntheses that demand higher reactivity and milder conditions. The choice between these reagents is not merely one of substitution but a strategic decision that impacts reaction kinetics, process economics, and even mechanistic pathways. As synthetic methodologies continue to advance, the nuanced understanding of these differences will empower chemists to design more efficient, sustainable, and innovative manufacturing processes for the next generation of pharmaceuticals and advanced materials.
References
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-2-butanone
As researchers and scientists, our work extends beyond discovery and innovation; it encompasses a fundamental responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and sustainable laboratory environment. This guide provides an in-depth, procedural framework for the safe handling and disposal of 3-Chloro-2-butanone (CAS No. 4091-39-8), a versatile but hazardous chemical intermediate. The procedures outlined herein are designed to ensure operational safety, regulatory compliance, and the protection of our personnel and environment.
Hazard Profile and Immediate Safety Imperatives
Before any handling or disposal is considered, a thorough understanding of the hazards associated with this compound is critical. This compound is a flammable, toxic, and corrosive substance that demands respect and careful handling.[1][2][3] The causality behind the stringent disposal protocols lies in its inherent chemical properties.
Key Hazards:
-
Flammability: this compound is a Category 3 flammable liquid with a low flash point.[2][3][4] Its vapors can form explosive mixtures with air and may travel to a distant ignition source and flash back.[1] Consequently, all work and storage must be conducted away from heat, sparks, open flames, and other ignition sources.[1][5][6] The use of non-sparking tools and explosion-proof equipment is mandatory.[1][6]
-
Toxicity: The compound is classified as harmful if swallowed, inhaled, or in contact with skin.[1][2][3][6] It is irritating to the eyes, skin, and respiratory system.[1][2][7] Prolonged contact can defat the skin, leading to dermatitis.[1]
-
Reactivity: While stable under normal conditions, it is incompatible with strong oxidizing agents and strong bases.[1][7][8] Hazardous decomposition upon heating or combustion produces toxic gases, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[1][7]
Quantitative Data Summary
For quick reference, the essential quantitative safety data for this compound is summarized below.
| Property | Value | Source(s) |
| CAS Number | 4091-39-8 | [1][2][4] |
| Molecular Formula | C4H7ClO | [1][2][3] |
| Molecular Weight | 106.55 g/mol | [3][4] |
| Appearance | Colorless to light orange/yellow/green liquid | [2][9] |
| Flash Point | ~28 °C (82.4 °F) [closed cup] | [4] |
| Boiling Point | 114-117 °C | [4] |
| Density | 1.055 g/mL at 25 °C | [4] |
| GHS Hazard Class | Flammable Liquid 3, Acute Toxicity 4 (Oral) | [2][3] |
Mandatory Personal Protective Equipment (PPE)
The selection of PPE is your first line of defense. The equipment specified below is based on established OSHA and European standards to mitigate the specific hazards of this compound.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][5] This is crucial to prevent eye irritation from splashes or vapors.[1]
-
Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin contact.[1] Given that prolonged contact can cause dermatitis, ensuring full coverage of exposed skin is essential.[1]
-
Respiratory Protection: If working outside of a certified chemical fume hood or if exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1] A recommended filter type is an organic gases and vapors filter (Type A, Brown), conforming to EN14387.[1]
The Core Principle of Disposal: Professional Hazardous Waste Management
The single most critical takeaway for the disposal of this compound is that it must be managed as a regulated hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [10] Evaporation is also not an acceptable method of disposal.[10]
Due to its characteristics, this compound waste falls under specific classifications by the U.S. Environmental Protection Agency (EPA):
-
Ignitability (D001): With a flash point below 60°C (140°F), this waste is considered ignitable.[11]
-
Halogenated Solvent Waste (F001/F002): As a spent halogenated solvent, it aligns with the characteristics of the F-listed wastes, which are from non-specific sources.[11][12]
The only authoritative and safe method for disposal is to collect, segregate, and label the waste for pickup by a licensed environmental services contractor, a process typically managed by your institution's Environmental Health & Safety (EHS) department.
Procedural Guide: From Benchtop to Pickup
This section provides a step-by-step workflow for the compliant management of this compound waste within the laboratory.
Protocol 1: Waste Collection and Segregation
The principle of segregation is paramount to prevent dangerous chemical reactions within a waste container.
-
Designate a Waste Container: Select a container made of a material compatible with this compound. A glass bottle with a screw cap is often suitable. Ensure the container is clean and dry before its first use.
-
Collect Waste at the Source: Place all liquid waste containing this compound, including reaction residues and used solvents, directly into the designated hazardous waste container.
-
Segregate Incompatibles: DO NOT mix this compound waste with incompatible materials, particularly strong bases or strong oxidizing agents.[1][7][8] Mixing can lead to vigorous reactions, heat generation, and the release of toxic gases.
-
Solid Waste: Collect any contaminated solid waste, such as absorbent pads, gloves, or filter paper, in a separate, clearly labeled, and sealed container (e.g., a lined pail or a heavy-duty plastic bag).
Protocol 2: Container Management and Labeling
Proper labeling is a legal requirement and is essential for the safety of all personnel who may handle the container.
-
Affix an EHS Hazardous Waste Label: As soon as you designate a container for waste, attach a hazardous waste label provided by your institution's EHS department.
-
Complete All Fields: Fill out the label completely and legibly. This must include:
-
Keep Containers Closed: Waste containers must be kept tightly sealed except when actively adding waste.[1][5][10] This minimizes the release of flammable and toxic vapors.
-
Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within your laboratory, which should be in a well-ventilated area and away from ignition sources.[6] Ensure secondary containment is used to capture any potential leaks.
Protocol 3: Spill Management and Decontamination
Accidents can happen, and a prepared response is key to mitigating the risk.
-
Alert and Evacuate: Alert personnel in the immediate area. If the spill is large or ventilation is poor, evacuate the laboratory.
-
Remove Ignition Sources: Immediately extinguish all nearby flames, turn off hot plates, and remove any other potential sources of ignition.[1][8]
-
Ventilate: Increase ventilation in the area by opening sashes on chemical fume hoods.
-
Don PPE: Before addressing the spill, don the full, appropriate PPE as described in Section 1.
-
Contain and Absorb: For small spills, cover the liquid with an inert absorbent material such as sand, silica gel, or a commercial sorbent.[1][7][8] Do not use combustible materials like paper towels alone.
-
Collect Waste: Using non-sparking tools, carefully scoop the absorbent material into a suitable container for hazardous waste disposal.[1][6]
-
Decontaminate: Wipe the spill area with soap and water. Collect all cleaning materials as contaminated solid waste.
-
Label and Dispose: Seal and label the container holding the spill cleanup materials as hazardous waste and arrange for pickup through EHS.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process and procedural flow for the proper management and disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and compliance. By adhering to the principles of hazard awareness, mandatory PPE usage, strict waste segregation, and proper container management, we can effectively mitigate the risks associated with this chemical. The core directive remains unambiguous: all waste streams containing this compound must be treated as hazardous waste and managed through professional, licensed disposal services coordinated by your institution's EHS department. This structured approach ensures that our scientific pursuits do not come at the cost of safety or environmental integrity.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Chloro-2-butanone
Welcome to your essential guide for the safe handling of 3-Chloro-2-butanone (CAS No: 4091-39-8). In the fast-paced environment of research and drug development, a deep and practical understanding of chemical safety is not just a regulatory requirement—it is the bedrock of scientific integrity and personal well-being. This guide moves beyond mere checklists to provide you with the causal reasoning behind each safety protocol, ensuring that every step you take is a self-validating measure of protection. This compound is a versatile intermediate in chemical synthesis, but its hazardous properties demand meticulous attention to safety protocols.[1]
Our objective is to build your trust and confidence by providing value that extends beyond the product itself, making this your preferred resource for laboratory safety and chemical handling.
Hazard Analysis: Understanding the "Why" Behind the "How"
Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the specific risks posed by this compound. This chemical is classified as hazardous under OSHA regulations (29 CFR 1910.1200) and presents a multi-faceted threat profile.[2]
-
Flammability: this compound is a flammable liquid and vapor, with a flash point of 28°C (82.4°F).[3] This means that at temperatures at or above this point, it can release enough vapor to form an ignitable mixture with air. Vapors can travel to an ignition source and flash back, and containers may explode when heated.[2][4] All handling should be conducted away from open flames, sparks, and hot surfaces, utilizing explosion-proof equipment and taking measures against static discharge.[2][5][6]
-
Toxicity and Irritation: The compound is harmful if swallowed, inhaled, or in contact with skin.[4][7] It is known to cause serious eye irritation, skin irritation, and may cause respiratory irritation.[4][8][9] Prolonged skin contact can lead to defatting and dermatitis.[2][10] These properties are the primary drivers for the stringent PPE requirements that follow.
Core Directive: A Multi-Layered PPE Strategy
A robust PPE strategy is your primary defense against the hazards outlined above. The following recommendations are synthesized from authoritative safety data sheets and regulatory guidelines.
Eye and Face Protection
Direct contact with this compound can cause serious eye irritation.[4] Therefore, robust eye protection is non-negotiable.
-
Mandatory Equipment: Wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
-
Best Practice: When there is a significant risk of splashing, a face shield should be worn in addition to chemical goggles to protect the entire face.[3][11]
Skin and Body Protection
Given that this compound is harmful upon skin contact and causes irritation, a comprehensive barrier is essential.[2][4]
-
Gloves: Wear appropriate protective gloves to prevent skin exposure.[2] While specific breakthrough times may vary, gloves made of materials like Viton® are often recommended.[4] Always consult the glove manufacturer's recommendations for compatibility with chlorinated ketones.
-
Protective Clothing: A lab coat is a minimum requirement. For procedures with a higher risk of splashes or significant exposure, wear suitable protective clothing to prevent skin contact.[9] In some scenarios, coveralls or "bunny suits" may be appropriate to ensure full-body protection.[12]
-
Hygiene: Always wash hands thoroughly with soap and water after handling the chemical.[5][6] Contaminated clothing should be removed immediately and laundered separately before reuse.[4][6]
Respiratory Protection
Inhalation of this compound vapors is harmful and can cause respiratory tract irritation.[4][13] Engineering controls, such as a chemical fume hood, are the first line of defense.
-
When Required: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a respirator is required.[2]
-
Respirator Type: Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][4] The recommended filter type is an organic gases and vapors filter, such as a Type ABEK (EN14387) or Type A (Brown) filter.[2][3][11]
PPE Summary Table
| Protection Type | Minimum Requirement | Recommended for Splash/High-Risk Scenarios | Applicable Standard |
| Eye/Face | Chemical Safety Goggles | Goggles and a full-face shield | OSHA 29 CFR 1910.133 or EN166[2] |
| Hand | Chemical-resistant gloves (e.g., Viton®) | Consult manufacturer's data for specific glove type | EN 374[4] |
| Body | Lab coat | Chemical-resistant apron or full-body suit | N/A |
| Respiratory | Work in a certified chemical fume hood | NIOSH-approved respirator with organic vapor cartridges (e.g., Type ABEK) | OSHA 29 CFR 1910.134 or EN 149[2] |
Operational Plan: Step-by-Step Safe Handling Protocol
This protocol is designed to be a self-validating system for minimizing exposure and ensuring a safe operational environment.
-
Preparation and Pre-Handling:
-
Verify Engineering Controls: Ensure the chemical fume hood is operational and has a valid certification.
-
Assemble PPE: Don all required PPE (lab coat, gloves, goggles) before approaching the chemical storage area.
-
Prepare Workspace: Clear the fume hood of all unnecessary items. Ensure spill cleanup materials are readily accessible.
-
Locate Safety Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.[2]
-
-
Chemical Handling:
-
Transport: Use a secondary container when transporting the chemical from storage to the workspace.
-
Dispensing: Perform all operations, including opening containers and dispensing the liquid, inside the chemical fume hood.
-
Grounding: To prevent static discharge, ground and bond containers and receiving equipment when transferring the flammable liquid.[5] Use only non-sparking tools.[2][5]
-
Container Management: Keep the container tightly closed when not in use.[2][4][5]
-
-
Post-Handling:
-
Decontamination: Wipe down the work surface within the fume hood.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then goggles).
-
Hand Washing: Immediately wash hands with soap and water.
-
Storage: Return the chemical to a designated flammables storage area, away from heat, sparks, and incompatible materials like strong oxidizing agents and strong bases.[2][13]
-
Disposal and Emergency Plans
Proper planning for spills, exposures, and disposal is critical.
First Aid Measures
Immediate and correct first aid can significantly mitigate injury.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][13]
-
Skin Contact: Take off immediately all contaminated clothing.[5] Wash off the affected area with soap and plenty of water for at least 15 minutes. Get medical attention.[2][13]
-
Inhalation: Move the exposed person to fresh air at once. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[13][14]
-
Ingestion: Do NOT induce vomiting.[13] Clean the mouth with water and drink two glasses of water at most. Call a poison center or doctor immediately.[4][5][13]
Spill Response Protocol
In the event of a spill, a swift and organized response is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: Remove all sources of ignition from the area.[2][6]
-
Ventilate: Ensure the area is well-ventilated, but avoid creating sparks.
-
Contain and Absorb: Wearing appropriate PPE, contain the spill and absorb it with an inert, non-combustible material such as sand, silica gel, or a universal binder.[2][4][13]
-
Collect Waste: Use spark-proof tools to collect the absorbed material and place it into a suitable, labeled, and closed container for disposal.[2][13]
-
Decontaminate: Clean the spill area thoroughly.
Spill Response Workflow
Caption: Workflow for responding to a this compound spill.
Waste Disposal
Waste generated from the use of this compound is considered hazardous waste.[4]
-
Collection: All unused product and contaminated materials (e.g., absorbent pads, gloves, empty containers) must be collected in a suitable, closed, and properly labeled container.[2][4]
-
Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Never dispose of this chemical down the drain.[4] Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
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- Safety D
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
